2,2,4,5-Tetramethylheptane
Description
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Properties
CAS No. |
61868-45-9 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,2,4,5-tetramethylheptane |
InChI |
InChI=1S/C11H24/c1-7-9(2)10(3)8-11(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
MPDBIZNQOUSUIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)CC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
2,2,4,5-Tetramethylheptane physical properties
An In-depth Technical Guide to the Physical Properties of 2,2,4,5-Tetramethylheptane
Introduction
This compound is a saturated, branched-chain alkane with the molecular formula C₁₁H₂₄. As a member of the hydrocarbon family, its physical properties are dictated by the relatively weak intermolecular van der Waals forces. Understanding these properties is crucial for its application in various fields, including fuel science, lubrication technology, and as a non-polar solvent in chemical synthesis. This guide provides a comprehensive overview of the known and estimated physical properties of this compound, the scientific principles governing these properties, and the experimental methodologies used for their determination.
Molecular and Structural Properties
The arrangement of atoms in this compound significantly influences its physical characteristics. Its structure consists of a seven-carbon (heptane) backbone with four methyl (CH₃) groups attached at the 2, 2, 4, and 5 positions.
-
Molecular Formula: C₁₁H₂₄[1]
-
Molecular Weight: 156.31 g/mol [1]
-
CAS Number: 61868-45-9[1]
-
Synonyms: Heptane, 2,2,4,5-tetramethyl-
The high degree of branching in its structure is a key determinant of its boiling point and melting point when compared to its linear isomer, n-undecane, or other less branched isomers.
Caption: 2D skeletal structure of this compound.
Core Physical Properties
Direct experimental data for this compound is not extensively reported in publicly available literature. Therefore, some properties are estimated based on the known values of its isomers and established principles of physical organic chemistry. For comparison, data for the closely related isomer, 2,4,5,5-tetramethylheptane, is included.
| Property | This compound | 2,4,5,5-Tetramethylheptane (Isomer) |
| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol | 156.31 g/mol |
| Boiling Point | ~175-178 °C (estimated) | 177 °C[2] |
| Melting Point | Not available | Not available |
| Density | ~0.76 g/mL (estimated at 20°C) | 0.759 g/mL[2] |
| Refractive Index | ~1.426 (estimated at 20°C) | 1.426[2] |
| Solubility in Water | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble | Soluble |
In-Depth Analysis of Physical Properties
Boiling Point
The boiling point of an alkane is primarily determined by the strength of the intermolecular London dispersion forces, which are influenced by the molecule's surface area and polarizability. For alkanes with the same molecular weight, increased branching leads to a more compact, spherical shape, reducing the surface area available for intermolecular contact. This weakens the dispersion forces, resulting in a lower boiling point compared to their straight-chain counterparts.[3]
For this compound, its boiling point is estimated to be in the range of 175-178°C. This is comparable to its isomer 2,4,5,5-tetramethylheptane (177°C), which has a similar degree of branching.[2] The subtle differences in the placement of the methyl groups between these two isomers are expected to have a minor impact on their overall molecular shape and surface area, hence the similar boiling points.
Melting Point
The melting point of alkanes is influenced not only by intermolecular forces but also by how efficiently the molecules can pack into a crystal lattice. Symmetrical molecules tend to have higher melting points because they can form more ordered and stable crystal structures. Predicting the melting point of branched alkanes can be complex. While increased branching generally lowers the boiling point, it can either increase or decrease the melting point depending on the effect on crystal packing. No experimental melting point data is readily available for this compound. Given its C₁₁ structure, it is expected to be a liquid at room temperature.
Density
Alkanes are non-polar and less dense than water. The density of liquid alkanes generally increases with molecular weight. For isomers, more compact, branched structures tend to have slightly lower densities than their linear counterparts, although this is not a strict rule. The estimated density of this compound is approximately 0.76 g/mL, which is consistent with the experimental value of its isomer, 2,4,5,5-tetramethylheptane (0.759 g/mL).[2]
Solubility
The principle of "like dissolves like" governs the solubility of alkanes. As non-polar molecules, alkanes are virtually insoluble in polar solvents like water.[4][5] This is because the energy required to break the strong hydrogen bonds between water molecules is not compensated by the weak van der Waals forces that would form between alkane and water molecules.[3] Conversely, this compound is expected to be readily soluble in non-polar organic solvents such as benzene, toluene, hexane, and diethyl ether.[4][5] In these cases, the intermolecular forces in both the solute and the solvent are of a similar type and magnitude (London dispersion forces), allowing for easy mixing.[3]
Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic physical property that is dependent on temperature and the wavelength of light used for measurement.[6] For liquids, it is often used to assess purity. The estimated refractive index for this compound is around 1.426 at 20°C, based on the value for its isomer, 2,4,5,5-tetramethylheptane.[2]
Experimental Methodologies for Physical Property Determination
The determination of the physical properties of a liquid compound like this compound involves well-established laboratory protocols. The choice of method often depends on the amount of sample available.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes (less than 1 mL).[7]
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, the sample is heated in a small tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. When the liquid's boiling point is reached, the tube fills with the sample's vapor. Upon cooling, the vapor pressure drops, and the liquid is drawn into the capillary tube. The temperature at which the liquid enters the capillary corresponds to the boiling point.[8]
Protocol:
-
Preparation: A small amount of the liquid sample (e.g., 0.5 mL) is placed in a small test tube or a fusion tube.
-
Capillary Insertion: A capillary tube is sealed at one end. The open end is then placed down into the liquid in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Heating: The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating via convection currents.
-
Observation: The Thiele tube is gently heated. A stream of bubbles will be observed emerging from the open end of the capillary tube.
-
Measurement: Heating is stopped when a rapid and continuous stream of bubbles is observed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]
Caption: Workflow for boiling point determination.
Density Determination
Principle: Density is defined as mass per unit volume. The density of a liquid can be determined by measuring the mass of a known volume of the liquid.[9]
Protocol:
-
Weigh an empty container: A clean, dry container (e.g., a graduated cylinder or a pycnometer, also known as a density bottle) is weighed on an analytical balance.[9]
-
Measure a volume of liquid: A precise volume of this compound is added to the container. For high accuracy, a pipette or a pycnometer is used.
-
Weigh the filled container: The container with the liquid is reweighed.
-
Calculate density: The mass of the liquid is found by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its volume.
Refractive Index Determination
Principle: The refractive index is measured using a refractometer, most commonly an Abbe refractometer. This instrument measures the critical angle of refraction of a thin layer of the liquid placed between two prisms.[10]
Protocol:
-
Calibrate the instrument: The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.
-
Apply the sample: A few drops of this compound are placed on the surface of the lower prism.
-
Close the prisms: The prisms are closed to spread the liquid into a thin film.
-
Adjust for viewing: The light source is positioned, and the eyepiece is adjusted until a clear light-dark boundary is visible.
-
Take the reading: The control knob is turned to align the light-dark boundary with the crosshairs in the eyepiece. The refractive index is then read directly from the instrument's scale.[6]
Safety and Handling
-
Flammability: As a hydrocarbon, it is expected to be flammable. Keep away from heat, sparks, open flames, and other sources of ignition.[11] Vapors may form explosive mixtures with air.[11]
-
Inhalation: Vapors may cause drowsiness or dizziness. Use only in a well-ventilated area or with appropriate respiratory protection.[12]
-
Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate protective gloves and safety glasses.[11]
-
Ingestion: May be harmful if swallowed. Aspiration into the lungs can cause chemical pneumonitis, which can be fatal.[11]
-
Handling: Use non-sparking tools and take precautionary measures against static discharge.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
Conclusion
This compound is a branched alkane whose physical properties are governed by its molecular structure. It is a non-polar, flammable liquid with a boiling point estimated to be around 175-178°C. It is insoluble in water but soluble in common organic solvents. The determination of its precise physical properties relies on standard experimental techniques such as the Thiele tube method for boiling point, gravimetric analysis of a known volume for density, and refractometry for its refractive index. Due to its flammability and potential health hazards, appropriate safety precautions must be followed during its handling and storage.
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A Comprehensive Technical Guide to the Molecular Structure of 2,2,4,5-Tetramethylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of 2,2,4,5-tetramethylheptane, a saturated acyclic hydrocarbon. We will dissect its molecular architecture, from its fundamental chemical identity to its complex stereochemical nature. This document offers a technical exploration of its structural elucidation through spectroscopic methods, outlines a robust synthetic strategy, and discusses its relevance within the broader context of branched alkanes. The content herein is grounded in established chemical principles and supported by authoritative data to ensure scientific integrity for an audience of research and development professionals.
Core Molecular Identity and Nomenclature
This compound is a highly branched alkane, a class of compounds that are fundamental components in various industrial and research applications, primarily for their fuel and lubricant properties.[1] Its identity is precisely defined by several key descriptors.
The systematic IUPAC name, This compound , is derived by identifying the longest continuous carbon chain, which is a seven-carbon chain (heptane).[2] The chain is numbered to give the methyl (–CH₃) substituents the lowest possible locants. In this case, there are two methyl groups on the second carbon, one on the fourth, and one on the fifth.
A summary of its fundamental identifiers is presented below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₁₁H₂₄ | PubChem[3] |
| Molecular Weight | 156.31 g/mol | PubChem[3] |
| CAS Number | 61868-45-9 | PubChem[3] |
| Canonical SMILES | CCC(C)C(C)CC(C)(C)C | PubChem[3] |
| InChIKey | MPDBIZNQOUSUIN-UHFFFAOYSA-N | PubChem[3] |
Structural Analysis: Constitution and Stereoisomerism
The structural complexity of this compound arises not just from its branching, but from the presence of chiral centers, which give rise to stereoisomers.[4]
Constitutional Framework
The molecule's backbone is a heptane chain. The substitution pattern is key to its properties:
-
C2 Position: A quaternary carbon atom bonded to two methyl groups and the rest of the carbon chain. This gem-dimethyl group creates significant steric hindrance.
-
C4 and C5 Positions: Both are tertiary carbons, each bearing a single methyl group. Crucially, these two carbons are chiral centers.
Stereochemistry: The Chiral Nature of C4 and C5
A chiral center is a carbon atom attached to four different groups. In this compound, both the C4 and C5 carbons meet this criterion, making stereoisomerism a critical feature of its molecular structure.
-
Chiral Center C4 is bonded to: a hydrogen atom, a methyl group, a -CH(CH₃)CH₂CH₃ group, and a -CH₂C(CH₃)₃ group.
-
Chiral Center C5 is bonded to: a hydrogen atom, a methyl group, an ethyl group (-CH₂CH₃), and a -CH(CH₃)CH₂C(CH₃)₃ group.
With two chiral centers (n=2), the maximum number of possible stereoisomers is 2ⁿ, which equals four.[5] These stereoisomers exist as two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between non-mirror image stereoisomers is diastereomeric.
The four stereoisomers are:
-
(4R, 5R)-2,2,4,5-tetramethylheptane
-
(4S, 5S)-2,2,4,5-tetramethylheptane
-
(4R, 5S)-2,2,4,5-tetramethylheptane
-
(4S, 5R)-2,2,4,5-tetramethylheptane
The diagram below illustrates the relationships between these stereoisomers.
Caption: Stereoisomeric relationships of this compound.
Spectroscopic Profile for Structural Verification
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[6][7]
| Technique | Expected Observations and Rationale |
| ¹H NMR | The spectrum will be complex due to diastereotopic protons arising from the chiral centers. Key signals would include: A sharp singlet for the nine protons of the tert-butyl group at C2 (approx. 0.9 ppm). Multiple overlapping multiplets in the aliphatic region (0.8-1.8 ppm) for the other methyl, methylene, and methine protons. The chemical shifts are influenced by shielding from adjacent alkyl groups. |
| ¹³C NMR | Eleven distinct signals are expected for the eleven carbon atoms. A quaternary carbon signal (for C2) will be visible. The remaining ten signals will correspond to the methyl, methylene, and methine carbons, with their specific chemical shifts determined by their local electronic environment. |
| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z = 156. A prominent M-15 peak (m/z = 141) from the loss of a methyl group. A very strong peak at m/z = 57, corresponding to the stable tert-butyl carbocation [C(CH₃)₃]⁺, is expected due to fragmentation at the C2-C3 bond. |
| Infrared (IR) | The spectrum will be characteristic of an alkane. Strong C-H stretching vibrations will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations for methyl and methylene groups will appear around 1450-1470 cm⁻¹ and 1375 cm⁻¹. |
A Plausible Synthetic Pathway: Grignard Reaction
The synthesis of a highly branched, chiral alkane like this compound requires a strategy that allows for precise carbon-carbon bond formation. One robust method involves a Grignard reaction followed by reduction.
Causality Behind the Experimental Choices:
-
Grignard Reagent: This organometallic reagent acts as a potent nucleophile, ideal for attacking an electrophilic carbonyl carbon to form a new C-C bond.
-
Ketone Substrate: The choice of ketone is critical to building the correct carbon skeleton. Here, we use 3,4-dimethylhexan-2-one to introduce the C4 and C5 chirality.
-
Reduction Step: The initial product is an alcohol. To obtain the final alkane, the hydroxyl group must be removed. A two-step process involving conversion to a tosylate followed by reduction with a hydride source like LiAlH₄ is a standard and effective method.
Step-by-Step Experimental Protocol:
-
Step 1: Grignard Reagent Formation
-
React tert-butyl chloride with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., Argon) to form tert-butylmagnesium chloride.
-
-
Step 2: Nucleophilic Addition
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of 3,4-dimethylhexan-2-one (as a racemic mixture) in anhydrous diethyl ether to the Grignard reagent.
-
Allow the reaction to stir to completion, then quench carefully by adding saturated aqueous ammonium chloride solution.
-
Perform a liquid-liquid extraction with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.
-
-
Step 3: Deoxygenation (via Tosylate)
-
Dissolve the crude alcohol in pyridine and cool in an ice bath.
-
Add tosyl chloride portion-wise and stir until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the tosylate intermediate.
-
-
Step 4: Reduction to Alkane
-
Add the purified tosylate to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF.
-
Heat the reaction mixture to reflux to drive the reduction.
-
After completion, cool the reaction and carefully quench the excess LiAlH₄.
-
Purify the final product, this compound, via fractional distillation or column chromatography to separate it from any remaining impurities.
-
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound via Grignard reaction.
Applications and Research Significance
As a highly branched alkane, this compound shares characteristics with other isomers used in the fuel industry.[1] Highly branched structures are desirable in gasoline as they increase the octane rating, which helps prevent engine knocking.[8] Their lower freezing points and specific viscosity properties also make them candidates for use as lubricants or components in specialty fluids.[9] While this specific isomer is not as common as isooctane (2,2,4-trimethylpentane), its study contributes to the broader understanding of structure-property relationships in hydrocarbons, which is crucial for designing next-generation fuels and lubricants.[10]
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An In-depth Technical Guide to the Boiling Point of 2,2,4,5-Tetramethylheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the boiling point of 2,2,4,5-tetramethylheptane, an isomer of undecane. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles governing this key physicochemical property. We will explore the theoretical underpinnings, experimental methodologies, and computational prediction techniques pertinent to the boiling point of highly branched alkanes.
Introduction: The Physicochemical Significance of Boiling Point
The boiling point of a compound is a fundamental physical property that dictates its volatility and phase behavior. For alkanes such as this compound, the boiling point is primarily influenced by the strength of intermolecular van der Waals forces, specifically London dispersion forces.[1] These forces are contingent on the molecule's surface area and polarizability. As a highly branched isomer of undecane (C₁₁H₂₄), this compound's boiling point provides a compelling case study in the structure-property relationships of aliphatic hydrocarbons.[2]
Undecane has 159 structural isomers, each with a unique boiling point determined by its specific arrangement of carbon atoms.[3] The straight-chain isomer, n-undecane, exhibits the highest boiling point in this group due to its ability to pack closely, maximizing intermolecular contact.[4][5] Conversely, increased branching introduces steric hindrance, leading to a more spherical molecular shape and a reduction in the effective surface area for intermolecular interactions. This generally results in a lower boiling point compared to less branched isomers.[1]
Boiling Point of this compound and Comparative Analysis with Isomers
| Isomer Name | CAS Number | Boiling Point (°C) |
| n-Undecane | 1120-21-4 | 196[4] |
| 2-Methyldecane | 6975-98-0 | 189.3[1] |
| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1[1] |
| 4-Methyldecane | 2847-72-5 | 188.7[1] |
| 5-Methyldecane | 13151-35-4 | 186.1[1] |
| 2,3-Dimethylnonane | 2884-06-2 | 186[1] |
| 2,4,5,5-Tetramethylheptane | 61868-58-4 | 177[6] |
Note: The availability of experimental data for all 159 isomers of undecane is limited. Some data points may be estimated.
Based on the trend of decreasing boiling points with increased branching, it is anticipated that this compound would have a boiling point significantly lower than n-undecane and its mono- and di-methylated isomers. The presence of four methyl groups creates a highly compact structure, reducing the surface area available for London dispersion forces.
Methodologies for Boiling Point Determination
The determination of a precise boiling point is a critical experimental undertaking. The following sections detail the primary experimental and computational approaches.
Experimental Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1] For novel or uncharacterized compounds like many undecane isomers, experimental determination is essential for accurate characterization.
Protocol: Boiling Point Determination by the Thiele Tube Method
This method is a common and efficient way to determine the boiling point of a small sample of a liquid.[7]
Apparatus and Reagents:
-
Thiele Tube
-
High-boiling point mineral oil
-
Thermometer (calibrated)
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Sample of the undecane isomer (e.g., this compound)
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: Add a small amount (approximately 0.5 mL) of the liquid sample into the small test tube.
-
Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the bottom of the test tube.
-
Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with mineral oil until the side arm is about two-thirds full.
-
Heating: Immerse the thermometer and the attached test tube into the mineral oil in the Thiele tube. Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the Thiele tube ensures uniform heating of the oil bath through convection.
-
Observation: As the temperature increases, a stream of bubbles will begin to emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside and the increasing vapor pressure of the sample.
-
Boiling Point Identification: Continue heating until a steady and rapid stream of bubbles is observed. Then, remove the heat source.
-
Reading the Boiling Point: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8] This occurs when the vapor pressure of the sample equals the atmospheric pressure.
-
Record and Repeat: Record the temperature. For accuracy, it is advisable to repeat the determination.
Diagram of Experimental Workflow:
Caption: Logical workflow for predicting the boiling point of this compound using a QSPR model.
Conclusion
The boiling point of this compound, while not definitively established in publicly accessible literature, can be understood and estimated through the robust principles of physical organic chemistry. Its highly branched structure unequivocally places its boiling point significantly below that of its linear isomer, n-undecane, and other less-branched undecanes. This guide has outlined the theoretical basis for this phenomenon, provided a standardized experimental protocol for its determination, and described the computational methodologies that enable its prediction. For researchers in materials science and drug development, a thorough understanding of these principles and techniques is paramount for the accurate characterization and application of such compounds.
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PubMed. (2013). Prediction of boiling points of organic compounds by QSPR tools. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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An In-depth Technical Guide to the Identification of C11H24 Alkane Isomers
Abstract
The identification of alkane isomers presents a significant analytical challenge due to their identical molecular weights and often similar physicochemical properties. Undecane (C11H24), with its 159 structural isomers, serves as an exemplary model for outlining a robust, multi-technique approach to structural elucidation.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the synergistic use of Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating high-resolution separation with detailed spectral analysis, this document offers field-proven protocols and explains the causal relationships behind experimental choices, ensuring a self-validating and authoritative methodology for the unambiguous identification of C11H24 isomers.
The Challenge of Undecane Isomerism
Undecane (C11H24) is a saturated acyclic alkane that can exist as 159 different structural isomers.[2][3] This structural diversity arises from the various ways carbon atoms can be arranged in branched chains. While the linear isomer, n-undecane, is well-characterized, its branched counterparts exhibit a wide range of physical properties.[4] Increased branching generally disrupts intermolecular van der Waals forces, leading to lower boiling points compared to the straight-chain form.[2] This complexity makes the separation and positive identification of individual isomers a non-trivial task, critical in fields ranging from petrochemical analysis to the identification of isomeric impurities in pharmaceutical manufacturing.
A fundamental prerequisite for identification is a systematic naming convention. The International Union of Pure and Applied Chemistry (IUPAC) provides a rule-based system to assign a unique and unambiguous name to each structure.[5][6] This system is based on identifying the longest continuous carbon chain (the parent chain) and naming the attached alkyl groups (substituents).[7][8][9]
Core Analytical Strategies for Isomer Differentiation
No single analytical technique is sufficient for the complete characterization of a complex isomer mixture. A synergistic approach combining chromatographic separation with spectroscopic analysis is essential. The primary tools for this task are Gas Chromatography (GC) for separation, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural identification.
Gas Chromatography (GC): The Separation Powerhouse
Gas chromatography is the premier technique for separating volatile and semi-volatile compounds like alkane isomers.[10] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[11]
Causality Behind Experimental Choices:
-
Column Selection: For non-polar alkanes, a non-polar stationary phase, such as polydimethylsiloxane (PDMS) (e.g., DB-5 or equivalent), is the logical choice.[11] Separation on these columns is primarily governed by the boiling points of the analytes. Branched isomers, being more compact and having lower boiling points than their linear counterparts, generally elute earlier.
-
Temperature Programming: An isothermal oven temperature is often insufficient to resolve a complex mixture of isomers with a wide range of boiling points. A temperature program—a gradual increase in column temperature during the analysis—is employed to improve peak shape and separation for later-eluting compounds.
-
Kovats Retention Index (RI): Retention times can vary between instruments and analytical runs. To standardize results, Kovats Retention Indices are used.[12] This system normalizes the retention time of an analyte to the retention times of adjacent n-alkanes, which are assigned index values of 100 times their carbon number (e.g., n-decane = 1000, n-undecane = 1100).[13][14] This RI value is highly reproducible and aids in tentative compound identification by comparison to databases.[15][16]
Mass Spectrometry (MS): The Fingerprinting Tool
When coupled with GC (GC-MS), mass spectrometry provides powerful structural information on the separated isomers.[17] In the most common configuration, Electron Ionization (EI) is used, where high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner.[18]
Expert Insights on Fragmentation:
-
Molecular Ion (M+•): The peak corresponding to the intact ionized molecule is the molecular ion peak. For alkanes, this peak is often weak and may be absent in highly branched isomers due to the ease of fragmentation.[19]
-
Characteristic Fragmentation: The fragmentation pattern is the key to identification. Cleavage of C-C bonds is favored at points of branching because it leads to the formation of more stable secondary or tertiary carbocations.[20][21] This preferential cleavage results in a unique mass spectrum that acts as a "fingerprint" for a specific isomer.[17]
-
Alkane Fragmentation Rules:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Solver
For unambiguous structure determination, ¹³C and ¹H NMR spectroscopy are unparalleled.[23] NMR provides detailed information about the chemical environment of each carbon and hydrogen atom in the molecule, allowing for a complete reconstruction of its connectivity.[24]
Pillars of NMR-based Identification:
-
¹³C NMR:
-
Number of Signals: The number of unique signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the isomer. This provides immediate information about the molecule's symmetry.[23]
-
Chemical Shift (δ): The position of a signal (chemical shift) indicates the electronic environment of the carbon. Alkane carbons typically resonate in the 10-60 ppm range.[25][26][27][28] The degree of substitution and proximity to branches influences the exact chemical shift.[29][30]
-
-
¹H NMR:
-
Chemical Shift (δ): Protons in alkanes are highly shielded and typically appear between 0.7 and 1.5 ppm.[29]
-
Integration: The area under each signal is proportional to the number of protons giving rise to that signal.
-
Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., triplet, quartet) reveals the number of protons on adjacent carbon atoms. This is crucial for establishing C-H connectivity.
-
A Validated, Step-by-Step Protocol for C11H24 Isomer Analysis
This protocol describes a self-validating system for the identification of an unknown C11H24 isomer using a hyphenated GC-MS approach, supplemented by NMR for definitive confirmation.
Sample Preparation
-
Dilution: Prepare a solution of the C11H24 isomer sample at approximately 100 µg/mL in a high-purity volatile solvent such as hexane or pentane.
-
Standard Preparation: Prepare a separate vial containing an n-alkane standard mix (e.g., C10-C14) for the determination of Kovats Retention Indices.[17]
-
Transfer: Transfer the prepared solutions to 2 mL autosampler vials.
GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30m x 0.25mm ID, 0.25µm film, 5% Phenyl-Methylpolysiloxane | Standard non-polar column providing excellent separation of hydrocarbons based on boiling point. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Vol. | 1.0 µL, Split ratio 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial 40°C (hold 2 min), ramp to 200°C @ 5°C/min | Separates early-eluting branched isomers while ensuring later-eluting isomers elute in a reasonable time. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzer. |
| Ionization | Electron Ionization (EI) @ 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Mass Range | 35 - 200 m/z | Covers the expected molecular ion (156.31 m/z) and key fragment ions. |
Data Analysis Workflow
-
Analyze Standards: First, inject the n-alkane standard mix to establish the retention times for C10, C11, C12, C13, and C14.
-
Analyze Sample: Inject the unknown C11H24 isomer sample.
-
Calculate Retention Index (RI): Using the retention times from the standard run, calculate the RI for the unknown peak.
-
Mass Spectrum Analysis:
-
Examine the mass spectrum of the unknown peak. Identify the molecular ion peak (M+•) at m/z 156, if present.
-
Identify the base peak (most intense peak) and other major fragment ions.
-
Compare the fragmentation pattern to known principles (e.g., preferential cleavage at branch points).
-
-
Library Search: Compare the experimental mass spectrum and RI against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for a tentative identification.[31]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the identification process.
Caption: Mass spectral fragmentation of a branched C11H24 isomer.
Data Summary of Representative Undecane Isomers
The physical and chromatographic properties vary significantly across isomers. The following table summarizes key data for n-undecane and a selection of its branched isomers.
| Isomer Name | CAS Number | Boiling Point (°C) | Density (g/cm³) | Kovats RI (Non-polar) |
| n-Undecane | 1120-21-4 | 196 | 0.740 | 1100 (by definition) |
| 2-Methyldecane | 6975-98-0 | 189.3 | 0.737 | ~1085 |
| 3-Methyldecane | 13151-34-3 | 189.1 | 0.742 | ~1080 |
| 2,2-Dimethylnonane | 17302-18-0 | 186 | 0.744 | ~1065 |
| 3,3-Dimethylnonane | 17302-18-0 | 185 | 0.755 | ~1072 |
| 4,4-Dimethylnonane | 17302-18-0 | 188 | 0.751 | ~1088 |
Data sourced from multiple references, including BenchChem and NIST. [2][31]RI values are approximate and can vary with GC conditions.
Conclusion
The successful identification of the 159 structural isomers of undecane is a complex analytical task that demands a rigorous, multi-faceted approach. This guide establishes a robust framework grounded in the fundamental principles of separation science and spectroscopy. By systematically applying Gas Chromatography for separation, leveraging the reproducible fragmentation patterns of Mass Spectrometry, and employing the definitive structural power of NMR, researchers can confidently and unambiguously elucidate the structure of any C11H24 isomer. The protocols and causal explanations provided herein are designed to empower scientists with a self-validating system, ensuring the highest level of scientific integrity in their analytical outcomes.
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Wikipedia. (n.d.). Alkane. Available at: [Link]
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Wikipedia. (n.d.). List of isomers of undecane. Available at: [Link]
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Wikipedia. (n.d.). Undecane. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Undecane. NIST Chemistry WebBook. Available at: [Link]
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Wikipedia. (n.d.). Kovats retention index. Available at: [Link]
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Properties of highly branched alkanes
An In-depth Technical Guide to the Properties of Highly Branched Alkanes
Foreword
In the landscape of modern chemistry, highly branched alkanes represent a fascinating class of molecules whose utility extends far beyond their traditional role as components of fuels. Their unique three-dimensional architecture imparts a suite of physical and chemical properties that are increasingly being harnessed in fields as diverse as advanced lubrication, materials science, and even as inert solvents in the pharmaceutical industry.[1] This guide is intended for researchers, scientists, and drug development professionals, providing a deep dive into the core principles governing the behavior of these molecules. We will explore not just what their properties are, but why they manifest in the way they do, offering a blend of theoretical understanding and practical, field-tested insights.
The Architecture of Complexity: Structural Underpinnings of Highly Branched Alkanes
The fundamental difference between a linear and a highly branched alkane lies in the arrangement of their carbon skeletons. While linear alkanes consist of a continuous chain of carbon atoms, their branched isomers feature carbon atoms bonded to more than two other carbons, creating a more compact, globular structure. This seemingly simple structural deviation has profound implications for how these molecules interact with each other.
The increased branching leads to a decrease in the molecule's surface area.[2][3] This is a critical concept because the primary intermolecular forces at play between alkane molecules are London dispersion forces, which are dependent on the available surface area for interaction.[2][3][4] Consequently, the weaker intermolecular attractions in highly branched alkanes are a cornerstone for understanding their physical properties.[3][4]
Furthermore, the presence of numerous side chains introduces steric hindrance, which is the repulsion between electron clouds of bulky groups.[5][6][7] This steric strain can influence the molecule's reactivity and thermodynamic stability.[8][9]
Figure 2: An overview of the primary industrial-scale synthesis pathways for producing highly branched alkanes for use in gasoline.
Laboratory-Scale Synthesis
For research and specialized applications requiring specific, high-purity branched alkanes, more targeted synthetic methods are employed. [1]These often involve multi-step processes, such as the use of Grignard reagents reacting with ketones or esters to form tertiary alcohols, which are then dehydrated and hydrogenated to yield the desired highly branched alkane. [10]Another approach involves the alkylation of 1,3-dithiane followed by desulfurization. [11][12]
Core Physicochemical Properties
The unique structural characteristics of highly branched alkanes directly translate to a distinct set of physical properties.
Boiling and Melting Points
A well-established trend is that for a given number of carbon atoms, increased branching leads to a lower boiling point. [2][3][13][14]This is a direct consequence of the reduced surface area of branched molecules, which diminishes the effectiveness of London dispersion forces. [2][3][4][14] The effect of branching on melting points is less straightforward. While branching generally lowers the melting point compared to the linear isomer, highly symmetrical branched molecules can pack more efficiently into a crystal lattice, resulting in a higher melting point than less symmetrical branched isomers. [2]
| Isomer of Octane (C8H18) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|
| n-Octane | 125.7 | -56.8 |
| 2-Methylheptane | 117.6 | -109.0 |
| 2,2,4-Trimethylpentane (Isooctane) | 99.3 | -107.4 |
| 2,2,3,3-Tetramethylbutane | 106.5 | 100.7 |
Data compiled from various sources.
Density and Viscosity
Generally, an increase in branching leads to a decrease in density. [15][16]This is because the irregular shapes of branched alkanes prevent them from packing as closely together as their linear counterparts, resulting in more free space between molecules. [15]However, highly symmetrical isomers like neopentane can exhibit higher densities due to more efficient packing. [15] The viscosity of branched alkanes is also influenced by their molecular architecture. At a constant number of carbon atoms, increased branching can lead to lower viscosity as the reduced intermolecular forces allow for easier flow.
Solubility
Alkanes, being nonpolar, are virtually insoluble in water but are soluble in nonpolar organic solvents. [14]The solubility characteristics of highly branched alkanes are similar to their linear isomers, making them useful as nonpolar solvents.
Analytical Characterization: A Methodological Approach
The identification and quantification of branched alkane isomers in complex mixtures present a significant analytical challenge due to their structural similarities. [17]Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose, offering the high separation efficiency of gas chromatography and the definitive structural information from mass spectrometry. [17][18]
Experimental Protocol: GC-MS Analysis of Branched Alkane Isomers
Objective: To separate and identify branched alkane isomers in a sample.
Rationale: This protocol is designed for the analysis of volatile branched alkanes. The choice of a non-polar GC column allows for separation based primarily on boiling point, while the mass spectrometer provides fragmentation patterns that act as a molecular fingerprint for identification.
Methodology:
-
Sample Preparation:
-
For liquid samples with low concentrations of interfering compounds, a simple dilution in a volatile solvent (e.g., hexane) is often sufficient. [17] * If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate to remove any residual water. [17] * Transfer the final sample to a 2 mL autosampler vial. [17]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 300°C) to elute a wide range of alkanes. A typical ramp rate is 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns. [19] * Scan Range: A mass-to-charge ratio (m/z) range of 40-550 is typically sufficient for most common alkanes.
-
-
-
Data Analysis:
-
Identify individual isomers by comparing their retention times and mass spectra to a spectral library (e.g., NIST).
-
Branched alkanes exhibit characteristic fragmentation patterns, often involving cleavage at the branching point to form stable carbocations, which aids in their identification. [17]
-
Figure 3: A step-by-step workflow for the analysis of highly branched alkanes using Gas Chromatography-Mass Spectrometry.
Applications Across Disciplines
The distinct properties of highly branched alkanes make them invaluable in a variety of applications.
-
Fuels: Their primary application is as a major component of gasoline. [20][21]Highly branched alkanes have high octane ratings, meaning they are resistant to premature ignition (knocking) in internal combustion engines. [21]* Lubricants: Alkanes with a high number of carbon atoms are key components of lubricating oils. [20][22][23]The branched structures can provide desirable viscosity properties over a range of temperatures.
-
Solvents: Lower molecular weight liquid alkanes are effective nonpolar solvents. [23]Their inertness makes them suitable for various chemical processes.
-
Drug Development: In medicinal chemistry, alkyl groups, including branched structures, are fundamental in modifying the properties of drug molecules. [24]They can influence a drug's solubility, stability, and ability to cross biological membranes. [24]While not typically the active component, the strategic placement of branched alkyl chains can optimize a drug's pharmacokinetic profile. [24]
Concluding Remarks
Highly branched alkanes are more than just simple hydrocarbons; they are a testament to the profound impact of molecular architecture on chemical and physical properties. A thorough understanding of these structure-property relationships is paramount for leveraging their full potential. As synthetic methodologies become more sophisticated and our analytical capabilities advance, we can anticipate the emergence of novel applications for these versatile molecules in materials science, energy, and the life sciences.
References
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- Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (n.d.). A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes. Oxford Academic.
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A Comprehensive Technical Guide to the Solubility of 2,2,4,5-Tetramethylheptane in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 2,2,4,5-tetramethylheptane, a highly branched alkane, within a range of common organic solvents. Recognizing the scarcity of direct experimental data for this specific isomer, this document establishes a robust theoretical framework for understanding its solubility. To provide practical context, we will leverage data for its straight-chain isomer, n-undecane, as a baseline for comparison and discuss the qualitative and quantitative impacts of molecular branching on solubility.
This document is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a nuanced understanding of alkane solubility for applications ranging from reaction engineering and solvent selection to formulation and purification processes.
Physicochemical Profile of this compound
This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1][2] As a branched alkane, its molecular structure significantly influences its physical properties and, consequently, its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 61868-45-9 | [1] |
| Boiling Point | Data not readily available | |
| Topological Polar Surface Area | 0 Ų | [1] |
The absence of any polar functional groups, as indicated by a topological polar surface area of 0 Ų, categorizes this compound as a non-polar compound.[1] This is the primary determinant of its solubility characteristics.
Theoretical Framework of Alkane Solubility
The solubility of any substance is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between solute and solvent molecules. For alkanes such as this compound, the predominant intermolecular forces are the weak van der Waals forces, specifically London dispersion forces.[3][4]
The dissolution process can be conceptualized as a three-step process:
-
Overcoming solute-solute interactions: Energy is required to separate the alkane molecules from each other.
-
Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the alkane molecule interacts with the solvent molecules.
A substance dissolves readily when the energy released in the third step is comparable to or greater than the energy consumed in the first two steps.
Solubility in Non-Polar Solvents
In non-polar organic solvents such as hexane, toluene, and carbon tetrachloride, the intermolecular forces are also primarily van der Waals forces.[5][6] When an alkane is introduced into a non-polar solvent, the energy required to break the existing solute-solute and solvent-solvent interactions is balanced by the energy released from the formation of new solute-solvent van der Waals interactions.[6] This energetic balance results in a high degree of solubility for alkanes in non-polar solvents.[4]
Insolubility in Polar Solvents
Conversely, alkanes are virtually insoluble in polar solvents like water.[6] Polar solvents are characterized by strong intermolecular forces, such as hydrogen bonding in the case of water.[7] A significant amount of energy is required to disrupt these strong interactions to create a cavity for the non-polar alkane molecule.[6] The weak van der Waals forces that would form between the alkane and the polar solvent molecules do not release sufficient energy to compensate for this.[6] This energetic unfavorability leads to the very low solubility of alkanes in polar solvents, a phenomenon often referred to as the hydrophobic effect.[5]
The Impact of Molecular Branching on Solubility
While the "like dissolves like" principle provides a general guideline, the specific molecular structure of an alkane plays a crucial role in determining its precise solubility. The degree of branching in an alkane's structure affects its intermolecular forces and how it packs in a solution.
Compared to a straight-chain alkane with the same number of carbon atoms (an n-alkane), a branched alkane generally has a more compact, spherical shape. This has two primary consequences for its physical properties:
-
Lower Boiling Point: The reduced surface area of a branched alkane leads to weaker van der Waals forces between its molecules, resulting in a lower boiling point compared to its straight-chain isomer.
-
Modified Solubility: The more compact structure of a branched alkane can lead to subtle differences in its solubility compared to its linear counterpart. While still highly soluble in non-polar solvents, the precise solubility values may differ. The effect on solubility is not always straightforward and can depend on the specific solvent.
Figure 1: A diagram illustrating how the molecular shape of alkane isomers influences their intermolecular forces and ultimately their solubility profiles.
Solubility of n-Undecane: A Baseline for Comparison
Due to the lack of specific experimental solubility data for this compound, we will consider the solubility of its straight-chain isomer, n-undecane (C₁₁H₂₄), as a reference point.[8][9] This allows us to establish a baseline for the expected solubility behavior of an eleven-carbon alkane in various organic solvents.
n-Undecane is a non-polar molecule and, as expected, is readily soluble in non-polar organic solvents while being insoluble in water.[8][9][10]
Table of n-Undecane Solubility in Select Organic Solvents:
| Solvent | Solvent Type | Solubility of n-Undecane | Source |
| Hexane | Non-Polar | Soluble | [10] |
| Heptane | Non-Polar | Soluble | [10] |
| Octane | Non-Polar | Soluble | [10] |
| Toluene | Non-Polar (Aromatic) | Soluble | [10] |
| Ethanol | Polar | Soluble | [8] |
| Diethyl Ether | Slightly Polar | Soluble | [8] |
| Water | Polar | Insoluble (0.014 mg/L at 25°C) | [9] |
It is important to note that while n-undecane is listed as "soluble" in ethanol and ether, the degree of solubility may be less than in purely non-polar solvents, and it is temperature-dependent.[10]
Experimental Determination of Alkane Solubility
Experimental Protocol: Static Equilibrium Method
-
Preparation of Solvent Mixtures: A series of vials are prepared, each containing a known volume of the desired organic solvent.
-
Addition of Solute: A known volume or mass of this compound is added to each vial.
-
Equilibration: The vials are sealed and placed in a constant temperature bath or shaker. The mixtures are agitated for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).
-
Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand undisturbed for a period to allow for complete phase separation if the solubility limit has been exceeded.
-
Sampling and Analysis: A sample is carefully withdrawn from the solvent-rich phase, taking care not to disturb any undissolved solute. The concentration of this compound in the sample is then determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Interpretation: The measured concentration represents the solubility of this compound in that specific solvent at the experimental temperature.
Figure 2: A workflow diagram for the experimental determination of liquid-liquid solubility using the static equilibrium method.
Predictive Models for Alkane Solubility
In the absence of experimental data, computational models can provide valuable estimations of solubility. For alkanes, several approaches are available:
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use machine learning algorithms to correlate the structural features of molecules with their solubility.[11][12] By training on a large dataset of known solubilities, these models can predict the solubility of new compounds.[11][12][13]
-
Thermodynamic Models: More rigorous models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) and the Statistical Associating Fluid Theory (SAFT) can predict solubility based on first principles and molecular interactions.[11][14] These models can be particularly useful for understanding the thermodynamics of dissolution.[14]
While predictive models are powerful tools, their accuracy is dependent on the quality and relevance of the training data and the appropriateness of the underlying theoretical framework.[11][13]
Conclusion
The solubility of this compound in organic solvents is dictated by its non-polar, branched structure. It is expected to be highly soluble in non-polar solvents and virtually insoluble in polar solvents. While direct quantitative data for this specific isomer is limited, an understanding of fundamental solubility principles, coupled with data from its straight-chain analog n-undecane, provides a strong basis for predicting its behavior. For applications requiring precise solubility values, the experimental methods outlined in this guide, or the use of advanced predictive models, are recommended. The insights provided herein are intended to empower researchers and professionals to make informed decisions regarding solvent selection and process design involving highly branched alkanes.
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The Art of the Alkanes: A Technical Guide to the Synthesis of Saturated Branched Hydrocarbons
Abstract
Saturated branched hydrocarbons, the fundamental scaffolds of many organic molecules, are of paramount importance in fields ranging from materials science to medicinal chemistry. Their three-dimensional architecture profoundly influences molecular properties, impacting everything from octane ratings in fuels to the binding affinity of pharmaceuticals. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for synthesizing these vital structures. Moving beyond a simple recitation of reactions, this guide delves into the mechanistic underpinnings and practical considerations that govern the selection and execution of synthetic routes. We will explore both classical and modern catalytic methodologies, with a special emphasis on the stereoselective construction of chiral centers, a critical aspect of modern drug design.
Introduction: The Significance of the Saturated Branched Scaffold
Alkanes, hydrocarbons with the general formula CnH2n+2, are composed of sp3-hybridized carbon atoms and hydrogen atoms connected exclusively by single bonds.[1] While linear alkanes form a homologous series with predictable properties, the introduction of branching dramatically increases structural complexity and the number of possible isomers.[2] Branched alkanes are thermodynamically more stable than their linear counterparts, a principle that underpins industrial processes like catalytic reforming to improve the octane number of gasoline.[1]
In the realm of drug discovery, the incorporation of saturated branched hydrocarbon motifs is a powerful strategy for modulating the physicochemical properties of a drug candidate. These non-polar, sterically defined fragments can enhance metabolic stability, improve membrane permeability, and provide a rigid framework for the precise spatial orientation of pharmacophoric elements, thereby increasing binding affinity and selectivity for a biological target.[3] The ability to synthesize these structures with high precision, particularly with control over stereochemistry, is therefore a cornerstone of modern medicinal chemistry.[4]
Classical Approaches to Alkane Synthesis: Forging Carbon-Carbon Bonds
The construction of branched alkane frameworks has historically relied on a set of powerful carbon-carbon bond-forming reactions. While some of these methods have limitations, they remain valuable tools in the synthetic chemist's arsenal.
The Corey-House Synthesis
The Corey-House reaction is a versatile and high-yielding method for coupling two alkyl groups, making it particularly well-suited for the synthesis of unsymmetrical and branched alkanes.[5][6] This reaction involves the treatment of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[7]
Causality of Experimental Choices: The use of a Gilman reagent is crucial as it circumvents the side reactions, such as metal-halogen exchange and elimination, that often plague direct coupling of organolithium or Grignard reagents with alkyl halides.[8] The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to ensure the stability of the organometallic intermediates. Primary alkyl halides are the preferred electrophiles for achieving high yields.[6]
Experimental Protocol: Synthesis of 2-Methylpentane via Corey-House Reaction
-
Preparation of the Gilman Reagent (Lithium diisopropylcuprate):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add 2.2 equivalents of lithium metal to anhydrous diethyl ether.
-
Slowly add 1.0 equivalent of isopropyl bromide to the stirred suspension at -78 °C. Allow the reaction to proceed for 1 hour to form isopropyllithium.
-
In a separate flask, prepare a suspension of 0.5 equivalents of copper(I) iodide in anhydrous diethyl ether at -78 °C.
-
Slowly transfer the isopropyllithium solution to the copper(I) iodide suspension via cannula. Allow the mixture to stir for 30 minutes to form the lithium diisopropylcuprate solution.
-
-
Coupling Reaction:
-
To the freshly prepared Gilman reagent, slowly add 1.0 equivalent of ethyl bromide at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by fractional distillation to yield 2-methylpentane.
-
The Grignard Reaction
Grignard reagents (R-MgX) are powerful nucleophiles that can react with a variety of electrophiles to form new carbon-carbon bonds.[9] For the synthesis of highly branched alkanes, the reaction of a Grignard reagent with a tertiary alkyl halide or the reaction of a tertiary Grignard reagent with an appropriate electrophile can be employed, although the latter is often more challenging due to steric hindrance and the propensity for elimination reactions. A more common approach is the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which can then be deoxygenated to the corresponding alkane.[10][11]
Causality of Experimental Choices: The synthesis of Grignard reagents must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate the reagent and quench the reaction.[9] Diethyl ether or THF are the most common solvents as they are aprotic and solvate the magnesium center, stabilizing the Grignard reagent.[9]
Experimental Protocol: Synthesis of 2,2-Dimethylpentane (Neopentyl Acetone Adduct followed by Reduction)
-
Formation of the Tertiary Alcohol:
-
Prepare a Grignard reagent by reacting 1.1 equivalents of tert-butyl chloride with 1.2 equivalents of magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
To the stirred Grignard solution, add 1.0 equivalent of acetone dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,3,3-trimethylbutan-2-ol.
-
-
Deoxygenation to the Alkane:
-
The crude tertiary alcohol can be deoxygenated via a two-step procedure involving conversion to the corresponding tosylate followed by reduction with a hydride source like lithium aluminum hydride.
-
Wurtz Reaction and Kolbe Electrolysis
The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal and dry ether.[12][13] While historically significant, its utility is generally limited to the synthesis of symmetrical alkanes due to the formation of product mixtures when different alkyl halides are used.[14]
The Kolbe electrolysis is a decarboxylative dimerization of two carboxylic acids (or their carboxylate salts) via an electrochemical process.[1][15] This method proceeds through a radical mechanism and is also most effective for the synthesis of symmetrical alkanes.[16][17]
Modern Catalytic Strategies for Branched Alkane Synthesis
Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods for the synthesis of branched alkanes. These approaches often offer milder reaction conditions and greater control over product distribution.
Catalytic Hydroisomerization
Hydroisomerization is a key industrial process for converting linear alkanes into their more valuable branched isomers.[5][18] This reaction is typically catalyzed by bifunctional catalysts that possess both a metallic function (for hydrogenation/dehydrogenation) and an acidic function (for skeletal rearrangement).[19]
Causality of Experimental Choices: The choice of catalyst is critical for maximizing the yield of branched isomers while minimizing cracking reactions.[20] Zeolites with specific pore structures, such as ZSM-22 and SAPO-11, are often used as the acidic support to provide shape selectivity.[21] The metallic component, typically a noble metal like platinum or palladium, facilitates the formation of olefinic intermediates that undergo isomerization on the acidic sites.[19]
Caption: Workflow for Catalytic Hydroisomerization.
| Catalyst System | n-Alkane Substrate | Temperature (°C) | Pressure (bar) | Isomer Selectivity (%) | Reference |
| Pt/SAPO-11 | n-Dodecane | 280-340 | 40 | ~80 | [5] |
| Pt/ZSM-22 | n-Hexadecane | 260-320 | 50-100 | >90 | [18] |
| Ni-Mo/Al2O3-Zeolite | n-Heptane | 350-450 | 30-50 | ~75 | [20] |
Alkane Metathesis
Alkane metathesis is a catalytic reaction that transforms an alkane into its higher and lower homologues.[22][23] This reaction is particularly interesting for the synthesis of branched alkanes, for example, the conversion of isobutane into 2,3-dimethylbutane.[24] Supported tantalum hydride catalysts, such as (≡SiO)2TaH, have been shown to be effective for this transformation.[22][25]
Mechanism of Action: The mechanism of alkane metathesis catalyzed by supported tantalum hydrides is complex and is thought to involve alkyl alkylidene intermediates.[25] The reaction proceeds through a series of C-H and C-C bond activation steps, leading to the scrambling of alkyl fragments.
Stereoselective Synthesis of Branched Hydrocarbons
The synthesis of enantiomerically pure compounds is a central theme in modern organic chemistry, particularly in drug development, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. The creation of chiral centers in a saturated branched hydrocarbon backbone presents a significant synthetic challenge.
Asymmetric Hydrogenation
Asymmetric hydrogenation of prochiral alkenes is one of the most powerful methods for the enantioselective synthesis of chiral alkanes.[3] This reaction typically employs a chiral transition metal catalyst, often based on rhodium, iridium, or ruthenium, with a chiral phosphine ligand. The hydrogenation of tri- and even tetrasubstituted alkenes with high enantioselectivity has been achieved, providing access to complex chiral hydrocarbon frameworks.[26][27]
Causality of Experimental Choices: The choice of the chiral ligand is paramount in achieving high enantioselectivity, as it creates a chiral environment around the metal center that directs the delivery of hydrogen to one face of the alkene. The substrate may require a directing group to coordinate to the metal center and facilitate stereocontrol.
Caption: Generalized Workflow for Asymmetric Hydrogenation.
Enantioselective Alkylation and Conjugate Addition
Enantioselective alkylation reactions provide another direct route to chiral branched hydrocarbons.[28] These reactions involve the use of a chiral catalyst to control the stereochemical outcome of the formation of a new carbon-carbon bond between a nucleophile and an alkyl electrophile.[29] Similarly, enantioselective conjugate addition of organometallic reagents to α,β-unsaturated compounds can generate chiral centers, which can then be further elaborated to saturated hydrocarbons.[30][31][32]
Mechanism of Stereocontrol: The chiral catalyst, often a Lewis acid or a Brønsted acid, coordinates to one of the reactants, creating a chiral pocket that directs the approach of the other reactant, leading to the preferential formation of one enantiomer.[28][33] The precise nature of the non-covalent interactions between the catalyst and the substrates is critical for achieving high levels of stereocontrol.[34]
Applications in Drug Development
The structural motifs accessible through the synthetic methods described above are found in numerous FDA-approved drugs. The inclusion of branched, often chiral, hydrocarbon fragments is a testament to their importance in medicinal chemistry. For example, the side chains of many statin drugs, such as atorvastatin and rosuvastatin, contain chiral centers within a saturated hydrocarbon framework that are crucial for their interaction with HMG-CoA reductase.
Challenges and Future Outlook
Despite the significant progress in the synthesis of saturated branched hydrocarbons, several challenges remain. The direct, selective functionalization of alkanes at specific positions remains a "holy grail" of organic chemistry.[28] Developing more sustainable and atom-economical catalytic methods that operate under milder conditions is an ongoing pursuit. Furthermore, the development of new stereoselective methods for the construction of multiple stereocenters in a single operation is highly desirable.
The future of this field will likely see the continued development of novel catalytic systems, including those inspired by metalloenzymes, that can achieve unprecedented levels of selectivity and efficiency. The integration of computational chemistry with experimental work will be instrumental in designing new catalysts and understanding complex reaction mechanisms.
Conclusion
The synthesis of saturated branched hydrocarbons has evolved from classical stoichiometric reactions to highly sophisticated and selective catalytic methodologies. The ability to construct these fundamental organic structures with precise control over branching and stereochemistry is a powerful enabler for innovation in both industrial and pharmaceutical research. As our understanding of catalysis deepens and new synthetic tools are developed, the synthesis of ever more complex and valuable alkane architectures will undoubtedly continue to advance the frontiers of science.
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Liu, Y., et al. (2018). Mechanism and Origins of Stereoinduction in an Asymmetric Friedel-Crafts Alkylation Reaction of Chalcone Catalyzed by Chiral N, N'-Dioxide-Sc(III) Complex. PubMed. Retrieved January 8, 2026, from [Link]
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A Comprehensive Technical Guide to the Thermochemical Properties of Undecane Isomers
This guide provides an in-depth exploration of the thermochemical data for undecane (C₁₁H₂₄) and its isomers, tailored for researchers, scientists, and professionals in drug development and chemical engineering. Undecane, with its 159 structural isomers, presents a fascinating case study in the relationship between molecular structure and thermodynamic stability.[1][2] Understanding these properties is crucial for applications ranging from combustion and fuel development to the design of chemical processes.
Introduction to Undecane Isomers and Their Significance
Undecane is a saturated acyclic alkane.[1] The structural diversity of its 159 isomers leads to a wide range of physicochemical properties.[1][2] While n-undecane is a linear chain, its isomers feature varying degrees of branching and different carbon skeletons. This structural variance directly impacts their thermochemical properties, such as the enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity (Cp). These properties are fundamental to predicting the behavior of these compounds in chemical reactions and physical processes. For instance, in combustion science, the enthalpy of formation is a critical parameter for calculating the heat released during combustion.
Key Thermochemical Properties of Undecane Isomers
The primary thermochemical properties of interest for undecane isomers are:
-
Standard Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a measure of the substance's intrinsic stability.
-
Standard Molar Entropy (S°) : A measure of the randomness or disorder of a substance at the molecular level. It is influenced by factors such as molecular weight, structure, and the freedom of motion of the atoms.
-
Molar Heat Capacity (Cp) : The amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure.
Tabulated Thermochemical Data for Selected Undecane Isomers
| Isomer Name | CAS Number | ΔfH° (gas, 298.15 K) (kJ/mol) | S° (gas, 298.15 K) (J/mol·K) | Cp (liquid, 298.15 K) (J/mol·K) | Source(s) |
| n-Undecane | 1120-21-4 | -270.3 ± 1.3 | 583.58 | 345.05 | [3][4] |
| 2-Methyldecane | 6975-98-0 | -275.65 (Joback Calculated) | 569.23 (Joback Calculated) | 342.7 (for n-undecane) | [5] |
| 3-Methyldecane | 13151-34-3 | Not Available | Not Available | Not Available | |
| 4-Methyldecane | 2847-72-5 | -275.65 (Joback Calculated) | Not Available | Not Available | [6] |
| 5-Methyldecane | 13151-35-4 | -275.65 (Joback Calculated) | Not Available | Not Available | [7] |
Note: Much of the available data for branched isomers is calculated rather than experimentally determined. The values for n-undecane are from experimental measurements and serve as a reliable benchmark.
Methodologies for Determining Thermochemical Properties
The determination of thermochemical data relies on both experimental and computational methods. The choice of method depends on the desired accuracy, the availability of the compound, and the specific property of interest.
Experimental Determination
The standard enthalpy of formation of a hydrocarbon is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.
Principle: A known mass of the undecane isomer is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 0.2 g of the liquid undecane isomer into a platinum crucible. F[8]or volatile liquids, encapsulation in a gelatin or plastic capsule of known heat of combustion is necessary to prevent evaporation. 2[9][10]. Bomb Assembly:
-
Place the crucible containing the sample in the support inside the bomb.
-
Attach a fuse wire (e.g., nickel-chromium) to the electrodes so that it is in contact with the sample. [9] * Add a small, known amount of distilled water to the bomb to saturate the internal atmosphere, ensuring that any nitric and sulfuric acids formed from trace N and S in the sample or atmosphere are in their standard states.
-
Seal the bomb and charge it with pure oxygen to a pressure of approximately 30-35 atm. 3[8]. Calorimeter Setup:
-
Place the sealed bomb into the calorimeter bucket containing a precisely known mass of water.
-
Submerge the bomb completely and assemble the calorimeter, including the stirrer and temperature sensor (e.g., a high-precision thermistor). 4[11]. Measurement:
-
Allow the system to reach thermal equilibrium while stirring continuously. Record the initial temperature for a set period.
-
Ignite the sample by passing an electric current through the fuse wire.
-
Record the temperature of the water bath at regular intervals until it reaches a maximum and then begins to cool.
-
-
Data Analysis:
-
Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.
-
Determine the total heat released by multiplying the corrected temperature rise by the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid).
-
Subtract the heat contributions from the ignition wire and the formation of nitric acid.
-
The resulting value is the heat of combustion of the sample at constant volume (ΔcU). Convert this to the enthalpy of combustion at constant pressure (ΔcH) using the ideal gas law.
-
Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law, with the known standard enthalpies of formation of CO₂ and H₂O.
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This difference can be used to determine the specific heat capacity of the sample.
[12]Experimental Protocol (ASTM E1269 Method):
[1]1. Instrument Calibration: Calibrate the DSC for temperature and heat flow using certified reference materials (e.g., indium). 2[1]. Baseline Run:
- Place an empty sample pan and an empty reference pan in the DSC cell.
- Heat the cell at a constant rate (e.g., 20 °C/min) over the desired temperature range. R[1]ecord the heat flow signal. This is the baseline.
- Reference Material Run:
- Place a known mass of a reference material with a well-characterized heat capacity (e.g., sapphire) in the sample pan.
- Heat the reference material under the same conditions as the baseline run and record the heat flow.
- Sample Run:
- Replace the reference material with a known mass of the liquid undecane isomer.
- Heat the sample under the same conditions and record the heat flow.
- Calculation:
- At a given temperature, the specific heat capacity of the sample (Cp,sample) is calculated using the following equation: Cp,sample = (Cp,ref * m,ref * (DSC_sample - DSC_baseline)) / (m_sample * (DSC_ref - DSC_baseline))
- Where:
- Cp,ref is the specific heat capacity of the reference material.
- m is the mass.
- DSC is the heat flow signal from the respective runs.
Computational Determination
Due to the difficulty in obtaining pure samples of all 159 undecane isomers and the complexity of the experimental procedures, computational methods are invaluable for estimating their thermochemical properties.
Logical Workflow for Computational Determination of Thermochemical Properties
Caption: Computational workflows for determining the thermochemical properties of undecane isomers.
High-level ab initio methods can provide accurate thermochemical data. Methods like Gaussian-3 (G3) and Gaussian-4 (G4) theory are composite methods designed to achieve high accuracy by combining results from different levels of theory and basis sets.
[3][13]Workflow for Calculating Enthalpy of Formation using Gaussian:
-
Structure Optimization:
-
Build the 3D structure of the undecane isomer.
-
Perform a geometry optimization and frequency calculation using a reliable and computationally efficient method, such as B3LYP with the 6-31G(d) basis set. This provides the equilibrium geometry and the zero-point vibrational energy (ZPVE).
-
-
Single-Point Energy Calculations:
-
Perform a series of single-point energy calculations on the optimized geometry using higher levels of theory and larger basis sets, as prescribed by the chosen composite method (e.g., G3, G4).
-
-
Thermochemical Analysis:
-
The Gaussian software will use the results from the frequency calculation (including vibrational frequencies, rotational constants, and ZPVE) and the single-point energies to compute the thermal corrections to the enthalpy and Gibbs free energy at a specified temperature (e.g., 298.15 K). 4[14][15]. Calculating Enthalpy of Formation:
-
The standard enthalpy of formation (ΔfH°) is calculated by considering the atomization energy of the molecule. This involves subtracting the sum of the calculated energies of the constituent atoms from the total energy of the molecule and then adding the experimental enthalpies of formation of the atoms in their standard states.
-
ΔfH°(molecule) = Σ(E_calc(atom)) - E_calc(molecule) + Σ(ΔfH°_exp(atom))
-
Benson's Group Additivity method is a powerful and rapid estimation technique. I[16][17]t assumes that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent functional groups.
[17][18]Principle: The molecule is dissected into groups, and each group's contribution to the overall thermochemical property is added together. Corrections for non-nearest-neighbor interactions, such as gauche interactions in alkanes, are also applied.
[16]Example: Estimating the Enthalpy of Formation of 2-Methyldecane
-
Decomposition into Groups:
-
2-Methyldecane can be broken down into the following Benson groups:
-
Two primary carbon atoms bonded to a secondary carbon: C-(C)(H)₃
-
One primary carbon atom bonded to a tertiary carbon: C-(C)(H)₃
-
Seven secondary carbon atoms: C-(C)₂(H)₂
-
One tertiary carbon atom: C-(C)₃(H)
-
-
-
Summation of Group Contributions:
-
The enthalpy of formation is calculated by summing the established values for each of these groups. These values are derived from experimental data for a large number of compounds.
-
-
Symmetry and Stereoisomer Corrections:
-
For entropy calculations, corrections for molecular symmetry and the number of stereoisomers must be included.
-
The thermochemical data for undecane isomers are essential for a variety of scientific and industrial applications. While comprehensive experimental data remains sparse for the highly branched isomers, a combination of targeted experimental measurements and robust computational methods provides a reliable means of obtaining these crucial properties. The methodologies outlined in this guide offer a framework for researchers to either determine or estimate the thermochemical data for any of the 159 undecane isomers, thereby enabling a deeper understanding of their behavior and facilitating their application in various fields.
References
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Redfern, P. C., Zapol, P., Curtiss, L. A., & Raghavachari, K. (2000). Assessment of Gaussian-3 and Density Functional Theories for Enthalpies of Formation of C1−C16 Alkanes. The Journal of Physical Chemistry A, 104(24), 5850–5854. [Link]
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Redfern, P. C., Zapol, P., Curtiss, L. A., & Raghavachari, K. (2000). Assessment of Gaussian-3 and Density Functional Theories for Enthalpies of Formation of C1−C16 Alkanes. The Journal of Physical Chemistry A, 104(24), 5850–5854. [Link]
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vom Lehn, F., Cai, L., Pitsch, H., & Klippenstein, S. J. (2019). Thermochemical property estimation based on group additivity method: Impact of groups on kinetic model predictions. Proceedings of the Combustion Institute, 37(1), 443-451. [Link]
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Introduction: The Imperative for Unambiguity in Chemical Communication
An In-depth Technical Guide to the IUPAC Nomenclature of Branched Alkanes
In the intricate world of chemical research and drug development, precision is paramount. The structural complexity of organic molecules necessitates a universal, logical, and unambiguous system of nomenclature. The International Union of Pure and Applied Chemistry (IUPAC) provides this essential framework, ensuring that a chemical name corresponds to a single, unique molecular structure. For researchers and scientists, particularly those in pharmaceuticals, a deep understanding of IUPAC nomenclature is not merely an academic exercise; it is a fundamental requirement for communicating, documenting, and patenting chemical entities without ambiguity. This guide provides a detailed exploration of the IUPAC system as it applies to branched alkanes, offering a systematic approach to naming these foundational organic compounds.
Part 1: The Foundational Principles of Alkane Nomenclature
The IUPAC system for alkanes is built upon a hierarchical set of rules designed to deconstruct a molecule into its constituent parts: a primary parent structure and its attached substituents.
The Parent Chain: The Structural Backbone
The cornerstone of any IUPAC name is the identification of the parent chain . This is defined as the longest continuous chain of carbon atoms within the molecule. The rationale behind this primary rule is to establish a consistent and single foundational name for the molecule, derived from the standard names for unbranched alkanes (e.g., methane, ethane, propane, butane, etc.).
Tie-Breaker Rule: If two or more chains of equal maximum length are identified, the chain with the greater number of substituents is chosen as the parent chain. This rule maximizes the number of smaller, simpler units that are named as prefixes, generally simplifying the final name.
Numbering the Parent Chain: Assigning Locants
Once the parent chain is identified, its carbon atoms must be numbered sequentially. This numbering provides "locants" for each substituent, precisely indicating its position. The guiding principle is the rule of first point of difference .
The chain is numbered from the end that gives the lowest possible number to the substituent encountered first. If there are multiple substituents, the numbering is chosen that results in the lowest locant at the first point of difference when comparing the two possible numbering schemes term by term. For instance, the locant set (2, 3, 5) is preferred over (2, 4, 5). This systematic approach ensures a single, correct numbering sequence.
Substituents: Identifying and Naming Attached Groups
Any group attached to the parent chain is termed a substituent . For alkanes, these are typically alkyl groups, which are named by replacing the "-ane" suffix of the corresponding alkane with "-yl".
| Parent Alkane | Alkyl Group Name | Formula |
| Methane | Methyl | -CH₃ |
| Ethane | Ethyl | -CH₂CH₃ |
| Propane | Propyl | -CH₂CH₂CH₃ |
| Butane | Butyl | -CH₂CH₂CH₂CH₃ |
| Pentane | Pentyl | -CH₂CH₂CH₂CH₂CH₃ |
| Table 1: Common Unbranched Alkyl Substituents. |
Part 2: A Systematic Protocol for Naming Branched Alkanes
The following step-by-step workflow provides a self-validating system for generating the correct IUPAC name for any branched alkane.
Workflow for IUPAC Nomenclature of Branched Alkanes
The Unseen Workhorses: A Technical Guide to the Potential Uses of Tetramethylheptane Isomers in Research and Drug Development
In the intricate world of chemical synthesis and pharmaceutical development, the choice of solvent or reaction medium is a critical parameter that can dictate the success or failure of an endeavor. While common solvents are well-characterized, a class of highly branched alkanes, the tetramethylheptane isomers, offers a unique combination of properties that warrants a closer examination by researchers and drug development professionals. This guide provides an in-depth technical overview of these compounds, moving beyond their simple classification as nonpolar solvents to explore their nuanced potential in specialized applications.
The Molecular Architecture of Tetramethylheptanes: More Than Just Solvents
Tetramethylheptanes are saturated hydrocarbons with the chemical formula C₁₁H₂₄. The various isomers are distinguished by the placement of four methyl groups on a heptane backbone. This high degree of branching imparts a range of desirable physical and chemical properties, including high thermal and chemical stability, low freezing points, and specific viscosity characteristics. Unlike their linear alkane counterparts, the globular shape of many tetramethylheptane isomers reduces the surface area available for intermolecular contact, which in turn influences their boiling points and densities.
The primary rationale for considering these isomers in a research or pharmaceutical setting lies in their exceptional inertness. For sensitive chemical transformations, particularly those involving highly reactive organometallic reagents or catalytic systems, the choice of a non-participating solvent is paramount. The stability and resistance to oxidation of tetramethylheptanes make them excellent candidates for such demanding applications[1].
A Comparative Analysis of Physicochemical Properties
The selection of an appropriate isomer for a specific application depends on a thorough understanding of its physical properties. The following table summarizes key data for several tetramethylheptane isomers, providing a basis for comparison and informed decision-making.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |
| 2,2,4,4-Tetramethylheptane | 61868-44-8 | 156.31 | ~170-172 | ~0.75 | ~1.42 |
| 2,2,5,5-Tetramethylheptane | 61868-47-1 | 156.31 | ~173-175 | ~0.76 | ~1.42 |
| 2,3,4,5-Tetramethylheptane | 61868-53-9 | 156.31 | ~178-180 | ~0.77 | ~1.43 |
| 3,3,4,4-Tetramethylheptane | 61868-59-5 | 156.31 | ~184 | ~0.78 | ~1.44 |
| 2,2,4,6,6-Pentamethylheptane* | 13475-82-6 | 170.33 | ~177-178 | ~0.75 | ~1.42 |
Note: 2,2,4,6,6-Pentamethylheptane (a trimethyl-isomer of octane, but often discussed in the context of highly branched C11-C12 alkanes) is included for its structural similarity and relevant applications.
The seemingly subtle variations in boiling points and densities among these isomers can be critical for process design, particularly in applications requiring precise temperature control or solvent separation through distillation.
Applications in Chemical Synthesis: Beyond an Inert Medium
While the inertness of tetramethylheptanes is a key advantage, their utility in chemical synthesis extends further. Their nonpolar nature makes them suitable for dissolving nonpolar starting materials and intermediates, facilitating homogeneous reaction conditions.
Supporting Highly Reactive Chemistries
In medicinal chemistry, the synthesis of complex molecules often involves sensitive reagents that can react with common ethereal or chlorinated solvents. For instance, in reactions involving strong bases like organolithium reagents or Grignard reagents, the absence of acidic protons or reactive functional groups in the solvent is crucial. Tetramethylheptane isomers can serve as a robust medium for such transformations, minimizing side reactions and improving product yields.
High-Temperature Applications
The relatively high boiling points of tetramethylheptane isomers, coupled with their thermal stability, make them suitable for reactions that require elevated temperatures. This can be particularly advantageous for driving slow reactions to completion or for overcoming activation energy barriers.
Workflow for Solvent Selection in a Model Reaction
The following diagram illustrates a logical workflow for considering a tetramethylheptane isomer as a solvent in a hypothetical moisture-sensitive reaction.
Caption: Logical workflow for selecting a tetramethylheptane isomer as a solvent.
Potential Roles in Pharmaceutical Formulation and Drug Delivery
The application of highly branched alkanes is not limited to synthesis. In the realm of drug development, these compounds present intriguing possibilities for formulation, particularly for poorly water-soluble drug candidates.
Excipients in Topical and Transdermal Formulations
The emollient and non-irritating properties of some highly branched alkanes, such as 2,2,4,6,6-pentamethylheptane, have led to their use in cosmetic and personal care products[2]. This suggests a potential role as a vehicle or excipient in topical and transdermal drug delivery systems. Their hydrophobicity can help to form an occlusive layer on the skin, potentially enhancing the penetration of the active pharmaceutical ingredient (API).
Formation of Stable Emulsions and Suspensions
For oral or parenteral delivery of lipophilic drugs, formulation as an emulsion or suspension is a common strategy. The low water solubility and appropriate density of tetramethylheptane isomers could make them suitable as the oil phase in such formulations. Their high stability would also contribute to a longer shelf-life of the final drug product.
Use in Analytical and Quality Control Processes
The high purity and well-defined physical properties of specific tetramethylheptane isomers make them suitable for use as reference standards in analytical chemistry. For example, in gas chromatography (GC), their predictable retention times can be used for instrument calibration and quality control of other hydrocarbon-based materials. Their inertness also makes them excellent solvents for preparing standards of other nonpolar compounds for analysis.
Safety and Handling Considerations
Tetramethylheptane isomers are generally classified as flammable liquids and may be harmful if swallowed, with a risk of aspiration into the lungs[3][4][5]. It is imperative to handle these compounds in a well-ventilated area, away from sources of ignition, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and flame-retardant clothing[6]. Always consult the latest Safety Data Sheet (SDS) for the specific isomer before use[3][5][6].
Step-by-Step Protocol for Safe Handling and Dispensing
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that a compatible fire extinguisher (e.g., dry chemical or carbon dioxide) is readily accessible. Clear the work area of any potential ignition sources.
-
Personal Protective Equipment: Don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that the container and receiving vessel are properly grounded and bonded, especially when transferring larger quantities.
-
Dispensing: Use non-sparking tools for opening and closing containers. When transferring the liquid, do so slowly to minimize splashing and vapor generation.
-
Storage: Store tetramethylheptane isomers in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Spill Response: In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. For larger spills, evacuate the area and follow emergency procedures.
-
Waste Disposal: Dispose of waste tetramethylheptane and contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
Conclusion and Future Outlook
The isomers of tetramethylheptane represent a valuable, yet often overlooked, class of compounds for researchers and drug development professionals. Their high degree of branching bestows upon them a unique set of physical and chemical properties, most notably their exceptional inertness and stability. While their primary role is often as a nonpolar solvent, a deeper understanding of their specific characteristics opens up potential applications in high-temperature synthesis, as formulation excipients for challenging APIs, and as reliable analytical standards. As the demand for specialized and highly stable reaction and formulation media continues to grow, a thorough evaluation of the potential of tetramethylheptane isomers is a worthwhile pursuit for any scientist working at the forefront of chemical and pharmaceutical innovation.
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An In-depth Technical Guide to the Safe Handling of 2,2,4,5-Tetramethylheptane
Introduction
2,2,4,5-Tetramethylheptane is a branched-chain alkane, a class of saturated hydrocarbons with diverse applications in research and development, including as solvents, reference standards in chromatography, and components in fuel studies. As with all laboratory chemicals, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
A foundational aspect of laboratory safety is the proactive identification of potential hazards and the assessment of associated risks. This compound, as a flammable liquid and potential irritant, requires a systematic approach to risk management.
Physicochemical Properties
Understanding the physical and chemical properties of a substance is the first step in anticipating its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [2] |
| Appearance | Liquid | [3] |
| Flash Point | 4°C / 39.2°F | [4] |
| Water Solubility | Insoluble (presumed based on similar alkanes) | |
| Vapor Density | Heavier than air | [4][5] |
The low flash point indicates that this compound is a highly flammable liquid, and its vapors can form explosive mixtures with air.[4] The fact that its vapors are heavier than air means they can accumulate in low-lying areas, posing a risk of ignition from a distant source.[5]
Toxicological Profile and GHS Classification
While specific toxicological data for this compound is limited, data from structurally similar branched alkanes, such as isooctane (2,2,4-trimethylpentane), provides valuable insight into its potential health hazards. Based on this information, a GHS classification can be inferred.
Anticipated GHS Classification for this compound
| Hazard Class | Hazard Category |
| Flammable Liquids | Category 2 |
| Skin Corrosion/Irritation | Category 2 |
| Specific target organ toxicity — single exposure (Central nervous system) | Category 3 |
| Aspiration Hazard | Category 1 |
| Hazardous to the aquatic environment, long-term hazard | Category 1 |
This classification is based on the profile of similar branched alkanes and should be used as a guideline pending a formal classification of this compound.
Risk Assessment Workflow
A systematic risk assessment is crucial for implementing appropriate control measures. The following diagram illustrates a typical workflow for managing the risks associated with handling this compound.
Caption: Risk Assessment and Control Hierarchy for Chemical Safety.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and accidents.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE provide a critical barrier against chemical exposure.[6]
-
Eye and Face Protection : Chemical splash goggles are mandatory.[7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn.[8][9] Gloves must be inspected before use and replaced immediately if signs of degradation appear.[10]
-
Lab Coat : A flame-resistant lab coat should be worn to protect against splashes and fire.
-
Footwear : Closed-toe shoes are required in all laboratory settings.
-
-
Respiratory Protection : For operations that may generate significant vapors or aerosols, and where engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges should be used.[7][11]
Engineering Controls
Engineering controls are the primary means of controlling exposure to hazardous vapors.
-
Ventilation : All handling of this compound should be conducted in a well-ventilated area.[3][12]
-
Fume Hood : For procedures with a high likelihood of vapor release, a certified chemical fume hood is essential.
-
Grounding and Bonding : To prevent the buildup of static electricity, which can ignite flammable vapors, all containers and equipment used for transferring the substance should be properly grounded and bonded.[12][13]
Step-by-Step Handling Procedure
-
Preparation :
-
Ensure that a current Safety Data Sheet (SDS) for this compound or a similar branched alkane is readily available.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that the chemical fume hood and other ventilation systems are functioning correctly.
-
Clear the work area of any unnecessary items and potential ignition sources (e.g., hot plates, open flames, sparking equipment).[14]
-
-
Dispensing :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
-
Clean any contaminated surfaces according to established laboratory procedures.
-
Properly dispose of any contaminated materials, such as gloves or absorbent pads, as hazardous waste.
-
Storage Requirements
Proper storage is crucial to prevent fires, spills, and degradation of the chemical.
-
Location : Store this compound in a designated flammables storage cabinet.[13] The storage area should be cool, dry, and well-ventilated.[12]
-
Containers : Keep the container tightly closed.[12] Ensure the original container is in good condition and properly labeled.
-
Incompatible Materials : Store away from strong oxidizing agents, strong acids, and strong bases.[4][13]
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
First Aid Measures
-
Inhalation : If a person inhales large amounts of vapor, immediately move them to fresh air.[15] If breathing has stopped, perform artificial respiration.[15] Seek medical attention as soon as possible.[15]
-
Skin Contact : If the chemical comes into contact with the skin, promptly wash the contaminated area with soap and water.[15] Remove any contaminated clothing.[15] If irritation persists, seek medical attention.[15]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Get medical attention immediately.[7]
-
Ingestion : Do NOT induce vomiting due to the risk of aspiration into the lungs.[5][12] If the person is conscious, rinse their mouth with water.[3] Call a poison control center or seek immediate medical attention.[12]
Firefighting Measures
-
Suitable Extinguishing Media : Use carbon dioxide (CO₂), dry chemical powder, or foam.[4][12] Water spray can be used to cool closed containers, but a direct water jet may be ineffective and spread the flammable liquid.[4][5]
-
Specific Hazards : The substance is highly flammable.[4] Vapors can travel to an ignition source and flash back.[4] Containers may explode when heated.[4]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Immediate Actions :
-
Remove all sources of ignition from the area.[4]
-
Evacuate non-essential personnel.
-
Ensure adequate ventilation.
-
-
Containment and Cleanup :
-
Environmental Precautions :
-
Prevent the spilled material from entering drains, surface water, or the sanitary sewer system.[4]
-
Waste Disposal
All waste containing this compound must be handled as hazardous waste.
-
Containerization : Collect waste in a properly labeled, sealed container.
-
Disposal : Dispose of the waste in accordance with local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company.
Conclusion
The safe use of this compound in a research setting is contingent upon a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By integrating the principles of hazard identification, risk assessment, and control measures into all laboratory workflows, researchers can mitigate the risks associated with this and other flammable organic compounds. Continuous training, adherence to established procedures, and a proactive safety culture are the cornerstones of a safe and productive research environment.
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An In-depth Technical Guide to the Predicted Environmental Fate of 2,2,4,5-Tetramethylheptane
Abstract
This technical guide provides a comprehensive assessment of the likely environmental fate of 2,2,4,5-tetramethylheptane (CAS: 61868-45-9), a C11 highly branched alkane. Due to a notable absence of specific experimental data for this compound in publicly available literature, this document synthesizes information from its known physicochemical properties and draws upon established principles of environmental chemistry and toxicology for analogous highly branched alkanes. The guide predicts pathways for environmental partitioning, degradation, mobility, and ecotoxicological potential. Structurally, the presence of a quaternary carbon and multiple methyl branches suggests significant resistance to biodegradation. The compound is predicted to be persistent in soil and sediment, with atmospheric photooxidation being the primary abiotic degradation route. Its high lipophilicity indicates a strong potential for bioaccumulation. This document is intended for researchers, environmental scientists, and risk assessors who require a scientifically grounded prediction of the environmental behavior of this and structurally similar compounds.
Part 1: Physicochemical Profile and Structural Analysis
This compound is a saturated aliphatic hydrocarbon. Its environmental behavior is dictated by its molecular structure and resulting physicochemical properties. The key to understanding its fate is recognizing its structure: a seven-carbon chain (heptane) with four methyl groups, including a sterically hindering quaternary carbon at the C2 position.
Structural and Chemical Identity
-
Molecular Formula: C₁₁H₂₄
-
Molecular Weight: 156.31 g/mol
-
CAS Number: 61868-45-9[1]
-
Synonyms: Not widely available[1]
The properties in the table below are a mix of computed data from authoritative databases and estimations based on well-established Quantitative Structure-Activity Relationship (QSAR) models.
Table 1: Physicochemical Properties of this compound
| Property | Value (Computed/Estimated) | Source | Implication for Environmental Fate |
|---|---|---|---|
| Log Kₒw (Octanol-Water Partition Coefficient) | 5.2 | PubChem[1] | High hydrophobicity; indicates strong partitioning to organic matter and high bioaccumulation potential. |
| Water Solubility | ~0.02 mg/L (Estimated) | EPI Suite™ | Very low solubility limits bioavailability in the aqueous phase but drives partitioning to other media. |
| Vapor Pressure | ~1.5 mmHg at 25°C (Estimated) | EPI Suite™ | Moderate volatility; will partition between air, water, and soil. |
| Henry's Law Constant | ~3.3 atm·m³/mol (Estimated) | EPI Suite™ | High; indicates a strong tendency to volatilize from water into the atmosphere. |
Part 2: Environmental Persistence and Degradation Pathways
The persistence of a chemical is a measure of the time it remains in a particular environment before being chemically or biologically transformed. For this compound, its branched alkane structure is the single most critical factor determining its persistence.
Abiotic Degradation
Abiotic degradation involves non-biological processes such as hydrolysis, photolysis, and oxidation.
-
Hydrolysis: As a saturated alkane, this compound lacks hydrolyzable functional groups and is therefore not susceptible to environmental hydrolysis.
-
Direct Photolysis: Alkanes do not absorb light within the solar spectrum (λ > 290 nm) reaching the troposphere. Consequently, direct photolysis is not an expected degradation pathway.
-
Atmospheric Oxidation: The most significant abiotic degradation process will occur in the atmosphere. Volatilized this compound will react with photochemically produced hydroxyl (•OH) radicals.[2][3][4][5] The reaction proceeds via hydrogen abstraction from the C-H bonds, initiating a cascade of oxidation reactions.[4][5] The estimated atmospheric half-life, based on its reaction rate with •OH radicals, is approximately 1 to 2 days, indicating it will be degraded relatively quickly in the air.[2]
Biotic Degradation (Biodegradation)
Biodegradation is the primary mechanism for the breakdown of most organic chemicals in soil and water. However, the rate and extent of this process are highly dependent on molecular structure.
Causality of Recalcitrance: The biodegradation of alkanes is typically initiated by monooxygenase enzymes that introduce an oxygen atom, often at the terminal carbon (terminal oxidation) or a sub-terminal carbon.[6][7] The structure of this compound presents significant challenges to these microbial enzymes:
-
Quaternary Carbon: The C(CH₃)₃ group at the C2 position creates a quaternary carbon, which is a well-known impediment to biodegradation as it lacks a hydrogen atom for abstraction and sterically blocks enzymatic access.[8]
-
Extensive Branching: Multiple methyl groups along the carbon backbone cause steric hindrance, making it difficult for enzymes to access the hydrocarbon chain. Studies consistently show that branched alkanes are degraded more slowly than their linear counterparts.[6][9] Some highly branched alkanes like pristane and phytane are notoriously persistent and are often used as biomarkers for petroleum contamination due to their recalcitrance.[6]
Based on this structural analysis, this compound is expected to be highly resistant to biodegradation and would be classified as not readily biodegradable . It is likely to persist for long periods in soil, sediment, and anaerobic environments.
Experimental Protocol: Assessing Ready Biodegradability (OECD 301F)
To empirically validate the predicted resistance to biodegradation, the OECD 301F (Manometric Respirometry) test is the standard. This protocol is self-validating through the inclusion of controls.
-
Objective: To determine if the test substance is "readily biodegradable" under aerobic conditions.
-
Principle: Measures oxygen consumption by a microbial inoculum in the presence of the test substance over 28 days.
-
Methodology:
-
Preparation: A defined mineral medium is prepared and inoculated with activated sludge from a wastewater treatment plant.
-
Test Flasks: The test substance is added to replicate flasks at a concentration of 100 mg/L. Due to its low water solubility, it should be adsorbed onto an inert support like silica gel.
-
Control Flasks:
-
Toxicity Control: Test substance + a readily biodegradable reference substance (e.g., sodium benzoate). This validates that the test substance is not toxic to the microorganisms.
-
Reference Control: Only the reference substance. This validates the activity of the microbial inoculum.
-
Blank Control: Inoculum and medium only. This measures endogenous respiration.
-
-
Incubation: Flasks are sealed with manometers and incubated at 20-24°C in the dark for 28 days with continuous stirring.
-
Data Collection: Oxygen consumption is measured at regular intervals.
-
Pass Criteria: The substance is considered readily biodegradable if the percentage of theoretical oxygen demand (ThOD) reaches >60% within a 10-day window during the 28-day test. It is predicted that this compound would fail this test.
-
Caption: Workflow for OECD 301F Biodegradability Test.
Part 3: Environmental Mobility and Transport
The movement of this compound between air, water, and soil is governed by its partitioning behavior.
Caption: Predicted Environmental Fate and Transport Pathways.
-
Volatilization: With a high estimated Henry's Law constant, this compound released to water will rapidly volatilize into the atmosphere. This is a primary transport pathway from aquatic and terrestrial systems to the air.
-
Adsorption to Soil and Sediment: The high Log Kₒw of 5.2 strongly suggests that this compound will adsorb tenaciously to organic carbon in soil and sediment.[10] The soil organic carbon-water partitioning coefficient (Kₒc) can be estimated using the following QSAR equation from the EPA: Log Kₒc = 1.00 * Log Kₒw - 0.21.
-
Log Kₒc = 1.00 * (5.2) - 0.21 = 4.99
-
Kₒc ≈ 97,700 L/kg This extremely high Kₒc value indicates that this compound will be immobile in soil. It will not readily leach into groundwater but will remain bound to the upper soil layers, where it will persist due to its low biodegradability.
-
Part 4: Bioaccumulation and Ecotoxicity
-
Bioaccumulation: Bioaccumulation is the net uptake of a chemical by an organism from all exposure routes (water, food, air). The Bioconcentration Factor (BCF), which measures uptake from water alone, is a key indicator.[11] For non-polar, hydrophobic substances, BCF can be estimated from Log Kₒw.
-
Using the regression Log BCF = 0.85 * Log Kₒw - 0.70, a common model for hydrocarbons:
-
Log BCF = 0.85 * (5.2) - 0.70 = 3.72
-
BCF ≈ 5,250 L/kg A BCF value greater than 5,000 triggers a "very bioaccumulative" (vB) classification under regulations like REACH.[11] Therefore, this compound has a high potential to bioaccumulate in the tissues of aquatic organisms.
-
-
Ecotoxicity: The acute toxicity of non-polar hydrocarbons to aquatic organisms is primarily due to a non-specific narcotic mode of action. Toxicity generally increases with hydrophobicity up to a point where very low water solubility limits the exposure concentration that can be achieved.[12][13] While specific data is absent, it is predicted that this compound will exhibit chronic toxicity to aquatic organisms (e.g., daphnids, algae) at concentrations near its aqueous solubility limit.[12][13][14][15] However, achieving acutely toxic concentrations in water would be difficult due to its sub-mg/L solubility.
Table 2: Summary of Predicted Environmental Fate Parameters
| Parameter | Predicted Outcome | Rationale |
|---|---|---|
| Persistence | Persistent to Very Persistent in soil/sediment. Not persistent in the atmosphere. | Highly branched structure inhibits biodegradation.[9] Rapid atmospheric oxidation by •OH radicals.[2] |
| Mobility | Immobile in soil. | Very high estimated Kₒc value due to high Log Kₒw. |
| Bioaccumulation | Very Bioaccumulative. | High estimated BCF based on high Log Kₒw. |
Part 5: Summary and Knowledge Gaps
This guide establishes a scientifically defensible, albeit predictive, profile of the environmental fate of this compound.
-
Predicted Fate: Upon release, the compound will rapidly partition based on its properties. In aquatic systems, it will primarily volatilize to the atmosphere or adsorb to sediment. In terrestrial systems, it will bind strongly to soil organic matter. Atmospheric degradation is the only significant removal process. In soil and sediment, it is expected to persist for extended periods with a high potential to accumulate in local biota.
-
Key Knowledge Gaps and Recommendations for Future Research:
-
Biodegradation Studies: Performing standardized biodegradability tests (e.g., OECD 301F, 307, 308) is critical to confirm its predicted persistence.
-
Aquatic Toxicity Testing: Chronic toxicity studies with fish, daphnids, and algae using passive dosing methods suitable for hydrophobic substances are needed to determine its No-Observed-Effect Concentration (NOEC).[12][13][14]
-
Experimental BCF Measurement: A measured BCF study (e.g., OECD 305) is required to definitively classify its bioaccumulation potential.
-
Analytical Method Development: Robust analytical methods for detecting this compound in complex environmental matrices (soil, tissue, water) are necessary for any future monitoring or experimental work.
-
This predictive assessment serves as a crucial first step in the environmental risk characterization of this compound, highlighting its likely persistence and bioaccumulative nature and underscoring the need for empirical data to validate these predictions.
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Whyte, L. G., Greer, C. W., & Inniss, W. E. (1998). Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp. Applied and Environmental Microbiology, 64(7), 2578–2584. [Link]
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El-sheekh, M. M. (2009). DEGRADATION OF BRANCHED CHAIN ALIPHATIC AND AROMATIC PETROLEUM HYDROCARBONS BY MICROORGANISMS. Publication Server of the University of Greifswald. [Link]
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Letinski, D. J., et al. (2021). Assessing toxicity of hydrophobic aliphatic and monoaromatic hydrocarbons at the solubility limit using novel dosing methods. DTU Research Database. [Link]
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Berekaa, M. M., & Steinbüchel, A. (2000). Microbial Degradation of the Multiply Branched Alkane 2,6,10,15,19,23-Hexamethyltetracosane (Squalane) by Mycobacterium fortuitum and Mycobacterium ratisbonense. Semantic Scholar. [Link]
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Methodological & Application
Application Note: High-Resolution Gas Chromatography for the Analysis of 2,2,4,5-Tetramethylheptane
Introduction
2,2,4,5-Tetramethylheptane is a branched-chain alkane, a member of the diverse family of volatile organic compounds (VOCs). Its analysis is critical in various sectors, including the petrochemical industry for fuel characterization, environmental monitoring for air and water quality assessment, and in the development of specialty chemicals. The structural complexity of this isomer necessitates a robust analytical method for its accurate identification and quantification, often in complex matrices.
This application note provides a detailed protocol for the analysis of this compound using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). The methodologies outlined herein are grounded in established principles of chromatographic separation and are designed to provide a self-validating system for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to empower the analyst with a deeper understanding of the method.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful GC method.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₁H₂₄ | PubChem[1] |
| Molecular Weight | 156.31 g/mol | PubChem[1] |
| CAS Number | 61868-45-9 | PubChem[1] |
Experimental Workflow
The overall analytical workflow for the GC analysis of this compound is depicted below. This process begins with sample preparation and proceeds through instrumental analysis to data interpretation and reporting.
Sources
Mass spectrometry of 2,2,4,5-Tetramethylheptane
An Application Note on the Mass Spectrometric Analysis of 2,2,4,5-Tetramethylheptane
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the mass spectrometric analysis of this compound (C₁₁H₂₄), a highly branched alkane. Designed for researchers, analytical chemists, and professionals in drug development and petrochemical analysis, this document elucidates the principles of electron ionization (EI) fragmentation for branched alkanes, presents optimized Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, and offers guidance on spectral interpretation. A complementary protocol for molecular ion confirmation using Chemical Ionization (CI) is also detailed. The causality behind experimental choices is explained to empower users to adapt and troubleshoot their analyses effectively.
Introduction: The Analytical Challenge of Branched Alkanes
This compound is a saturated hydrocarbon and a structural isomer of undecane. Its highly branched nature makes it a representative model compound for substances found in complex matrices such as petroleum products, lubricants, and various synthetic intermediates.[1] The structural elucidation of such molecules is critical for quality control, isomer-specific quantification, and chemical fingerprinting.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the definitive technique for this purpose.[2] However, the mass spectra of branched alkanes present unique challenges. Unlike their straight-chain counterparts, their molecular ion peaks are often of very low abundance or entirely absent under standard Electron Ionization (EI) conditions due to their high propensity for fragmentation.[1][3] Understanding and predicting these fragmentation patterns is therefore paramount for accurate identification.
Principles of Fragmentation in Branched Alkanes (EI-MS)
The fragmentation of this compound under 70 eV electron ionization is governed by the fundamental principles of carbocation stability. When the molecule is ionized, it forms a high-energy molecular ion (M⁺•) that rapidly fragments to produce more stable, lower-energy species.
-
Preferential Cleavage at Branch Points : The C-C bonds at tertiary and quaternary carbon centers are the most likely to break. This is because such cleavage events lead to the formation of highly stable secondary and tertiary carbocations.[3][4] The established order of carbocation stability (tertiary > secondary > primary) is the primary driving force for the observed fragmentation pathways.[3]
-
Dominance of Key Fragment Ions : The resulting mass spectrum is not random but is dominated by a series of alkyl fragment ions (CₙH₂ₙ₊₁)⁺. These ions often appear in clusters separated by 14 Da, corresponding to the mass of a methylene (-CH₂) group.[5]
-
The Faint Molecular Ion : Due to the ease of fragmentation at multiple branch points, the molecular ion (m/z 156 for this compound) is expected to be of very low intensity or completely absent, making molecular weight determination difficult with EI alone.[6]
For this compound, the structure dictates several highly probable cleavage points:
The most significant fragmentation events are predicted to occur via cleavage adjacent to the C2, C4, and C5 positions to yield the most stable carbocations. Cleavage of the C2-C3 bond to release the larger alkyl chain results in the formation of a highly stable tert-butyl cation, [C(CH₃)₃]⁺, at m/z 57 . This fragment is often the most abundant ion (the base peak) in the mass spectra of molecules containing a tert-butyl moiety.[7]
Experimental Protocols
Protocol 1: Sample Preparation
The integrity of the final data is critically dependent on meticulous sample preparation. The goal is to introduce the analyte into the GC-MS system in a suitable solvent at an appropriate concentration, free from non-volatile contaminants.
Materials:
-
This compound standard
-
High-purity, volatile organic solvent (e.g., Hexane, Dichloromethane, or Ethyl Acetate, GC-grade or better)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Autosampler vials with septa
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.
-
Working Standard Dilution: Serially dilute the stock solution to create working standards in the range of 1-100 µg/mL (ppm). The optimal concentration will depend on instrument sensitivity.
-
Sample Transfer: Transfer an aliquot of the final working standard into a 2 mL autosampler vial and cap securely.
-
Solvent Blank: Prepare a vial containing only the high-purity solvent. This is crucial for identifying background signals and system contamination. Running a solvent blank before and after a sample sequence is a best practice for data validation.
Protocol 2: GC-MS Analysis via Electron Ionization (EI)
This protocol outlines a standard method for the separation and identification of this compound. Parameters may require optimization based on the specific instrumentation.[1]
Instrumentation: A gas chromatograph coupled to a mass spectrometer equipped with an EI source (e.g., Quadrupole, Ion Trap, or TOF analyzer).[8]
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| GC System | ||
| Injector Type | Split/Splitless | Use split mode (e.g., 50:1 ratio) for concentrations >10 µg/mL to prevent column overload. Use splitless mode for trace analysis (<1 µg/mL).[9] |
| Injector Temp. | 280 °C | Ensures rapid and complete volatilization of the analyte. |
| Carrier Gas | Helium (99.999% purity) | Inert mobile phase.[9] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides optimal separation efficiency for the specified column dimensions. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms) | A robust, non-polar column suitable for separating hydrocarbons.[9] |
| Oven Program | 50 °C (hold 2 min), then 15 °C/min to 300 °C (hold 5 min) | A temperature ramp effectively separates analytes based on boiling point and interaction with the stationary phase. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique that produces reproducible, library-searchable fragmentation patterns.[10] |
| Ionization Energy | 70 eV | The industry standard energy that allows for comparison with established spectral libraries like NIST.[6] |
| Ion Source Temp. | 230 °C | A standard source temperature that balances analyte stability and ionization efficiency.[6] |
| Mass Analyzer | Quadrupole | |
| Scan Range | m/z 40 - 200 | Captures all expected fragments of the analyte while excluding low-mass background ions from air and water. |
| Solvent Delay | 3.0 minutes | Prevents the high-intensity solvent peak from entering and saturating the MS detector. |
Protocol 3: Molecular Ion Confirmation via Chemical Ionization (CI)
Given the expected low abundance of the molecular ion in EI mode, CI is an invaluable complementary technique for confirming the molecular weight of this compound.[1] CI is a "soft" ionization method that imparts less energy to the analyte, resulting in minimal fragmentation and a prominent protonated molecule, [M+H]⁺.[10]
Procedure:
-
Switch the MS ion source from EI to CI mode.
-
Introduce a reagent gas into the ion source. Methane or isobutane are common choices.[1]
-
Optimize the reagent gas pressure according to the instrument manufacturer's guidelines to maximize the formation of reagent ions (e.g., CH₅⁺, C₂H₅⁺).
-
Inject the sample using the same GC conditions as the EI analysis.
-
Set the mass spectrometer to scan a range that includes the expected [M+H]⁺ ion (m/z 157).
-
The presence of a strong signal at m/z 157 confirms the molecular weight of the analyte as 156 Da.
Data Analysis and Spectral Interpretation
A successful analysis will yield a chromatogram showing a sharp, symmetric peak for this compound at a specific retention time. The mass spectrum extracted from this peak provides the structural fingerprint.
Expected Fragmentation Pattern: The EI mass spectrum of this compound is predicted to be dominated by the fragments resulting from cleavage at its branch points.
| m/z (Mass/Charge) | Proposed Fragment Ion | Structure | Expected Abundance |
| 156 | [C₁₁H₂₄]⁺• | Molecular Ion | Very Low / Absent |
| 141 | [M - CH₃]⁺ | [C₁₀H₂₁]⁺ | Low |
| 127 | [M - C₂H₅]⁺ | [C₉H₁₉]⁺ | Medium |
| 99 | [M - C₄H₉]⁺ | [C₇H₁₅]⁺ | Medium |
| 85 | [M - C₅H₁₁]⁺ | [C₆H₁₃]⁺ | High |
| 71 | [M - C₆H₁₃]⁺ | [C₅H₁₁]⁺ | High |
| 57 | [M - C₆H₁₃]⁺ | [C(CH₃)₃]⁺ | Base Peak (100%) |
| 43 | [C₃H₇]⁺ | [CH(CH₃)₂]⁺ | High |
Interpretation Steps:
-
Identify the Base Peak: Confirm the presence of the base peak at m/z 57, which is the hallmark of a structure containing a tert-butyl group or one that readily rearranges to form this stable cation.
-
Analyze Key Fragments: Look for the other high-abundance ions at m/z 43, 71, and 85. The presence and relative intensities of this entire series of ions create a unique fingerprint.
-
Check for Molecular Ion: Examine the high-mass region for a small peak at m/z 156. Its absence is not unusual for this class of compound.[1]
-
Library Search: Compare the acquired spectrum against a validated spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[11] A high match score provides strong evidence for the compound's identity.
Visualization of Key Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways originating from the molecular ion of this compound.
Caption: Predicted EI fragmentation of this compound.
References
- BenchChem. (2025). Application Note: Analysis of Branched Alkanes by Mass Spectrometry.
-
ResearchGate. (n.d.). Electron ionization mass spectra of (a) n-alkane, (b) n-monoalkene, and.... Available at: [Link]
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Dagan, S., & Amirav, A. (1996). Electron impact mass spectrometry of alkanes in supersonic molecular beams. Journal of the American Society for Mass Spectrometry, 7(8), 737-753. Available at: [Link]
-
PubMed. (n.d.). Electron impact mass spectrometry of alkanes in supersonic molecular beams. Available at: [Link]
-
University of Calgary. (n.d.). Alkanes. Available at: [Link]
-
NIST. (n.d.). Heptane, 2,2,3,5-tetramethyl-. NIST Chemistry WebBook. Available at: [Link]
-
NIST. (n.d.). Heptane, 2,2,4-trimethyl-. NIST Chemistry WebBook. Available at: [Link]
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Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Available at: [Link]
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University of Colorado Boulder. (n.d.). Gas Chromatography-Mass Spectroscopy. Available at: [Link]
-
Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of heptane fragmentation pattern. Available at: [Link]
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NIST. (n.d.). 2,2,5,5-Tetramethylheptane. NIST Chemistry WebBook. Available at: [Link]
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PubChem. (n.d.). 2,2,5,5-Tetramethylheptane. Available at: [Link]
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-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
University of Texas at Austin. (n.d.). Gas Chromatography - Mass Spectrometry. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Mass Spectrometry. YouTube. Available at: [Link]
-
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-
The Biotech Bro. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. Available at: [Link]
-
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-
NIST. (n.d.). Welcome to the NIST WebBook. Available at: [Link]
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Application Note: A Multi-technique NMR Approach for the Unambiguous Structural Elucidation of Branched-Chain Alkanes
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the detailed structural elucidation of organic molecules, including highly branched alkanes. The complexity of ¹H NMR spectra for these compounds often arises from significant signal overlap and small chemical shift dispersion in the typical upfield region (0.5 - 2.0 ppm)[1]. However, a strategic combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments enables the unambiguous assignment of proton and carbon signals. This provides invaluable insights into the molecular framework, including the degree and specific positions of branching[1]. This document provides detailed methodologies and data interpretation strategies for leveraging a suite of NMR techniques to comprehensively characterize complex, highly branched alkane structures.
Introduction: The Challenge of Branched Alkanes
Branched-chain alkanes are fundamental structural motifs in a vast array of chemical entities, from petroleum hydrocarbons and polymers to complex pharmaceutical intermediates. Their precise structural characterization is critical for understanding their physical properties, reactivity, and biological function. However, their analysis by NMR presents a significant challenge. The protons in aliphatic groups are highly shielded, leading to their resonance in a very narrow region of the ¹H NMR spectrum, typically between 0.7 and 1.8 ppm[1][2][3]. This results in severe signal overlap and complex, often uninterpretable, splitting patterns, making structure determination by ¹H NMR alone nearly impossible.
To overcome these limitations, a multi-faceted approach is required. By systematically combining foundational 1D NMR experiments with powerful 2D correlation techniques, it is possible to resolve these complex spectra and piece together the molecular structure with high confidence. This guide details a validated workflow, explaining the causality behind each experimental choice and providing robust protocols for data acquisition and interpretation.
Foundational 1D NMR Analysis
The first step in any structural elucidation is to acquire high-quality 1D ¹H and ¹³C NMR spectra. These provide the initial census of proton and carbon environments within the molecule.
Interpreting ¹H and ¹³C NMR Spectra of Alkanes
The local electronic environment, influenced by substitution patterns, determines the chemical shifts of protons and carbons. Branching introduces unique structural motifs, such as methine (CH) and quaternary carbons, which have distinctive spectral features[1].
-
¹H NMR: Protons on sp³-hybridized carbons in alkanes are shielded and appear in the upfield region of the spectrum[4]. The degree of substitution on the carbon atom influences the chemical shift; protons on more substituted carbons are slightly deshielded and resonate at a higher ppm value[2][4].
-
¹³C NMR: Carbon atoms exhibit a much wider range of chemical shifts compared to protons, which helps to resolve signals that would otherwise overlap in the ¹H spectrum[5]. Similar to proton NMR, the degree of substitution affects the carbon chemical shift, with more substituted carbons appearing further downfield[6]. Quaternary carbons, having no attached protons, often show weak signals in standard proton-decoupled ¹³C spectra[5].
Table 1: Typical ¹H NMR Chemical Shifts in Branched Alkanes
| Proton Type | Structure | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Primary (methyl) | R-CH₃ | 0.7 - 1.3[1][3] |
| Secondary (methylene) | R₂-CH₂ | 1.2 - 1.6[1][3] |
| Tertiary (methine) | R₃-CH | 1.4 - 1.8[1][3] |
Table 2: Typical ¹³C NMR Chemical Shifts in Branched Alkanes
| Carbon Type | Structure | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Primary (methyl) | R-CH₃ | 10 - 20[1][7] |
| Secondary (methylene) | R₂-CH₂ | 20 - 30[1][2] |
| Tertiary (methine) | R₃-CH | 25 - 45[1] |
| Quaternary | R₄-C | 30 - 40[1][2] |
The Complexity of Diastereotopicity
In branched alkanes containing a chiral center, methylene (CH₂) protons adjacent to that center become chemically non-equivalent. These are known as diastereotopic protons [8][9][10]. Because they reside in different chemical environments, they have distinct chemical shifts and will couple to each other, often resulting in complex splitting patterns that can further complicate the ¹H spectrum[8][11]. Recognizing the potential for diastereotopicity is crucial for accurate spectral interpretation.
Experimental Protocols: From Sample to Spectrum
The quality of NMR data is fundamentally dependent on meticulous sample preparation and proper instrument setup.
Protocol 1: NMR Sample Preparation
Causality: A homogeneous solution free of particulate matter and paramagnetic impurities is essential for achieving high magnetic field homogeneity, which translates to sharp, well-resolved NMR signals[12][13]. The choice of deuterated solvent provides a lock signal for the spectrometer to maintain field stability[13][14].
-
Solvent Selection: Choose a deuterated solvent in which the alkane is highly soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar compounds like alkanes[15].
-
Concentration:
-
Dissolution: Prepare the sample in a small, clean vial. Gently agitate or vortex until the sample is completely dissolved[14].
-
Filtration: To remove any suspended particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube[13][16].
-
Tube Handling: Ensure the NMR tube is clean and free of scratches[13]. Fill the tube to a height of 4-5 cm (approx. 0.6-0.7 mL) to ensure it is properly positioned within the instrument's detection coil[12][13].
Protocol 2: 1D NMR Data Acquisition (¹H, ¹³C, DEPT)
These experiments provide the foundational data for the analysis.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical lock signal)[1][15]. Tune and match the appropriate probe channels (e.g., ¹H and ¹³C).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm (centered around 5-6 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16 scans (adjust for concentration)[1].
-
-
¹³C{¹H} NMR Acquisition (Proton Decoupled):
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Spectral Width: ~240 ppm (centered around 100-120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds (longer delays may be needed for quaternary carbons).
-
Number of Scans: 128-1024 scans (or more, depending on concentration).
-
Protocol 3: DEPT (Distortionless Enhancement by Polarization Transfer)
Causality: DEPT experiments use specific proton pulse angles (45°, 90°, and 135°) to differentiate carbon signals based on the number of attached protons. This is an essential step for assigning carbon types and is far more definitive than relying on chemical shift alone[17][18].
-
Acquisition: Run two primary experiments: DEPT-90 and DEPT-135. The acquisition parameters (spectral width, relaxation delay) are typically identical to the standard ¹³C experiment.
-
Interpretation:
-
DEPT-90: Only CH (methine) carbons will appear as positive peaks[19][20][21].
-
DEPT-135: CH and CH₃ carbons appear as positive peaks, while CH₂ carbons appear as negative (inverted) peaks[19][20][21].
-
Quaternary Carbons (C): These carbons have no attached protons and will be absent from all DEPT spectra. They are identified by finding the signals present in the standard ¹³C spectrum but missing from the DEPT-135 spectrum[20][21].
-
Table 3: Summary of DEPT Experiments
| Experiment | CH₃ Signal | CH₂ Signal | CH Signal | C Signal |
|---|---|---|---|---|
| Broadband ¹³C | Positive | Positive | Positive | Positive |
| DEPT-90 | Absent | Absent | Positive | Absent |
| DEPT-135 | Positive | Negative | Positive | Absent |
Advanced 2D NMR for Unambiguous Assignments
While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For branched alkanes, a suite of 2D experiments is essential to build the complete molecular structure[22].
Protocol 4: ¹H-¹H COSY (Correlation Spectroscopy)
Causality: COSY identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). A cross-peak between two proton signals indicates that those protons are part of the same spin system, allowing for the tracing of H-C-H and H-C-C-H connectivities[23][24].
-
Instrument Setup: Use a shimmed and locked sample.
-
Acquisition:
-
Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).
-
Spectral Width: Set F2 (direct) and F1 (indirect) dimensions to the same width as the ¹H spectrum (~10-12 ppm).
-
Data Points: 1024-2048 points in F2, 256-512 increments in F1.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
Number of Scans per Increment: 2-8.
-
-
Data Processing & Interpretation:
-
Apply Fourier transformation and appropriate window functions (e.g., sine-bell) in both dimensions.
-
The 1D ¹H spectrum appears along the diagonal.
-
Cross-peaks (off-diagonal signals) connect protons that are scalar-coupled. By starting at one proton signal on the diagonal and "walking" via the cross-peaks, one can map out entire chains of connected protons.
-
Protocol 5: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Causality: The HSQC experiment generates a 2D map correlating each proton signal with the signal of the carbon to which it is directly attached (one-bond ¹JCH correlation)[25][26][27]. This is the most reliable way to definitively link the ¹H and ¹³C chemical shifts for all protonated carbons.
-
Instrument Setup: Use a shimmed and locked sample.
-
Acquisition:
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3). An "edited" HSQC provides DEPT-like information, with CH/CH₃ and CH₂ cross-peaks having opposite phases (often colored differently in processing software)[25].
-
Spectral Width: F2 (¹H) dimension: ~10-12 ppm. F1 (¹³C) dimension: ~50-60 ppm, centered on the aliphatic carbon region (e.g., 0-60 ppm).
-
¹JCH Coupling Constant: Set to an average value of 145 Hz, which is typical for sp³ C-H bonds.
-
Data Points: 1024 points in F2, 256 increments in F1.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
Number of Scans per Increment: 2-8.
-
-
Data Processing & Interpretation:
-
Each cross-peak in the spectrum has coordinates corresponding to a proton chemical shift (F2 axis) and a carbon chemical shift (F1 axis), confirming a direct C-H bond.
-
Protocol 6: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
Causality: The HMBC experiment is the final piece of the puzzle. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH, ³JCH)[25][28][29]. These long-range correlations are critical for connecting the spin systems identified by COSY and for placing quaternary carbons, which have no attached protons and thus no HSQC signal[30].
-
Instrument Setup: Use a shimmed and locked sample.
-
Acquisition:
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral Width: Set F2 (¹H) and F1 (¹³C) dimensions as in the HSQC experiment, but expand the F1 width to include the full expected ¹³C range.
-
Long-Range Coupling: The optimization for the long-range coupling constant is critical. A value of 8-10 Hz is a good starting point for alkanes[1].
-
Data Points: 2048 points in F2, 256-512 increments in F1.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
Number of Scans per Increment: 8-64 (HMBC is less sensitive and often requires more scans)[1].
-
-
Data Processing & Interpretation:
-
A cross-peak indicates a 2- or 3-bond coupling between a proton and a carbon. For example, the protons of a methyl group (CH₃) will show an HMBC correlation to the adjacent carbon and the carbon one more atom away. Correlations to quaternary carbons are particularly informative.
-
Integrated Strategy for Structure Elucidation
A systematic approach combining these NMR experiments is essential for resolving complex alkane structures. The following diagrams illustrate a typical workflow and the relationships between the information provided by different techniques.
Caption: A typical workflow for NMR-based structure elucidation of branched alkanes.
Caption: Logical relationships of correlations provided by 2D NMR experiments.
Conclusion
The structural analysis of branched-chain alkanes, while challenging due to inherent spectral complexities, can be accomplished with high fidelity through the systematic application of a suite of 1D and 2D NMR experiments. By moving from a basic census of atoms (¹H, ¹³C) to identifying carbon types (DEPT), establishing direct connections (HSQC), mapping out proton networks (COSY), and finally linking all fragments (HMBC), a complete and unambiguous molecular structure can be determined. The protocols and workflow described herein provide a robust framework for researchers to confidently tackle the characterization of these important chemical structures.
References
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- Terenzi, A., et al. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. Analytical Chemistry.
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- Chemistry Steps. (n.d.). Homotopic Enantiotopic Diastereotopic and Heterotopic.
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- Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes.
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- Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving.
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- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
- University of Regensburg. (n.d.). 13C NMR Spectroscopy.
- Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy.
- OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons.
- Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic.
- Fiveable. (n.d.). Advanced NMR Techniques and Applications. Spectroscopy Class Notes.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
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- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
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- The OChem Lounge. (2020, December 30). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR [Video]. YouTube.
- Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
- CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC.
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- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
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- OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry.
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Application Note: 2,2,4,5-Tetramethylheptane as a Gas Chromatography (GC) Reference Standard
Introduction: The Role of Branched Alkanes in Chromatographic Analysis
In the landscape of analytical chemistry, particularly within the pharmaceutical and petrochemical industries, the accurate identification and quantification of volatile and semi-volatile organic compounds are paramount. Gas chromatography (GC) stands as a cornerstone technique for these analyses, offering high resolution and sensitivity. The reliability of GC data, however, is intrinsically linked to the quality and appropriateness of the reference standards employed. Highly branched alkanes, such as 2,2,4,5-tetramethylheptane, serve as critical reference points in these chromatographic separations. Their stable, well-defined structures and predictable elution behavior make them ideal for system suitability tests, retention time calibration, and as internal standards.
This compound (C₁₁H₂₄), a saturated hydrocarbon with a complex branching structure, provides a unique chromatographic profile that is valuable in the analysis of complex hydrocarbon mixtures.[1] Its elution characteristics are influenced by its molecular size and shape, offering a distinct retention time that can be used to normalize the retention times of other compounds in a sample. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a GC reference standard. We will delve into its synthesis, physicochemical properties, and detailed protocols for its application in GC method development and validation.
Physicochemical Properties and Synthesis Overview
A thorough understanding of the physical and chemical properties of a reference standard is fundamental to its proper application.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [1] |
| CAS Number | 61868-45-9 | [1] |
| Appearance | Colorless liquid (presumed) | General alkane properties |
| Boiling Point | Approximately 130°C | EvitaChem[2] |
| IUPAC Name | This compound | [1] |
Synthesis of Highly Branched Alkanes: A Conceptual Overview
The synthesis of specific, highly branched alkanes like this compound for use as pure reference standards typically involves multi-step laboratory-scale methods, as opposed to the large-scale industrial processes of alkylation and isomerization used in fuel production.[2] A common laboratory approach involves the use of Grignard reagents to construct the carbon skeleton, followed by dehydration and hydrogenation.[3]
A plausible synthetic route for this compound could involve the reaction of a Grignard reagent, such as sec-butylmagnesium bromide, with a suitable ketone, like pinacolone (3,3-dimethyl-2-butanone), to form a tertiary alcohol. Subsequent dehydration of this alcohol would yield a mixture of alkenes, which can then be hydrogenated using a catalyst like palladium on carbon (Pd/C) to produce the saturated alkane, this compound.[3] Purification of the final product is typically achieved through fractional distillation or preparative gas chromatography to ensure the high purity required for a reference standard.
Application as a GC Reference Standard: Protocols and Methodologies
The utility of this compound as a GC reference standard is multifaceted, encompassing method validation, system suitability testing, and as an internal standard for quantitative analysis.
Protocol 1: Preparation of Calibration Standards
Accurate preparation of calibration standards is a critical first step in quantitative GC analysis.
Objective: To prepare a series of calibration standards of this compound in a suitable solvent.
Materials:
-
This compound (≥98% purity)
-
Hexane or Isooctane (GC grade)
-
Class A volumetric flasks (10 mL, 25 mL, 50 mL)
-
Calibrated micropipettes
-
Autosampler vials with septa
Procedure:
-
Stock Standard Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the compound in a small amount of hexane and then dilute to the mark with the same solvent.
-
Calculate the precise concentration of the stock solution.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the expected range of the analyte in the samples.[4][5] For example, prepare standards at 1, 5, 10, 25, and 50 µg/mL.
-
For each working standard, transfer the calculated volume of the stock or a higher concentration working standard into a clean volumetric flask and dilute to the mark with hexane.
-
-
Storage:
-
Transfer the prepared standards into labeled autosampler vials and seal them.
-
Store the standards at 2-8°C when not in use to minimize evaporation.
-
Protocol 2: GC Method for the Analysis of this compound
This protocol provides a starting point for the chromatographic analysis of this compound. Method optimization may be required based on the specific instrumentation and analytical goals.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Split/splitless injector
-
Autosampler
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Non-polar, e.g., DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | Branched alkanes are well-separated on non-polar stationary phases based on their boiling points and molecular shapes.[6] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases for GC analysis. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Split Ratio | 50:1 (adjustable based on concentration) | Prevents column overloading and ensures sharp peaks.[4] |
| Oven Temperature Program | Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C (hold for 5 min) | A temperature program allows for the separation of compounds with a range of boiling points. This program should be optimized for the specific sample matrix.[4] |
| Detector | FID or MS | FID is a robust and sensitive detector for hydrocarbons. MS provides structural information for definitive identification. |
| FID Temperature | 280 °C | Ensures that all eluted compounds remain in the gas phase within the detector. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| MS Ion Source Temp | 230 °C | A standard ion source temperature for electron ionization. |
| MS Quadrupole Temp | 150 °C | A typical quadrupole temperature. |
Data Analysis and Interpretation: The Role of the Kovats Retention Index
While retention time is a primary identifier in GC, it can vary between instruments and runs. The Kovats Retention Index (RI) is a more robust and transferable parameter that normalizes retention times relative to those of n-alkanes.[7]
Calculation of the Kovats Retention Index:
The RI for a temperature-programmed analysis is calculated using the following formula:
RI = 100 * [n + ( (t_R(i) - t_R(n)) / (t_R(N) - t_R(n)) )]
Where:
-
t_R(i) is the retention time of the analyte (this compound)
-
t_R(n) is the retention time of the n-alkane eluting just before the analyte
-
t_R(N) is the retention time of the n-alkane eluting just after the analyte
-
n is the carbon number of the earlier eluting n-alkane
Based on the boiling point and structure of this compound, its Kovats retention index on a standard non-polar column is expected to be in the range of 1000-1100. For comparison, the closely related compound 2,4,5-trimethylheptane has a reported Kovats RI of approximately 907.[8] The additional methyl group in this compound will increase its retention time and thus its RI.
Workflow for Using this compound as a Reference Standard
The following diagram illustrates the logical workflow for employing this compound in a typical GC analysis.
Sources
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2,2,4,5-Tetramethylheptane as a non-polar solvent in synthesis
Application Note & Protocol Guide
Topic: 2,2,4,5-Tetramethylheptane as a High-Performance, Non-Polar Solvent in Synthesis
Executive Summary
The selection of an appropriate solvent is a critical parameter that dictates the success of a chemical synthesis, influencing reaction kinetics, yield, and purity. While traditional non-polar solvents like hexane and heptane are widely used, their linear structure and volatility present challenges, including neurotoxicity (in the case of hexane) and environmental concerns.[1][2] This guide introduces this compound, a highly branched C11 alkane, as a superior non-polar, aprotic solvent for specialized applications in research and drug development. We provide a comprehensive overview of its physicochemical properties, delineate the rationale for its use, and present a detailed protocol for its application in a representative organometallic synthesis, underscoring its utility in handling sensitive reagents.
Introduction: The Case for Branched Alkanes in Synthesis
In the pursuit of greener and more efficient chemical processes, the focus has increasingly shifted towards designing safer and more effective solvents.[3] Branched alkanes, as a class, offer distinct advantages over their linear counterparts. Their compact, globular structure reduces intermolecular forces, which can influence properties like boiling point and viscosity.[4] Furthermore, their saturated hydrocarbon nature renders them chemically inert, a crucial attribute for reactions involving highly reactive species such as organolithium or Grignard reagents.[5][6]
This compound (C₁₁H₂₄) serves as an exemplar of this class. It is a non-polar, aprotic solvent that is immiscible with water and capable of dissolving a wide range of non-polar organic compounds.[1] Its high degree of branching and lack of reactive sites make it an ideal medium for preventing unwanted side reactions and ensuring the stability of sensitive intermediates, positioning it as a valuable alternative in the modern synthetic chemist's toolkit.
Physicochemical Profile of this compound
A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. The key properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [7] |
| Molecular Formula | C₁₁H₂₄ | [7] |
| Molecular Weight | 156.31 g/mol | [7] |
| CAS Number | 61868-45-9 | [7] |
| Appearance | Colorless liquid (expected) | N/A |
| Boiling Point | ~177 °C (estimated for isomer) | [8] |
| Polarity | Non-polar | [1] |
| Hydrogen Bond Donor | 0 | [9] |
| Hydrogen Bond Acceptor | 0 | [9] |
| Reactivity | Chemically inert, saturated hydrocarbon | [4] |
Rationale for Use in Synthesis: A Mechanistic Perspective
The choice of this compound is not arbitrary; it is a deliberate decision grounded in chemical principles to optimize reaction conditions.
-
Chemical Inertness: As a saturated alkane, it lacks abstractable protons or functional groups that could react with strong bases, organometallics, or other highly reactive reagents. This passivity is essential for reactions where the solvent must act purely as a medium without participating in the chemical transformation.[5]
-
Enhanced Thermal Stability: The robust C-C and C-H single bonds in its structure contribute to high thermal stability, making it suitable for reactions that require elevated temperatures without the risk of solvent decomposition.
-
Solubility Profile: Its non-polar character ensures excellent solubility for non-polar starting materials, reagents, and intermediates, facilitating a homogeneous reaction environment crucial for consistent kinetics and high yields.[10]
-
Control of Reaction Environment: Like other alkanes, it can be rigorously dried to remove trace water, which is critical for moisture-sensitive reactions. Its non-polar nature helps exclude water by creating a hydrophobic environment.[11]
Application Protocol: Grignard Synthesis of a Tertiary Alcohol
This protocol details the use of this compound as a solvent for the synthesis of 2,3-dimethyl-2-pentanol from acetone and a sec-butylmagnesium chloride Grignard reagent. This reaction is highly sensitive to protic impurities and solvent reactivity, making it an excellent case study.
Materials and Reagents
-
This compound (Anhydrous, ≥99%)
-
Magnesium turnings
-
Iodine (crystal)
-
2-Chlorobutane (sec-butyl chloride)
-
Acetone (Anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser with a drying tube (CaCl₂)
-
Pressure-equalizing addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Septa, syringes, and cannulas
-
Heating mantle
Experimental Workflow Visualization
The following diagrams illustrate the key stages of the experimental setup and the subsequent workup procedure.
Step-by-Step Protocol
Part A: Formation of the Grignard Reagent
-
System Preparation: Assemble the flame-dried glassware as shown in Figure 1. Ensure all joints are well-sealed. Place magnesium turnings (1.2 eq) and a single crystal of iodine in the three-necked flask.
-
Inert Atmosphere: Purge the entire system with inert gas (Argon or Nitrogen) for 10-15 minutes to displace air and moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add anhydrous this compound via cannula to the flask to cover the magnesium turnings.
-
Initiation: Begin stirring. Gently warm the flask with the heating mantle. The disappearance of the iodine's purple color indicates the activation of the magnesium surface and the initiation of the reaction.
-
Reagent Addition: Dissolve 2-chlorobutane (1.0 eq) in anhydrous this compound in the addition funnel. Add this solution dropwise to the stirring magnesium suspension at a rate that maintains a gentle reflux. The causality here is crucial: a slow addition prevents a violent exotherm and the formation of unwanted Wurtz coupling byproducts.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting grey, cloudy suspension is the sec-butylmagnesium chloride Grignard reagent.
Part B: Reaction with Acetone
-
Cooling: Cool the Grignard reagent solution to 0 °C using an ice-water bath. This is to control the exothermic reaction with the electrophilic acetone.
-
Acetone Addition: Dissolve anhydrous acetone (1.0 eq) in anhydrous this compound. Add this solution dropwise via the addition funnel to the cold, stirring Grignard reagent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour to ensure the reaction goes to completion.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture again to 0 °C. Cautiously and slowly add saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent. NH₄Cl is a weak acid, providing a proton source that is less reactive than water, minimizing potential hazards.
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate. Collect the upper organic layer (containing the product in this compound) and wash it once more with brine (saturated NaCl solution) to remove residual water-soluble impurities.
-
Drying: Dry the collected organic layer over anhydrous magnesium sulfate. The salt will clump as it absorbs water, providing a visual cue for sufficient drying.
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the this compound solvent.
-
Purification: The resulting crude oil can be purified by fractional distillation to yield the pure 2,3-dimethyl-2-pentanol.
Safety and Handling
As with all alkanes, this compound is a flammable liquid and its vapor can form explosive mixtures with air.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[13]
-
Handling: Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[14] Use spark-proof tools and take precautionary measures against static discharge by grounding equipment.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[14]
-
Disposal: Dispose of waste solvent and materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound represents a valuable addition to the spectrum of non-polar solvents available to synthetic chemists. Its highly branched structure imparts a unique combination of chemical inertness, thermal stability, and a favorable solubility profile for non-polar compounds. While its use may be specialized, it offers a distinct advantage in sensitive chemical systems, particularly in organometallic chemistry, where solvent participation is highly undesirable. The detailed protocol provided herein demonstrates its practical application and serves as a template for its integration into a wide range of synthetic methodologies, promoting safer and more efficient chemical synthesis.
References
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Application Note: Advanced Techniques for the Analysis of C11 Isomers in Fuel Mixtures
Abstract
The accurate characterization of fuel mixtures is paramount for quality control, regulatory compliance, and the development of next-generation fuels. C11 isomers, prevalent in diesel and jet fuels, present a significant analytical challenge due to their structural similarity and the complexity of the fuel matrix. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced analytical methodologies for the separation and identification of C11 isomers in fuel mixtures. We will delve into the nuances of comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) and vacuum ultraviolet (VUV) spectroscopy, offering detailed protocols and expert insights to overcome common analytical hurdles.
Introduction: The Challenge of C11 Isomer Analysis
Fuel formulations are complex amalgamations of hundreds to thousands of hydrocarbon compounds.[1] Within this intricate matrix, C11 isomers (undecanes and its various branched and cyclic forms) play a crucial role in determining key fuel properties such as octane/cetane number, energy density, and combustion characteristics.[2] However, the subtle differences in the physicochemical properties of these isomers make their separation and identification a formidable task for analytical chemists.[3] Traditional single-dimension gas chromatography (GC) often falls short in providing the necessary resolution to separate the multitude of co-eluting C11 isomers.[4]
This guide will explore advanced analytical workflows that provide the requisite resolving power and specificity for the in-depth analysis of C11 isomers in fuels. We will focus on the application of comprehensive two-dimensional gas chromatography (GCxGC) for superior separation, coupled with mass spectrometry (MS) for definitive identification and vacuum ultraviolet (VUV) spectroscopy for isomer-specific detection.
Foundational Analytical Techniques
The cornerstone of detailed hydrocarbon analysis is gas chromatography. For complex samples like fuels, enhancing the separation power of GC is critical.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
GCxGC is a powerful technique that utilizes two columns with different stationary phase selectivities to achieve a much higher separation capacity compared to conventional one-dimensional GC.[5][6] The effluent from the first-dimension column is sequentially trapped, concentrated, and then rapidly re-injected onto a second, shorter column. This process creates a two-dimensional chromatogram with structured patterns that facilitate the identification of compound classes.[7]
Causality Behind Experimental Choices: The selection of the column set is critical in GCxGC. A common and effective setup for fuel analysis is a non-polar first-dimension column (e.g., polydimethylsiloxane) and a polar second-dimension column (e.g., polyethylene glycol).[6] This arrangement separates compounds based on boiling point in the first dimension and polarity in the second, effectively spreading the analytes across the 2D plane and resolving many co-elutions observed in 1D GC.
Mass Spectrometry (MS) Detection
When coupled with GC or GCxGC, mass spectrometry provides definitive identification of separated compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. Electron ionization (EI) is a widely used technique that generates reproducible mass spectra, which can be compared against extensive spectral libraries for confident compound identification.[8][9]
Trustworthiness of the Protocol: The reliability of MS identification is heavily dependent on the quality and comprehensiveness of the mass spectral library. The National Institute of Standards and Technology (NIST) Mass Spectral Library is the industry-standard resource for this purpose, containing hundreds of thousands of spectra for a vast array of compounds.[8][10]
Vacuum Ultraviolet (VUV) Spectroscopy Detection
Gas chromatography with vacuum ultraviolet (VUV) detection is an emerging technique that offers unique advantages for isomer analysis.[4][11] VUV detectors measure the absorbance of molecules in the 120-240 nm wavelength range, where virtually all chemical compounds absorb and have unique, gas-phase absorbance spectra.[12] This allows for the deconvolution of co-eluting peaks and the differentiation of constitutional isomers, which can be challenging with MS alone.[13]
Expertise & Experience: A key advantage of VUV is its ability to provide spectral information that is orthogonal to mass spectral data. This is particularly useful for distinguishing isomers that may have very similar mass spectra but distinct VUV absorbance profiles.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the analysis of C11 isomers in fuel samples using GCxGC-MS/VUV.
Sample Preparation
Fuel samples are typically complex and may require dilution prior to analysis to avoid column overload and detector saturation.
Protocol 1: Sample Dilution
-
Accurately weigh approximately 100 mg of the fuel sample into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent (e.g., dichloromethane or hexane).
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for analysis.
GCxGC-MS/VUV Instrumentation and Parameters
The following table summarizes the recommended instrumental parameters for the analysis of C11 isomers. These parameters may require optimization based on the specific instrumentation and sample matrix.
| Parameter | GCxGC-MS System | GC-VUV System |
| Injection Volume | 1.0 µL | 1.0 µL |
| Injector Temperature | 280 °C | 280 °C |
| Split Ratio | 100:1 | 100:1 |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium, Constant Flow @ 1.2 mL/min |
| 1D Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) |
| Oven Program | 40 °C (hold 5 min), ramp 2 °C/min to 300 °C (hold 10 min) | 40 °C (hold 5 min), ramp 2 °C/min to 300 °C (hold 10 min) |
| 2D Column | 1.5 m x 0.1 mm ID, 0.1 µm film (e.g., BPX-50) | N/A |
| Modulation Period | 6 s | N/A |
| MS Transfer Line | 280 °C | N/A |
| Ion Source Temp. | 230 °C | N/A |
| Ionization Mode | Electron Ionization (EI) at 70 eV | N/A |
| Scan Range | m/z 40-400 | N/A |
| VUV Transfer Line | 300 °C | 300 °C |
| VUV Flow Cell Temp. | 300 °C | 300 °C |
| VUV Wavelength Range | 125-240 nm | 125-240 nm |
Data Analysis and Isomer Identification
Data analysis involves chromatographic peak detection, spectral deconvolution, and library searching for compound identification.
Protocol 2: Data Processing Workflow
-
Peak Detection: Utilize the instrument's software to detect and integrate chromatographic peaks in the 1D or 2D chromatogram.
-
Mass Spectral Library Search: For GCxGC-MS data, submit the mass spectrum of each peak to the NIST Mass Spectral Library for tentative identification.[8]
-
VUV Spectral Analysis: For GC-VUV data, compare the acquired VUV absorbance spectrum of each peak to a VUV spectral library. The unique spectral fingerprints aid in confirming isomer identity.[14]
-
Retention Index (RI) Filtering: Calculate the Kovats retention index for each peak using a series of n-alkane standards.[15][16] Compare the experimental RI values with those reported in databases to further confirm isomer identification and differentiate between isomers with similar mass or VUV spectra.[17][18]
Visualization of Workflows and Data
Visual aids are essential for understanding the complex workflows and data structures in C11 isomer analysis.
Caption: GCxGC-MS/VUV workflow for C11 isomer analysis.
Caption: Logic for multi-detector C11 isomer differentiation.
Conclusion
The analysis of C11 isomers in fuel mixtures necessitates the use of advanced analytical techniques to overcome the inherent challenges of co-elution and structural similarity. The strategic combination of comprehensive two-dimensional gas chromatography for enhanced separation, mass spectrometry for definitive identification, and vacuum ultraviolet spectroscopy for isomer-specific detection provides a robust and reliable workflow. By following the detailed protocols and leveraging the expert insights provided in this application note, researchers can achieve a higher degree of accuracy and confidence in the characterization of these critical fuel components.
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Alam, M. S., Zeraati-Rezaei, S., Liang, Z., Stark, C., Xu, H., MacKenzie, A. R., and Harrison, R. M. (2018). Mapping and quantifying isomer sets of hydrocarbons ( ≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS. Atmos. Meas. Tech., 11, 3047–3058. [Link]
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Application Notes & Protocols: A Senior Application Scientist's Guide to GC-MS for Volatile Organic Compound Analysis
Abstract
This comprehensive guide provides a detailed protocol and expert insights for the analysis of Volatile Organic Compounds (VOCs) using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating methodology. We will explore the entire workflow, from nuanced sample preparation techniques to the intricacies of method development, data analysis, and stringent quality control, grounding each recommendation in established scientific principles and authoritative standards.
Introduction: The Challenge and Power of VOC Analysis
Volatile Organic Compounds (VOCs) are a broad class of carbon-containing chemicals that exhibit high vapor pressure at room temperature, allowing them to easily evaporate into the gas phase.[1] Their analysis is critical across numerous fields, from environmental monitoring of pollutants and clinical diagnostics of disease biomarkers to ensuring the safety and quality of pharmaceutical products.[2][3][4] Given their diverse chemical properties and the often-complex matrices in which they are found, a powerful analytical technique is required for their separation, identification, and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this purpose.[4][5] The technique offers a powerful two-dimensional separation and detection system.[6] First, the Gas Chromatograph (GC) separates individual VOCs from a mixture based on their boiling points and chemical interactions with the GC column.[7] Subsequently, the Mass Spectrometer (MS) fragments the eluted compounds and separates the resulting ions by their mass-to-charge ratio, generating a unique chemical fingerprint (mass spectrum) for definitive identification and quantification.[6] This guide will navigate the complexities of establishing a reliable GC-MS protocol for VOC analysis.
The Workflow: A Conceptual Overview
A successful VOC analysis is not a single event but a chain of meticulously executed steps. The integrity of the final data is only as strong as the weakest link in this chain. The workflow encompasses sample preparation, instrumental analysis, data processing, and quality control, each with critical decision points that influence the outcome.
Caption: High-level workflow for GC-MS analysis of VOCs.
Part 1: Sample Preparation - Isolating Volatiles from the Matrix
The primary goal of sample preparation is to efficiently transfer VOCs from their native matrix (solid, liquid, or gas) into the gas phase for injection into the GC, while leaving behind non-volatile components that could interfere with the analysis or contaminate the system.[8] The choice of technique is paramount and depends on the sample matrix, the concentration of the target analytes, and the required sensitivity.
Core Techniques: A Comparative Overview
Three techniques dominate the landscape of VOC extraction: Static Headspace, Dynamic Headspace (Purge and Trap), and Solid-Phase Microextraction (SPME).
-
Static Headspace (SHS): In this method, a liquid or solid sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile compounds to partition into the empty space (headspace) above the sample.[3][6] After reaching equilibrium, a portion of the headspace gas is injected into the GC. This is a clean and simple technique, ideal for minimizing matrix effects.[8][9] To improve the partitioning of VOCs into the headspace from aqueous samples, adding salt (the "salting-out effect") can be highly effective.[3]
-
Dynamic Headspace (Purge and Trap): This technique offers higher sensitivity for trace-level analysis.[1] An inert gas is bubbled (purged) through the sample, stripping the VOCs, which are then concentrated on a sorbent trap.[10] The trap is subsequently heated rapidly (desorbed), and the focused band of analytes is transferred to the GC column.[10] This method is a cornerstone of many U.S. EPA protocols for environmental analysis.[1][11]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused silica fiber coated with a stationary phase to extract and concentrate VOCs.[2] The fiber can be exposed to the headspace above the sample (HS-SPME) or directly immersed in a liquid sample.[12] Analytes partition from the sample matrix onto the fiber coating. The fiber is then retracted and inserted into the hot GC inlet, where the analytes are thermally desorbed onto the column.[2] The choice of fiber coating is critical and depends on the polarity of the target analytes.[2]
| Parameter | Static Headspace (SHS) | Dynamic Headspace (P&T) | Solid-Phase Microextraction (SPME) |
| Principle | Equilibrium Partitioning | Gas Purging & Sorbent Trapping | Adsorption/Absorption onto Fiber |
| Sensitivity | Moderate | High | High |
| Matrix Effects | Low | Moderate | Low (in Headspace mode) |
| Solvent Use | None | None | None |
| Automation | Highly Automatable | Highly Automatable | Highly Automatable |
| Primary Use | Routine QC, higher concentration VOCs | Trace-level environmental analysis | Flavors, fragrances, clinical biomarkers |
Protocol: Headspace SPME (HS-SPME) for VOCs in an Aqueous Matrix
This protocol provides a general framework. Optimization is essential for each new matrix and set of analytes.
1. Sample Preparation: a. Pipette 5 mL of the aqueous sample into a 20 mL headspace vial. b. If required, add an internal standard (ISTD) solution to the vial for improved quantitative precision.[13][14] c. For enhanced partitioning, add 1.5 g of sodium chloride (NaCl). d. Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
2. Extraction Parameters (Optimization Required): a. Fiber Selection: For a broad range of VOCs, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a robust starting point.[2][15] b. Incubation: Place the vial in the autosampler tray. Incubate at 60°C for 15 minutes with agitation to facilitate equilibrium. c. Extraction: Expose the SPME fiber to the headspace (do not touch the liquid) for 30 minutes at the same temperature.
3. Desorption: a. After extraction, immediately transfer the fiber to the GC inlet, which is held at 250°C. b. Desorb for 2 minutes in splitless mode to ensure the complete transfer of analytes to the GC column.
Part 2: GC-MS Instrumentation & Method Development
Proper instrument setup is crucial for achieving the desired separation and sensitivity. The choices made here dictate the quality of the resulting chromatogram and mass spectra.
Caption: Key components of the GC-MS analytical pathway.
Gas Chromatography (GC) Parameters
-
Column Selection: This is the most important decision in the GC method.[16] Four factors must be considered:
-
Stationary Phase: The choice is based on the principle of "like dissolves like."[16] For general-purpose VOC analysis, a mid-polarity phase like a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms, Rxi-5ms) is common.[8] For very volatile or gaseous compounds, specialized porous layer open tubular (PLOT) columns or phases like the "624" type are often used.[17]
-
Film Thickness: Thicker films (e.g., >1 µm) are better for retaining and resolving very volatile compounds, often eliminating the need for sub-ambient starting oven temperatures.[16][17]
-
Internal Diameter (I.D.): A 0.25 mm I.D. column offers a good balance between efficiency (peak sharpness) and sample capacity.[16]
-
Length: A 30-meter column is standard and provides a good compromise between resolution and analysis time.[16]
-
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C) to focus analytes at the head of the column, followed by a ramp (e.g., 10°C/min) to a final temperature (e.g., 250°C) to elute the compounds in order of their boiling points.[2][18]
Mass Spectrometry (MS) Parameters
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used almost universally for VOC analysis. It creates reproducible fragmentation patterns that are ideal for library searching.
-
Acquisition Mode:
-
Full Scan: The mass spectrometer scans across a wide mass range (e.g., m/z 40-400), collecting all fragment ions. This mode is excellent for identifying unknown compounds by matching their spectra against a database like the NIST library.[9]
-
Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor only a few specific, characteristic ions for each target compound. This dramatically increases sensitivity and is the preferred mode for quantifying trace-level analytes when their identities are already known.[9]
-
| Parameter | Typical Setting | Rationale |
| GC Column | Rxi-624Sil MS, 30 m x 0.25 mm, 1.4 µm | Mid-to-high polarity phase, ideal for common VOCs. Thick film enhances retention of volatiles. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good efficiency. Constant flow ensures stable retention times. |
| Injector Temp. | 250°C | Ensures rapid vaporization of analytes. |
| Oven Program | 40°C (hold 2 min), then 15°C/min to 240°C (hold 5 min) | Separates a wide range of VOCs based on boiling points. |
| MS Source Temp. | 230°C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Full Scan (m/z 40-400) or SIM | Full scan for identification, SIM for high-sensitivity quantification. |
Part 3: Data Analysis - Translating Raw Data into Meaningful Results
The data analysis workflow involves identifying the compounds represented by chromatographic peaks and then calculating their concentrations.
Caption: Workflow for processing GC-MS data.
-
Peak Identification: A compound is identified using two independent pieces of information:
-
Retention Time (RT): The time it takes for a compound to travel through the GC column. It should match the RT of a known standard analyzed under the same conditions.
-
Mass Spectrum: The fragmentation pattern must match the spectrum of a reference standard or a trusted library entry (e.g., NIST/Wiley).
-
-
Quantification: Concentration is determined by comparing the peak area of an analyte to a calibration curve. The use of an Internal Standard (ISTD) is highly recommended.[13] An ISTD is a known amount of a compound (not expected in the sample) added to every sample, standard, and blank. The ratio of the analyte peak area to the ISTD peak area is used for quantification. This corrects for variations in injection volume, instrument response, and sample preparation, leading to significantly more accurate and precise results.[13][14]
Part 4: Quality Assurance & Control (QA/QC) - The Self-Validating System
A protocol is only trustworthy if it includes a robust QA/QC system to prove its performance on an ongoing basis. This is non-negotiable in regulated environments like drug development and environmental testing.[4]
-
Method Validation: Before routine use, the entire method must be validated according to guidelines like those from the ICH (Q2(R1)) or the U.S. EPA.[4][19] This process establishes and documents the method's performance characteristics. Key validation parameters include:
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD): The lowest amount of an analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.
-
-
Routine QC Checks: Each analytical batch should include a set of QC samples to ensure the system is performing correctly.
| QC Check | Purpose | Typical Acceptance Criteria (e.g., EPA 8260) |
| Method Blank | To assess for contamination from glassware, reagents, or the instrument itself. | Target analytes should not be detected above the LOQ. |
| BFB Tune Check | To verify the mass spectrometer is tuned correctly and performing to specification. | Ion abundance criteria for bromofluorobenzene (BFB) must be met.[19] |
| Initial Calibration | To establish the linear working range and response factors (RFs). | Percent Relative Standard Deviation (%RSD) of RFs must be <15-20%.[20][21] |
| Continuing Calibration Verification (CCV) | To verify the stability of the initial calibration throughout the analytical run. | Analyzed every 12 hours; %Drift from initial calibration should be <20%.[21] |
| Internal Standards | To correct for variability in each sample's analysis. | Area counts and retention times must be within established limits. |
| Surrogates | Compounds similar to analytes, added to each sample to monitor matrix effects and extraction efficiency. | Percent recovery must be within specified limits (e.g., 70-130%). |
Conclusion
The analysis of volatile organic compounds by GC-MS is a robust and widely applicable technique. However, its power can only be fully realized through a deep understanding of the principles behind each step of the protocol. By carefully selecting sample preparation techniques, optimizing GC and MS parameters, and embedding the entire process within a stringent QA/QC framework, researchers can generate highly reliable and defensible data. As technology advances, with trends toward more portable systems and advanced sampling techniques, the foundational principles outlined in this guide will remain the cornerstone of successful VOC analysis.[5]
References
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Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]
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VOCs in Water Using Static Headspace GC/MS. (n.d.). S4Science. Retrieved from [Link]
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Analysis of volatile organic compounds in fuel oil by headspace GC-MS. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Application Note: A Senior Scientist's Guide to the Separation of Alkane Isomers Using Advanced Chromatography
Abstract
The separation of alkane isomers presents a formidable challenge in analytical chemistry due to their nearly identical physicochemical properties, such as close boiling points and the same molecular weight.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of advanced chromatographic techniques for the successful resolution of these complex mixtures. Moving beyond conventional gas chromatography (GC), this document delves into the theoretical underpinnings and practical application of comprehensive two-dimensional gas chromatography (GCxGC), supercritical fluid chromatography (SFC), and the strategic use of advanced column chemistries, including ionic liquid and metal-organic framework (MOF) stationary phases. Detailed, field-proven protocols are provided, emphasizing the causality behind experimental choices to empower users to not only replicate methods but also to innovate and adapt them for their specific analytical challenges.
The Fundamental Challenge: Overcoming Isomeric Co-elution
Alkane isomers, particularly branched alkanes, are notoriously difficult to separate using standard chromatographic methods.[1] Conventional non-polar GC columns separate analytes primarily based on their boiling points, a principle rooted in the dispersive or van der Waals forces between the analytes and the stationary phase.[2][3] Since isomers often have very similar boiling points, they tend to have comparable retention times, leading to significant co-elution.[1] The degree and position of branching further complicate separation by altering volatility and interaction with the stationary phase in subtle ways.[1] For instance, more centrally branched alkanes are more compact, have lower boiling points, and thus tend to elute earlier on non-polar columns compared to their less branched counterparts.[1] Achieving baseline resolution of a complex mixture of alkane isomers, therefore, necessitates a move towards more sophisticated analytical strategies.
Advanced Chromatographic Solutions
To unravel complex hydrocarbon mixtures, analysts can leverage several advanced chromatographic techniques that enhance selectivity and peak capacity.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
GCxGC is a powerful technique that offers a significant increase in peak capacity and resolution compared to one-dimensional GC.[4] It employs two columns with different separation mechanisms (orthogonal selectivity), providing a much more detailed separation of complex samples.[5][6]
Principle of Operation: In a GCxGC system, the effluent from the first-dimension (¹D) column is continuously trapped, concentrated, and then rapidly re-injected onto a second, much shorter, second-dimension (²D) column. This process, known as modulation, creates a series of high-speed separations in the second dimension for every peak eluting from the first dimension. The result is a two-dimensional chromatogram that separates compounds based on two independent properties. For alkane analysis, a common setup involves a non-polar ¹D column separating by boiling point and a more polar ²D column separating by polarity or shape.[7]
Workflow for GCxGC Analysis of Alkane Isomers
Caption: Workflow of GCxGC for alkane isomer analysis.
Protocol 1: GCxGC-FID Analysis of C10-C20 Alkane Isomers
This protocol provides a framework for the detailed hydrocarbon analysis of a complex mixture of C10 to C20 alkane isomers.
Instrumentation:
-
Gas Chromatograph: Equipped with a cryogenic modulator.
-
Detector: Flame Ionization Detector (FID).
-
Columns:
-
¹D Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar phase (e.g., 100% polydimethylsiloxane).
-
²D Column: 1 m x 0.1 mm ID, 0.1 µm film thickness polar phase (e.g., polyethylene glycol).
-
Experimental Conditions:
| Parameter | Setting | Rationale |
| Injector | Split/Splitless, 280 °C, Split ratio 100:1 | A high split ratio prevents column overloading and ensures sharp initial peak bands. The temperature ensures complete vaporization of the C10-C20 range.[1] |
| Carrier Gas | Helium, Constant flow at 1.0 mL/min | Helium provides good efficiency and is inert. Constant flow ensures reproducible retention times.[8] |
| Oven Program | 40 °C (hold 2 min), ramp to 300 °C at 3 °C/min, hold for 10 min | A slow temperature ramp is crucial for resolving closely eluting isomers in the first dimension.[9] The initial hold allows for focusing of volatile components.[10] |
| Modulator | Modulation period: 6 s, Hot jet pulse: 300 ms | The modulation period must be short enough to adequately sample the ¹D peaks (typically 3-4 modulations per peak). The hot jet pulse ensures rapid desorption. |
| ²D Oven Offset | +15 °C relative to main oven | A slightly higher temperature in the second dimension ensures rapid elution and prevents peak broadening. |
| Detector (FID) | 320 °C, Hydrogen flow: 40 mL/min, Air flow: 400 mL/min, Makeup gas (N₂): 25 mL/min | High detector temperature prevents condensation of analytes. Optimized gas flows ensure maximum sensitivity. |
| Data Acquisition Rate | 100 Hz | A high data acquisition rate is necessary to accurately define the very narrow peaks eluting from the ²D column. |
Data Processing:
-
Utilize GCxGC-specific software to generate and analyze the 2D chromatogram.
-
Identify compound classes (e.g., n-alkanes, branched alkanes, cycloalkanes) based on their structured elution patterns.[6]
-
Use retention index libraries for tentative identification of individual isomers.[4]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide.[11] It combines the advantages of both gas and liquid chromatography, offering high efficiency and unique selectivity for the separation of non-polar compounds like alkanes.[12][13]
Principle of Operation: A supercritical fluid possesses properties intermediate between a gas and a liquid. It has liquid-like solvating power but gas-like viscosity and diffusivity, which allows for high separation efficiency and faster analysis times compared to HPLC.[12] For hydrocarbon analysis, SFC can effectively separate complex mixtures, and the selectivity can be tuned by modifying the pressure, temperature, and the addition of co-solvents.[11][12]
Protocol 2: SFC Separation of Light Alkane Isomers
This protocol is suitable for the analysis of C5-C10 alkane isomers.
Instrumentation:
-
Supercritical Fluid Chromatograph.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Packed column with a stationary phase suitable for hydrocarbon separation (e.g., silica-based bonded phases).
Experimental Conditions:
| Parameter | Setting | Rationale |
| Mobile Phase | Supercritical CO₂ | CO₂ is the most common mobile phase due to its mild critical properties, non-toxicity, and compatibility with FID.[12] |
| Column | 250 mm x 4.6 mm ID, 5 µm particle size, C18 stationary phase | A packed column provides high sample capacity. The C18 phase offers good retention for non-polar alkanes. |
| Column Temperature | 40 °C | Temperature affects the density and solvating power of the supercritical fluid, influencing retention and selectivity. |
| Pressure Program | Start at 100 bar, ramp to 250 bar at 10 bar/min, hold for 5 min | A pressure gradient is used to elute compounds with increasing molecular weight. Increasing the pressure increases the density and solvating power of the mobile phase. |
| Flow Rate | 2.0 mL/min | A typical flow rate for analytical SFC separations. |
| Detector (FID) | 350 °C | Ensures complete combustion of the analytes. |
Why SFC for Alkanes? SFC can be particularly advantageous for separating non-aromatic hydrocarbons that are difficult to retain in other chromatographic modes.[14] The ability to couple columns in series to increase the effective length is a unique feature of SFC that can significantly enhance retention and resolution.[14]
Advanced Column Chemistries
The choice of the stationary phase is paramount in achieving the desired selectivity for isomer separation.[15] Recent advancements in material science have led to the development of novel stationary phases with unique separation capabilities.
Ionic Liquid (IL) Columns: Ionic liquids are salts that are liquid at low temperatures and possess a unique combination of properties that make them excellent GC stationary phases.[16] They exhibit multiple interaction mechanisms, including dispersive, dipole-dipole, and π-π interactions, which can lead to unique selectivity for isomers that are inseparable on conventional phases.[2][15] Moderately polar phosphonium-based ionic liquid columns are particularly suitable for complex petrochemical samples.[16][17]
Logical Flow for Column Selection in Alkane Isomer Analysis
Caption: Decision tree for selecting the appropriate chromatographic column.
Metal-Organic Framework (MOF) Columns: MOFs are crystalline materials with a porous structure that can be tailored for specific separation applications.[18] Certain MOFs, such as MIL-100(Fe), have shown exceptional capability for the gas chromatographic separation of alkane isomers, even under isothermal conditions, outperforming some commercial columns.[18] Their well-defined pore structures and tunable surface chemistry offer a high degree of shape selectivity.
The Crucial Role of Temperature Programming
For any GC-based separation of a mixture with a wide boiling point range, temperature programming is essential.[9] It allows for the efficient elution of both volatile and semi-volatile components in a single run, while also improving peak shape and resolution.[9] An optimized temperature program involves carefully selecting the initial temperature and hold time, the ramp rate(s), and the final temperature and hold time.[19][20]
Key Considerations for Temperature Programming:
-
Initial Temperature: Should be low enough to provide good resolution for the most volatile components. For splitless injection, it's often set about 20 °C below the boiling point of the solvent.[10]
-
Ramp Rate: A slower ramp rate generally improves the separation of closely eluting peaks. A good starting point for the ramp rate is approximately 10 °C per column dead time.[10][20]
-
Final Temperature: Must be high enough to ensure the elution of the heaviest components in the sample.[20]
Standardized Methods for Detailed Hydrocarbon Analysis (DHA)
For routine analysis in the petroleum and petrochemical industries, standardized methods from organizations like ASTM International are often employed. These methods provide detailed procedures for the analysis of hydrocarbon streams.
Common ASTM Methods for DHA:
-
ASTM D6729: Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Meter Capillary High-Resolution Gas Chromatography.[21][22]
-
ASTM D8071: Standard Test Method for Determination of Hydrocarbon Group Types and Select Hydrocarbon and Oxygenate Compounds in Automotive Spark-Ignition Engine Fuel Using Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy Detection (GC-VUV).[23][24][25] This method, utilizing a VUV detector, can deconvolve co-eluting species, simplifying the separation requirements.[24][25]
These methods are crucial for quality control and for characterizing gasoline composition in terms of Paraffins, Olefins, Naphthenes, and Aromatics (PONA).[21][26]
Conclusion
The separation of alkane isomers is a complex analytical task that often requires moving beyond conventional chromatographic techniques. By leveraging the enhanced peak capacity of GCxGC, the unique selectivity of SFC, and the novel separation mechanisms offered by advanced column chemistries like ionic liquids and MOFs, researchers can achieve detailed and accurate characterization of these challenging analytes. The judicious optimization of experimental parameters, particularly the temperature program, is critical to unlocking the full potential of these advanced methods. This guide provides the foundational knowledge and practical protocols to empower scientists to successfully navigate the intricate world of alkane isomer separation.
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Application Notes & Protocols: The Strategic Role of Branched Alkanes in High-Performance Lubricant Formulation
Abstract
Branched alkanes, or isoparaffins, represent a cornerstone in the formulation of advanced lubricants, offering a molecular architecture that directly translates to superior performance characteristics. Unlike their linear counterparts, the branched structure of these hydrocarbons imparts a unique combination of high viscosity index (VI), excellent low-temperature fluidity (low pour point), and robust thermal and oxidative stability. This guide provides an in-depth exploration of the application of branched alkanes, particularly synthetic polyalphaolefins (PAOs), in modern lubricant design. We will dissect the fundamental structure-property relationships, provide detailed protocols for formulation and performance evaluation, and present a framework for leveraging these molecules to achieve enhanced equipment protection, extended service intervals, and improved energy efficiency.
Introduction: The Molecular Architecture of Performance
The efficacy of a lubricant is fundamentally governed by the molecular structure of its base oil. While conventional mineral oils are complex mixtures of linear alkanes (n-paraffins), branched alkanes (isoparaffins), and cyclic compounds, synthetic base stocks offer precisely engineered molecules.[1][2][3] Branched alkanes are particularly advantageous.[3][4] Their non-linear structure prevents the efficient packing and crystallization that occurs in straight-chain alkanes at low temperatures, while also providing a stable and less volatile backbone at high temperatures.[1][5]
Polyalphaolefins (PAOs), classified as API Group IV base oils, are premier examples of synthetic branched alkanes.[1][6] They are synthesized through the oligomerization of alpha-olefins, such as 1-decene, resulting in a pure, well-defined hydrocarbon structure free from the sulfur, nitrogen, and aromatic impurities found in mineral oils.[1][5] This purity and structural uniformity are directly responsible for their superior performance profile, making them the base stock of choice for demanding applications in the automotive, industrial, and aerospace sectors.[7][8]
The Causality of Branching: Structure vs. Properties
The decision to use branched alkanes is rooted in a clear understanding of how molecular branching influences bulk fluid properties.
-
Viscosity Index (VI): A high VI indicates that the oil's viscosity changes minimally with temperature.[9][10] The branched structure of isoparaffins and PAOs results in a high VI (typically 130-140 for PAOs) because the interlocking of branched chains resists thinning at high temperatures, while the disruption of crystalline structures prevents excessive thickening at low temperatures.[1][4][5]
-
Pour Point: This is the lowest temperature at which an oil will flow.[11][12] Linear alkanes tend to align and form wax crystals at low temperatures, causing the oil to solidify. The branching in isoparaffins physically hinders this crystal lattice formation, resulting in significantly lower pour points (e.g., -50°C to -60°C for PAOs).[1][5][11]
-
Oxidative and Thermal Stability: The absence of double bonds and impurities makes branched alkanes highly resistant to oxidation, a chemical reaction with oxygen that thickens oil and forms sludge and varnish.[6][13][14] This stability is crucial for extending oil drain intervals and protecting components in high-temperature environments.[13][15]
-
Volatility: The controlled, uniform molecular structure of synthetic branched alkanes like PAOs results in lower volatility (higher flash point) compared to mineral oils.[1][5] This reduces oil consumption and emissions, a critical factor in modern engine design.[5]
Core Principles of Lubricant Formulation
Formulating a finished lubricant is a multi-step process that begins with the selection of a base oil and involves the strategic integration of an additive package to enhance performance and protective capabilities.
Caption: High-level workflow for formulating a lubricant using branched alkane base stocks.
Additive Compatibility
While PAOs offer a superior performance backbone, their non-polar nature can present challenges with additive solubility.[5] This is a critical formulation consideration. To overcome this, formulators often incorporate a small percentage (e.g., 5-20%) of a polar co-solvent, such as a synthetic ester (API Group V), into the base oil mixture.[5] Esters not only improve the solubility of polar additives but can also enhance seal compatibility and provide additional lubricity.[16] Another effective Group V co-base stock is alkylated naphthalene (AN), which boosts thermal and oxidative stability while improving additive solvency.[15][17][18]
Quantitative Performance Data
The advantages of branched alkane base stocks, particularly PAOs, are evident when their physical properties are compared against conventional mineral oils.
| Property | Mineral Oil (Group II) | Highly Refined Mineral Oil (Group III) | Polyalphaolefin (PAO) (Group IV) |
| Viscosity Index (VI) | 95 - 105 | > 120 | 130 - 140+[1][5] |
| Pour Point (°C) | -15 to -25 | -20 to -35 | -50 to -70[1][5] |
| Oxidative Stability | Good | Very Good | Excellent[6][8] |
| Volatility (Noack, %) | ~15% | ~12% | ~6% |
| Sulfur Content | Low | Very Low | None[1][5] |
| Primary Structure | Mixed | Isoparaffinic | Branched Alkane[4] |
Note: Values are typical and can vary based on specific product grade and viscosity.
Experimental Protocols: Performance Validation
The trustworthiness of a lubricant formulation is established through rigorous, standardized testing.[19][20] The following protocols, based on ASTM International standards, are fundamental to validating the performance characteristics of lubricants formulated with branched alkanes.
Protocol: Determination of Kinematic Viscosity and Viscosity Index
-
Standard: ASTM D445 (Viscosity) & ASTM D2270 (Viscosity Index Calculation)
-
Principle: This protocol measures the fluid's resistance to flow under gravity at two temperatures (40°C and 100°C). The VI is then calculated from these values, quantifying the viscosity's stability across this temperature range.[9][10]
-
Methodology:
-
Apparatus: Calibrated glass capillary viscometer, constant temperature baths (40°C ± 0.02°C and 100°C ± 0.02°C), stopwatch.
-
Procedure: a. Select a viscometer where the flow time is not less than 200 seconds. b. Charge the viscometer with the lubricant sample. c. Place the viscometer in the 40°C bath and allow it to equilibrate for at least 30 minutes. d. Using suction, draw the sample up through the timing bulb. e. Release the vacuum and accurately measure the time required for the leading edge of the liquid meniscus to pass between the two timing marks. f. Repeat the measurement to ensure repeatability. g. Repeat steps c-f using the 100°C bath.
-
Calculation: a. Calculate the kinematic viscosity (ν) at each temperature using the formula: ν = C × t, where C is the viscometer calibration constant and t is the average flow time in seconds. b. Use the calculated viscosities at 40°C and 100°C to determine the Viscosity Index (VI) according to the tables and formulas provided in ASTM D2270.
-
-
Interpretation: A higher VI value confirms a more stable oil, a key attribute of branched alkane formulations.
Protocol: Determination of Pour Point
-
Standard: ASTM D97
-
Principle: This method determines the lowest temperature at which a lubricant will continue to flow when cooled under prescribed conditions.[11][12] This is a direct measure of the fluid's low-temperature performance.
-
Methodology:
-
Apparatus: Test jar, thermometer, cooling bath(s).
-
Procedure: a. Pour the sample into the test jar to the marked level. b. If necessary, heat the sample to dissolve any wax crystals. c. Insert the thermometer and place the jar in the cooling bath. d. At each thermometer reading that is a multiple of 3°C, remove the jar and tilt it just enough to ascertain whether there is movement of the oil. e. If the oil still flows, immediately return the jar to the cooling bath. f. Continue this process until the oil shows no movement when the jar is held horizontally for 5 seconds.
-
Result: Record the temperature at which no movement was observed. The pour point is 3°C above this temperature.
-
-
Interpretation: Formulations with branched alkanes are expected to yield very low pour points, validating their suitability for cold-weather applications.
Caption: Simplified decision flowchart for the ASTM D97 Pour Point test protocol.
Protocol: Evaluation of Oxidative Stability
-
Standard: ASTM D2272 - Rotating Pressure Vessel Oxidation Test (RPVOT)
-
Principle: This test evaluates the resistance of an oil to oxidation by subjecting it to a heated, oxygen-pressurized environment in the presence of water and a copper catalyst. The time until a specified pressure drop occurs is the result, indicating the oil's oxidative stability.[21]
-
Methodology:
-
Apparatus: RPVOT pressure vessel, temperature bath (150°C), oxygen supply, pressure recorder.
-
Procedure: a. Place a 50-gram sample of the lubricant, 5 mL of distilled water, and a polished copper catalyst coil into the vessel's sample container. b. Seal the vessel and charge it with oxygen to a pressure of 90 psi (620 kPa). c. Place the sealed vessel in the 150°C bath and begin rotating it at 100 RPM. d. Continuously monitor the pressure inside the vessel.
-
Result: The test is complete when the pressure drops by 25 psi (175 kPa) from the maximum pressure observed. The result is reported as the time in minutes to reach this point.
-
-
Interpretation: Branched alkane-based lubricants will exhibit significantly longer RPVOT times compared to conventional mineral oils, demonstrating their superior resistance to oxidative breakdown.[13]
Protocol: Measurement of Wear Prevention Characteristics
-
Standard: ASTM D4172 - Four-Ball Wear Test
-
Principle: This test evaluates a lubricant's ability to prevent wear under controlled conditions. Three steel balls are clamped together and covered with the lubricant, while a fourth ball is pressed against them and rotated at a set speed. The size of the wear scars on the three stationary balls is measured after the test.[22]
-
Methodology:
-
Apparatus: Four-ball wear tester, microscope for scar measurement.
-
Procedure: a. Secure three clean steel balls in the test cup. Place the fourth ball in the chuck. b. Fill the test cup with the lubricant sample until the stationary balls are fully submerged. c. Assemble the test apparatus and apply the desired load (e.g., 40 kgf). d. Heat the sample to the test temperature (e.g., 75°C). e. Start the motor and run the test for a specified duration and speed (e.g., 60 minutes at 1200 RPM). f. After the test, disassemble the apparatus, clean the three stationary balls, and measure the diameter of the circular wear scars using the microscope.
-
Result: The average diameter of the three wear scars is reported in millimeters.
-
-
Interpretation: A smaller average wear scar diameter indicates better anti-wear protection. The final result depends heavily on the anti-wear (AW) additives in the formulation, but a stable base oil like a branched alkane ensures the additives remain effective.
Conclusion
The use of branched alkanes, especially synthetic PAOs, is a deliberate strategy to build lubricants with inherently superior performance. Their unique molecular structure provides a powerful combination of thermal stability, exceptional low-temperature fluidity, and resistance to oxidative degradation. By understanding the fundamental causality between branching and performance, and by validating formulations through rigorous, standardized protocols, researchers and scientists can develop advanced lubricants that meet the ever-increasing demands of modern machinery. This molecular-level approach to formulation is essential for achieving longer equipment life, reducing maintenance, and improving operational efficiency.
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Detailed Hydrocarbon Analysis (DHA) of Gasoline Components: A Comprehensive Guide to High-Resolution Gas Chromatography
An Application Note for Researchers and Scientists
Abstract
Detailed Hydrocarbon Analysis (DHA) is a critical analytical technique used in the petroleum industry for the comprehensive separation, identification, and quantification of individual hydrocarbon components in spark-ignition engine fuels like gasoline. This application note provides an in-depth guide to performing DHA using high-resolution gas chromatography (GC), grounded in established industry standards such as ASTM D6730. We will explore the fundamental principles of chromatographic separation, delve into the causality behind instrumental parameter selection, and provide a detailed, field-proven protocol for achieving accurate and reproducible results. This guide is intended for researchers and scientists seeking to understand and implement this powerful technique for analyzing complex hydrocarbon mixtures.
Introduction: The Imperative for Speciation in Fuels
Gasoline is not a single chemical entity but a complex blend of hundreds of hydrocarbon compounds, including paraffins, isoparaffins, olefins, naphthenes, and aromatics (PIONA), along with oxygenates added to improve combustion and reduce emissions.[1][2] The precise composition of these blends is a determining factor in fuel quality, directly influencing critical performance characteristics such as octane number, Reid vapor pressure, and engine efficiency.[3] Knowledge of the individual components is therefore essential for refinery process control, product specification, and regulatory compliance.[3][4][5]
DHA provides this detailed compositional data through high-resolution gas chromatography, separating the complex mixture into its individual constituents.[1] Standardized methods, primarily those developed by ASTM International (e.g., D6729, D6730, D5134), provide a rigorous framework for this analysis, ensuring consistency and comparability of data across the industry.[3][6][7] This document will focus on the principles and practices aligned with these authoritative standards.
Principle of the Method: High-Resolution Gas Chromatography
The foundation of DHA is gas-liquid partition chromatography.[8] The process separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase within a long capillary column.[9][10]
-
Vaporization & Injection : A liquid gasoline sample is injected into a heated inlet, where it is rapidly vaporized. This vaporized plug of sample is then introduced into the analytical column by an inert carrier gas (the mobile phase), such as helium or hydrogen.[10][11]
-
Chromatographic Separation : The separation occurs within a long (typically 100-meter) capillary column coated with a stationary phase, most commonly 100% dimethyl polysiloxane.[12] As the carrier gas sweeps the sample through the column, individual components interact with the stationary phase. Compounds with lower boiling points and less affinity for the stationary phase move through the column more quickly, while higher-boiling-point compounds with greater affinity are retained longer.[9][13] This differential migration results in the separation of the hundreds of components into distinct bands.
-
Detection : As each separated component elutes from the column, it is detected by a Flame Ionization Detector (FID). The FID combusts the organic compounds in a hydrogen-air flame, producing ions that generate a measurable electrical current.[8][13] The magnitude of this current is directly proportional to the mass of carbon atoms entering the flame, allowing for precise quantification.[13] The output is a chromatogram, a plot of detector response versus time, where each peak represents a separated component.
The choice of a 100-meter, narrow-bore capillary column is a cornerstone of this technique. The extended length provides the high number of theoretical plates necessary to achieve the resolution required to separate the vast number of isomers and closely boiling compounds present in gasoline.[12][14]
The Analytical Workflow: A Visual Overview
The entire process, from sample handling to final data reporting, follows a systematic workflow. This ensures that each step is controlled and contributes to the overall accuracy and validity of the final results.
Caption: Experimental workflow for Detailed Hydrocarbon Analysis.
Detailed Application Protocol (Based on ASTM D6730)
This protocol outlines the steps for performing DHA on spark-ignition engine fuels. Adherence to these parameters is critical for achieving the resolution and accuracy demanded by the standard method.
Instrumentation and Consumables
| Component | Specification | Rationale |
| Gas Chromatograph | Equipped with split/splitless inlet, FID, and electronic flow control. | Provides the necessary platform for high-resolution capillary GC and ensures precise, reproducible control of gas flows and pressures.[15] |
| Analytical Column | 100 m x 0.25 mm ID, 0.5 µm film, 100% dimethyl polysiloxane. | The long length is essential for resolving hundreds of components. The nonpolar phase separates primarily by boiling point.[12] |
| Tuning Column | 2-5 m, 5% diphenyl / 95% dimethyl polysiloxane. | Connected to the inlet of the analytical column to fine-tune selectivity, aiding in the separation of critical aromatic/non-aromatic pairs.[12][16] |
| Carrier Gas | Helium or Hydrogen, high purity (99.999%). | Inert mobile phase. Hydrogen can significantly reduce analysis time but may affect certain critical pair separations.[14][17] |
| Detector Gases | Hydrogen (high purity), Air (zero grade). | Required for the operation of the Flame Ionization Detector.[13] |
| Data System | Chromatography data station with specialized DHA software. | Automates peak identification via retention indices and performs PIONA calculations and reporting.[1][3] |
| Calibration Standard | n-paraffin mixture (e.g., C5-C15). | Used to determine the Kovats Retention Index for each detected peak, which is the primary tool for compound identification.[18][19] |
| QC Sample | Reference gasoline or reformate sample. | Used to verify system performance, especially the resolution of critical pairs, and to monitor method repeatability.[18][20] |
Step-by-Step Experimental Procedure
Step 1: Instrument Setup
-
Install the tuning and analytical columns in the GC oven. Ensure all connections are leak-free.
-
Set the GC operating conditions as specified in Table 2. The chosen parameters are a balance between achieving separation of volatile light-end components (requiring lower initial temperatures) and eluting heavy components in a reasonable time.[21][22]
-
Allow the system to equilibrate until a stable baseline is achieved.
Table 2: Typical GC Operating Conditions for DHA (ASTM D6730)
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless, 250 °C | Ensures rapid and complete vaporization of the sample.[23] |
| Split Ratio | 150:1 | Prevents column overloading from the high concentration of components in a neat gasoline sample.[24] |
| Injection Volume | 0.1 µL | A small volume is critical to avoid peak distortion and overloading.[25] |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | Constant Flow, ~1.5 mL/min | Constant flow provides more stable retention times compared to constant pressure, especially during oven temperature programming.[13] |
| Oven Program | 35 °C (hold 15 min), ramp to 60 °C at 1 °C/min, ramp to 225 °C at 2 °C/min, hold 20 min | The slow initial ramp resolves the highly volatile C1-C5 hydrocarbons. The second ramp effectively separates the heavier components up to ~C13.[12][14] |
| Detector (FID) | 250 °C | Prevents condensation of eluted components in the detector block. |
| H2 Flow | 30 mL/min | Optimized for FID sensitivity. |
| Air Flow | 300 mL/min | Optimized for FID sensitivity and stable flame.[26] |
Step 2: System Calibration for Retention Index
-
Perform an injection of the n-paraffin standard mixture using the same GC method.
-
The DHA software will use the retention times of these known n-paraffins to build a retention index (RI) calibration curve.
-
The Kovats Retention Index (RI) is a system-independent number that normalizes retention times relative to adjacent n-alkanes.[18][19] This conversion is crucial because it makes peak identification far more reliable across different instruments and over time, as it is less sensitive to minor variations in flow rate or temperature than absolute retention time.[1][3]
Step 3: Sample Analysis
-
Fill an autosampler vial with the gasoline sample. No dilution is required.
-
Inject the sample onto the GC system.
-
Data acquisition will proceed for the duration of the run (typically >120 minutes with Helium).[14]
Data Analysis and Interpretation
The complexity of a gasoline chromatogram, which can contain over 500 peaks, makes manual interpretation impossible. Specialized DHA software is essential for processing the raw data.[15][24]
The Data Analysis Cascade
The software follows a logical cascade to transform the raw chromatogram into a meaningful compositional report.
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The Use of Branched Alkanes as Octane Enhancers in Fuel
< < APPLICATION NOTES & PROTOCOLS
Introduction: The Significance of Octane Rating and the Role of Branched Alkanes
The octane rating of a fuel is a critical measure of its ability to resist premature detonation, or "knocking," in an internal combustion engine.[1][2] Higher octane fuels allow for higher compression ratios, leading to greater engine efficiency and power output.[3] Straight-chain alkanes, which are abundant in crude oil, have low octane numbers and are prone to causing engine knock.[4][5] In contrast, branched alkanes, also known as isoparaffins, possess significantly higher octane ratings and are therefore highly desirable as components in gasoline.[5][6] The incorporation of branched alkanes into fuel formulations is a cornerstone of modern refining, ensuring optimal engine performance and longevity.[7] This document provides a detailed overview of the application of branched alkanes as octane enhancers, including their mechanism of action, production methods, and protocols for their analysis.
Mechanism of Octane Enhancement by Branched Alkanes
The superior anti-knock properties of branched alkanes stem from their molecular structure.[8][9] During combustion, the fuel-air mixture in an engine cylinder is subjected to high temperature and pressure. Under these conditions, hydrocarbon molecules can break down and form highly reactive free radicals. In straight-chain alkanes, the formation of these radicals can initiate a rapid, uncontrolled combustion reaction, leading to engine knock.[8]
Branched alkanes, however, are more resistant to this process. The presence of tertiary carbon atoms (carbon atoms bonded to three other carbon atoms) in their structure leads to the formation of more stable carbocation intermediates during combustion.[9] This increased stability slows down the rate of the radical chain reactions, promoting a smoother, more controlled burn.[8] This controlled combustion prevents the pressure waves that cause knocking, thereby protecting the engine and improving its efficiency.[8]
Logical Relationship: From Molecular Structure to Octane Enhancement
Caption: Branched vs. Straight-Chain Alkane Combustion
Production of High-Octane Branched Alkanes
Several key refinery processes are employed to produce branched alkanes for use as octane enhancers. These processes rearrange the molecular structure of less desirable hydrocarbons into high-value, high-octane components.
Catalytic Reforming
Catalytic reforming is a process that converts low-octane linear hydrocarbons (paraffins) and cyclic naphthenes into high-octane aromatic hydrocarbons and branched alkanes (isoparaffins).[10] The process typically uses a platinum-based catalyst and operates at high temperatures and pressures.[11][12] While a primary goal is the production of aromatics, which also have high octane numbers, the isomerization of straight-chain alkanes into their branched counterparts is a significant and desirable side reaction.[10]
Isomerization
Isomerization directly converts straight-chain alkanes into their more branched isomers.[7][13] This process is particularly important for upgrading light naphtha fractions, which are rich in C5 and C6 straight-chain alkanes.[14] The reaction is typically carried out in the presence of a solid acid catalyst, such as chlorinated alumina or a zeolite.[15] Isomerization is a cost-effective method for boosting the octane number of gasoline blendstock while also reducing the content of regulated substances like benzene.[14]
Alkylation
Alkylation is a crucial process for producing a premium gasoline blending component called alkylate.[1][16] This process combines light olefins (such as propylene and butylene) with isobutane in the presence of a strong acid catalyst, typically sulfuric acid or hydrofluoric acid.[3][16] The resulting alkylate is a mixture of highly branched paraffinic hydrocarbons, predominantly isoheptane and isooctane, which have excellent antiknock properties.[16] Alkylate is a clean-burning fuel component with a high octane rating and low volatility.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Isooctane via a Two-Step Dimerization and Hydrogenation Process
This protocol outlines a common laboratory-scale synthesis of isooctane (2,2,4-trimethylpentane), a primary reference fuel with an octane rating of 100.[17] The process involves the dimerization of isobutylene to form isooctene, followed by hydrogenation to produce isooctane.[18][19]
Step 1: Dimerization of Isobutylene
-
Catalyst Preparation: A solid phosphoric acid catalyst is typically used for this step.[19]
-
Reaction Setup: A fixed-bed reactor is charged with the catalyst.
-
Feed Introduction: A feed stream of isobutylene is passed through the reactor at a controlled temperature and pressure.
-
Reaction: The isobutylene dimerizes to form a mixture of isooctene isomers.
-
Product Separation: The reactor effluent is distilled to separate the isooctene product from unreacted isobutylene and other byproducts.
Step 2: Hydrogenation of Isooctene
-
Catalyst: A nickel-based or palladium-based hydrogenation catalyst is commonly employed.[20]
-
Reaction Setup: A trickle-bed reactor is loaded with the hydrogenation catalyst.
-
Feed Introduction: The purified isooctene from the dimerization step is mixed with a stream of hydrogen gas and fed into the reactor.
-
Reaction: The isooctene is hydrogenated to isooctane.
-
Product Purification: The final product is purified by distillation to remove any remaining impurities.
Experimental Workflow: Isooctane Synthesis
Caption: Two-step synthesis of isooctane.
Protocol 2: Evaluation of Octane Number using a Cooperative Fuel Research (CFR) Engine
The octane number of a fuel is determined experimentally using a standardized Cooperative Fuel Research (CFR) engine. This single-cylinder engine is designed to operate under controlled conditions to measure the anti-knock characteristics of a fuel.
-
Engine Calibration: The CFR engine is calibrated using primary reference fuels, which are mixtures of isooctane (octane number 100) and n-heptane (octane number 0).[17]
-
Sample Preparation: The test fuel, containing the branched alkane of interest, is prepared.
-
Engine Operation: The engine is run on the test fuel under standard test conditions (e.g., ASTM D2699 for Research Octane Number - RON, and ASTM D2700 for Motor Octane Number - MON).
-
Knock Intensity Measurement: The intensity of engine knock is measured using a knock sensor.
-
Comparison with Reference Fuels: The knock intensity of the test fuel is compared to that of various blends of the primary reference fuels.
-
Octane Number Determination: The octane number of the test fuel is the percentage by volume of isooctane in the reference fuel blend that produces the same knock intensity.[6]
Workflow: Octane Number Determination
Caption: CFR engine workflow for octane rating.
Data Presentation: Octane Ratings of Common Fuel Components
The following table provides a comparison of the Research Octane Number (RON) and Motor Octane Number (MON) for various straight-chain and branched alkanes, as well as other common fuel components.
| Compound | Type | RON | MON |
| n-Pentane | Straight-Chain Alkane | 61.7 | 61.9 |
| Isopentane (2-Methylbutane) | Branched Alkane | 92.3 | 90.3 |
| n-Hexane | Straight-Chain Alkane | 24.8 | 26.0 |
| 2-Methylpentane | Branched Alkane | 73.4 | 73.5 |
| 3-Methylpentane | Branched Alkane | 74.5 | 74.3 |
| 2,2-Dimethylbutane | Branched Alkane | 91.8 | 93.4 |
| 2,3-Dimethylbutane | Branched Alkane | 104.4 | 94.4 |
| n-Heptane | Straight-Chain Alkane | 0 | 0 |
| Isooctane (2,2,4-Trimethylpentane) | Branched Alkane | 100 | 100 |
| Toluene | Aromatic | 124 | 112 |
| Ethanol | Alcohol | 108.6 | 89 |
Data compiled from various publicly available sources.
Conclusion
Branched alkanes are indispensable components of modern gasoline, playing a critical role in enhancing octane ratings and enabling efficient engine operation. The refining processes of catalytic reforming, isomerization, and alkylation are essential for their production. Understanding the mechanisms by which branched alkanes prevent engine knock and the protocols for their synthesis and evaluation is fundamental for researchers and professionals in the fields of fuel science and drug development, as the principles of molecular structure and reactivity are broadly applicable.
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Alkylation unit. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]
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The Alkylation Process in Refineries: Transforming Components for Cleaner Fuels. (2025, January 14). Retrieved from [Link]
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What is catalytic reforming? Role and process. (n.d.). NSRP. Retrieved January 8, 2026, from [Link]
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Alkylation. (n.d.). In FSC 432: Petroleum Refining. PennState. Retrieved January 8, 2026, from [Link]
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Alkylation is an important source for octane in gasoline. (2013, February 13). U.S. Energy Information Administration (EIA). Retrieved from [Link]
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High-Octane Fuel Production Guide. (n.d.). Scribd. Retrieved January 8, 2026, from [Link]
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n-Alkane isomerization by catalysis—a method of industrial importance: An overview. (n.d.). Taylor & Francis Online. Retrieved January 8, 2026, from [Link]
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How does catalytic reforming increase octane number? (2025, June 19). Patsnap. Retrieved from [Link]
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Catalytic reforming boosts octane for gasoline blending. (2013, April 9). U.S. Energy Information Administration (EIA). Retrieved from [Link]
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-
Why do highly branched alkanes have higher octane numbers than their corresponding linear isomer? (2018, July 12). Chemistry Stack Exchange. Retrieved from [Link]
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Why do branched alkanes have a higher octane number compared to normal alkanes? (2018, April 15). Quora. Retrieved from [Link]
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Enhancement of Octane Number of Gasoline by Isomerization Process. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 8, 2026, from [Link]
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Catalytic Reforming. (n.d.). In FSC 432: Petroleum Refining. PennState. Retrieved January 8, 2026, from [Link]
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Advantages of integrating isomerization in gasoline blending. (2025, June 19). Patsnap. Retrieved from [Link]
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What is the chemical difference between different octane gasoline blends? (2014, December 16). Reddit. Retrieved from [Link]
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What is isomerization and how does it improve octane number? (2025, June 19). Patsnap. Retrieved from [Link]
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Why are branched alkanes used as fuels instead of straight chain alkanes? (2020, September 4). Chemistry Stack Exchange. Retrieved from [Link]
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Jin, Z., Yang, W., & Zaiku, X. (2005). Production of High Octane Isooctane For Automobile Fuel Via Dimerization of Butylenes And Hydrogenation Processes. World Petroleum Congress (WPC). OnePetro. [Link]
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Production of high octane isooctane for automobile fuel via dimerization of butylenes and hydrogenation processes. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Octane numbers. (n.d.). 4College.co.uk. Retrieved January 8, 2026, from [Link]
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Application Note: A Validated GC-MS Method for the Quantification of Tetramethylheptane
Abstract and Introduction
Tetramethylheptane (C11H24, M.W. 156.31 g/mol ) represents a group of branched-chain alkane isomers.[1][2][3][4] In the pharmaceutical and chemical industries, such compounds can be present as process-related impurities or contaminants. Due to their volatility and structural similarity, the accurate and robust quantification of specific tetramethylheptane isomers is an analytical challenge that demands high-resolution separation and definitive identification.
This application note presents a comprehensive, validated method for the quantification of tetramethylheptane using Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, this guide is structured not merely as a protocol, but as a technical narrative explaining the causality behind each methodological choice—from sample preparation to instrument configuration and method validation—to ensure scientific integrity and robust, reproducible results. This method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for impurity analysis.
The Analytical Imperative: Why GC-MS?
The selection of Gas Chromatography-Mass Spectrometry (GC-MS) is a deliberate choice driven by the physicochemical properties of tetramethylheptane.
-
Gas Chromatography (GC): Tetramethylheptane is a volatile organic compound (VOC), making it an ideal candidate for GC analysis.[5][6] The separation in GC is primarily governed by the analyte's boiling point and its interaction with the stationary phase of the GC column. By using a non-polar column, we can effectively separate branched alkanes based on subtle differences in their boiling points and molecular shapes.[7]
-
Mass Spectrometry (MS): The mass spectrometer serves a dual purpose. First, it acts as a highly specific detector. Upon entering the ion source, molecules are fragmented in a predictable and repeatable manner through electron ionization (EI). This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint," allowing for unambiguous identification of tetramethylheptane, even if it co-elutes with other components.[8] Second, for quantification, the MS can operate in Selected Ion Monitoring (SIM) mode, where it only monitors specific, characteristic fragment ions of the target analyte. This dramatically increases sensitivity and reduces interference from the sample matrix, which is critical for quantifying trace-level impurities.
Experimental Workflow: From Sample to Result
The entire analytical process follows a logical and controlled sequence to ensure data quality and integrity at every stage.
Caption: Overall analytical workflow for tetramethylheptane quantification.
Detailed Protocol: Materials and Methodology
This section provides a step-by-step protocol for the analysis. For this note, 2,2,6,6-Tetramethylheptane (CAS: 40117-45-1) is used as the representative analyte.
Materials and Reagents
-
Analyte Standard: 2,2,6,6-Tetramethylheptane (≥98% purity)
-
Internal Standard (IS): n-Dodecane (≥99% purity)
-
Solvent: Hexane (HPLC or GC grade)
-
Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa
Standard and Sample Preparation
The causality here is to create a precise and accurate set of standards against which the unknown sample will be measured. An internal standard is used to correct for variations in injection volume and instrument response.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 100 mg of n-dodecane and dissolve it in 100 mL of hexane.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 100 mg of 2,2,6,6-tetramethylheptane and dissolve it in 100 mL of hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock Solution. To each calibration level, add a constant amount of the IS Stock Solution to achieve a final IS concentration of 10 µg/mL in all standards and samples. An example calibration set is provided below.
| Calibration Level | Analyte Concentration (µg/mL) | Analyte Stock Volume (µL) | IS Stock Volume (µL) | Final Volume with Hexane (mL) |
| 1 | 0.5 | 5 | 100 | 10 |
| 2 | 1.0 | 10 | 100 | 10 |
| 3 | 5.0 | 50 | 100 | 10 |
| 4 | 10.0 | 100 | 100 | 10 |
| 5 | 25.0 | 250 | 100 | 10 |
-
Sample Preparation: Accurately weigh the sample matrix (e.g., drug substance) and dissolve it in hexane to achieve a theoretical concentration within the calibration range. Add the internal standard to achieve the same 10 µg/mL concentration. For example, dissolve 100 mg of the drug substance in 10 mL of the IS-spiked hexane.
Instrumentation and Analytical Conditions
The parameters below are optimized for the separation of branched alkanes on a standard non-polar column.[6]
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and reproducible fragmentation. |
| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar 5% phenyl methyl siloxane phase ideal for separating non-polar analytes by boiling point.[9] |
| Injector | Split/Splitless Inlet, 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (Ratio 20:1), 1 µL injection volume | Prevents column overloading and ensures sharp peaks. Ratio can be adjusted based on concentration. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 50 °C, hold 2 min Ramp: 15 °C/min to 250 °C Hold: 5 min at 250 °C | The program is designed to separate volatile compounds effectively while ensuring elution of all components.[6] |
| MS Source Temp. | 230 °C | Standard temperature for stable EI ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard energy to produce reproducible and extensive fragmentation libraries (e.g., NIST). |
| Acquisition Mode | Full Scan (m/z 40-300) for identification. SIM for quantification. | Full scan provides qualitative data. SIM provides maximum sensitivity for quantitative analysis. |
| SIM Ions (Quant/Qual) | Analyte: m/z 57 (Quant), 41, 71 (Qual) IS (n-Dodecane): m/z 57 (Quant), 43, 85 (Qual) | m/z 57 corresponds to the stable C4H9+ carbocation, a highly abundant fragment for branched alkanes. |
Method Validation: A Self-Validating System (ICH Q2(R1))
A method is only reliable if its performance characteristics are understood and documented. The validation follows the International Council for Harmonisation (ICH) Q2(R1) guideline to establish trustworthiness.[10][11]
Caption: Key validation parameters as outlined by the ICH Q2(R1) guideline.
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank solvent, placebo (sample matrix without analyte), and analyte-spiked sample. | No interfering peaks at the retention time of the analyte and internal standard. |
| Linearity & Range | Analyze the calibration standards (e.g., 0.5 to 25 µg/mL) in triplicate. Plot the peak area ratio (Analyte/IS) vs. concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Analyze a sample matrix spiked with the analyte at three concentration levels (e.g., low, mid, high) in triplicate. Calculate the percent recovery. | Mean recovery between 80.0% and 120.0% for each level. |
| Precision | Repeatability: Analyze six replicate preparations of a mid-concentration standard. Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration on the calibration curve that meets accuracy and precision criteria. Alternatively, calculate from signal-to-noise (S/N ≈ 10). | RSD ≤ 20% and recovery of 70-130%. |
| Robustness | Systematically vary key parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and assess the impact on the results. | Results should remain unaffected, with RSD of variations ≤ 15%. |
Conclusion
This application note details a robust and reliable GC-MS method for the quantification of tetramethylheptane, designed with scientific integrity and regulatory compliance in mind. By explaining the causality behind the chosen parameters and incorporating a comprehensive validation protocol based on ICH Q2(R1) guidelines, this document provides researchers and analysts with a trustworthy, self-validating system. The combination of high-resolution gas chromatography and specific mass spectrometric detection ensures accurate, precise, and defensible results for impurity analysis in demanding professional environments.
References
- Benchchem. (n.d.). Application Note: High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers.
- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
- U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds.
- Benchchem. (n.d.). Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- PubChem. (n.d.). 2,2,6,6-Tetramethylheptane.
- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
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- Benchchem. (n.d.). Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,4-Dimethylheptane.
- Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
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Application Note: Headspace Analysis of Volatile Alkanes in Environmental Samples
Abstract
This document provides a comprehensive guide to the principles, methodologies, and practical applications of headspace gas chromatography (HS-GC) for the analysis of volatile alkanes in environmental matrices. Volatile alkanes, significant components of petroleum products, are crucial indicators of environmental contamination in soil, water, and air. Their accurate quantification is essential for environmental monitoring, site remediation, and regulatory compliance. This application note details optimized protocols for sample collection, preparation, and instrumental analysis using both static and dynamic headspace techniques coupled with gas chromatography. It is intended for researchers, environmental scientists, and analytical chemists seeking to implement robust and reliable methods for volatile alkane analysis.
Introduction: The Significance of Volatile Alkane Monitoring
Volatile organic compounds (VOCs) are a broad class of chemicals that readily vaporize at room temperature. Among these, volatile alkanes (typically C4-C12) are of significant environmental concern due to their prevalence as major components of gasoline and other petroleum-based fuels. Leaks from underground storage tanks, industrial spills, and emissions from vehicular traffic can lead to the contamination of soil, groundwater, and ambient air with these compounds. Due to their mobility and potential for adverse health effects, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established methods for their monitoring.[1][2][3][4][5]
Headspace analysis coupled with gas chromatography (GC) has emerged as a powerful and widely adopted technique for the determination of volatile alkanes in environmental samples.[6][7] This approach offers significant advantages over traditional liquid-liquid extraction methods, including minimal sample preparation, reduced solvent consumption, and lower risk of analyte loss.[8] By analyzing the vapor phase in equilibrium with the sample matrix, headspace techniques effectively isolate volatile analytes from non-volatile interferences, leading to cleaner chromatograms and improved analytical sensitivity.[6][7]
This application note will delve into the theoretical underpinnings and practical considerations of both static and dynamic headspace analysis, providing detailed protocols for their application to soil and water matrices. Furthermore, it will discuss the subsequent gas chromatographic separation and detection, primarily focusing on flame ionization detection (FID) and mass spectrometry (MS).
Principles of Headspace Analysis
Headspace analysis involves the sampling and analysis of the gas phase (headspace) above a solid or liquid sample in a sealed container.[6][7] The underlying principle is the partitioning of volatile analytes between the sample matrix and the headspace. This partitioning is governed by Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid. The concentration of an analyte in the headspace is therefore proportional to its concentration in the original sample.
There are two primary modes of headspace analysis: static and dynamic.
Static Headspace Analysis (SHS)
In static headspace analysis, the sample is sealed in a vial and heated to a specific temperature to facilitate the partitioning of volatile compounds into the headspace.[9][10] Once equilibrium is reached between the sample and the headspace, a fixed volume of the headspace gas is withdrawn and injected into the gas chromatograph.[7][10] SHS is a simple, robust, and easily automated technique.[11]
Causality behind Experimental Choices in SHS: The key to reproducible SHS analysis lies in achieving a consistent equilibrium. Factors such as temperature, equilibration time, and the phase ratio (volume of headspace to the volume of the sample) must be carefully controlled. Higher temperatures increase the vapor pressure of the analytes, leading to higher concentrations in the headspace and thus greater sensitivity. However, excessively high temperatures can lead to sample degradation or changes in the matrix that may affect the equilibrium.
Dynamic Headspace Analysis (DHS)
Dynamic headspace analysis, also known as purge-and-trap, is a more sensitive technique that involves continuously purging the sample with an inert gas (e.g., helium or nitrogen).[9][11] The volatile analytes are swept out of the sample and concentrated on an adsorbent trap.[11] The trap is then rapidly heated to desorb the analytes, which are subsequently transferred to the GC column for analysis. This continuous extraction and concentration process allows for the detection of trace-level contaminants.[2][11]
Causality behind Experimental Choices in DHS: The efficiency of dynamic headspace analysis is dependent on the purge gas flow rate, purge time, trap material, and desorption conditions. The choice of adsorbent trap is critical and depends on the volatility and chemical properties of the target alkanes. A combination of different adsorbents is often used to efficiently trap a wide range of volatile compounds. The desorption temperature and time must be optimized to ensure the complete transfer of analytes to the GC without thermal degradation.
Diagram: Static vs. Dynamic Headspace Workflow
Caption: A comparison of the workflows for Static and Dynamic Headspace Analysis.
Sample Collection and Preservation
Proper sample collection and preservation are paramount to obtaining accurate and representative results for volatile alkanes. The volatility of these compounds makes them susceptible to loss during sampling and storage.
Water Samples
-
Collection: Water samples should be collected in 40 mL glass vials with PTFE-lined septa. The vials should be filled to the brim to eliminate any headspace, which would allow for the partitioning of volatiles out of the aqueous phase.
-
Preservation: For microbiological degradation prevention, samples should be preserved by adding a few drops of concentrated hydrochloric acid (HCl) to lower the pH to <2. Samples should be stored at 4°C and analyzed as soon as possible.
Soil and Sediment Samples
The collection of soil and sediment samples for volatile alkane analysis is guided by EPA Method 5035/5035A .[12] This method is designed to minimize the loss of volatile compounds from the time of collection to the time of analysis.
-
Low-Level Analysis (<200 µg/kg):
-
A 5-gram soil sample is collected using a coring device and immediately extruded into a pre-weighed 40 mL vial containing a preservative.
-
Preservatives:
-
Sodium bisulfate: Lowers the pH to inhibit microbial activity.
-
Methanol: Dissolves the volatile alkanes, preventing their loss.[12]
-
-
-
High-Level Analysis (>200 µg/kg):
-
A known weight of soil (typically 5-10 grams) is collected and placed in a vial. Methanol is then added to the vial to extract the volatile compounds.[12]
-
-
Storage: All soil samples should be stored at 4°C and analyzed within the holding times specified by the relevant regulatory methods.
Detailed Protocols
The following protocols provide a starting point for the analysis of volatile alkanes in environmental samples. Method optimization is recommended to achieve the best performance for specific applications and instrumentation.
Protocol 1: Static Headspace GC-MS Analysis of Volatile Alkanes in Water
This protocol is suitable for the screening and quantification of volatile alkanes in water samples at moderate to high concentrations.
Instrumentation:
-
Headspace Autosampler
-
Gas Chromatograph with a capillary column (e.g., DB-624 or equivalent)
-
Mass Spectrometer Detector (MSD)
Procedure:
-
Sample Preparation:
-
Allow refrigerated samples to come to room temperature.
-
Using a gas-tight syringe, transfer a 10 mL aliquot of the water sample into a 20 mL headspace vial.
-
If required, add an internal standard solution.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 20 minutes
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Vial Pressurization: 10 psi with helium
-
Loop Fill Time: 0.2 minutes
-
Injection Time: 1 minute
-
-
GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Split Ratio: 10:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 3 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 2 minutes
-
-
MSD Parameters:
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 35-350 amu
-
-
Data Analysis:
-
Identify and quantify target alkanes based on their retention times and mass spectra by comparing them to a calibrated standard.[13]
Protocol 2: Dynamic Headspace (Purge-and-Trap) GC-MS Analysis of Volatile Alkanes in Soil
This protocol is designed for the trace-level analysis of volatile alkanes in soil samples, following the principles of EPA Method 8260.[2][5]
Instrumentation:
-
Purge-and-Trap Concentrator
-
Gas Chromatograph with a capillary column (e.g., DB-624 or equivalent)
-
Mass Spectrometer Detector (MSD)
Procedure:
-
Sample Preparation (Low-Level):
-
For samples preserved with sodium bisulfate, add 5 mL of reagent-grade water to the vial.
-
For samples preserved in methanol, take an aliquot of the methanol extract and dilute it with reagent-grade water.
-
-
Purge-and-Trap Parameters:
-
Purge Gas: Helium
-
Purge Flow: 40 mL/min
-
Purge Time: 11 minutes
-
Purge Temperature: Ambient
-
Trap: Multi-bed adsorbent trap (e.g., Tenax/silica gel/carbon molecular sieve)
-
Desorb Temperature: 250°C
-
Desorb Time: 2 minutes
-
Bake Temperature: 270°C
-
Bake Time: 5 minutes
-
-
GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Splitless Injection
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 35°C, hold for 2 minutes
-
Ramp: 8°C/min to 180°C
-
Ramp: 20°C/min to 220°C, hold for 1 minute
-
-
MSD Parameters:
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 35-350 amu
-
-
Data Analysis:
-
Quantify target alkanes using the internal standard method with calibration standards prepared in a similar matrix.
Diagram: Headspace GC-MS Analytical Workflow
Caption: The general workflow for the analysis of volatile alkanes using Headspace GC-MS.
Data Interpretation and Quality Control
Accurate identification of volatile alkanes is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards. For quantification, calibration curves are generated by analyzing a series of standards of known concentrations.
Quality Control Measures:
-
Method Blank: An analyte-free matrix is analyzed to ensure that there is no contamination from the laboratory environment or reagents.
-
Laboratory Control Sample (LCS): A blank matrix spiked with a known concentration of target analytes is analyzed to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a sample is spiked with a known concentration of target analytes and analyzed in duplicate to evaluate the effect of the sample matrix on the analytical method.
-
Internal Standards: A known amount of a compound not present in the sample is added to all samples, standards, and blanks to correct for variations in injection volume and instrument response.
Method Performance and Comparison
The choice between static and dynamic headspace analysis depends on the specific requirements of the application, particularly the desired sensitivity.
| Parameter | Static Headspace (SHS) | Dynamic Headspace (DHS) |
| Sensitivity | Lower (ppb to ppm range) | Higher (ppt to ppb range)[2] |
| Principle | Equilibrium-based | Exhaustive extraction |
| Complexity | Simpler, less prone to issues | More complex, potential for carryover |
| Sample Throughput | Higher | Lower |
| Typical Applications | Screening, analysis of less complex matrices | Trace-level analysis, complex matrices |
Dynamic headspace generally provides 20 to 60 times greater detection than the static mode for many volatile organic compounds.[2]
Conclusion
Headspace gas chromatography is a powerful and versatile technique for the analysis of volatile alkanes in environmental samples. The choice between static and dynamic headspace methods should be based on the required detection limits and the complexity of the sample matrix. By following the detailed protocols and quality control measures outlined in this application note, researchers and analysts can achieve accurate and reliable quantification of volatile alkanes, contributing to effective environmental monitoring and remediation efforts. The methodologies described are grounded in established principles and are consistent with regulatory guidelines, ensuring the generation of high-quality, defensible data.
References
- U.S. Environmental Protection Agency. (n.d.). Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS).
- Widen, C., et al. (2016). Systematic comparison of static and dynamic headspace sampling techniques for gas chromatography. Analytical and Bioanalytical Chemistry, 408(21), 5845-5854.
- Teledyne Tekmar. (n.d.). Comparison of Static and Dynamic Headspace for Volatile Organic Compounds in Orange Juice.
- Aijiren. (n.d.). Static vs. Dynamic Headspace GC: Key Differences Explained.
- Teledyne Tekmar. (n.d.). Detection Limits of EPA Method 8260 with Static and Dynamic Headspace GC–MS Analysis.
- U.S. Environmental Protection Agency. (2025). Validated Test Method 8265: Volatile Organic Compounds (VOCs) in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS).
- BGB Analytik. (n.d.). Static and Dynamic Headspace Analysis - The PAL Compendium.
- Agilent Technologies. (n.d.). Volatile Organic Compounds (VOCs) Analysis in Water.
- U.S. Environmental Protection Agency. (2006). Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
- Saraji, M., & Bakhshi, M. (2005). Analysis of n-alkanes in water samples by means of headspace solvent microextraction and gas chromatography. Journal of Chromatography A, 1098(1-2), 15-21.
- Eurofins. (n.d.). Sampling for Volatile Organic Compounds in Soil by EPA Method 5035/5035A.
- Agilent Technologies. (n.d.). Environmental Volatiles using a Headspace-GC/MSD Analyzer.
- Saraji, M., & Bakhshi, M. (2005). Analysis of n-Alkanes in Water Samples by Means of Headspace Solvent Microextraction and Gas Chromatography. ResearchGate.
- Polymer Solutions. (n.d.). Headspace Gas Chromatography is used to identify and quantify volatile organic compounds (VOC's) present in samples.
- Demeestere, K., Dewulf, J., & Van Langenhove, H. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A, 1153(1-2), 130-144.
- Demeestere, K., Dewulf, J., & Van Langenhove, H. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A, 1153(1-2), 130-144.
- Agilent Technologies. (2008). Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS.
- Li, D., et al. (2019). Headspace Gas Chromatography-Mass Spectrometry for Volatile Components Analysis in Ipomoea Cairica (L.) Sweet Leaves: Natural Deep Eutectic Solvents as Green Extraction and Dilution Matrix. Molecules, 24(12), 2228.
- Tobiszewski, M. (2018). Green Approaches to Sample Preparation Based on Extraction Techniques. Molecules, 23(9), 2333.
- Namieśnik, J. (2001). Preparation of Environmental Samples for the Determination of Trace Constituents. Polish Journal of Environmental Studies, 10(2), 77-85.
- Jochmann, M. A., & Schmidt, T. C. (2019). Gas-chromatographic headspace analysis. Angewandte Chemie International Edition, 58(40), 14072-14081.
- Ruggieri, F., et al. (2025). Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches. Analytical Methods.
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de la Guardia, M., & Garrigues, S. (Eds.). (2015). Modern Strategies for Environmental Sample Preparation and Analysis. Royal Society of Chemistry. Retrieved from [Link]
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- Pragolab. (n.d.). Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL).
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Application Note: Unraveling Alkane Complexity with High-Resolution Mass Spectrometry
A Senior Application Scientist's Guide to Fragmentation Analysis
For researchers, scientists, and drug development professionals, the structural characterization of alkanes presents a unique analytical challenge. Their lack of functional groups and the existence of numerous isomers make them difficult to distinguish using conventional methods.[1] This guide provides an in-depth exploration of how Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) serves as a definitive tool for the structural elucidation of these foundational organic molecules. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring a robust and validated approach to alkane fragmentation studies.
The Challenge and the Solution: Why HRMS for Alkanes?
Alkanes are the saturated hydrocarbon backbone of countless molecules in petroleum, environmental samples, and pharmaceutical products. The structural similarity of their isomers, which often have nearly identical physical properties, makes their separation and identification a complex task.[2] While techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) are common, they fall short in providing definitive structural information.[1]
High-Resolution Mass Spectrometry (HRMS) overcomes these limitations by providing two critical pieces of information:
-
Accurate Mass Measurement: HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the unambiguous determination of an ion's elemental composition, a crucial step in piecing together a molecule's structure.[3]
-
Distinct Fragmentation Patterns: By bombarding molecules with energy, a mass spectrometer breaks them into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint that, when analyzed, reveals the original structure, including the location of branching points.
This guide will focus on two primary ionization techniques used in GC-HRMS for alkane analysis: the high-energy, fragment-rich Electron Ionization (EI) and the gentle, molecule-preserving Chemical Ionization (CI).
Principles of Alkane Fragmentation: A Tale of Two Ionization Methods
Understanding how alkanes fragment is key to interpreting their mass spectra. The choice of ionization method dictates the type and extent of fragmentation observed.
Electron Ionization (EI): The "Hard" Fragmentation Approach
In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a high-energy molecular ion (M•+) that is prone to extensive fragmentation.
Mechanism and Key Principles:
-
Sigma (σ) Bond Cleavage: The ionization energy is sufficient to break the strong C-C and C-H sigma bonds within the alkane.[4]
-
Carbocation Stability Rules: Fragmentation is not random. C-C bond cleavage occurs preferentially at branch points to form the most stable carbocation. This stability follows the established order: tertiary > secondary > primary .[5][6]
-
Weak or Absent Molecular Ion: Due to the high propensity for fragmentation, the initial molecular ion peak is often very weak or entirely absent, particularly in highly branched alkanes.[6]
-
Homologous Series: Straight-chain alkanes produce a characteristic spectrum with clusters of peaks separated by 14 Da, corresponding to the sequential loss of CH₂ groups. The most common fragments belong to the CₙH₂ₙ₊₁⁺ ion series.[3][7]
Caption: EI fragmentation pathway for 2-methylpentane.
Chemical Ionization (CI): The "Soft" Molecular Weight Confirmation
Chemical Ionization is a gentler technique that uses a reagent gas (e.g., methane or isobutane) to ionize the analyte indirectly. This process imparts less energy to the molecule, resulting in significantly less fragmentation.
Mechanism and Key Principles:
-
Reagent Gas Ionization: The reagent gas is first ionized by the electron beam.
-
Proton Transfer: The ionized reagent gas then transfers a proton to or abstracts a hydride from the analyte molecule.
-
Quasi-Molecular Ion Formation: For alkanes, the most common process is hydride abstraction, forming a stable [M-H]⁺ ion, also known as a quasi-molecular ion.[8][9][10]
The primary advantage of CI is the preservation of the molecular weight information through the prominent [M-H]⁺ peak, which is often missing in EI spectra.[10] This makes CI an invaluable complementary technique to EI for confirming the molecular formula of an unknown alkane.
Experimental Design and Protocols
A robust analysis relies on a well-designed workflow, from sample preparation to data acquisition. The coupling of Gas Chromatography to HRMS (GC-HRMS) is the standard for analyzing volatile and semi-volatile alkanes.
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Application Note: A Guide to the Synthesis and Purification of High-Purity Alkane Standards
Introduction: The Critical Role of Purity in Alkane Standards
High-purity alkanes are fundamental to a vast array of scientific disciplines, serving as indispensable reference materials in analytical chemistry, benchmarks for fuel performance, and foundational building blocks in chemical synthesis.[1][2] In fields ranging from environmental analysis to drug development, the accuracy and reliability of experimental data are directly contingent on the purity of the standards employed. For instance, in gas chromatography (GC), complex mixtures of hydrocarbons are identified and quantified by comparing their retention times and detector responses to those of well-characterized alkane standards.[2] The presence of isomeric or olefinic impurities can lead to peak misidentification and inaccurate quantification, compromising the integrity of the analytical results. Similarly, in the development of fuels and lubricants, the precise composition of alkane mixtures dictates critical properties such as octane rating and viscosity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and purification of high-purity alkane standards, emphasizing the rationale behind methodological choices to ensure the highest degree of chemical integrity.
Part 1: Strategic Synthesis of Alkane Scaffolds
The synthesis of high-purity alkanes begins with the judicious selection of a synthetic route that is best suited to the target molecule's structure. The choice of method will largely depend on factors such as the desired chain length, degree of branching, and the commercial availability of starting materials. Here, we delve into three classical and reliable methods for alkane synthesis, outlining their mechanisms, applications, and inherent limitations.
Kolbe Electrolysis: A Decarboxylative Dimerization Approach
Kolbe electrolysis is a powerful method for the synthesis of symmetrical alkanes via the electrochemical decarboxylation of carboxylate salts.[3][4] This reaction proceeds through a radical mechanism, where the electrolysis of a sodium or potassium salt of a carboxylic acid generates alkyl radicals at the anode, which then dimerize to form a new carbon-carbon bond.[5][6]
Mechanism: The reaction begins with the ionization of the carboxylate salt in an aqueous solution.[4] At the anode, the carboxylate anion is oxidized to a carboxyl radical, which subsequently undergoes decarboxylation to yield an alkyl radical. Two of these alkyl radicals then combine to form the desired symmetrical alkane.[5][6]
-
Anode (Oxidation): 2 RCOO⁻ → 2 RCOO• + 2 e⁻ → R-R + 2 CO₂
-
Cathode (Reduction): 2 H₂O + 2 e⁻ → H₂ + 2 OH⁻
Causality of Application: The primary advantage of Kolbe electrolysis lies in its ability to generate alkanes with an even number of carbon atoms from readily available carboxylic acids.[3] It is particularly well-suited for the synthesis of long-chain, linear alkanes. However, if a mixture of two different carboxylate salts is used, a mixture of three different alkanes will be formed, making purification challenging.[5]
Wurtz Reaction: Coupling of Alkyl Halides
The Wurtz reaction is another classic method for the synthesis of symmetrical alkanes, involving the treatment of two alkyl halides with sodium metal in the presence of a dry ether solution.[7][8][9] The reaction proceeds via a free-radical or organometallic intermediate, resulting in the formation of a new carbon-carbon bond.[7][9]
General Reaction: 2 R-X + 2 Na → R-R + 2 NaX
Expert Insights and Limitations: While historically significant, the Wurtz reaction has several limitations that can compromise the purity of the final product. A major drawback is the potential for side reactions, such as elimination reactions that lead to the formation of alkenes as byproducts.[7][9] This is particularly problematic with bulky or tertiary alkyl halides.[7][8] Furthermore, the reaction is generally only suitable for the synthesis of symmetrical alkanes; using two different alkyl halides results in a mixture of products that are often difficult to separate due to their similar boiling points.[10][11] For these reasons, the Wurtz reaction is often less favored for the synthesis of high-purity standards compared to more modern and selective methods.
Catalytic Hydrogenation of Alkenes: A Versatile and Clean Approach
Catalytic hydrogenation is arguably the most versatile and widely used method for the synthesis of alkanes.[] This process involves the addition of hydrogen gas (H₂) across the double bond of an alkene in the presence of a metal catalyst.[13][14][15]
Process Overview: The reaction is typically carried out by bubbling hydrogen gas through a solution of the alkene containing a finely divided catalyst, such as platinum, palladium, or nickel.[14][16] The alkene and hydrogen adsorb onto the catalyst surface, where the H-H bond is cleaved, and the hydrogen atoms are added to the same face of the double bond (syn-addition).[13]
Why this is the Method of Choice: The key advantage of catalytic hydrogenation is its high efficiency and cleanliness. The reaction generally proceeds with high yields and produces minimal byproducts, simplifying the subsequent purification process.[14] The stereochemistry of the addition is well-defined, which is crucial when synthesizing specific stereoisomers.[13] By selecting the appropriate starting alkene, a wide variety of linear, branched, and cyclic alkanes can be synthesized with high purity.
| Synthesis Method | Advantages | Disadvantages | Best Suited For |
| Kolbe Electrolysis | Good for symmetrical, even-numbered carbon chain alkanes. Utilizes readily available carboxylic acids. | Can have side reactions. Not suitable for unsymmetrical alkanes. | Symmetrical, long-chain alkanes. |
| Wurtz Reaction | Simple procedure for symmetrical alkanes. | Prone to side reactions (alkene formation). Difficult to control for unsymmetrical alkanes. Not suitable for tertiary alkyl halides. | Symmetrical alkanes where high purity is not the primary concern. |
| Catalytic Hydrogenation | High yields, clean reaction with minimal byproducts. Versatile for a wide range of alkanes. Stereospecific. | Requires a source of hydrogen gas and a catalyst. | Synthesis of a wide variety of high-purity linear, branched, and cyclic alkanes. |
Part 2: Achieving Ultra-High Purity: Advanced Purification Protocols
The synthesis of an alkane is only the first step. To achieve the high purity required for analytical standards, a rigorous purification strategy is essential. The choice of purification method depends on the physical properties of the alkane (e.g., volatility, melting point) and the nature of the impurities present.
Preparative Gas Chromatography (Prep-GC): The Gold Standard for Volatiles
For volatile and semi-volatile alkanes, preparative gas chromatography (Prep-GC) is a powerful technique for achieving exceptional purity.[17][18] Prep-GC operates on the same principles as analytical GC but is scaled up to allow for the collection of purified fractions.[17][19]
Workflow: A larger volume of the crude alkane mixture is injected into a high-capacity GC column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase. As each purified component elutes from the column, it is directed to a collection trap, often cooled with liquid nitrogen, where it condenses.
Caption: Workflow for the purification of volatile alkanes using preparative gas chromatography.
Self-Validation: The purity of the collected fractions can be immediately assessed by re-injecting a small aliquot into an analytical GC system. This provides direct feedback on the effectiveness of the separation and confirms the purity of the final standard.
Zone Refining: For the Ultimate Purity of Solid Alkanes
For solid alkanes, particularly long-chain n-alkanes, zone refining is an exceptionally powerful technique for achieving ultra-high purity, often exceeding 99.999%.[20][21][22] The method is based on the principle that impurities are typically more soluble in the molten (liquid) phase of a substance than in its solid phase.[22][23]
The Process: A narrow molten zone is created in a solid rod of the alkane. This molten zone is then slowly moved along the length of the rod. At the moving liquid-solid interface, the purer alkane crystallizes out, while the impurities are carried along in the molten zone to one end of the rod.[20][23] This process is repeated multiple times to achieve the desired level of purity.[20]
Causality in Application: Zone refining is particularly effective for removing trace impurities that are difficult to separate by other means.[24] Because it does not involve solvents, it eliminates the risk of introducing new impurities.[24] While it is a relatively slow process, its ability to produce materials of exceptionally high purity makes it invaluable for the preparation of primary reference standards.[21][24]
Part 3: Detailed Experimental Protocols
Protocol: Synthesis of n-Hexane by Catalytic Hydrogenation of 1-Hexene
Objective: To synthesize n-hexane with high purity via the catalytic hydrogenation of 1-hexene.
Materials:
-
1-Hexene (≥99% purity)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-hexene (e.g., 10 g) in anhydrous ethanol (e.g., 100 mL).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., 100 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach the reaction vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas (e.g., to 50 psi) and stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen.
-
Reaction Completion: Once the theoretical amount of hydrogen has been consumed, or no further hydrogen uptake is observed, stop the reaction and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Solvent Removal: Remove the ethanol solvent by rotary evaporation.
-
Initial Purity Assessment: Analyze a small sample of the crude n-hexane by GC-MS to assess its initial purity and identify any remaining starting material or byproducts.
Quality Control Checkpoint: The GC-MS analysis at this stage is crucial. The absence of a peak corresponding to 1-hexene indicates complete hydrogenation. The presence of other peaks may suggest the need for further purification.
Protocol: Purification of n-Hexane using Preparative Gas Chromatography
Objective: To purify the synthesized n-hexane to a purity of ≥99.9%.
Instrumentation and Materials:
-
Preparative gas chromatograph equipped with a suitable column (e.g., a non-polar column for hydrocarbon separation)
-
Fraction collector with cooled traps (e.g., liquid nitrogen)
-
High-purity helium or nitrogen as the carrier gas
-
Synthesized n-hexane from the previous protocol
Procedure:
-
Instrument Setup: Optimize the preparative GC conditions (e.g., injector temperature, oven temperature program, carrier gas flow rate) for the separation of n-hexane from any potential impurities identified in the initial GC-MS analysis.
-
Injection: Inject an appropriate volume of the crude n-hexane onto the preparative GC column.
-
Separation and Collection: As the chromatogram develops, monitor the detector signal. When the peak corresponding to n-hexane begins to elute, direct the column effluent to a cooled collection trap.
-
Fraction Purity: Cease collection as the n-hexane peak begins to tail, to avoid collecting any closely eluting impurities.
-
Recovery: Allow the collected fraction to warm to room temperature and transfer the purified n-hexane to a clean, sealed vial.
-
Final Purity Verification: Analyze a small aliquot of the purified n-hexane using a high-resolution analytical GC-MS system to confirm its purity.[25][26] The purity is determined by the peak area percentage of the n-hexane peak relative to the total peak area of all components in the chromatogram.
Trustworthiness of the Protocol: This protocol is self-validating through the final analytical GC-MS analysis. The resulting chromatogram provides a quantitative measure of the purity of the final alkane standard. This data should be documented and included in the certificate of analysis for the standard.
Conclusion: A Commitment to Purity
The synthesis and purification of high-purity alkane standards is a meticulous process that demands a deep understanding of chemical principles and analytical techniques. By carefully selecting the appropriate synthetic route and employing advanced purification methods such as preparative gas chromatography and zone refining, researchers can produce standards of the highest quality. The protocols outlined in this application note provide a robust framework for achieving this goal, ensuring the reliability and accuracy of the scientific data that these standards underpin.
References
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Vedantu. (n.d.). What is Wurtz reaction What are its limitations How class 11 chemistry CBSE. Retrieved from [Link]
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Vedantu. (n.d.). Kolbe's Electrolytic Method: Reaction, Mechanism & Uses. Retrieved from [Link]
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askIITians. (2025, March 11). What is Wurtz reaction? What are its limitations? How have these limi. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Wurtz Reaction. Retrieved from [Link]
-
Fiveable. (n.d.). Reduction of Alkenes: Hydrogenation | Organic Chemistry Class Notes. Retrieved from [Link]
-
Brainly.in. (2023, March 10). What is Wurtz reaction? What are its limitations? How have these limitations been overcome? Retrieved from [Link]
-
Sarthaks eConnect. (2018, June 6). Discuss the preparation of alkanes by Wurtz reaction. What is the limitation of the reaction? Retrieved from [Link]
-
American Laboratory. (2016, June 16). High-Speed Zone Refining. Retrieved from [Link]
-
IndiaMART. (n.d.). Alkane standard mixture for performance tests of GC-systems. Retrieved from [Link]
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Wikipedia. (n.d.). Kolbe electrolysis. Retrieved from [Link]
-
YouTube. (2017, December 29). Kolbe's Electrolytic Method :. Retrieved from [Link]
-
Unacademy. (n.d.). Preparation of Alkanes by Kolbe's Electrolysis Method. Retrieved from [Link]
-
Unacademy. (n.d.). All About Catalytic Hydrogenation Of An Alkene. Retrieved from [Link]
-
Study.com. (n.d.). Hydrogenation of Alkenes | Definition, Mechanism & Examples - Lesson. Retrieved from [Link]
-
Britannica. (2025, December 9). Zone melting - Refining, Purification, Separation. Retrieved from [Link]
- Google Patents. (n.d.). RU2574402C1 - Method for purification of alkanes from admixtures.
-
MEL Science. (n.d.). Reaction of hydrogenation of alkenes. Retrieved from [Link]
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Britannica. (n.d.). Zone refining | technology. Retrieved from [Link]
-
Purechemistry. (2023, February 28). Kolbe synthesis reaction, mechanism and limitations. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. Retrieved from [Link]
-
EBSCO. (n.d.). Zone Refining | Research Starters. Retrieved from [Link]
-
National Institute of Standards and Technology. (2025, January 15). Normal Alkane. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of highly-branched alkanes for renewable gasoline | Request PDF. Retrieved from [Link]
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Carl ROTH. (n.d.). n-Alkane standard solution (C 7 , C 8 , C 9 , C 10 -C 40 , all even). Retrieved from [Link]
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National Center for Biotechnology Information. (2025, September 2). Recent trends in microbial production of alkanes - PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Preparative gas chromatography | Request PDF. Retrieved from [Link]
-
ACS Publications. (2007, August 15). Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material. Retrieved from [Link]
-
Scientific & Academic Publishing. (2024, December 15). Catalytic Synthesis of High-Molecular Hydrocarbons from Synthesis Gas. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS-fractionation of n-alkane test mixture. (A) On-line recorded MS.... Retrieved from [Link]
-
Pragolab. (n.d.). Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL). Retrieved from [Link]
-
NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Zone melting. Retrieved from [Link]
-
Patsnap Eureka. (2026, January 1). How to Synthesize Alkanes for Circular Economies. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical conditions for GC-MS analyses of alkane hydro- carbons. Retrieved from [Link]
-
Master Organic Chemistry. (2013, December 19). Synthesis (2) - Reactions of Alkanes. Retrieved from [Link]
-
PubMed. (2007, September 5). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Preparative Gas Chromatography and Its Applications. Retrieved from [Link]
-
National Institute of Standards and Technology. (2000, February 1). Critical Properties and Vapor Pressure Equation for Alkanes CnH2n+2: Normal Alkanes With {less then or equal to}36 and Isomers for n=4 Through n=9. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of Alkanes from alkyl halides. Retrieved from [Link]
-
Schimmelmann Research. (n.d.). n-Alkanes: Available Compounds: Reference Materials. Retrieved from [Link]
-
PubMed. (n.d.). Isolation of natural products by preparative gas chromatography. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2019, January 30). How to inject n-alkane standard to analyze volatile compounds??. Retrieved from [Link]
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Troubleshooting & Optimization
Resolving co-eluting peaks of C11H24 isomers in GC
Technical Support Center: Gas Chromatography
Topic: Resolving Co-eluting Peaks of C11H24 Isomers
Welcome to the technical support center. This guide is designed for researchers and analytical scientists encountering challenges with the gas chromatographic (GC) separation of undecane (C11H24) isomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve even the most complex co-elution problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What makes the GC separation of C11H24 isomers so challenging?
A1: The fundamental challenge lies in the sheer number and structural similarity of the isomers.
Undecane has 159 structural isomers, many of which possess nearly identical physicochemical properties, especially their boiling points.[1] In gas chromatography, particularly on non-polar columns, separation is primarily driven by differences in volatility (boiling point) and, to a lesser extent, molecular shape.[1][2]
-
Boiling Point Proximity: More branched isomers tend to be more compact, have weaker intermolecular van der Waals forces, and thus exhibit lower boiling points and shorter retention times compared to their linear counterpart, n-undecane.[1] However, the boiling point differences among many of the branched isomers are minimal, leading to significant peak overlap.
-
Co-elution: This similarity results in co-elution, a phenomenon where two or more compounds exit the GC column simultaneously, appearing as a single, often asymmetrical peak or a peak with a shoulder.[3][4][5] Co-elution is a critical failure in quantitative analysis as it prevents the accurate integration and identification of individual components.[3]
Q2: I'm starting a new analysis. Which GC column is the best choice for separating C11H24 isomers?
A2: Your primary choice should be a high-resolution, non-polar capillary column. The column's dimensions are as critical as its stationary phase.
The principle of "like dissolves like" is paramount here. Since C11H24 isomers are non-polar, a non-polar stationary phase will facilitate a separation primarily based on boiling point differences.[3][6]
Causality: Using a polar stationary phase would introduce complex dipole-dipole or hydrogen bonding interactions, which are not inherent to alkanes. This would likely worsen the separation by introducing retention mechanisms that do not effectively discriminate between these structurally similar, non-polar molecules.
Below is a summary of recommended starting points for column selection.
Table 1: Recommended GC Columns for C11H24 Isomer Separation
| Parameter | Recommendation | Rationale & Expert Insights |
| Stationary Phase | 100% Dimethylpolysiloxane (e.g., DB-1, Rtx-1, Equity-1) or 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, Rtx-5MS).[1][3] | These phases are robust, have low bleed, and provide excellent resolving power for hydrocarbons based on boiling point. The 5% phenyl phase offers slightly different selectivity due to π-π interactions, which can sometimes resolve isomers that co-elute on a 100% dimethylpolysiloxane phase. |
| Column Length | 60 m or longer. Start with 30 m if complexity is low.[3] | Resolution is proportional to the square root of column length. Doubling the column length increases resolution by a factor of ~1.4. For complex isomer mixtures, a longer column is essential to provide the necessary theoretical plates for separation.[7] |
| Internal Diameter (ID) | 0.18 mm or 0.25 mm.[3] | Smaller ID columns provide higher efficiency (more theoretical plates per meter), leading to sharper peaks and better resolution.[6][8] However, they have lower sample capacity, so injection parameters must be carefully controlled to avoid overload.[8] |
| Film Thickness (df) | 0.10 µm to 0.25 µm. | A thinner film reduces the time analytes spend in the stationary phase, minimizing peak broadening due to mass transfer.[8][9] This leads to sharper peaks and improved resolution for closely eluting compounds. |
Q3: I've selected a suitable column, but I still see significant peak overlap. How can I optimize my GC parameters to resolve these co-eluting isomers?
A3: Methodical optimization of your oven temperature program and carrier gas flow rate is the next critical step. These two parameters control the thermodynamic and kinetic aspects of your separation.
Even with the ideal column, a suboptimal method will fail to resolve complex isomers. The goal is to manipulate retention (k), selectivity (α), and efficiency (N) to maximize resolution.[8][9][10]
-
Set the Optimal Carrier Gas Flow Rate:
-
Action: Use hydrogen or helium as the carrier gas. Set the flow rate to the optimal linear velocity for your column ID (consult your column manufacturer's guidelines, but a typical starting point is 30-40 cm/sec for helium in a 0.25 mm ID column).[3]
-
Causality: Operating at the optimal linear velocity minimizes the plate height (H), thereby maximizing column efficiency (N). This results in the sharpest possible peaks, which are easier to resolve. Hydrogen allows for faster optimal velocities than helium, potentially shortening run times without sacrificing resolution.[7]
-
-
Lower the Initial Oven Temperature:
-
Action: Set the initial oven temperature to 35-40°C.[1]
-
Causality: A low initial temperature ensures that early-eluting, highly branched isomers are focused at the head of the column in a tight band before the temperature ramp begins. This "solvent focusing" effect improves the peak shape of the first eluting compounds.
-
-
Slow Down the Temperature Ramp Rate:
-
Action: Decrease the oven ramp rate. Start at 2-5°C/min and reduce it further if necessary (e.g., to 1°C/min).[1]
-
Causality: A slower temperature ramp increases the time each isomer spends interacting between the mobile and stationary phases. This enhances the separation between compounds with very close boiling points, directly improving selectivity (α) and resolution.
-
-
Perform a Test Injection:
-
Action: Inject a standard containing the C11H24 isomers of interest.
-
Causality: This provides the baseline chromatogram from which you will make further, informed adjustments.
-
-
Evaluate and Refine:
-
Action: Examine the chromatogram. If co-elution persists for critical pairs, further decrease the ramp rate. If the total analysis time is too long, consider increasing the ramp rate after the critical isomers have eluted.
-
Causality: This iterative process allows you to find the optimal balance between resolution and analysis time.
-
Caption: Workflow for systematic GC method optimization.
Q4: My chromatogram shows tailing and fronting peaks, which is making it hard to confirm if the peaks are truly resolved. What are the causes and solutions?
A4: Poor peak shape is typically caused by issues in the injector, column activity, or sample overload. It's crucial to address these as they can mask as or worsen co-elution.
An ideal chromatographic peak is symmetrical (Gaussian). Asymmetry indicates an underlying problem that needs to be resolved.[11]
Caption: Decision tree for troubleshooting common peak shape issues.
Table 2: Troubleshooting Common Peak Shape Issues
| Symptom | Potential Cause | Recommended Solution & Causality |
| Peak Tailing | Active Sites: The injector liner or the first few centimeters of the column may have active sites (e.g., exposed silanols) that reversibly adsorb analytes.[1] | Solution: Use a fresh, deactivated liner. If tailing persists, trim 10-15 cm from the front of the column.[1] Causality: This removes active sites that cause undesirable secondary interactions, ensuring peaks are shaped only by chromatographic partitioning. |
| Poor Column Cut/Installation: An uneven cut or incorrect installation depth creates dead volume or turbulence in the flow path.[1][12] | Solution: Re-cut the column using a ceramic wafer or sapphire scribe to ensure a clean, 90-degree angle. Re-install according to the instrument manufacturer's specifications. Causality: A proper connection ensures a smooth, laminar flow of carrier gas from the injector to the column, preventing peak distortion. | |
| Peak Fronting | Column Overload: Injecting too much sample mass saturates the stationary phase, causing molecules to travel ahead of the main band.[11][13] | Solution: Reduce the injection volume, dilute the sample, or increase the split ratio (e.g., from 50:1 to 100:1). Causality: This ensures the amount of each isomer injected is within the column's linear capacity, allowing for proper partitioning and symmetrical peak formation. |
Q5: I've tried everything and some critical isomer pairs still won't separate. Are there any advanced strategies I can employ?
A5: Yes. When conventional non-polar phases fail, you may need a stationary phase that offers a different separation mechanism, such as shape selectivity.
For exceptionally difficult separations, relying solely on boiling point differences may be insufficient.
-
Liquid Crystalline Stationary Phases: These highly specialized phases, such as those based on nematic liquid crystals, can separate isomers based on their molecular geometry (e.g., length-to-breadth ratio).[1][14]
-
Mechanism: The ordered, rod-like structure of the liquid crystal phase preferentially retains isomers that are more linear or planar.[14] More sterically hindered or bulky isomers do not fit as well into this ordered structure and elute earlier. This shape-selective mechanism is often orthogonal to boiling point separation and can resolve isomers that are inseparable on standard polydimethylsiloxane columns.[14]
-
-
Comprehensive Two-Dimensional GC (GCxGC): While explicitly asked to be avoided in some contexts, it is the ultimate solution for complex hydrocarbon mixtures. It uses two columns with different selectivities (e.g., non-polar followed by mid-polar) to provide a much higher peak capacity than single-column GC.
References
- Technical Support Center: Resolving C11H24 Isomers in Gas Chrom
- A NOVEL STATIONARY PHASE FOR LIGHT ALKANES SEPARATION IN MICROFABRICATED SILICON GAS CHROMATOGRAPHY COLUMNS. (n.d.).
- Technical Support Center: Overcoming Co-elution in GC Analysis of Alkane Isomers. (2025). BenchChem.
- Agilent J&W GC Column Selection Guide. (n.d.). Postnova.
- Agilent J&W GC Column Selection Guide. (n.d.).
- Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,... (n.d.).
- Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube.
- Chromatograms of separation of alkane and alcohol compounds on two... (n.d.).
- Optimizing GC Parameters for Faster Separations with Conventional Instrument
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
- Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. (2025).
- Practical Steps in GC Troubleshooting. (n.d.). Agilent.
- Optimisation of Column Parameters in GC. (2014).
- Approaches to Increasing GC Speed, Resolution and Responses. (n.d.). Sigma-Aldrich.
- Impact of GC Parameters on The Separ
- Guide to GC Column Selection and Optimizing Separ
- Separating alkane/alkene isomers on the GC but the isomers have the same retention time. (2023). Chemistry Stack Exchange.
- Gas Chromatography (GC) Column Selection Guide. (n.d.). Sigma-Aldrich.
- GC Column Selection Guide. (n.d.). MilliporeSigma.
- GC Troubleshooting. (n.d.). Sigma-Aldrich.
- Elution Patterns From Capillary GC For Methyl-Branched Alkanes. (n.d.). UNL Digital Commons.
- TROUBLESHOOTING GUIDE. (n.d.). Restek.
- Mapping and quantifying isomer sets of hydrocarbons ( ≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS. (n.d.).
- Elution Rate - Alkanes VS Alkenes in Gas Chromatography. (2014). Chemistry Stack Exchange.
- Gas Chrom
- Can anyone help with the analysis of isomers C11-C22 hydrocarbons using GC and not GCxGC? (2014).
- Mapping and quantifying isomer sets of hydrocarbons (≥C12) in diesel fuel, lubricating oil and diesel exhaust samples using GC. (n.d.).
- Detection of Chemical Isomers with Gas Chromatography. (n.d.).
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 8. gcms.cz [gcms.cz]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing for Alkanes in Gas Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of peak tailing when analyzing alkanes by gas chromatography (GC). As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the integrity and accuracy of your chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for alkane analysis?
A1: Peak tailing is a chromatographic phenomenon where a peak's asymmetry is skewed, with the latter half being broader than the front half. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. While alkanes are non-polar and generally less prone to the chemical interactions that often cause tailing, this issue can still arise from various physical and chemical factors within the GC system.[1][2] Significant tailing, often indicated by a tailing or asymmetry factor greater than 1.5, can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks, which is critical for accurate quantification.[1][2]
Q2: If all the peaks in my chromatogram are tailing, including the solvent peak, what is the most likely cause?
A2: When all peaks in a chromatogram exhibit tailing, it strongly suggests a physical problem within the GC system's flow path that affects all compounds indiscriminately.[1][3][4] The most common culprits include:
-
Improper Column Installation: The column may be positioned too high or too low in the inlet, creating unswept "dead" volumes or a convoluted flow path.[1][5]
-
Poor Column Cuts: Jagged or uneven cuts at either the inlet or detector end of the column can cause turbulence in the carrier gas flow, leading to peak distortion.[1][5] A "chair-shaped" peak can be highly indicative of a poor column cut or a partial blockage at the inlet.[1]
-
System Leaks: Leaks in the carrier gas flow path can disrupt the consistent flow required for symmetrical peaks.[1]
Q3: What should I investigate if only my higher-boiling alkane peaks are tailing?
A3: If peak tailing is observed primarily for later-eluting, higher-boiling point alkanes, the issue is more likely related to contamination or activity within the system.[1] Potential causes include:
-
Inlet Contamination: The inlet liner can become contaminated with non-volatile residues from previous injections. These residues can interact with the analytes, causing tailing.
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, interfering with the proper partitioning of analytes.[5][6]
-
Column Activity: Over time, the stationary phase at the head of the column can degrade, exposing active silanol groups. While alkanes are non-polar, these active sites can still cause unwanted interactions, particularly with higher molecular weight compounds.[1]
Q4: Can my injection technique cause peak tailing for alkanes?
A4: Yes, injection technique can significantly impact peak shape. Column overload , which occurs when too much sample is injected, can lead to peak distortion, including tailing.[7][8] While often associated with peak fronting, severe overload can manifest as tailing. Additionally, for splitless injections, an incorrect initial oven temperature that is too high can result in broad and/or split peaks for later-eluting compounds.[9]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root cause of peak tailing in your alkane analysis. The first step is to determine if the problem is affecting all peaks or only specific ones.
Scenario 1: All Peaks in the Chromatogram are Tailing
When every peak, including the solvent peak, shows tailing, the cause is almost certainly a physical issue in the gas flow path.
Troubleshooting Workflow for Universal Peak Tailing
Caption: Troubleshooting workflow when all peaks are tailing.
1. Verify Proper Column Installation
-
Causality: An improperly positioned column in the inlet creates "dead volume," an area where the carrier gas flow is not efficiently swept.[5] Analyte molecules that enter this dead volume are delayed in reaching the column, resulting in a tailing peak shape. Similarly, incorrect ferrule size or overtightening can distort the column end and disrupt the flow path.[5]
-
Protocol: Column Re-installation
-
Cool Down: Ensure the GC oven, inlet, and detector are at room temperature. Turn off the carrier gas flow.
-
Remove Column: Carefully loosen the column nuts at the inlet and detector and remove the column.
-
Inspect Ferrules: Check that you are using the correct size and material ferrules for your column and instrument. Replace them if they appear deformed or damaged.
-
Measure Insertion Depth: Refer to your instrument manual for the correct column insertion distance into the inlet and detector. Use a ruler to accurately measure this distance from the ferrule.
-
Re-install: Insert the column to the correct depth and tighten the nuts according to the manufacturer's recommendations (typically finger-tight plus a quarter to a half turn with a wrench).
-
Leak Check: Restore carrier gas flow and perform an electronic leak check at the inlet and detector fittings.
-
2. Inspect the Quality of the Column Cut
-
Causality: A ragged, angled, or shattered column cut creates turbulence in the carrier gas flow as it enters the column.[5][10] This turbulence disrupts the uniform band of analyte molecules, causing them to enter the column at slightly different times, which manifests as peak tailing.
-
Protocol: Column Trimming
-
Gather Tools: You will need a ceramic scoring wafer or a diamond-tipped column cutter and a magnifying glass or a low-power microscope.
-
Score the Column: Gently score the polyimide coating of the column at a 90-degree angle. Do not apply excessive pressure, as this can crush the fused silica.
-
Break the Column: Hold the column on either side of the score and snap it cleanly away from the score mark.
-
Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, flat surface with no jagged edges or shards.[2] If the cut is not clean, repeat the process.
-
Re-install: After achieving a clean cut, re-install the column as described in the previous protocol.
-
Scenario 2: Only Specific or Later-Eluting Peaks are Tailing
If tailing is selective for certain analytes, particularly those that are less volatile (higher boiling point), the cause is likely chemical in nature.
Troubleshooting Workflow for Selective Peak Tailing
Caption: Troubleshooting workflow when specific peaks are tailing.
1. Perform Inlet Maintenance
-
Causality: The inlet liner is a common site for the accumulation of non-volatile residue from sample matrices.[11] These residues can create active sites that interact with analytes, causing adsorption and subsequent slow release, which results in peak tailing. The septum can also shed particles into the liner, creating similar active sites.
-
Protocol: Inlet Maintenance
-
Cool Down: Ensure the GC inlet is at room temperature and the carrier gas is off.
-
Remove Septum and Liner: Unscrew the septum nut and remove the septum. Then, remove the inlet liner, being careful not to drop it.
-
Inspect and Clean: Visually inspect the inside of the inlet for any residue or septum particles. Clean if necessary with an appropriate solvent and lint-free swabs.
-
Install New Components: Place a new, deactivated liner (with O-ring, if applicable) into the inlet. Ensure it is seated correctly. Place a new, high-quality septum into the septum nut.
-
Reassemble and Leak Check: Tighten the septum nut, restore carrier gas flow, and perform a leak check.
-
2. Trim the Front of the Column
-
Causality: If inlet contamination is severe, some non-volatile residues can be carried onto the first few centimeters of the GC column.[6] This contaminates the stationary phase, creating active sites that cause peak tailing. Trimming a small section from the front of the column removes this contaminated portion.[11][12]
-
Protocol: Follow the "Protocol: Column Trimming" outlined in Scenario 1, but remove a longer section, typically 10-20 cm, from the inlet end of the column.[12]
3. Evaluate for Column Overload
-
Causality: Injecting too high a concentration of analyte can saturate the stationary phase at the front of the column.[7][8] When the stationary phase is saturated, the equilibrium between the gas and stationary phases is disrupted, leading to a non-Gaussian peak shape. While this often causes "fronting," it can also manifest as tailing.
-
Protocol: Sample Dilution
-
Prepare Dilutions: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100).
-
Inject and Analyze: Inject the diluted samples under the same GC conditions.
-
Observe Peak Shape: If the peak tailing improves or resolves upon dilution, column overload is the likely cause.
-
Remedy: To resolve this, either dilute your samples before injection or reduce the injection volume.[8]
-
Summary of Troubleshooting Steps
| Symptom | Potential Cause | Recommended Action | Category |
| All peaks tail | Improper column installation | Re-cut column ends; reinstall at correct height.[1] | Physical Flow Path |
| All peaks tail | System or inlet leak | Perform electronic leak check; tighten fittings.[1] | Physical Flow Path |
| Later-eluting peaks tail | Contaminated inlet liner | Replace liner and septum.[1] | Chemical / Activity |
| Later-eluting peaks tail | Column contamination/degradation | Trim 10-20 cm from the front of the column.[1][12] | Chemical / Activity |
| Variable/all peaks tail | Column overload | Dilute sample or decrease injection volume.[1][8] | Method Parameters |
| Solvent/early peaks tail | Incorrect splitless parameters | Increase initial oven temperature; check purge time.[9][11] | Method Parameters |
References
-
Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
Restek Corporation. (2018, January 13). GC Troubleshooting—Tailing Peaks. Restek Resource Hub. [Link]
-
A-tech. (2024, October 18). What Affects Peak Area in GC? Key Influencing Factors. [Link]
-
Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
-
Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. [Link]
-
Crawford Scientific. Gas Chromatography Problem Solving and Troubleshooting. [Link]
-
Taylor, T. GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]
-
Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks. YouTube. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 394–401. [Link]
-
Taylor, T. (2023, March 6). GC Column Killers! LCGC International. [Link]
-
Waters Corporation. Peak Shape Changes with Increased Injection Volume. [Link]
-
Sari, D. K., et al. (2020). Effect of injection volume on peak intensities, shapes and retention times. ResearchGate. [Link]
-
Shimadzu. Effects of Sample Solvents on Peak Shape. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Agilent Technologies. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube. [Link]
Sources
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- 12. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
Minimizing fragmentation of branched alkanes in MS analysis
A Guide to Minimizing Fragmentation in Mass Spectrometry
Welcome to the technical support center for advanced mass spectrometry applications. As a Senior Application Scientist, I've designed this guide to address a common and critical challenge in the analysis of saturated hydrocarbons: the extensive fragmentation of branched alkanes. This resource provides in-depth, field-proven insights and actionable protocols to help you preserve the molecular ion and achieve accurate structural elucidation.
Frequently Asked Questions (FAQs)
Here we address the fundamental principles governing the behavior of branched alkanes in a mass spectrometer. Understanding these core concepts is the first step toward effective troubleshooting.
Q1: Why does the molecular ion peak of my branched alkane disappear in the mass spectrum?
This is the most common issue researchers face. The molecular ion (M⁺•) of a branched alkane is often weak or completely absent, especially under standard Electron Ionization (EI) conditions (70 eV).[1][2][3] This occurs because the energy imparted during ionization is high enough to cause immediate fragmentation.
The underlying principle is carbocation stability.[1][4][5] C-C bond cleavage is most likely to occur at a branch point because this leads to the formation of a more stable secondary or tertiary carbocation.[1][2][6] The stability follows the order: tertiary > secondary > primary. The fragmentation is so rapid and favorable that very few, if any, intact molecular ions survive to reach the detector.[4]
Q2: What are "soft" ionization techniques and how do they help?
Soft ionization techniques are methods that impart less energy to the analyte molecule during the ionization process, thereby reducing fragmentation.[7][8][9] For branched alkanes, where the molecular ion is fragile, these methods are essential for determining the molecular weight. The two most relevant soft ionization techniques for GC-MS analysis of alkanes are Chemical Ionization (CI) and Field Ionization (FI).
-
Chemical Ionization (CI): This is a lower-energy technique that uses a reagent gas (e.g., methane, isobutane) to ionize the analyte indirectly.[8][10] Instead of a high-energy electron stripping an electron from your analyte, reagent gas ions transfer a proton to the analyte, forming a stable protonated molecule ([M+H]⁺).[11][12] This species is much less prone to fragmentation than the radical cation (M⁺•) formed in EI.[12]
-
Field Ionization (FI): This is an even gentler technique that uses a strong electric field (around 10⁸ V/cm) to ionize analyte molecules.[10][13] The strong field allows an electron to "tunnel" from the molecule with minimal energy transfer, creating a molecular ion that undergoes very little to no fragmentation.[10][13] This makes FI ideal for the unambiguous determination of molecular weight for fragile compounds.[10][14]
Troubleshooting Guides: From Problem to Protocol
This section provides direct answers and step-by-step solutions to specific experimental problems.
Problem 1: I can't find the molecular ion peak for my branched alkane using GC-EI-MS.
Root Cause Analysis: Your sample is undergoing extensive fragmentation, a characteristic behavior of branched alkanes under high-energy Electron Ionization (EI). The base peak is likely a smaller, stable carbocation fragment, and the molecular ion is too low in abundance to be distinguished from noise.[1][2][15]
Solution Workflow:
-
Confirm the Issue: Analyze the fragmentation pattern. A classic sign of an alkane is a series of ion clusters separated by 14 Da (representing CH₂ groups).[1][3] For a branched alkane, you will see an unusually intense peak corresponding to the most stable carbocation formed by cleavage at a branch point.[2][6]
-
Switch to a Soft Ionization Technique: The most reliable solution is to change your ionization method from EI to Chemical Ionization (CI).[1][16] This will generate a protonated molecule ([M+H]⁺) that is significantly more stable, allowing for clear identification of the molecular weight.
-
Optimize Ion Source Parameters: The temperature of the ion source is a critical factor that influences fragmentation.[17] Excessively high temperatures can increase thermal energy and promote fragmentation even under soft ionization conditions.[17][18]
Workflow Diagram: Troubleshooting Absent Molecular Ion
Caption: Decision tree for identifying the molecular weight of a branched alkane.
Problem 2: My CI spectrum still shows significant fragmentation.
Root Cause Analysis: While CI is much softer than EI, fragmentation can still occur if instrument parameters are not optimized. The two most likely causes are:
-
Ion Source Temperature is Too High: Excess thermal energy is being supplied to the protonated molecule, causing it to fragment.[17]
-
Incorrect Reagent Gas or Pressure: The choice and pressure of the reagent gas dictate the "softness" of the ionization. Methane is more energetic than isobutane. If the pressure is too low, you may get EI-like fragmentation.
Solution Workflow:
-
Reduce Ion Source Temperature: Systematically lower the ion source temperature in increments of 10-20 °C and re-analyze the sample. Find the lowest temperature that still allows for efficient sample vaporization and transfer. A typical starting point for many instruments is 200-230 °C, but this can often be lowered.[1][19]
-
Change Reagent Gas: If using methane, switch to isobutane. Isobutane is a "gentler" CI reagent gas and will impart less energy during protonation, further reducing fragmentation.
-
Optimize Reagent Gas Pressure: Ensure the reagent gas pressure is within the manufacturer's recommended range for CI operation. This is crucial for establishing the proper ion-molecule reaction conditions.[1]
Experimental Protocols & Data
Protocol 1: Switching from Electron Ionization (EI) to Chemical Ionization (CI)
This protocol provides a general guideline for converting a standard GC-MS method from EI to CI mode for the analysis of branched alkanes.
Objective: To obtain a mass spectrum with a clearly identifiable protonated molecule ([M+H]⁺) to confirm the molecular weight.
Methodology:
-
Instrument Venting: Safely vent the mass spectrometer according to the manufacturer's instructions.
-
Reagent Gas Line Installation: Connect the CI reagent gas (methane or isobutane) to the appropriate port on the ion source. Ensure all fittings are leak-tight.
-
System Pump Down: Pump down the MS vacuum system and allow it to stabilize. Perform a leak check to ensure vacuum integrity.
-
Software Configuration: In the instrument control software, change the ionization mode from "EI" to "CI".
-
Set CI Parameters:
-
Reagent Gas: Select the gas you have plumbed (e.g., Methane).
-
Reagent Gas Flow/Pressure: Set to the manufacturer's recommended starting point.
-
Ion Source Temperature: Set to a conservative starting point (e.g., 200 °C).[17]
-
Mass Range: Adjust the scan range to include the expected m/z of the [M+H]⁺ ion.
-
-
Instrument Tuning: Perform a CI tune using your selected reagent gas. This calibrates the instrument for operation under CI conditions.
-
Sample Analysis: Inject your branched alkane sample using your existing GC method. The resulting spectrum should now be dominated by the [M+H]⁺ ion.
Diagram: EI to CI Workflow
Caption: Step-by-step workflow for converting a GC-MS from EI to CI mode.
Data Summary: Comparison of Ionization Techniques
The following table summarizes the expected outcomes for a representative branched alkane (e.g., 2,2,4-trimethylpentane, MW=114) using different ionization techniques.
| Technique | Ionization Energy | Primary Ion Observed | Molecular Ion Abundance | Degree of Fragmentation | Primary Use Case |
| Electron Ionization (EI) | High (70 eV) | M⁺• (m/z 114) | Very Low to Absent[1][2] | Extensive | Structural Elucidation (via library matching) |
| Chemical Ionization (CI) | Low (Indirect) | [M+H]⁺ (m/z 115) | High to Base Peak[10][12] | Low | Molecular Weight Confirmation |
| Field Ionization (FI) | Very Low (High Field) | M⁺• (m/z 114) | Very High (Base Peak)[10][14] | Negligible[7][10] | Unambiguous MW Determination |
References
- BenchChem. (2025). Application Note: Analysis of Branched Alkanes by Mass Spectrometry.
- Whitman College. GCMS Section 6.9.
- BenchChem. (2025). A Comparative Guide to Ionization Techniques for the Analysis of Branched Alkanes.
- Whitman College.
- Fang, X.
- Ionization Methods in Organic Mass Spectrometry.
-
Wikipedia. Alkane. [Link]
- JoVE. (2024).
- Field ioniz
-
PubMed Central. From the discovery of field ionization to field desorption and liquid injection field desorption/ionization-mass spectrometry. [Link]
- Technology Networks. (2024).
- JoVE. (2024).
-
ResearchGate. (2018). Identification of methyl branched alkanes using GC-MS ion trap?. [Link]
- Alkanes - Mass Spectrometry.
- NIST.
- JEOL USA.
- Creative Proteomics. (2020).
-
YouTube. (2023). Fragmentation in Mass Spectrometry. [Link]
- CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study.
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Technical Support Center: Synthesis of Sterically Hindered Alkanes
Welcome to the technical support center for the synthesis of sterically hindered alkanes. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with constructing sterically congested C(sp³)–C(sp³) bonds, particularly those involving the formation of all-carbon quaternary centers.[1][2][3] The inherent steric repulsion in these systems often renders standard synthetic protocols ineffective, leading to low yields, undesired side reactions, or complete reaction failure.[2]
This resource provides in-depth, field-proven insights in a practical question-and-answer format. We will explore the causality behind common experimental failures and offer robust troubleshooting strategies to navigate these complex synthetic landscapes.
Frequently Asked Questions (FAQs)
Q1: My standard cross-coupling reaction (e.g., Suzuki, Negishi) is failing to install a tertiary or quaternary carbon center. What are the most likely reasons?
A1: This is a classic and frequent challenge. The failure of standard cross-coupling reactions in these contexts typically stems from two main issues rooted in steric hindrance:
-
Slow Reductive Elimination: The final C-C bond-forming step in the catalytic cycle, reductive elimination, is severely impeded by steric bulk. The two bulky alkyl groups on the metal center (e.g., palladium or nickel) must come into close proximity to couple, a process that is energetically unfavorable when large groups are involved.
-
Competing β-Hydride Elimination: This is often the dominant competing pathway, especially with alkyl groups bearing β-hydrogens.[4][5][6] Before the slow reductive elimination can occur, the organometallic intermediate can eliminate a metal hydride to form an alkene, which is an unproductive side reaction.[5][6] This process is particularly rapid for secondary and tertiary alkyl groups.[6]
Additionally, the initial oxidative addition step can also be slow for sterically hindered alkyl halides, though ligand design has made significant strides in addressing this particular challenge.[7]
Q2: What are the tell-tale signs in my reaction mixture that steric hindrance is the primary problem?
A2: Several common observations point towards steric hindrance as the culprit:
-
Recovery of Starting Materials: A significant amount of unreacted starting materials indicates a high activation barrier for one of the key catalytic steps.
-
Formation of Elimination Products: Detection of alkenes corresponding to your alkyl coupling partner is a definitive sign of β-hydride elimination outcompeting the desired coupling.[5]
-
Proto-dehalogenation/Protonolysis: You may observe the formation of a simple alkane from your organometallic reagent (e.g., R-H instead of R-R'), indicating it is being quenched by a proton source, or the reduction of your alkyl halide (Ar-H instead of Ar-R), which can happen if the catalytic cycle stalls.
-
Homocoupling Products: Formation of R-R from your organometallic reagent can occur, suggesting that transmetalation is occurring but reductive elimination is too slow, leading to alternative decomposition pathways.
Q3: Are there general "go-to" catalysts or ligands for coupling bulky alkyl groups?
A3: Yes, the field has evolved significantly. For palladium-catalyzed reactions, the use of bulky, electron-rich phosphine ligands is critical. These ligands promote the formation of monoligated palladium(0) species, which are highly active.[8]
-
Buchwald-type biarylphosphines (e.g., XPhos, RuPhos, SPhos) are excellent for promoting oxidative addition and have been used successfully in challenging couplings.[8][9]
-
Bulky trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃) or dicyclohexylphosphines are also effective.[8]
For C(sp³)–C(sp³) couplings, nickel catalysts are often superior to palladium.[10] Nickel has a well-established ability to participate in single-electron transfer (SET) pathways and can be more effective at promoting the challenging reductive elimination step for alkyl-alkyl coupling. Ligands such as bulky N-heterocyclic carbenes (NHCs) or pyridyl-oxazoline (PyBox) ligands are often employed with nickel.[4][11]
Troubleshooting Guides: Specific Scenarios
Scenario 1: Grignard Reagent Acting as a Base or Reducing Agent
Q: I'm reacting a Grignard reagent (e.g., isopropylmagnesium bromide) with a hindered ketone. Instead of the expected tertiary alcohol, I'm recovering my starting ketone or observing formation of a secondary alcohol. What is happening?
A: With sterically hindered ketones, the Grignard reagent can fail to act as a nucleophile due to severe steric clash at the carbonyl carbon. Two alternative pathways become dominant[12][13]:
-
Enolization (Acting as a Base): The Grignard reagent abstracts an acidic α-proton from the ketone to form a magnesium enolate.[12] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[12] This is especially common with bulky Grignard reagents.
-
Reduction (Acting as a Hydride Donor): If the Grignard reagent possesses a β-hydrogen, it can deliver a hydride to the carbonyl carbon via a cyclic six-membered transition state (a Meerwein–Ponndorf–Verley-type reduction).[12][13] This results in the formation of a secondary alcohol and an alkene from the Grignard reagent.[12]
-
Use a Less Hindered Nucleophile: If possible, switch to a less bulky organometallic reagent, such as an organolithium or organocerium reagent, which can sometimes favor nucleophilic addition.
-
Lower the Reaction Temperature: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes disfavor the kinetically slower deprotonation pathway in favor of nucleophilic addition.
-
Use Additives: The addition of cerium(III) chloride (Luche reduction conditions for NaBH₄, but the principle applies) can enhance the electrophilicity of the carbonyl carbon and promote nucleophilic attack over other pathways.
Scenario 2: Low Yields and β-Hydride Elimination in Cross-Coupling
Q: My Pd-catalyzed C(sp²)–C(sp³) coupling between an aryl bromide and a secondary alkylboronic ester is giving low yields of the desired product along with a significant amount of the corresponding alkene. How can I suppress β-hydride elimination?
A: This is a classic competition between reductive elimination and β-hydride elimination. To favor your desired product, you need to accelerate the reductive elimination step relative to the β-hydride elimination.
Below is a decision-making workflow to address this common issue.
Caption: Troubleshooting workflow for β-hydride elimination.
| Parameter | Potential Cause of Failure | Recommended Action & Rationale |
| Ligand | The ligand may not be bulky or electron-donating enough to promote fast reductive elimination.[8][14] | Switch to a modern biarylphosphine ligand (e.g., cataCXium® A, SPhos, RuPhos) or a bulky N-heterocyclic carbene (NHC) ligand. These ligands stabilize the catalytically active species and accelerate the C-C bond-forming step.[9][15] |
| Metal Catalyst | Palladium(II) intermediates with secondary alkyl groups are highly prone to β-hydride elimination.[5][6] | Switch to a nickel-based catalyst system (e.g., NiCl₂•DME with a bipyridine or PyBox ligand). Nickel is often more effective than palladium for forming challenging C(sp³)–C(sp³) bonds as it can access different catalytic cycles.[10] |
| Temperature | Higher temperatures often favor the elimination pathway, which has a higher activation entropy. | Attempt the reaction at a lower temperature. While this may slow down the overall reaction rate, it can sometimes disproportionately slow the rate of β-hydride elimination. |
| Substrate | The alkyl coupling partner has accessible β-hydrogens. | If the synthesis allows, redesign the precursor to use an alkyl group with no β-hydrogens (e.g., neopentyl or benzyl groups). This completely prevents the side reaction.[5] |
Advanced Strategies & Protocols
Q: Are there any newer, more advanced methods for synthesizing highly congested alkanes that bypass the limitations of traditional cross-coupling?
A: Absolutely. The challenges of steric hindrance have driven considerable innovation. Two prominent areas are:
-
Photoredox/Metallaphotoredox Catalysis: These methods use light to generate radical intermediates under extremely mild conditions.[11] Nickel-catalyzed metallaphotoredox reactions, for example, can couple alkyl halides with alcohols (via activation) to form C(sp³)–C(sp³) bonds, including secondary-secondary linkages, which are exceptionally difficult to forge via traditional methods.[11]
-
C–H Activation/Functionalization: Instead of pre-functionalized starting materials (like halides or boronic acids), these methods directly convert a C–H bond into a C–C bond. While still an area of active research, directed C–H activation can provide novel pathways to complex molecules by functionalizing the molecule at a late stage, potentially avoiding steric problems in earlier steps.
Experimental Protocol: Robust Negishi Coupling for Hindered C(sp²)–C(sp³) Bond Formation
This protocol is adapted from literature procedures known to be effective for coupling secondary alkylzinc reagents with aryl halides, a transformation often plagued by the issues discussed above.[16][17] The use of a bulky, electron-rich ligand is key.
Objective: To couple 2-bromotoluene with a secondary alkylzinc reagent.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
2-Bromotoluene
-
sec-Butylzinc bromide (0.5 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Pre-formation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 1 mol%).
-
Add SPhos (0.04 mmol, 2 mol%).
-
Add 5 mL of anhydrous THF.
-
Stir the mixture at room temperature for 15 minutes. The solution should become homogeneous.
-
-
Reaction Assembly:
-
To the catalyst solution, add 2-bromotoluene (2.0 mmol, 1.0 equiv).
-
Stir for 2 minutes.
-
-
Addition of Organozinc Reagent:
-
Slowly add the sec-butylzinc bromide solution (4.4 mL, 2.2 mmol, 1.1 equiv) dropwise via syringe at room temperature over 5 minutes.
-
Rationale: Slow addition helps maintain a low concentration of the organometallic reagent, which can minimize side reactions.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS by taking small, quenched aliquots. The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(sec-butyl)toluene.
-
Caption: Experimental workflow for a hindered Negishi coupling.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Goti, G., & de la Torre, M. C. (2021). Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances. Beilstein Journal of Organic Chemistry, 17, 1646–1681. [Link]
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Tan, K. L., & Park, H. (2010). Synthesis of Quaternary Carbon Centers via Hydroformylation. ChemInform, 41(30). [Link]
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Corey, E. J., & Guzman-Perez, A. (1998). The catalytic enantioselective construction of molecules with quaternary carbon stereocenters. Angewandte Chemie International Edition, 37(4), 388-401. [Link]
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Fujioka, H., Murai, K., Ohba, Y., & Doi, T. (2012). Synthesis of Consecutive All-Carbon Quaternary Centers via Three-Step Reactions. Organic Letters, 14(18), 4842–4845. [Link]
-
Mercadante, M. A., & Thomson, R. J. (2020). Quaternary-centre-guided synthesis of complex polycyclic terpenes. Nature, 582(7810), 58–63. [Link]
-
Dai, C., & Fu, G. C. (2001). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 123(12), 2719–2724. [Link]
-
Limberakis, C. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 70-103). The Royal Society of Chemistry. [Link]
-
Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(48), 14726–14727. [Link]
-
Buchwald, S. L., & Martin, R. (2009). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Accounts of Chemical Research, 42(10), 1461–1473. [Link]
-
Vela, J., Smith, J. M., Lachicotte, R. J., & Holland, P. L. (2004). Reversible Beta-Hydrogen Elimination of Three-Coordinate Iron(II) Alkyl Complexes: Mechanistic and Thermodynamic Studies. Organometallics, 23(23), 5486–5494. [Link]
-
Negishi, E. I., & Govek, T. E. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. The Journal of Organic Chemistry, 76(13), 5179–5187. [Link]
-
Ma, D., & Xia, C. (2022). Recent Advances in C(sp3)–C(sp3) Cross-Coupling Chemistry: A Dominant Performance of Nickel Catalysts. Organometallics, 41(5), 518–534. [Link]
-
ChemEurope. (n.d.). Beta-hydride elimination. Retrieved from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
Zhang, W., & Wang, F. (2024). Electroreductive C(sp3)–C(sp3) Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Pérez-Lorenzo, M. (2024). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. [Link]
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Wikipedia. (n.d.). β-Hydride elimination. Retrieved from [Link]
-
Organic chemistry teaching. (2015, July 31). Reactions of Grignard reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
Macmillan Group. (2023, March 28). Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp3)–C(sp3) Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic Investigation of the C(sp3)-C(sp3) Coupling Reaction through Synergistic Activation of C-H/C-Br Bonds by Ir/Ni Catalysts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Formation of C(sp2)–C(sp3) Bonds Instead of Amide C–N Bonds from Carboxylic Acid and Amine Substrate Pools by Decarbonylative Cross-Electrophile Coupling. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 3). 13.6.1: Metal Alkyls. Retrieved from [Link]
-
Reddit. (2022, December 21). Grignard side reactions. r/chemistry. Retrieved from [Link]
-
Hartwig, J. F., & Stambuli, J. P. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 614–622. [Link]
-
ACS Publications. (n.d.). Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride). ACS Catalysis. Retrieved from [Link]
-
Tang, W., & Zhang, X. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261–2265. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Sterically Hindered Secondary and Tertiary Alkyl(Aryl)Phosphines. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent. Retrieved from [Link]
-
PubMed. (n.d.). Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethane. Retrieved from [Link]
Sources
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Technical Support Center: Purification Strategies for Removing Isomeric Impurities
Welcome to the Technical Support Center for Isomeric Impurity Purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter the significant challenge of separating compounds with identical molecular formulas but different spatial arrangements. Isomeric impurities can arise during synthesis and may possess different pharmacological or toxicological profiles, making their removal a critical aspect of ensuring drug safety and efficacy.[1][2]
This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to help you navigate and resolve specific purification challenges.
Part 1: Foundational Concepts & Initial Strategy
This section addresses the preliminary questions crucial for framing your purification problem correctly. The type of isomerism dictates the entire separation strategy.
FAQ: Understanding Your Isomer Problem
Question: What are the different types of isomers, and why does it matter for purification?
Answer: Isomers are broadly classified into two groups: structural isomers and stereoisomers. Understanding the specific type you are dealing with is the most critical first step, as it determines the potential purification methods.[2]
-
Structural Isomers: These isomers have different connectivity between atoms.
-
Positional Isomers: Differ in the position of a functional group (e.g., o-, m-, p-cresol).[3]
-
Functional Isomers: Have different functional groups (e.g., propanal and propanone).
-
Chain Isomers: Differ in the arrangement of the carbon skeleton.[2]
-
Why it matters: Structural isomers typically have different physical properties like boiling points, melting points, and polarity.[4] This allows for separation using standard techniques like fractional distillation, crystallization, or conventional (achiral) chromatography.[5][6]
-
-
Stereoisomers: These isomers have the same connectivity but differ in the 3D arrangement of atoms.
-
Enantiomers: Non-superimposable mirror images. They have identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility).[7][8][9]
-
Diastereomers: Stereoisomers that are not mirror images of each other. This class includes geometric (cis/trans or E/Z) isomers.[3]
-
Why it matters: Diastereomers have different physical properties and can often be separated by standard methods like achiral chromatography or crystallization.[5][10] Enantiomers, however, cannot be separated by these methods and require a chiral environment, such as a chiral stationary phase (CSP) in chromatography or a chiral resolving agent.[7][8][11]
-
Question: How do I choose a starting point for my purification strategy?
Answer: Your starting point depends on the isomer type, the scale of purification, and available resources. The following decision tree provides a logical workflow for selecting an appropriate strategy.
Caption: Decision tree for selecting an initial purification strategy.
Part 2: Troubleshooting Chromatographic Separations
Chromatography is the cornerstone of isomer purification.[7] This section addresses common problems encountered during method development and execution for both achiral and chiral separations.
FAQs: General HPLC/SFC Issues
Question: My system backpressure is too high. What should I do?
Answer: High backpressure is a common issue in preparative HPLC that can halt your purification.[12] Systematically identify the source of the blockage:
-
Isolate the Column: Disconnect the column from the system and run the pump. If the pressure drops to normal, the blockage is in the column. If the pressure remains high, the blockage is in the HPLC system (e.g., tubing, injector, detector).
-
Troubleshoot the Column:
-
Plugged Inlet Frit: Reverse the column (disconnect from the detector and connect directly to the pump) and flush with a strong, compatible solvent at a low flow rate. This can often dislodge particulates.[13] If this fails, the frit may need replacement.
-
Precipitation: Sample precipitation on the column head is common if the sample is not fully soluble in the mobile phase. Flush the column with a solvent that is strong for both the mobile phase and the sample. Always ensure your sample is fully dissolved in the initial mobile phase before injection.[12]
-
-
Troubleshoot the System: Check for blockages in tubing, the injector needle seat, and in-line filters. Replace components as necessary.[13]
Question: I'm seeing peak splitting or broad, tailing peaks. What are the causes?
Answer: Poor peak shape compromises resolution and purity, especially with closely eluting isomers.
-
Column Overloading: This is the most common cause in preparative chromatography. Injecting too much mass or volume causes peaks to broaden and front.
-
Solution: Reduce the sample load. A general rule for silica columns is a sample-to-stationary phase ratio of 1:50 to 1:100 by weight.[14]
-
-
Chemical (Secondary) Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., basic analytes with acidic silanols on silica) can cause severe tailing.
-
Solution: Add a mobile phase modifier. For basic compounds on a reversed-phase column, add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%). For acidic compounds, a basic modifier like triethylamine (TEA) can help.
-
-
Column Degradation: A void at the column inlet or a damaged stationary phase can cause peak splitting.
-
Solution: Use a guard column to protect the analytical/preparative column. If a void has formed, the column may need to be repacked or replaced.[13]
-
Troubleshooting Guide: Chiral Separations (Enantiomers)
Separating enantiomers requires a chiral environment. Chiral chromatography, using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP), is the most powerful and widely used technique.[15][16]
Question: I've screened several chiral columns and mobile phases but see no separation of my enantiomers. What's next?
Answer: Achieving chiral separation is often a process of trial and error.[10] If initial screening fails, a more systematic approach is needed.
-
Expand Your CSP Chemistry: Do not limit screening to one type of CSP. The most successful CSPs are polysaccharide-based (cellulose and amylose derivatives), which can resolve over 90% of enantiomers.[15][17] Ensure your screening includes a diverse set of these phases.
-
Re-evaluate Your Mobile Phase Mode: The choice of mobile phase (Normal Phase, Reversed Phase, Polar Organic) dramatically affects chiral recognition.[18] An analyte that doesn't resolve in normal phase might show excellent separation in reversed phase on the same column.
-
Normal Phase (NP): Heptane/Hexane with an alcohol modifier (e.g., isopropanol, ethanol). Excellent for many compounds but can have solubility issues.[19]
-
Reversed Phase (RP): Aqueous buffer with an organic modifier (e.g., acetonitrile, methanol). Necessary for highly polar or ionizable compounds.[15]
-
Polar Organic Mode (PO): 100% organic, typically acetonitrile or methanol, sometimes with additives. It's a versatile mode that can provide unique selectivity.[18]
-
-
Optimize Temperature: Temperature affects the thermodynamics of the chiral recognition process. Decreasing the temperature often increases chiral selectivity and can improve resolution, though it may also increase backpressure and run time.[20]
-
Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations.[21][22] It uses supercritical CO2 as the main mobile phase, which offers high efficiency, faster separations, and is more environmentally friendly.[22][23] Many separations that are difficult in HPLC work well in SFC.[24]
Caption: A systematic workflow for chiral method development.
Question: My chiral separation has poor resolution (Rs < 1.5). How can I improve it?
Answer: Once you have a "hit" (some initial separation), optimization is key to achieving baseline resolution (Rs ≥ 1.5) required for purification.
-
Optimize the Modifier Ratio: This is the most powerful parameter. Make small, systematic adjustments to the percentage of the alcohol modifier (e.g., in normal phase, change from 10% IPA to 8% or 12%). This directly impacts the interaction between the analyte and the CSP.
-
Change the Modifier Type: Switching the alcohol modifier (e.g., from isopropanol to ethanol) can significantly alter selectivity. Ethanol is more polar and can provide different hydrogen bonding interactions.
-
Add an Additive: For acidic or basic analytes, adding a small amount (0.1%) of an acidic (TFA, acetic acid) or basic (diethylamine, TEA) additive to the mobile phase is crucial.[21] This suppresses ionization and minimizes secondary interactions, leading to sharper peaks and often better resolution.
-
Reduce Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column), as this can improve efficiency.[20] However, this comes at the cost of longer run times.
| Parameter | Effect on Chiral Separation | Typical Starting Point |
| CSP Chemistry | Primary driver of selectivity. Different phases offer different interaction mechanisms (H-bonding, π-π, steric). | Screen 3-5 polysaccharide-based columns.[15][25] |
| Mobile Phase Mode | Alters the interaction environment. NP, RP, and PO modes can yield very different results on the same CSP.[18] | Test all three modes if analyte solubility permits. |
| Modifier % | Fine-tunes retention and selectivity. The most critical optimization parameter. | NP: 10-20% IPA. RP: 40-60% ACN. |
| Modifier Type | Changes polarity and H-bonding characteristics of the mobile phase. | NP: Isopropanol (IPA), Ethanol (EtOH). RP: Acetonitrile (ACN), Methanol (MeOH). |
| Additive | Reduces peak tailing for acidic/basic compounds by suppressing unwanted ionic interactions. | 0.1% TFA or Formic Acid for bases; 0.1% TEA or DEA for acids. |
| Temperature | Affects separation kinetics and thermodynamics. Lower temps often increase resolution.[20] | Start at ambient (25 °C), then try 15 °C or 40 °C. |
| Flow Rate | Impacts column efficiency. Slower flow rates can improve resolution but increase run time.[20] | 1.0 mL/min for analytical; adjust for preparative scale-up.[26] |
Part 3: Troubleshooting Crystallization-Based Separations
Crystallization is a powerful, cost-effective technique for purifying isomers, particularly diastereomers and some structural isomers, which have different solubilities.[5] It can also be used for enantiomers in specific cases.
FAQs: Common Crystallization Problems
Question: I can't get any crystals to form, even after cooling the solution.
Answer: Failure to crystallize is usually due to the solution not being sufficiently supersaturated or a high kinetic barrier to nucleation.
-
Solution 1: Seeding. This is the most effective method. Add a few pure crystals of the desired isomer to the supersaturated solution. This provides a template for crystal growth and bypasses the difficult nucleation step.[27][28]
-
Solution 2: Increase Supersaturation.
-
Concentrate the Solution: Slowly evaporate some of the solvent.
-
Add an Anti-Solvent: Add a solvent in which your compound is poorly soluble. This must be done slowly to avoid "oiling out."[28]
-
-
Solution 3: Induce Nucleation. Gently scratch the inside of the flask with a glass rod below the solvent line. The microscopic scratches provide nucleation sites.[28]
Question: My crystals are impure; the undesired isomer is co-crystallizing.
Answer: This indicates that the crystallization process is not selective enough. The key is to find conditions where the solubility difference between the isomers is maximized.
-
Optimize the Solvent System: The choice of solvent is critical. Screen a variety of solvents with different polarities. The ideal solvent is one where the desired isomer has low solubility and the undesired isomer has high solubility at the crystallization temperature.[28]
-
Slow Down the Cooling Rate: Rapid cooling traps impurities in the growing crystal lattice. A slow, controlled cooling profile allows for more selective crystallization, resulting in higher purity.[28]
-
Consider a Different Technique:
-
Melt Crystallization: For thermally stable compounds, this technique involves crystallizing from the molten state without any solvent. It can be highly effective for separating isomers with different melting points.[29]
-
Stripping Crystallization: This technique combines distillation and crystallization and is effective for separating close-boiling isomers.[30]
-
Question: Can I use crystallization to separate enantiomers?
Answer: Yes, but it is more complex than for diastereomers. Since enantiomers have identical solubilities, direct crystallization from a racemic (50:50) mixture is usually not possible. Two main strategies are used:
-
Diastereomeric Salt Formation: This is the most common method. React the racemic mixture (e.g., a racemic acid) with a single, pure enantiomer of another chiral compound (a "resolving agent," e.g., a chiral base). This forms a pair of diastereomeric salts.[11] Since these salts are diastereomers, they have different solubilities and can be separated by fractional crystallization. Afterward, the resolving agent is removed to yield the pure enantiomer.
-
Preferential Crystallization: This method is applicable only to the small subset of racemates (about 5-10%) that crystallize as conglomerates—physical mixtures of separate D- and L-crystals.[27] In this process, a supersaturated solution of the racemate is seeded with crystals of one enantiomer, which then crystallizes out preferentially.[31]
Part 4: Key Experimental Protocols
Protocol 1: Generic Screening for Chiral HPLC Method Development
This protocol outlines a systematic approach to screen for a suitable chiral separation method.
-
Prepare Stock Solution: Dissolve the racemic sample in a suitable solvent (e.g., ethanol or mobile phase) to a concentration of ~1 mg/mL.
-
Select Screening Columns: Choose a set of 3-5 columns with diverse chiral stationary phases. A recommended starting set includes:
-
An amylose-based CSP (e.g., Lux Amylose-1)
-
A cellulose-based CSP (e.g., Lux Cellulose-1)
-
An immobilized CSP for broader solvent compatibility.
-
-
Prepare Mobile Phases:
-
Normal Phase (NP): A) n-Hexane/Heptane; B) Isopropanol (IPA).
-
Reversed Phase (RP): A) Water + 0.1% Formic Acid; B) Acetonitrile + 0.1% Formic Acid.
-
Polar Organic (PO): A) Acetonitrile; B) Methanol.
-
-
Set Up Screening Sequences: For each column, run a generic gradient for each mobile phase mode.
-
NP Gradient: 5% to 50% IPA over 15-20 minutes.
-
RP Gradient: 10% to 90% Acetonitrile over 15-20 minutes.
-
PO Gradient: 10% to 90% Methanol over 15-20 minutes.
-
-
Run Screening: Execute the sequences. Use a standard flow rate (e.g., 1.0 mL/min) and column temperature (25 °C).
-
Analyze Results: Review the chromatograms from all runs. Look for any sign of peak splitting or shoulder formation, which indicates partial separation. The combination of column and mobile phase that shows the best initial separation is your lead candidate for optimization.[20]
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
After purification, it is essential to accurately determine the isomeric purity. While chromatography is the primary tool, qNMR can be a fast and accurate orthogonal method, especially for structural isomers.[32]
-
Sample Preparation: Accurately weigh a known amount of the purified sample (e.g., 15 mg) and a certified internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., MeOD-d4).[32]
-
Acquire Spectrum: Acquire a proton (¹H) NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all relevant protons, which is critical for accurate integration.
-
Identify Resonances: Identify unique, well-resolved proton signals for each isomer and for the internal standard.
-
Integrate Signals: Carefully integrate the area of the selected signals for each isomer.
-
Calculate Purity: The ratio of the integrals, corrected for the number of protons each signal represents, gives the molar ratio of the isomers. This can be used to calculate the isomeric purity (e.g., % Z-isomer).[32]
References
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
-
Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today. [Link]
-
Supercritical fluid chromatography. (n.d.). Wikipedia. [Link]
-
Supercritical Fluid Chiral Separations. (2007). Pharmaceutical Technology. [Link]
-
Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. [Link]
-
Isomer separation by CPC chromatography. (n.d.). Rotachrom Technologies. [Link]
-
Chiral HPLC column selection and method development guide (Sigma-Aldrich). (n.d.). Bioanalysis Zone. [Link]
-
Technical News - Selection Method of Chiral Stationary Phases. (n.d.). Sumika Chemical Analysis Service. [Link]
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification. (2024). Rotachrom Technologies. [Link]
-
Strategies for Simplified Chiral Method Development. (2021). LCGC International. [Link]
-
High-Performance Preparative LC Techniques. (n.d.). Phenomenex. [Link]
-
Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. (2022). YouTube. [Link]
-
CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). (2007). Journal of Chemical Technology and Metallurgy. [Link]
-
HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. (2009). Organic Process Research & Development. [Link]
-
Getting Started with Chiral Method Development. (2022). Regis Technologies. [Link]
-
Separation of isomers by selective seeding and crystallisation? (2019). Sciencemadness.org. [Link]
-
Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. [Link]
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]
-
Separation of the cresol isomers by stripping crystallization. (2011). ResearchGate. [Link]
-
Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts. [Link]
- Process for crystallizing and separating different diisocyanate isomers. (2011).
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2017). National Institutes of Health. [Link]
-
How can diastereomers be separated. (n.d.). Vedantu. [Link]
- Separation of diastereomers. (2005).
-
Pharmaceutical impurities: A review of their importance in drug safety and efficacy. (2016). World Journal of Pharmaceutical Research. [Link]
-
4 Common Problems & Solutions For HPLC System. (n.d.). GALAK Chromatography. [Link]
-
Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts. [Link]
-
Different Types of Isomeric Impurities Present in Pharmaceutical Products. (2020). Veeprho. [Link]
-
HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol. (2012). Journal of Chromatographic Science. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2008). National Institutes of Health. [Link]
-
Trouble resolving isomers. (2015). Chromatography Forum. [Link]
-
Preparative HPLC Troubleshooting Guide. (n.d.). Agilent. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (2010). National Institutes of Health. [Link]
-
Separation of diastereomers. (2008). Chromatography Forum. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. veeprho.com [veeprho.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How can diastereomers be separated class 11 chemistry CBSE [vedantu.com]
- 6. CN1608041A - Separation of diastereomers - Google Patents [patents.google.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bvchroma.com [bvchroma.com]
- 13. agilent.com [agilent.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Guide for Chiral Column Selection | Phenomenex [phenomenex.com]
- 18. m.youtube.com [m.youtube.com]
- 19. hplc.today [hplc.today]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. chromatographyonline.com [chromatographyonline.com]
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- 25. bioanalysis-zone.com [bioanalysis-zone.com]
- 26. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]
- 27. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents [patents.google.com]
- 30. researchgate.net [researchgate.net]
- 31. journal.uctm.edu [journal.uctm.edu]
- 32. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing GC Oven Temperature Programs for C10-C12 Alkanes
Welcome to the technical support center for Gas Chromatography (GC) method development. As Senior Application Scientists, we understand that achieving optimal separation for specific analyte groups, such as C10-C12 alkanes, requires a nuanced understanding of the interplay between various GC parameters, with the oven temperature program being paramount. This guide is designed to provide you with expert, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Part 1: Fundamentals of GC Temperature Programming for Alkanes
Q1: Why is temperature programming necessary for analyzing a mixture of C10, C11, and C12 alkanes?
An isothermal oven temperature (a constant temperature throughout the run) is often insufficient for mixtures with a wide boiling point range. The C10 to C12 alkanes, while a relatively narrow range, still possess a significant enough boiling point difference that a single temperature will result in a compromised separation.
-
If the isothermal temperature is too low: The later eluting compounds (C12) will have very long retention times, leading to broad, difficult-to-quantify peaks and unnecessarily long analysis times.
-
If the isothermal temperature is too high: The early eluting compounds (C10) will pass through the column too quickly, resulting in poor resolution and co-elution (where two or more compounds elute as a single peak).
Temperature programming resolves this by starting at a lower temperature to resolve the volatile C10 isomers and then ramping up the temperature to elute the heavier C12 isomers in a reasonable time with good peak shape. This technique provides the best of both worlds: good resolution for early peaks and sharp, symmetrical peaks for late-eluting compounds.
Part 2: FAQ - Developing an Optimal Temperature Program for C10-C12 Alkanes
This section will guide you through the process of creating a robust temperature program from scratch.
Q2: What are the key parameters of a GC oven temperature program, and how do I choose a starting point?
The temperature program is defined by a series of setpoints: initial temperature, hold times, ramp rates, and final temperature. The interplay of these parameters dictates the quality of your chromatographic separation.
The Key Parameters:
-
Initial Oven Temperature & Hold Time:
-
Function: This initial phase is critical for the trapping and focusing of the analytes at the head of the column, which directly impacts the resolution of the most volatile components (C10 alkanes).
-
Expert Advice: A good starting point for the initial temperature is about 10-20°C below the boiling point of the most volatile compound of interest. The boiling point of n-decane (C10) is approximately 174°C, so a starting temperature of 40-50°C is often effective. The initial hold time (typically 1-2 minutes) ensures that the analytes are focused into a tight band before the temperature ramp begins, leading to sharper peaks.
-
-
Temperature Ramp Rate (°C/min):
-
Function: The ramp rate controls the speed at which the oven temperature increases. It is one of the most powerful tools for optimizing resolution.
-
Expert Advice: A slower ramp rate (e.g., 5-10°C/min) will generally increase the resolution between closely eluting peaks but will also increase the total analysis time. A faster ramp rate (e.g., 20-30°C/min) shortens the run time but can lead to a loss of resolution. A good starting point is often 10°C/min.
-
-
Final Oven Temperature & Hold Time:
-
Function: The final temperature should be high enough to ensure that the least volatile component (C12 alkanes) is eluted from the column in a reasonable time. The final hold time ensures that all compounds of interest, as well as any heavier contaminants, are eluted, preventing ghost peaks in subsequent runs.
-
Expert Advice: The final temperature should be held for 2-5 minutes to ensure the column is clean for the next injection. A good rule of thumb is to set the final temperature about 20-30°C above the boiling point of the heaviest analyte. The boiling point of n-dodecane (C12) is approximately 216°C, so a final temperature of 240-250°C is a reasonable starting point.
-
Table 1: Recommended Starting Parameters for C10-C12 Alkane Analysis
| Parameter | Recommended Starting Value | Rationale |
| Injector Temperature | 250°C | Ensures complete vaporization of the sample. |
| Column | 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-1, HP-5ms) | Standard non-polar columns suitable for hydrocarbon analysis. |
| Carrier Gas | Helium or Hydrogen | Helium is common; Hydrogen provides faster analysis. |
| Flow Rate | 1-2 mL/min (constant flow mode) | Optimal for standard 0.25mm ID columns. |
| Initial Oven Temp | 40°C | Provides good focusing for C10 alkanes. |
| Initial Hold Time | 2 minutes | Ensures sharp peaks for early eluting compounds. |
| Ramp Rate | 10°C/min | A good compromise between resolution and analysis time. |
| Final Oven Temp | 250°C | Ensures elution of C12 alkanes and column bake-out. |
| Final Hold Time | 3 minutes | Cleans the column for the next run. |
Q3: How do I systematically optimize the temperature program after the initial run?
Optimization is a logical, step-by-step process. The following workflow will help you refine your initial parameters.
Step-by-Step Optimization Protocol:
-
Evaluate the Initial Run: Inject a standard containing your C10-C12 alkanes using the starting parameters from Table 1. Assess the following:
-
Resolution of C10 peaks: Are all the isomers of interest well-separated?
-
Peak Shape: Are the peaks symmetrical, or do they show fronting or tailing?
-
Analysis Time: Is the total run time acceptable?
-
-
Adjust the Initial Temperature:
-
If C10 peaks are co-eluting: Lower the initial temperature by 5-10°C. This will increase the retention of these early eluters and improve their separation.
-
If C10 peaks are well-separated and you want to save time: You may be able to slightly increase the initial temperature.
-
-
Optimize the Ramp Rate:
-
If resolution is poor across the entire chromatogram: Decrease the ramp rate (e.g., from 10°C/min to 5°C/min). This gives the analytes more time to interact with the stationary phase, improving separation.
-
If resolution is more than sufficient and you want to reduce run time: Increase the ramp rate (e.g., from 10°C/min to 15°C/min).
-
-
Adjust the Final Temperature and Hold:
-
If the last peak (C12) is broad or tailing: Increase the final temperature or the final hold time to ensure it elutes more quickly and completely.
-
If you observe ghost peaks in subsequent blank runs: Increase the final hold time to ensure the column is fully cleaned after each analysis.
-
Diagram 1: Workflow for GC Temperature Program Optimization
A step-by-step workflow for optimizing the GC oven temperature program.
Part 3: Troubleshooting Guide
Even with a well-designed program, issues can arise. This section addresses common problems in the analysis of C10-C12 alkanes.
Q4: My peaks are too broad, especially for the later eluting C12 compounds. What is the cause and how do I fix it?
Peak broadening for later eluting compounds is a classic symptom of the oven temperature not being high enough during that portion of the run. As the analyte travels through the column, its natural diffusion causes the band to broaden. If the temperature is too low, the analyte moves too slowly, spending too much time in the column and broadening excessively.
Troubleshooting Steps:
-
Increase the Ramp Rate: A faster ramp will move the heavier compounds through the column more quickly, minimizing time for diffusion and resulting in sharper peaks.
-
Increase the Final Temperature: Ensure your final temperature is sufficiently high to cause rapid elution of the C12 alkanes.
-
Check for Column Contamination: A buildup of non-volatile material at the head of the column can cause peak shape issues. Try baking out the column at its maximum allowed temperature for an hour.
-
Verify Carrier Gas Flow Rate: An incorrect flow rate can lead to poor chromatographic efficiency. Verify that your flow rate is optimal for your column dimensions.
Q5: I'm seeing co-elution between some of the C10 and C11 isomers. How can I improve this separation?
Co-elution of isomers is a common challenge that directly points to a need for improved resolution in that specific part of the chromatogram.
Troubleshooting Steps:
-
Lower the Initial Temperature: This has the most significant impact on early eluting peaks. A lower start temperature increases retention and allows for better separation.
-
Decrease the Ramp Rate: A slower ramp rate (e.g., from 10°C/min down to 5°C/min or even 3°C/min) is a powerful tool to increase resolution. This is the most common and effective solution.
-
Consider a Multi-Ramp Program: If you only have resolution issues in one part of the chromatogram, a multi-ramp program can be highly effective. For example:
-
Start at 40°C, hold for 2 min.
-
Ramp at 5°C/min to 150°C (to separate the C10/C11 isomers).
-
Then, ramp at 20°C/min to 250°C and hold (to quickly elute the C12 compounds and clean the column).
-
Diagram 2: Troubleshooting Decision Tree for Common GC Issues
A decision tree for troubleshooting common chromatographic problems.
References
Technical Support Center: Enhancing Sensitivity for Trace Analysis of Tetramethylheptane
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Welcome to the Technical Support Center dedicated to the nuanced challenge of trace-level tetramethylheptane analysis. This guide is designed for researchers, scientists, and professionals in drug development who are striving for the utmost sensitivity and accuracy in their analytical workflows. Here, we move beyond rote protocols to delve into the "why" behind the "how," offering field-proven insights to empower you to troubleshoot effectively and optimize your methodologies.
Introduction: The Challenge of Trace Tetramethylheptane Analysis
Tetramethylheptane, a branched-chain alkane, often presents as a volatile organic compound (VOC) at trace levels in complex matrices. Its non-polar nature and volatility make it a suitable candidate for Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS). However, achieving the low detection limits required for many applications, such as environmental monitoring, impurity profiling in pharmaceuticals, or biomarker discovery, demands a meticulous approach to every stage of the analytical process.
This guide will address common pain points in the trace analysis of tetramethylheptane, providing a structured approach to troubleshooting and method enhancement.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the trace analysis of tetramethylheptane.
Q1: My baseline is noisy, obscuring my tetramethylheptane peak. What are the likely causes and how can I fix it?
A noisy baseline is a common issue that can significantly impact your signal-to-noise ratio and, consequently, your limit of detection.[1][2] The primary culprits are often related to system contamination or leaks.[3][4]
-
Contaminated Carrier Gas: Impurities in your carrier gas can lead to a consistently noisy baseline.[4] Ensure you are using high-purity gas and that your gas traps are not exhausted.
-
Septum Bleed: Over time, the injector septum can degrade, releasing siloxane compounds that create baseline noise.[1][5] If you observe a gradual increase in baseline noise over a series of injections, septum bleed is a likely cause.[1]
-
Column Bleed: At elevated temperatures, the stationary phase of the GC column can degrade and "bleed," contributing to a rising baseline.[1][6]
-
Contaminated Injector or Detector: Residues from previous injections can accumulate in the injector liner or the detector, leading to baseline disturbances.[3][7]
Q2: I'm observing poor peak shape (tailing or fronting) for tetramethylheptane. What's causing this and how can I improve it?
Peak asymmetry can compromise both qualitative identification and quantitative accuracy.
-
Peak Tailing: This is often caused by active sites in the GC system (e.g., in the liner or at the head of the column) that interact with the analyte.[6][8] For a non-polar compound like tetramethylheptane, this is less common but can occur if the system is contaminated with polar residues. Another cause can be a poor column cut.[8]
-
Peak Fronting: This is typically a sign of column overload.[6] You may be injecting too much sample for the column's capacity.
Q3: My sensitivity is too low, and I can't detect the trace levels of tetramethylheptane I'm expecting. How can I enhance my signal?
Low sensitivity is a frequent challenge in trace analysis. Several factors can contribute to this issue.
-
Suboptimal Sample Preparation: Inefficient extraction and pre-concentration of tetramethylheptane from the sample matrix will lead to low signal intensity.
-
Leaks in the System: Leaks in the carrier gas line or at the injector can result in sample loss and reduced sensitivity.[7]
-
Incorrect Injection Parameters: The injection technique and parameters (e.g., split ratio, injector temperature) can significantly impact the amount of analyte that reaches the column.[7]
-
Detector Issues: A contaminated or improperly tuned detector will have a diminished response.
In-Depth Troubleshooting Guides
Guide 1: Tackling a Noisy Baseline
A stable, low-noise baseline is the foundation of sensitive trace analysis.
Step-by-Step Troubleshooting Protocol:
-
Isolate the Source:
-
System Blank Run: Perform a run with no injection. If the noise persists, the issue is likely with the carrier gas, the column, or the detector.
-
Solvent Blank Injection: Inject a small volume of high-purity solvent. If the noise appears after the injection, the problem may be related to the syringe, septum, or injector.[1]
-
-
Address Carrier Gas Issues:
-
Verify Gas Purity: Check the specifications of your carrier gas. Use of high-purity (99.999% or higher) helium or hydrogen is recommended.
-
Replace Gas Traps: Ensure that your moisture, oxygen, and hydrocarbon traps are not saturated.
-
-
Mitigate Bleed:
-
Clean the System:
-
Injector Maintenance: Regularly replace the injector liner and clean the injector port.[3][9]
-
Detector Maintenance: Follow the manufacturer's instructions for cleaning the detector.[7][9] For a Flame Ionization Detector (FID), this may involve cleaning the jet and collector. For a Mass Spectrometer (MS), this could involve cleaning the ion source.
-
Logical Troubleshooting Flow for a Noisy Baseline:
Caption: Workflow for optimizing chromatographic peak shape.
Enhancing Sensitivity: Advanced Techniques
When standard GC-MS is not sensitive enough, advanced sample preparation and injection techniques can significantly boost your signal.
Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile compounds like tetramethylheptane from a sample matrix. [10]It involves exposing a fused silica fiber coated with a stationary phase to the sample or its headspace. Key SPME Parameters for Tetramethylheptane Analysis:
| Parameter | Recommended Condition | Rationale & Considerations |
| SPME Fiber Coating | 100 µm Polydimethylsiloxane (PDMS) | PDMS is a non-polar phase, making it ideal for the extraction of non-polar alkanes like tetramethylheptane. [10][11] |
| Extraction Mode | Headspace (HS) | HS-SPME is preferred for volatile compounds as it minimizes matrix effects by avoiding direct contact of the fiber with the sample. |
| Extraction Temperature | 50-80 °C | Increasing the temperature will increase the vapor pressure of tetramethylheptane, facilitating its transfer to the headspace and subsequent adsorption onto the fiber. |
| Extraction Time | 15-30 minutes | This should be optimized to ensure equilibrium is reached between the sample headspace and the SPME fiber. |
| Desorption Temperature | 250 °C | This should be high enough to ensure complete and rapid desorption of tetramethylheptane from the fiber in the GC inlet. |
SPME Experimental Protocol:
-
Place a known volume or weight of your sample into a headspace vial.
-
Seal the vial with a septum cap.
-
Place the vial in a heating block or autosampler at the optimized extraction temperature.
-
Expose the SPME fiber to the headspace of the sample for the optimized extraction time.
-
Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.
Stir Bar Sorptive Extraction (SBSE)
SBSE is another powerful solventless extraction technique that offers even higher sensitivity than SPME due to the larger volume of the sorptive phase. [12]It utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS). [12][13] SBSE Experimental Protocol:
-
Place the SBSE stir bar into the liquid sample.
-
Stir the sample for a defined period (e.g., 60-120 minutes) to allow for the extraction of tetramethylheptane into the PDMS coating.
-
Remove the stir bar, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.
-
The tube is then placed in a thermal desorption unit connected to the GC-MS for analysis. [14]
Best Practices for Method Validation and Quality Control
-
Calibration: Always perform a multi-point calibration using certified reference standards of tetramethylheptane. [15]* Internal Standards: Use an internal standard (e.g., a deuterated analog of tetramethylheptane or another non-interfering alkane) to correct for variations in sample preparation and injection.
-
Method Blanks: Regularly analyze method blanks to check for contamination from solvents, glassware, or the instrument itself.
-
Quality Control Samples: Analyze a quality control sample with a known concentration of tetramethylheptane in each analytical batch to monitor the performance of the method.
Conclusion
Enhancing the sensitivity for trace analysis of tetramethylheptane is a multifaceted challenge that requires a systematic and knowledgeable approach. By understanding the underlying principles of your analytical instrumentation and diligently troubleshooting potential issues, from baseline noise to peak shape, you can achieve the low detection limits necessary for your research. The implementation of advanced sample preparation techniques like SPME and SBSE can further amplify your analytical capabilities, enabling you to confidently quantify tetramethylheptane at trace and ultra-trace levels.
References
-
U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]
-
Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
SCION Instruments. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. [Link]
-
SCION Instruments. Gas Chromatography GC Troubleshooting Guide. [Link]
-
Phenomenex. GC Column Troubleshooting Guide. [Link]
-
SCION Instruments. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. [Link]
-
Walsh Medical Media. Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds. [Link]
-
Restek. GC Troubleshooting Guide. [Link]
-
Applied Analytical Systems. Why Your GC Baseline Is Noisy — And How to Fix It. [Link]
-
Infinita Lab. Capillary Gas Chromatography Testing – ASTM D6387 Standard. [Link]
-
Ingenieria Analitica Sl. Analysis of Volatile Organic Compounds (VOCs) by Proposed U.S. EPA Method 524.3. [Link]
-
PubMed. Stir bar sorptive extraction for trace analysis. [Link]
-
National Institutes of Health. Bio-Inspired Strategies for Improving the Selectivity and Sensitivity of Artificial Noses. [Link]
-
MDPI. Recent Advances in Sensing Materials Targeting Clinical Volatile Organic Compound (VOC) Biomarkers: A Review. [Link]
-
Scribd. Astm D4626 23. [Link]
-
LCGC International. Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview. [Link]
-
U.S. Environmental Protection Agency. SW-846 Test Method 5021A: Volatile Organic Compounds (VOCs) in Various Sample Matrices Using Equilibrium Headspace Analysis. [Link]
-
ASTM International. D4626 Standard Practice for Calculation of Gas Chromatographic Response Factors. [Link]
-
GlobalSpec. Gas Chromatography Calibration Standards Search. [Link]
-
Frontiers. Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. [Link]
-
Chromatography Today. 5 Ways to Approach Baseline Issues. [Link]
-
ResearchGate. Comparison of stir bar sorptive extraction (SBSE) and liquid-liquid extraction (LLE) for the analysis of polycyclic aromatic hydrocarbons (PAH) in complex aqueous matrices. [Link]
-
ASTM International. E260-96(2011) - Standard Practice for Packed Column Gas Chromatography. [Link]
-
IISTE.org. Stir Bar Sorption Extraction (SBSE) and Its Application for Analysis of Organic Compounds in Aqueous Samples. [Link]
-
Scientific Instrument Services. MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. [Link]
-
MDPI. Optimization of stir bar sorptive extraction. [Link]
-
GL Sciences. How to Obtain Good Peak Shapes. [Link]
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National Institutes of Health. Highly-Sensitive Detection of Volatile Organic Compound Vapors by Electrospun PANI/P3TI/PMMA Fibers. [Link]
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LCGC International. Solid-Phase Microextraction (SPME): A Discussion. [Link]
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Polish Journal of Food and Nutrition Sciences. application of the solid phase microextraction (spme) and gas chromatography (gc, gc/ms). [Link]
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National Institutes of Health. Volatile Metabolites. [Link]
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Agilent. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]
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Biological and Molecular Chemistry. Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. [Link]
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Technical Support Center: Overcoming Matrix Effects in Complex Hydrocarbon Analysis
Welcome to the technical support center for the analysis of complex hydrocarbon mixtures. This guide is designed for researchers, scientists, and professionals in drug development and environmental analysis who encounter challenges with matrix effects in their experimental work. As Senior Application Scientists, we have compiled this resource to provide not only procedural guidance but also the scientific reasoning behind each troubleshooting step and methodological choice.
Understanding Matrix Effects: The Core Challenge
In chemical analysis, the "matrix" refers to all the components of a sample other than the analyte of interest.[1] In the context of complex hydrocarbon mixtures, such as crude oil, petroleum products, or environmental extracts, the matrix is an intricate blend of aliphatic, aromatic, and polar compounds. A matrix effect is the alteration of an analyte's analytical signal—either suppression or enhancement—caused by these co-eluting components.[2][3] This interference is a primary source of inaccuracy and imprecision in quantitative analysis, particularly when using sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4][5]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in hydrocarbon analysis?
A: A matrix effect is the combined effect of all components in a sample, excluding the analyte, on the measurement of that analyte.[1] In hydrocarbon analysis, the sample matrix can be incredibly complex, containing thousands of compounds.[6] These co-extracted matrix components can interfere with the analyte at various stages of the analysis, from injection to detection.[7]
The primary problem with matrix effects is their impact on the accuracy and reliability of quantitative results. They can lead to:
-
Signal Suppression: Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer source, reducing the number of analyte ions that reach the detector.[2][8] This leads to an underestimation of the analyte's concentration.
-
Signal Enhancement: In some cases, particularly in GC-MS, matrix components can have a protective effect. They can block active sites in the injector liner, preventing the thermal degradation of the analyte and leading to a stronger signal than expected.[3][4] This results in an overestimation of the analyte's concentration.
Because the composition of the matrix can vary significantly from sample to sample, the extent of signal suppression or enhancement is often unpredictable, compromising the reproducibility and validity of the analytical method.[9]
Q2: How can I detect the presence of matrix effects in my analysis?
A: Detecting matrix effects is a critical first step in developing a robust analytical method. Several methods can be employed:
-
Post-Extraction Spike Method: This is a common quantitative approach. The response of an analyte in a standard solution (in a neat solvent) is compared to the response of the same amount of analyte spiked into a blank matrix sample after the extraction process.[2][10] A significant difference between the two responses indicates the presence of matrix effects. A value greater than 100% suggests signal enhancement, while a value less than 100% indicates signal suppression.[3]
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where matrix effects are most pronounced.[2][10] A constant flow of the analyte solution is infused into the mobile phase after the analytical column but before the detector. A blank matrix extract is then injected. Any deviation (a dip or a rise) in the constant analyte signal indicates the retention times at which matrix components are eluting and causing ion suppression or enhancement.[11]
Q3: What is the difference between matrix effects in GC-MS versus LC-MS?
A: While both techniques are susceptible to matrix effects, the underlying mechanisms differ:
-
LC-MS: Matrix effects in LC-MS, especially with electrospray ionization (ESI), primarily occur in the ion source.[3] Co-eluting matrix components can compete with the analyte for ionization, affecting the efficiency of droplet formation and ion evaporation.[2] This most commonly results in ion suppression.[4]
-
GC-MS: In GC-MS, a significant matrix effect is often observed as signal enhancement.[4] This "matrix-induced enhancement" occurs in the hot injector port. Non-volatile matrix components can coat active sites (silanol groups) in the liner and column inlet, preventing the thermal breakdown or adsorption of thermally labile analytes.[3][12] This protective effect leads to a more efficient transfer of the analyte to the column and, consequently, a higher signal.[12]
Troubleshooting Guides
This section provides practical, step-by-step guidance for specific challenges you may face during your analysis of complex hydrocarbon mixtures.
Issue 1: My analyte signal is significantly suppressed, leading to poor sensitivity and inaccurate quantification.
Probable Cause: Co-eluting matrix components are interfering with the ionization of your target analyte in the MS source. This is a very common issue in the analysis of complex matrices like petroleum distillates or environmental samples.[13][14]
Solutions:
Step 1: Enhance Sample Preparation and Cleanup
The most effective way to combat matrix effects is to remove the interfering components before they reach the analytical instrument.[15]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[16] Choose a sorbent that retains your analytes of interest while allowing matrix components to be washed away, or vice-versa. For hydrocarbon analysis, silica-based or polymer-based sorbents are often used.[17]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition your analytes from the bulk of the matrix based on their differential solubility in two immiscible liquids.[16]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS methodology is excellent for cleaning up complex samples through a combination of salting-out partitioning and dispersive SPE.[18]
| Sample Preparation Technique | Pros | Cons |
| Solid-Phase Extraction (SPE) | High selectivity, good for concentrating analytes.[16] | Can be time-consuming to develop methods. |
| Liquid-Liquid Extraction (LLE) | Simple and inexpensive. | Can be labor-intensive and use large volumes of solvents.[16] |
| QuEChERS | Fast, high-throughput, and uses minimal solvent.[18] | May not be suitable for all analyte/matrix combinations. |
Step 2: Optimize Chromatographic Separation
If sample cleanup is insufficient, improving the chromatographic resolution to separate the analyte from interfering matrix components is the next logical step.
-
Method Development: Adjust the temperature program (for GC) or the mobile phase gradient (for LC) to increase the separation between your analyte and the interfering peaks identified through post-column infusion.
-
Column Selection: Choose a column with a different stationary phase chemistry to alter the selectivity of the separation.
Step 3: Implement a Compensation Strategy
When matrix effects cannot be eliminated, their impact must be compensated for during data analysis.
-
Internal Standard (IS) Calibration: Add a known concentration of an internal standard to all samples, standards, and blanks. The IS should be a compound that is chemically similar to the analyte but not present in the samples.[19]
-
Stable Isotope Dilution (SID): This is considered the gold standard for compensating for matrix effects.[2][4] A stable isotope-labeled version of the analyte is used as the internal standard. Since it has nearly identical physicochemical properties to the native analyte, it will be affected by the matrix in the same way, providing highly accurate correction.[10][20] However, these standards can be expensive and are not always commercially available.[2]
Caption: Comparison of calibration strategies to compensate for matrix effects.
Issue 2: The complexity of my hydrocarbon sample is overwhelming my single-column GC system, leading to massive co-elution.
Probable Cause: One-dimensional GC (1D-GC) lacks the peak capacity to resolve the thousands of isomers and compound classes present in complex hydrocarbon mixtures like crude oil or diesel fuel.[13][21]
Solution: Employ Multidimensional Gas Chromatography (MDGC)
MDGC techniques use two or more columns with different stationary phases to significantly increase the resolving power of the separation.[22][23]
-
Heart-Cutting 2D GC (GC-GC): In this approach, specific, unresolved sections (heart-cuts) of the chromatogram from the first column are selectively transferred to a second column with a different stationary phase for further separation.[24] This is ideal for targeting specific analytes in a complex matrix.
-
Comprehensive Two-Dimensional GC (GCxGC): This is the most powerful separation technique for complex mixtures.[6][13] In GCxGC, the entire effluent from the first-dimension column is continuously sampled by a modulator and re-injected as narrow pulses onto the second, much shorter, column for a very fast separation.[21][25] This results in a structured two-dimensional chromatogram that can separate hydrocarbon classes (e.g., aliphatics from aromatics) without prior fractionation.[26]
Caption: A simplified workflow of a comprehensive two-dimensional GC (GCxGC) system.
Benefits of GCxGC for Hydrocarbon Analysis:
-
Dramatically Increased Peak Capacity: GCxGC can resolve thousands of compounds in a single run.[13][27]
-
Structured Chromatograms: The 2D plot often shows clear groupings of compound classes (e.g., n-alkanes, cycloalkanes, aromatics), simplifying identification.[26]
-
Enhanced Sensitivity: The modulation process involves a trapping and focusing step, which sharpens the peaks and improves the signal-to-noise ratio.[21]
Issue 3: I don't have access to a blank matrix for my samples. How can I create a valid calibration curve?
Probable Cause: In many real-world scenarios, such as analyzing contaminated soil or unique crude oil fractions, a truly "blank" matrix that is free of the analytes of interest is unavailable.[10]
Solutions:
1. Method of Standard Addition
This is a powerful technique that creates a calibration curve within each individual sample, effectively canceling out the specific matrix effects of that sample.[1][28]
Experimental Protocol for Standard Addition:
-
Divide the Sample: Aliquot your unknown sample into several equal portions (e.g., five 1 mL aliquots).
-
Spike the Aliquots: Leave one aliquot unspiked. To the remaining aliquots, add known, increasing amounts of your analyte standard.
-
Analyze All Samples: Process and analyze all the prepared aliquots under the same conditions.
-
Construct the Calibration Curve: Plot the measured analyte response (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis.
-
Determine the Unknown Concentration: Extrapolate the linear regression line back to the x-axis. The absolute value of the x-intercept is the concentration of the analyte in the original, unspiked sample.[29]
2. Surrogate Matrix Approach
If a perfectly matched blank matrix is unavailable, you can use a surrogate matrix that closely mimics the properties of your actual samples.[10] The key is to find a matrix that causes a similar degree of signal suppression or enhancement. This requires careful method validation to prove the suitability of the surrogate.
Final Recommendations for Robust Method Development
-
Always Evaluate Matrix Effects: During method development, it is mandatory to assess for the presence of matrix effects.[5] Do not assume they are absent, especially in complex hydrocarbon analysis.
-
Prioritize Cleanup: The most robust methods are those that physically remove interferences. Invest time in optimizing your sample preparation protocol.[15]
-
Use the Right Tool for the Job: For highly complex samples, 1D-GC may be insufficient. Consider advanced techniques like GCxGC to achieve the necessary resolution.[22][26]
-
Validate Your Chosen Compensation Strategy: Whether you use matrix-matched standards, stable isotope dilution, or standard addition, you must validate that the chosen method provides accurate and precise results for your specific application.[8]
By systematically addressing the challenges posed by the sample matrix, you can develop reliable and accurate analytical methods for the quantification of compounds in even the most complex hydrocarbon mixtures.
References
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. Retrieved January 8, 2026, from [Link]
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Multidimensional Gas Chromatography. (n.d.). Agilent. Retrieved January 8, 2026, from [Link]
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A Look at Matrix Effects. (2017). LCGC International. Retrieved January 8, 2026, from [Link]
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A Comprehensive Two-Dimensional Gas Chromatography Method for Analyzing Extractable Petroleum Hydrocarbons in Water and Soil. (n.d.). Restek. Retrieved January 8, 2026, from [Link]
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Beens, J., & Adahchour, M. (2006). Comprehensive Two-Dimensional Gas Chromatography for Detailed Characterisation of Petroleum Products. Oil & Gas Science and Technology – Rev. IFP, 61(4), 443-455. [Link]
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Multidimensional and comprehensive gas chromatography. (2013). ResearchGate. Retrieved January 8, 2026, from [Link]
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Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition. (2025). Chromatography Today. Retrieved January 8, 2026, from [Link]
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Exploration of High-Temperature Petroleum Analysis Using Comprehensive Two-Dimensional Gas Chromatography and Time-of-Flight Mass Spectrometry. (n.d.). LECO Corporation. Retrieved January 8, 2026, from [Link]
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Rocca, C., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(18), 5533. [Link]
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Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. Retrieved January 8, 2026, from [Link]
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Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites. Retrieved January 8, 2026, from [Link]
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Compensating for matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar. (2021). YouTube. Retrieved January 8, 2026, from [Link]
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Kang, J., Hick, L. A., & Price, W. E. (2011). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. University of Wollongong Research Online. Retrieved January 8, 2026, from [Link]
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Kuklenyik, Z., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health. Retrieved January 8, 2026, from [Link]
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What Is Multidimensional Chromatography? (2015). Chromatography Today. Retrieved January 8, 2026, from [Link]
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Comprehensive two-dimensional gas chromatography. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
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LABTips: Handling 'Glitches' in the Environmental Matrix. (2021). American Laboratory. Retrieved January 8, 2026, from [Link]
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[Readers Insight] Matrix Effects in Mass Spectrometry: Why They Matter. (2025). Welch Materials. Retrieved January 8, 2026, from [Link]
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Comprehensive 2D (GC×GC) explained. (2025). Phenomenex. Retrieved January 8, 2026, from [Link]
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Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. (2021). ACS Publications. Retrieved January 8, 2026, from [Link]
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The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. (2015). ResearchGate. Retrieved January 8, 2026, from [Link]
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Sample Preparation for Solid Petroleum-Based Matrices Based on Direct Matrix Introduction Oriented to Hydrocarbon Profiling. (2020). ACS Publications. Retrieved January 8, 2026, from [Link]
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Matrix enhancement effect: A blessing or curse for gas chromatography? (n.d.). Technology Networks. Retrieved January 8, 2026, from [Link]
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Multidimensional Chromatography. (n.d.). NIST. Retrieved January 8, 2026, from [Link]
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Oh, What a Mess! Dealing with Unwanted Matrix Effects. (2019). Agilent. Retrieved January 8, 2026, from [Link]
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Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. (2024). National Institutes of Health. Retrieved January 8, 2026, from [Link]
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Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2018). ACS Publications. Retrieved January 8, 2026, from [Link]
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Evaluation of matrix effect and chromatography efficiency: New parameters for validation of method development. (2018). ResearchGate. Retrieved January 8, 2026, from [Link]
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A Look at Matrix Effects. (2016). SlidePlayer. Retrieved January 8, 2026, from [Link]
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In chemical analysis, differences in results are said to be caused by matrix bias when the extraction of analyte is affected by. (n.d.). Eurachem. Retrieved January 8, 2026, from [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). National Institutes of Health. Retrieved January 8, 2026, from [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2010). LCGC North America. Retrieved January 8, 2026, from [Link]
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Sample preparation and analytical methods for polycyclic aromatic hydrocarbons in sediment. (2020). ResearchGate. Retrieved January 8, 2026, from [Link]
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Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2019). ACS Publications. Retrieved January 8, 2026, from [Link]
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Reducing the matrix effects in chemical analysis: fusion of isotope dilution and standard addition methods. (2016). NRC Publications Archive - Canada.ca. Retrieved January 8, 2026, from [Link]
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Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder. (2014). PubMed. Retrieved January 8, 2026, from [Link]
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Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). PubMed. Retrieved January 8, 2026, from [Link]
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Overview of Sample Preparation. (2015). LCGC International. Retrieved January 8, 2026, from [Link]
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Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). LCGC International. Retrieved January 8, 2026, from [Link]
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How to Troubleshoot and Improve your GC/MS. (2022). YouTube. Retrieved January 8, 2026, from [Link]
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Techniques for Avoiding Unexpected Problems in LC and GC Analysis. (n.d.). LabRulez LCMS. Retrieved January 8, 2026, from [Link]
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Practical Steps in GC Troubleshooting. (n.d.). Agilent. Retrieved January 8, 2026, from [Link]
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Technical Support Center: Injection Parameter Optimization for Volatile Hydrocarbon Analysis
Welcome to the Technical Support Center for the analysis of volatile hydrocarbons using gas chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of injection parameter optimization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and optimization of GC injection parameters for volatile hydrocarbon analysis.
Q1: What are the most critical injection parameters to optimize for volatile hydrocarbon analysis?
A1: The most critical parameters include the injection mode (split/splitless), inlet temperature, injection volume, and carrier gas flow rate. For headspace and purge and trap sampling, equilibration temperature and time are also crucial.[1][2] Optimizing these parameters is essential for achieving accurate and reproducible results.
Q2: How do I choose between split and splitless injection for my volatile hydrocarbon analysis?
A2: The choice between split and splitless injection depends on the concentration of your analytes.[3][4]
-
Split injection is ideal for high-concentration samples as it introduces only a portion of the sample into the column, preventing overload.[3][4] This technique is beneficial when you can afford an on-instrument dilution and still meet detection limits.[5]
-
Splitless injection is used for trace analysis where analyte concentrations are low.[3][4] In this mode, the entire vaporized sample is transferred to the column, maximizing sensitivity.[3]
Q3: What is a good starting point for the inlet temperature when analyzing volatile hydrocarbons?
A3: A common starting point for the inlet temperature is 250 °C, which is effective for a wide range of volatile compounds.[6][7] However, this temperature should be optimized based on the boiling points of your specific analytes and their thermal stability.[6][8] The goal is to ensure rapid vaporization without causing thermal degradation.[6][8]
Q4: What is headspace GC, and when should I use it for volatile analysis?
A4: Headspace gas chromatography (HS-GC) is a sample introduction technique used for analyzing volatile and semi-volatile compounds in complex matrices.[1][9] It involves heating a sample in a sealed vial to allow volatile analytes to partition into the gas phase (headspace), which is then injected into the GC.[1][2] This method is advantageous as it minimizes matrix interference and reduces the risk of contaminating the GC system.[1][10]
Q5: What is Purge and Trap GC, and what are its applications?
A5: Purge and Trap GC is a technique for extracting and concentrating volatile organic compounds (VOCs) from liquid or solid samples.[11][12] An inert gas is bubbled through the sample, liberating the VOCs, which are then trapped on an adsorbent material.[11][12] The trap is subsequently heated to desorb the VOCs into the GC system. This method is widely used in environmental analysis for detecting trace levels of VOCs in water and soil.[11][13]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the analysis of volatile hydrocarbons.
Issue 1: Poor Peak Shape (Tailing or Fronting Peaks)
Q: My chromatogram shows significant peak tailing for my volatile analytes. What are the potential causes and how can I fix it?
A: Peak tailing can lead to inaccurate integration and reduced resolution.[14] The common causes and solutions are outlined below:
-
Cause 1: Active Sites in the Injection Port or Column: Polar analytes can interact with active sites (e.g., exposed silanols) in the inlet liner or the beginning of the column, causing tailing.[14][15]
-
Cause 2: Improper Column Installation: If the column is not cut properly or is installed at the incorrect depth in the inlet, it can create dead volume or turbulence, leading to peak tailing.[14][18]
-
Cause 3: Low Inlet Temperature: An inlet temperature that is too low may result in slow or incomplete vaporization of the sample, causing band broadening and tailing peaks.[8]
Q: I am observing peak fronting in my chromatogram. What is the cause and how can I resolve it?
A: Peak fronting is often a sign of column overload or an incompatibility between the sample solvent and the stationary phase.[15]
-
Cause 1: Column Overloading: Injecting too much sample can saturate the stationary phase at the head of the column.[15]
-
Cause 2: Solvent-Phase Mismatch: If the polarity of your sample solvent does not match the polarity of the GC column's stationary phase, it can cause poor peak shape, including fronting.[14]
Experimental Protocol: Optimizing Inlet Temperature
-
Initial Setup: Begin with a standard inlet temperature of 250 °C.[6][7]
-
Injection Series: Inject a standard containing your volatile hydrocarbons of interest.
-
Temperature Increments: Increase the inlet temperature by 25 °C and allow the system to equilibrate.[7]
-
Repeat Injection: Inject the standard again and compare the peak areas and shapes to the previous injection.
-
Evaluation: Continue this process up to a reasonable maximum (e.g., 300 °C), monitoring for increased response of high-boiling analytes and any signs of degradation in thermally labile compounds.[6]
-
Final Selection: Choose the temperature that provides the best overall response and peak shape without causing degradation.[6]
Table 1: Inlet Temperature Optimization Summary
| Injector Temperature (°C) | Peak Area (Analyte X) | Peak Shape (Tailing Factor) | Observations |
| 225 | 85,000 | 1.8 | Significant tailing, incomplete vaporization suspected. |
| 250 | 120,000 | 1.2 | Good peak shape and response. |
| 275 | 125,000 | 1.1 | Slightly improved response, excellent peak shape. |
| 300 | 110,000 | 1.1 | Decreased response, potential thermal degradation. |
Issue 2: Poor Reproducibility
Q: My peak areas are inconsistent between replicate injections. What are the likely causes?
A: Poor reproducibility can stem from several sources, often related to the injection system.[20]
-
Cause 1: Leaks in the Injection Port: A common source of variability is a leak in the injector, particularly a worn or cored septum.[20][21]
-
Cause 2: Inconsistent Injection Volume: For manual injections, operator technique can introduce variability. For autosamplers, a clogged syringe or air bubbles can lead to inconsistent volumes.[20][22]
-
Cause 3: Headspace-Specific Issues: In headspace analysis, incomplete equilibration or inconsistent vial sealing can cause large variations in peak areas.[1]
Diagram: Troubleshooting Workflow for Poor Reproducibility
Caption: A logical workflow for diagnosing and resolving poor reproducibility.
Issue 3: Low Analyte Response or No Peaks
Q: I am getting very small peaks, or no peaks at all, for my volatile analytes. What should I investigate?
A: A lack of signal can be frustrating, but a systematic check can usually identify the problem.
-
Cause 1: Incorrect Injection Parameters: An excessively high split ratio will vent most of your sample, leading to low response.[23] In splitless mode, if the purge activation time is too short, analytes may be vented before they are transferred to the column.[7]
-
Solution: For split injection, decrease the split ratio. For splitless injection, increase the splitless hold time to ensure complete transfer of analytes to the column.[5]
-
-
Cause 2: Syringe or Sample Introduction Failure: The syringe may be clogged or not drawing the sample correctly.[21][23] In headspace or purge and trap systems, there could be a blockage in the transfer line.
-
Cause 3: Low Analyte Concentration in Headspace: For HS-GC, if the equilibration temperature is too low, the concentration of analytes in the headspace will be insufficient for detection.[2][9]
Diagram: Split vs. Splitless Injection Principle
Caption: Comparison of sample pathways in split and splitless injection.
References
- Persee. (2025, July 17).
- ALWSCI. (2025, October 16).
- ALWSCI. (2025, May 9).
- Drawell.
- LabRulez GCMS. GC Headspace Tips, Tricks, and Troubleshooting.
- Gas Chromatography Problem Solving and Troubleshooting.
- Restek.
- Phenomenex. TROUBLESHOOTING GUIDE.
- ALWSCI. (2025, February 8).
- Restek. (2020, May 13).
- Restek. (2020, April 20). Split vs Splitless Injection.
- Chromatography Forum. (2016, February 16).
- Phenomenex. (2025, April 8). Split vs.
- SCION Instruments.
- Element Lab Solutions. Troubleshooting GC peak shapes.
- LCGC International. Troubleshooting Real GC Problems.
- Agilent. (2019, January 17). A Tale of Two Peaks: Troubleshooting Poor Peak Shape.
- BenchChem. (2025, December). Technical Support Center: Optimization of Injector Parameters for High-Boiling Point Hydrocarbons.
- Supelco. Bulletin 916 Purge-and-Trap System Guide.
- Lab Manager. (2018, March 7).
- GL Sciences. 4-1 Distorted peak shapes.
- Element Lab Solutions. 5 ways to improve your Split / Splitless Injection.
- The LCGC Blog. (2017, June 2).
- Agilent. (2009, June 10).
- Thermo Fisher Scientific.
- Teledyne LABS. Purge and Trap Overview.
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- 4. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 5. Split vs Splitless Injection [discover.restek.com]
- 6. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
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- 12. Purge and Trap Overview | Teledyne LABS [teledynelabs.com]
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- 23. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Deconvolution of Complex Petroleum Fraction Chromatograms
Welcome to the technical support center for the deconvolution of complex chromatograms of petroleum fractions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricate challenges encountered during the chromatographic analysis of these complex mixtures. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory.
Petroleum fractions are notoriously complex, often containing thousands of co-eluting compounds, which presents a significant analytical challenge.[1][2][3] Deconvolution is a powerful mathematical tool to resolve these overlapping peaks, but its success is highly dependent on the quality of the chromatographic data. This guide will address common issues encountered during this process in a practical question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each solution is grounded in established scientific principles and best practices.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatogram shows significant peak tailing for most of my analytes. What are the likely causes and how can I fix this?
A: Peak tailing is a common issue that can severely impact the accuracy of deconvolution algorithms. It's typically caused by active sites in your chromatographic system.
-
Causality: Active sites, such as exposed silanols in the inlet liner or the front of the column, can interact with polar analytes, causing them to lag behind and create a tailing peak shape. Acidic or basic compounds are particularly susceptible to these interactions.
-
Troubleshooting Protocol:
-
Inlet Maintenance: The inlet is a primary source of activity.
-
Action: Replace the inlet liner with a new, deactivated liner. Glass wool, if used, should also be deactivated.[4]
-
Verification: A significant improvement in peak shape for active compounds after liner replacement points to the inlet as the culprit.
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
-
Action: "Bake out" the column at its maximum isothermal temperature for 30-60 minutes. If this doesn't resolve the issue, trim the first 10-15 cm of the column.[4]
-
Verification: If trimming the column restores peak shape, contamination was the likely cause.
-
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to dead volume and peak tailing.
-
Action: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[4]
-
-
Q: I'm observing peak fronting for my high-concentration analytes. What does this indicate?
A: Peak fronting is typically a sign of column overload.
-
Causality: When the concentration of an analyte is too high, it saturates the stationary phase at the point of injection. This causes some of the analyte molecules to travel faster through the column, leading to a fronting peak.
-
Troubleshooting Protocol:
-
Reduce Injection Volume:
-
Action: Decrease the amount of sample injected onto the column.
-
Verification: If peak shape improves with a smaller injection volume, you have confirmed column overload.
-
-
Increase Split Ratio:
-
Action: If using a split injection, increase the split ratio to reduce the amount of sample reaching the column.
-
-
Use a Higher Capacity Column:
-
Action: Consider using a column with a thicker stationary phase film or a wider internal diameter, which will have a higher sample capacity.
-
-
Issue 2: Baseline Instability and Ghost Peaks
Q: My baseline is noisy and drifting, making it difficult to accurately integrate peaks. What should I investigate?
A: An unstable baseline can arise from several sources, including contaminated gases, column bleed, or a dirty detector.
-
Causality: A drifting baseline is often due to column bleed, where the stationary phase degrades at high temperatures. A noisy baseline can be caused by contaminated carrier or detector gases, or by a contaminated detector.
-
Troubleshooting Protocol:
-
Check Gas Purity:
-
Condition the Column:
-
Action: Condition the column by heating it to its maximum isothermal temperature for an extended period to remove any volatile contaminants.
-
-
Detector Maintenance:
-
Action: Clean the detector according to the manufacturer's instructions. For an FID, this may involve cleaning the jet and collector.
-
Verification: A stable baseline after cleaning points to a contaminated detector.
-
-
Q: I'm seeing "ghost peaks" in my blank runs. Where are they coming from?
A: Ghost peaks are peaks that appear in a blank run and are usually due to contamination in the injection system or carryover from a previous injection.
-
Causality: Contaminants can accumulate in the syringe, inlet liner, or septum and then slowly bleed out in subsequent runs. Highly concentrated samples can also result in carryover.
-
Troubleshooting Protocol:
-
Solvent and Syringe Check:
-
Action: Inject a different, high-purity solvent to see if the ghost peaks persist. Clean or replace the syringe.[5]
-
-
Inlet Maintenance:
-
Action: Replace the septum and inlet liner. A contaminated septum can be a common source of ghost peaks.
-
-
Bake Out the System:
-
Action: Perform a bake-out of the entire system (injector and column) at a high temperature to remove any residual contaminants.
-
-
Issue 3: Poor Resolution and Co-elution
Q: My chromatogram is a large, unresolved complex mixture (UCM) with very few distinct peaks. How can I improve the resolution to facilitate deconvolution?
A: The presence of a significant UCM is a hallmark of petroleum analysis.[7] Improving resolution requires optimizing your chromatographic method, and for highly complex samples, moving to comprehensive two-dimensional gas chromatography (GCxGC) is often necessary.[8][9]
-
Causality: The sheer number of isomers and compound classes in petroleum fractions leads to extensive co-elution in a single chromatographic dimension.[2]
-
Troubleshooting and Optimization Protocol:
-
Optimize GC Method Parameters (for 1D-GC):
-
Action:
-
Temperature Program: Use a slower oven temperature ramp rate to improve separation.
-
Carrier Gas Flow: Operate the carrier gas at its optimal linear velocity for the best efficiency.
-
Column Choice: Employ a longer column with a thinner film thickness for higher resolution.
-
-
-
Implement Comprehensive Two-Dimensional Gas Chromatography (GCxGC):
-
Action: GCxGC provides a significant increase in peak capacity by using two columns with different selectivities.[10][11][12] A common setup for petroleum analysis is a non-polar first-dimension column and a polar second-dimension column.
-
Benefit: This allows for the separation of compounds based on two independent properties (e.g., boiling point and polarity), which can resolve many of the co-eluting peaks within the UCM.[13]
-
-
Deconvolution Workflow Diagram
Caption: A typical workflow for the deconvolution of chromatographic data.
Frequently Asked Questions (FAQs)
Q1: What is the "unresolved complex mixture" (UCM) in petroleum chromatograms?
A1: The UCM is the large, hump-like feature in a chromatogram that results from the co-elution of thousands of structurally similar hydrocarbons, primarily branched alkanes and cycloalkanes.[7] It represents a significant portion of many crude oils and refined products and poses a major challenge for deconvolution and quantification.
Q2: How do I choose the right deconvolution algorithm for my data?
A2: The choice of deconvolution algorithm depends on the complexity of your data and the software you are using. Some common approaches include:
-
Model-based methods: These assume a specific peak shape (e.g., Gaussian) and fit the data to a sum of these shapes.
-
Derivative-based methods: These use the derivatives of the chromatogram to identify hidden peaks. It's often beneficial to try several algorithms and compare the results. The goal is to achieve a realistic representation of the underlying peaks without overfitting the noise.
Q3: What are the key ASTM methods I should be aware of for petroleum analysis?
A3: Several ASTM International methods are fundamental to the chromatographic analysis of petroleum. Some key methods include:
-
ASTM D2887: Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography.[14]
-
ASTM D7169: Standard Test Method for Boiling Point Distribution of Samples with Residues Such as Crude Oils and Atmospheric and Vacuum Residues by High Temperature Gas Chromatography.[15]
-
ASTM D5307: Standard Test Method for Determination of Boiling Range Distribution of Crude Petroleum by Gas Chromatography.[15]
-
ASTM D2007: Standard Test Method for Characteristic Groups in Rubber Extender and Processing Oils and Other Petroleum-Derived Oils by the Clay-Gel Adsorption Chromatographic Method.[1][16]
Q4: How can I optimize my GC-MS parameters for better petroleum fraction analysis?
A4: Optimizing your GC-MS method is crucial for obtaining high-quality data for deconvolution.
-
Column Choice: Use a low-bleed MS-certified column to minimize background noise.[6]
-
Ion Source Temperature: An optimized ion source temperature can improve sensitivity and reduce fragmentation.
-
Scan Speed: Ensure your scan speed is fast enough to acquire at least 10-15 data points across each peak for accurate peak shape definition.
-
Tuning: Use an appropriate tuning compound and method to ensure good mass accuracy and sensitivity across the entire mass range.[6]
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common chromatographic issues.
Quantitative Data Summary
| Parameter | Recommended Setting for Light Petroleum Fractions (e.g., Naphtha) | Recommended Setting for Heavy Petroleum Fractions (e.g., Vacuum Gas Oil) | Rationale |
| GC Column Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5) | High-temperature stable equivalent of DB-5 or metal column | Provides good general-purpose separation based on boiling point. High-temperature stability is crucial for heavy fractions. |
| Column Dimensions | 30-60 m length, 0.25 mm ID, 0.25 µm film thickness | 15-30 m length, 0.25-0.32 mm ID, 0.1-0.25 µm film thickness | Longer columns provide better resolution for volatile components. Shorter columns are used for high-boiling compounds to reduce analysis time. |
| Inlet Temperature | 250-280 °C | 350-430 °C | Must be high enough to ensure complete vaporization of the sample without causing thermal degradation.[14] |
| Oven Program | Start at 35-40 °C, ramp at 5-10 °C/min to 320 °C | Start at 40-50 °C, ramp at 10-15 °C/min to 430 °C | A lower starting temperature and slower ramp rate are needed for good separation of volatile components. A faster ramp and higher final temperature are required for heavy fractions. |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Hydrogen provides faster analysis and better efficiency at higher flow rates, but helium is often preferred for safety reasons. |
References
-
ASTM International. (n.d.). Manual on Hydrocarbon Analysis, 6th Edition. Retrieved from [Link]
-
Grolimund, D., et al. (2020). A Bayesian multi-region radial composite reservoir model for deconvolution in well test analysis. Computational Geosciences, 24(5), 1749-1765. Retrieved from [Link]
-
Ayala, L. F., & Ozkan, E. (2006). A Comparative Study of Recent Robust Deconvolution Algorithms for Well-Test and Production-Data Analysis. SPE Annual Technical Conference and Exhibition. Retrieved from [Link]
-
Sandoval Pabon, L., et al. (2022). An original deconvolution approach for oil production allocation based on geochemical fingerprinting. Journal of Petroleum Science and Engineering, 208, 109292. Retrieved from [Link]
- Nadkarni, R. A. (Ed.). (2007). Guide to ASTM test methods for the analysis of petroleum products and lubricants.
-
Stratiev, D., et al. (2022). Challenges in Petroleum Characterization—A Review. Energies, 15(21), 7765. Retrieved from [Link]
- Barman, S. (2019). Chromatographic Techniques for Petroleum and Related Products.
-
Aguilar Felletti, B. (2023). Role of High-Performance Liquid Chromatography in the Analysis of Crude Oil and Fuel. AZoM. Retrieved from [Link]
-
Kelly, C. N., Binkley, J. E., & Fell, L. M. (n.d.). Optimizing GCxGC Parameters for Petroleum Analysis Using a Free Web-Based Tool. LECO Corporation. Retrieved from [Link]
- D'Andrilli, J., et al. (2013). Proper Tuning of Comprehensive Two-Dimensional Gas Chromatography (GC×GC) to Optimize the Separation of Complex Oil Fractions.
- Beens, J., & Brinkman, U. A. T. (2001). The role of gas chromatography in compositional analyses in the petroleum industry.
- Reddy, C. M., et al. (2007). Resolving the Unresolved Complex Mixture in Petroleum-Contaminated Sediments. Environmental Science & Technology, 41(10), 3583-3588.
-
Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. Retrieved from [Link]
-
Restek Corporation. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Troubleshooting Chromatographic Contamination Ghost peaks/carryover. Retrieved from [Link]
-
Chemistry Matters Inc. (n.d.). Comprehensive two-dimensional gas chromatography (GCxGC). Retrieved from [Link]
-
Hill Laboratories. (n.d.). TPH Reference Chromatograms. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Total Petroleum Hydrocarbons in Environmental Samples Using Ultra-Fast Gas Chromatography. Retrieved from [Link]
-
American Petroleum Institute. (n.d.). Frequently Asked Questions About TPH Analytical Methods for Crude Oil. Retrieved from [Link]
-
Scion Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
Interstate Technology & Regulatory Council. (2018). TPH Risk Evaluation at Petroleum-Contaminated Sites. Retrieved from [Link]
-
Environment and Climate Change Canada. (n.d.). Summary methods for the analysis of physical properties, chemical composition, and behavior of petroleum products. Retrieved from [Link]
Sources
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- 7. researchgate.net [researchgate.net]
- 8. chemistry-matters.com [chemistry-matters.com]
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- 12. files.core.ac.uk [files.core.ac.uk]
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- 16. prime.erpnext.com [prime.erpnext.com]
Technical Support Center: Method Validation for Quantitative Analysis of Branched Alkanes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the quantitative analysis of branched alkanes. The complex nature of these analytes, characterized by numerous structurally similar isomers, presents unique challenges in method validation. This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments, ensuring the development of robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is method validation particularly challenging for branched alkanes?
A1: The primary challenge in the quantitative analysis of branched alkanes lies in their immense structural diversity and similar physicochemical properties.[1] This leads to:
-
Co-elution: A vast number of isomers with very close boiling points often co-elute, making baseline separation difficult to achieve with standard gas chromatography (GC) methods.[1]
-
Peak Identification: Unambiguous identification of each branched alkane in a complex mixture is difficult, which is a prerequisite for accurate quantification.[2][3]
-
Lack of Certified Reference Materials: Obtaining pure standards for every single branched alkane isomer in a sample is often impractical, complicating the assessment of accuracy and linearity.
Q2: Which regulatory guidelines should I follow for method validation in this context?
A2: For pharmaceutical applications, the most relevant guidelines are the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures" and the U.S. Food and Drug Administration's (FDA) "Bioanalytical Method Validation" guidance.[4][5][6][7][8][9] These documents outline the essential validation parameters, including:
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
While these guidelines are not specific to branched alkanes, their principles form the basis for a scientifically sound validation protocol.
Q3: What is the most suitable analytical technique for quantitative analysis of branched alkanes?
A3: Gas Chromatography (GC) is the industry standard for analyzing volatile and semi-volatile compounds like alkanes.[10] The choice of detector is critical:
-
Flame Ionization Detector (FID): GC-FID is highly sensitive to hydrocarbons and provides a uniform response factor for similar compounds, making it ideal for quantitative analysis where the primary goal is to determine the amount of each component.[10]
-
Mass Spectrometry (MS): GC-MS provides an additional layer of specificity by identifying compounds based on their mass-to-charge ratio (m/z), which is invaluable for peak identification in complex mixtures.[10][11]
For comprehensive analysis, a combination of both techniques is often employed.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Issue 1: Poor Peak Resolution and Co-elution of Isomers
Symptoms:
-
Broad, overlapping peaks in the chromatogram.
-
Inability to accurately integrate individual analyte peaks.
-
Inconsistent retention times.
Root Cause Analysis and Solutions:
The separation of branched alkanes is primarily governed by the stationary phase of the GC column and the temperature program.[1]
Workflow for Troubleshooting Poor Resolution:
Caption: A step-by-step workflow for diagnosing the root cause of poor peak resolution.
Step-by-Step Protocol:
-
Column Selection:
-
Expertise & Experience: Non-polar stationary phases, such as 100% polydimethylsiloxane (PDMS), are the standard for analyzing non-polar branched alkanes, where elution is primarily based on boiling points.[1] For complex mixtures, consider columns with enhanced shape selectivity.
-
Action: Ensure you are using a long capillary column (e.g., >30 m) with a thin film thickness to maximize resolution.
-
-
Optimize the Temperature Program:
-
Causality: A slow temperature ramp rate allows more time for analytes with close boiling points to separate on the column.
-
Action: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 2-3°C/min). Incorporate isothermal holds at temperatures where critical separations occur.
-
-
Verify Carrier Gas Flow Rate:
-
Causality: The carrier gas flow rate affects the efficiency of the separation. An optimal flow rate ensures sharp, well-defined peaks.
-
Action: Check and optimize the carrier gas (e.g., Helium or Hydrogen) flow rate to achieve the best resolution for your specific column dimensions.
-
-
Perform Column Maintenance:
-
Causality: Contamination at the head of the column can lead to peak broadening and tailing.
-
Action: Trim 10-20 cm from the inlet of the column to remove non-volatile residues.[12]
-
Issue 2: Inaccurate Quantification due to Matrix Effects
Symptoms:
-
Poor accuracy and precision in recovery studies.
-
Non-linear calibration curves.
-
Inconsistent results between different sample batches.
Root Cause Analysis and Solutions:
Matrix effects occur when other components in the sample interfere with the analysis of the target analytes. In the context of branched alkanes, this is common in complex hydrocarbon mixtures like petroleum products or biological samples.
Step-by-Step Protocol:
-
Sample Preparation:
-
Expertise & Experience: The goal of sample preparation is to isolate the branched alkanes from interfering matrix components.
-
Action: Employ a sample cleanup technique such as Solid-Phase Extraction (SPE) or liquid-liquid extraction to remove polar or high molecular weight interferences.
-
-
Use of an Internal Standard:
-
Causality: An internal standard (IS) that is chemically similar to the analytes but not present in the sample can compensate for variations in sample injection volume and matrix effects.
-
Action: Select an appropriate internal standard (e.g., a deuterated analog or a branched alkane not present in your sample) and add a known amount to all standards, controls, and samples.
-
-
Matrix-Matched Calibrators:
-
Causality: Preparing calibration standards in a matrix that is identical to the sample matrix can account for consistent matrix effects.
-
Action: If a blank matrix is available, prepare your calibration standards in this matrix to mimic the sample composition.
-
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria based on ICH and FDA guidelines.[4][6][13]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To ensure the method can unequivocally assess the analyte in the presence of other components. | No significant interference at the retention time of the analyte. Peak purity analysis (if using GC-MS). |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery typically within 85-115% for drug development applications. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (RSD) < 15%; Intermediate Precision (RSD) < 20%. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters like temperature, flow rate, etc., are slightly varied. |
Experimental Protocol Example: GC-FID Method Validation
This section provides a general workflow for validating a GC-FID method for the quantitative analysis of a specific branched alkane (e.g., 2,3-Dimethylheptane) in a simple matrix.
Caption: A generalized workflow for the validation of a quantitative GC method.
1. System Suitability Test (SST):
-
Purpose: To ensure the GC system is performing correctly before starting the validation experiments.[11]
-
Procedure:
-
Inject a mid-concentration standard solution six times.
-
Calculate the Relative Standard Deviation (RSD) of the peak area and retention time.
-
-
Acceptance Criteria: RSD for peak area < 2%, RSD for retention time < 1%.
2. Specificity:
-
Procedure:
-
Inject a blank matrix sample.
-
Inject the analyte standard.
-
Inject a spiked matrix sample.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank matrix.
3. Linearity and Range:
-
Procedure:
-
Prepare a series of at least five calibration standards spanning the expected concentration range.
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.
4. Accuracy and Precision:
-
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high).
-
Analyze five replicates of each QC level on the same day (repeatability) and on three different days (intermediate precision).
-
-
Acceptance Criteria: Accuracy within 85-115%, Precision (RSD) < 15%.
References
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
Conducting GC Method Validation Using High Accuracy Standards. Environics, Inc. Available at: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
Gas Chromatographic Analysis of Polymethyl-Substituted Alkanes. Journal of Chromatographic Science. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
Analytical Validation Quick Reference Guide. ChromSolutions Ltd. Available at: [Link]
Sources
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- 3. chemicke-listy.cz [chemicke-listy.cz]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
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- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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Technical Support Center: Mastering the Resolution of Mono- and Di-branched Alkane Isomers
Welcome to the technical support center dedicated to enhancing the gas chromatographic (GC) resolution of mono- and di-branched alkane isomers. This resource is designed for researchers, scientists, and drug development professionals who encounter the analytical challenges posed by these structurally similar compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles and optimize your separation methods.
The Challenge of Branched Alkane Isomer Separation
The separation of mono- and di-branched alkane isomers is a persistent challenge in gas chromatography. Due to their identical molecular weights and often very close boiling points, achieving baseline resolution can be difficult.[1] Since gas chromatography on non-polar columns primarily separates compounds based on their boiling points, isomers with similar boiling points will have similar retention times, leading to co-elution.[1] The degree and position of branching also influence the molecule's volatility and its interaction with the stationary phase, adding another layer of complexity to the separation.[1]
This guide provides practical, field-proven insights to overcome these challenges, grounded in the principles of chromatographic science.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.
Problem 1: Poor Resolution and Co-elution of Isomers
You observe shouldering peaks or a single broad peak where you expect to see multiple isomer peaks.
Immediate Checks:
-
Confirm Peak Identity: If possible, use a mass spectrometer (MS) detector to check for co-eluting compounds. If the mass spectra at the beginning and end of a peak are different, it's a clear indication of co-elution.[2]
-
Review Chromatogram for Obvious Issues: Look for signs of asymmetry. A shoulder on a peak is a strong indicator of co-elution.[3]
Troubleshooting Workflow:
A logical workflow for troubleshooting poor peak resolution.
Step-by-Step Solutions:
-
Optimize the Oven Temperature Program: For isomers with very similar boiling points, a slow temperature ramp is crucial.[1][4]
-
Action: Decrease the temperature ramp rate (e.g., to 1-5 °C/min). This increases the interaction time of the isomers with the stationary phase, enhancing separation.[4]
-
Rationale: A slower ramp provides more opportunity for the subtle differences in volatility and structure between isomers to manifest as differences in retention time.[5] For every 15°C decrease in temperature, retention time roughly doubles, which can significantly impact the resolution of early-eluting peaks.[5]
-
-
Adjust the Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening and reduced efficiency.[1]
-
Action: Optimize the linear velocity of your carrier gas. For helium, this is typically in the range of 30-40 cm/s.[1]
-
Rationale: Each carrier gas has an optimal linear velocity at which it provides the highest column efficiency (the van Deemter curve's minimum). Operating at this optimum minimizes peak broadening and maximizes resolution.[6]
-
-
Evaluate and Select the Right GC Column: The column is the most critical factor for a successful separation.[7]
-
Stationary Phase: For alkanes, a non-polar stationary phase like 100% dimethylpolysiloxane (PDMS) or 5% phenyl-95% dimethylpolysiloxane is the standard choice, as separation is primarily driven by boiling point differences.[7][8]
-
Column Dimensions:
-
Length: Longer columns provide higher resolution. If you're using a 30m column, consider a 60m or even 100m column for complex mixtures.[8][9] Keep in mind that doubling the column length does not double the resolution; it increases it by a factor of the square root of two.[9]
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm) offer higher efficiency and resolution compared to standard 0.25 mm or 0.32 mm ID columns.[8][10]
-
Film Thickness: Thicker films are suitable for volatile analytes, while thinner films are better for higher boiling point compounds.[8]
-
-
| Parameter | Effect on Resolution | Considerations |
| Longer Column Length | Increases resolution | Increases analysis time and back pressure.[9] |
| Smaller Internal Diameter | Increases efficiency and resolution | Lower sample capacity; may require specialized equipment.[9][10] |
| Thinner Film Thickness | Better for high-boiling isomers | May not be suitable for very volatile compounds.[8] |
-
Consider Comprehensive Two-Dimensional GC (GCxGC): For extremely complex samples containing a multitude of isomers, GCxGC is a powerful solution.[11][12]
-
Action: Employ a GCxGC system, which uses two columns of different selectivity connected by a modulator.[11][13] A common setup for hydrocarbon analysis is a non-polar column in the first dimension and a more polar column in the second dimension.[14]
-
Rationale: GCxGC provides a significant increase in peak capacity by separating the sample in two dimensions.[14] Compounds that co-elute on the first column can be separated on the second, and the structured nature of the resulting chromatogram (contour plot) allows for the grouping of compounds by chemical class.[13][15]
-
Problem 2: Peak Tailing
You observe asymmetrical peaks where the latter half of the peak is broader than the front half. This can compromise accurate integration and reduce resolution.[16]
Troubleshooting Workflow:
A systematic approach to troubleshooting peak tailing.
Step-by-Step Solutions:
-
Check for Active Sites in the System: Peak tailing for alkanes, especially higher molecular weight ones, is often caused by active sites within the GC system.[1]
-
Action:
-
Rationale: Active sites, such as exposed silanol groups in the liner or on the column, can interact with analytes, causing them to adsorb and then desorb slowly, resulting in a tailing peak shape.[1]
-
-
Verify Proper Column Installation and Integrity: A poor column cut or incorrect installation can create dead volumes and disrupt the carrier gas flow path.[16]
-
Action:
-
Rationale: Jagged cuts or improper installation can cause turbulence in the carrier gas flow, leading to peak distortion.[16]
-
-
Review Injection Parameters:
-
Sample Overload: Injecting too much sample can lead to peak tailing.[1]
-
Action: Dilute the sample or increase the split ratio.[1]
-
-
Injector Temperature: If the injector temperature is too low, higher molecular weight compounds may not vaporize completely and instantaneously.[1]
-
Action: Increase the injector temperature, but do not exceed the column's maximum operating temperature.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the separation of mono- and di-branched alkane isomers so difficult?
The primary difficulty lies in their similar physical and chemical properties. Isomers have the same molecular weight and often have very close boiling points.[1] Since gas chromatography on non-polar columns separates compounds mainly by their boiling points, isomers with similar boiling points will have similar retention times, leading to co-elution.[1] The degree of branching also affects volatility, further complicating the separation.[1]
Q2: How does the position of a methyl branch affect an alkane's retention time?
The position of the methyl branch significantly impacts retention time. Generally, alkanes with more central branching are more compact and have lower boiling points.[1][17] This leads to shorter retention times on non-polar columns compared to their less branched or linear counterparts. For monomethylalkanes, isomers with the methyl group closer to the center of the chain tend to elute earlier.[1][18] For example, 2-methyl isomers typically elute later than isomers with the methyl group in the middle of the carbon chain.[1]
Q3: When should I consider using a more polar stationary phase for branched alkane analysis?
While non-polar stationary phases are the standard for separating alkanes based on boiling points, a mid-polarity or polar stationary phase can be beneficial when analyzing complex mixtures containing branched alkanes along with other compound classes like alkenes or aromatics.[1] A polar column introduces different selectivity based on dipole-dipole or hydrogen bonding interactions, which can help resolve isomers that co-elute on a non-polar column.[1]
Q4: What are Kovats Retention Indices and how are they useful for identifying branched alkanes?
The Kovats Retention Index (RI) is a standardized method for reporting retention times in gas chromatography. It relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it.[1] This makes retention data less dependent on specific instrument conditions (e.g., temperature program, flow rate) and allows for better comparison of data between different laboratories and instruments.[1] For branched alkanes, for which commercial standards are often unavailable, comparing calculated RIs to databases is a crucial tool for tentative identification.[1][18]
Q5: What is the first parameter I should adjust if I have co-eluting peaks?
The first and often most effective parameter to adjust is the oven temperature program.[5] By slowing down the ramp rate, you increase the time the analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting compounds.[1][4]
Experimental Protocols
Protocol 1: General Screening Method for C8-C16 Branched Alkanes
This protocol provides a starting point for developing a separation method for moderately complex mixtures of branched alkanes.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID x 0.25 µm 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5 type).
-
Injector: Split/splitless inlet at 250 °C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold at 200 °C for 10 minutes.
-
-
Detector: FID at 250 °C.
Protocol 2: High-Resolution Method for Closely Eluting Isomers
This protocol is designed to enhance the resolution of difficult-to-separate isomers.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: 60 m x 0.18 mm ID x 0.18 µm 100% Dimethylpolysiloxane (e.g., DB-1 type).
-
Injector: Split/splitless inlet at 250 °C with a split ratio of 100:1.
-
Carrier Gas: Hydrogen at a constant linear velocity of 40 cm/s.
-
Oven Program:
-
Initial temperature: 35 °C, hold for 10 minutes.
-
Ramp: 2 °C/min to 180 °C.
-
Hold at 180 °C for 15 minutes.
-
-
Detector: FID at 250 °C.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Overcoming Co-elution in GC Analysis of Alkane Isomers.
- Wikipedia.
- BenchChem. improving resolution of dimethylalkane isomers in GC.
- UNL Digital Commons. Elution Patterns From Capillary GC For Methyl-Branched Alkanes.
- BenchChem. (2025).
- ACS Publications. (2021). Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels.
- ResearchGate.
- Drawell.
- Chemistry LibreTexts. (2021). 12.
- LCGC. (2021). Capillary Gas Chromatography: Getting the Best Separation Without Turning (Too Many) Wrenches.
- Chemistry Matters, Inc.
- Dergipark.
- LCGC. (2017).
- Sigma-Aldrich. GC Column Selection Guide.
- Restek.
- AELAB. (2025).
- AZoM. (2018). Two-Dimensional Gas Chromatography (GCxGC)
- Sigma-Aldrich. GC Column Selection Guide.
- RSC Publishing. (2025).
- Phenomenex. (2025). Guide to Choosing a GC Column.
- MilliporeSigma. GC Column Selection Guide.
- Agilent.
- PMC. (2020).
- Figshare.
- Sigma-Aldrich. Approaches to Increasing GC Speed, Resolution and Responses.
- Axion Labs.
- LCGC. (2020).
- YouTube. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks.
- Peak Scientific.
- Chemistry Stack Exchange. (2014).
- SciSpace. (2020).
- PubMed. (2022). High-Capacity Splitting of Mono- and Dibranched Hexane Isomers by a Robust Zinc-Based Metal-Organic Framework.
- Oxford Academic.
- Chemistry LibreTexts. (2024).
- riomaisseguro.rio.rj.gov.br. Branched Chain Alkanes.
- ResearchGate. (2020).
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Validation & Comparative
A Comparative Guide to 2,2,4,5-Tetramethylheptane and 2,2,4-Trimethylpentane as Standards
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry and fuel science, the selection of an appropriate standard is paramount for achieving accurate, reproducible, and meaningful results. For decades, 2,2,4-trimethylpentane, commonly known as isooctane, has served as a cornerstone reference material, most notably defining the 100-point on the octane rating scale for gasoline.[1] Its well-characterized properties and extensive history of use have solidified its position as a trusted standard in various applications, including chromatography and spectroscopy.[2][3]
This guide presents a comprehensive comparison between the established standard, 2,2,4-trimethylpentane, and a lesser-known, more complexly branched isomer, 2,2,4,5-tetramethylheptane. It is important to note that while 2,2,4-trimethylpentane has been the subject of extensive study, publicly available experimental data on this compound is scarce. Therefore, this comparison will leverage established principles of hydrocarbon chemistry and structure-property relationships to infer the potential characteristics and performance of this compound as a standard, alongside the well-documented data for isooctane.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental aspect of a standard's suitability lies in its intrinsic physical and chemical properties. These characteristics dictate its behavior in various analytical systems and its stability over time. The following table summarizes the key properties of 2,2,4-trimethylpentane and the predicted properties of this compound, based on its molecular structure and trends observed in similar highly-branched alkanes.
| Property | 2,2,4-Trimethylpentane (Isooctane) | This compound (Predicted/Inferred) |
| Chemical Formula | C₈H₁₈ | C₁₁H₂₄ |
| Molecular Weight | 114.23 g/mol [1] | 156.31 g/mol [2] |
| CAS Number | 540-84-1[1] | 61868-45-9[2] |
| Boiling Point | 99.3 °C[1] | Higher than isooctane, likely in the range of 170-190 °C |
| Melting Point | -107.4 °C[1] | Lower than isooctane due to increased branching |
| Density | 0.692 g/cm³[1] | Likely higher than isooctane |
| Octane Rating | 100 (by definition)[1] | Predicted to be >100 |
| Chemical Inertness | High[2] | High, characteristic of branched alkanes |
| Solubility | Insoluble in water, soluble in organic solvents[2] | Insoluble in water, soluble in organic solvents |
Molecular Structure and its Implications for Use as a Standard
The arrangement of atoms within a molecule profoundly influences its properties and, consequently, its suitability as a standard.
Caption: Molecular structures of 2,2,4-trimethylpentane and this compound.
2,2,4-Trimethylpentane (Isooctane): Its compact, branched structure is key to its high octane rating.[1] This structure is more resistant to autoignition (knocking) under compression compared to straight-chain alkanes.[4] Its relatively low boiling point and high purity make it an excellent solvent and standard for gas chromatography (GC) and high-performance liquid chromatography (HPLC).[3][5]
This compound: This molecule is a larger, more highly branched alkane. Based on established structure-activity relationships, the increased branching in this compound is expected to confer an even higher resistance to autoignition, suggesting an octane rating exceeding 100.[5] Its higher molecular weight and predicted higher boiling point would result in longer retention times in gas chromatography compared to isooctane. This could be advantageous in analyses where isooctane elutes too close to the solvent front or other early-eluting compounds.
Performance as a Standard: A Comparative Outlook
Fuel Science: The Octane Rating Benchmark
Chromatography: The Internal Standard
In quantitative chromatography, an internal standard is a compound added in a constant amount to samples, the blank, and calibration standards. The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for variations in injection volume and sample preparation.
Isooctane is a commonly used internal standard in gas chromatography for the analysis of non-polar compounds due to its chemical inertness and volatility.[5] However, its relatively early elution time can sometimes be a disadvantage, leading to co-elution with the solvent peak or other volatile analytes.
This compound , with its predicted higher boiling point and consequently longer retention time, could serve as a valuable alternative internal standard in situations where isooctane is not suitable. It would elute later in the chromatogram, reducing the likelihood of interference with early-eluting peaks.
Experimental Protocol: Evaluating this compound as a Gas Chromatography Internal Standard
To empirically validate the suitability of this compound as an internal standard, a systematic study is required. The following protocol outlines a typical workflow for such an evaluation.
Caption: Workflow for evaluating a new internal standard in gas chromatography.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte of interest in a suitable solvent (e.g., hexane) at a known concentration (e.g., 1000 µg/mL).
-
Prepare separate stock solutions of 2,2,4-trimethylpentane and this compound in the same solvent at the same concentration.
-
-
Preparation of Calibration Standards:
-
Create two sets of calibration standards by spiking varying concentrations of the analyte stock solution into vials.
-
To one set, add a fixed amount of the 2,2,4-trimethylpentane internal standard solution to each vial.
-
To the second set, add the same fixed amount of the this compound internal standard solution to each vial.
-
-
Gas Chromatography (GC) Analysis:
-
Analyze both sets of calibration standards using a GC system equipped with a Flame Ionization Detector (FID).
-
Use a non-polar capillary column suitable for hydrocarbon analysis.
-
Develop a temperature program that ensures good separation of the analyte, both internal standards, and the solvent.
-
-
Data Analysis and Evaluation:
-
For each set of standards, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the linearity of the calibration curves (R² value).
-
Compare the precision and accuracy of the measurements obtained with each internal standard.
-
Assess the resolution of each internal standard from the solvent and analyte peaks.
-
Conclusion: An Established Workhorse and a Promising Contender
2,2,4-Trimethylpentane (Isooctane) is, and will likely remain, a critical standard in many scientific disciplines due to its well-defined properties and historical significance. Its role in the octane rating system is foundational, and its utility as a solvent and chromatographic standard is well-established.
This compound , while lacking extensive experimental characterization, presents a compelling theoretical case as a specialized standard. Its predicted higher octane rating and longer chromatographic retention time suggest it could offer advantages in specific high-performance fuel applications and analytical methods where isooctane falls short. Further empirical research is necessary to fully elucidate the properties and potential of this complex hydrocarbon and validate its use as a reliable standard. This guide serves as a starting point for researchers interested in exploring novel reference materials and pushing the boundaries of analytical and fuel science.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Stenutz. (n.d.). 2,4,5,5-tetramethylheptane.
- BenchChem. (2025). A Comparative Analysis of 2,2,3,3-Tetramethylheptane and Isooctane as High-Performance Fuel Additives.
- PubChem. (n.d.). 2,3,4,5-Tetramethylheptane. National Center for Biotechnology Information.
- National Bureau of Standards. (n.d.). Properties of purified normal heptane and isooctane (2,2,4-trimethylpentane).
- PubChem. (n.d.). 2,4,4,5-Tetramethylheptane. National Center for Biotechnology Information.
- Journal of the American Chemical Society. (n.d.). Hydrocarbons. IX.1 2,2,4-Trimethylheptane, 2,2,4-Trimethyloctane, 2,2,4,6-Tetramethylheptane and 2,2,4,5,5-Pentamethylhexane.
- NIST. (n.d.). octane, 2,3,4,5-tetramethyl-. National Institute of Standards and Technology.
- ResearchGate. (n.d.). Structure of (a) n-heptane and (b) 2,2,4-trimethylpentane.
- Wikipedia. (n.d.). 2,2,4-Trimethylpentane.
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Navigating the Labyrinth of C11H24: A Comparative GC-MS Analysis of Tetramethylheptane Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical entities is paramount. Branched-chain alkanes, such as the isomers of tetramethylheptane (C11H24), present a formidable analytical challenge due to their identical molecular weight and often subtle differences in physicochemical properties. This technical guide provides an in-depth comparative analysis of tetramethylheptane isomers utilizing Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights and experimental data to empower confident isomer differentiation.
The Analytical Hurdle: Why Tetramethylheptane Isomers are Difficult to Distinguish
The structural diversity of tetramethylheptane isomers, all sharing the same molecular formula, leads to overlapping boiling points and similar polarities. This makes their separation by conventional chromatographic techniques challenging. Furthermore, their mass spectra, generated by electron ionization (EI), can exhibit many common fragment ions, complicating unambiguous identification. However, by leveraging the high resolving power of modern capillary gas chromatography and the detailed structural information from mass spectrometry, we can effectively navigate this analytical labyrinth.
A Validated GC-MS Protocol for Isomer Differentiation
This protocol is designed to provide a robust and reproducible method for the separation and identification of tetramethylheptane isomers. The causality behind each parameter selection is explained to ensure a self-validating system.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of tetramethylheptane isomers.
Detailed Methodological Parameters
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B or equivalent single quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane non-polar column). Rationale: A non-polar stationary phase is chosen to separate the non-polar tetramethylheptane isomers primarily based on their boiling points and molecular shape.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 5°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
Rationale: A temperature program is employed to ensure adequate separation of these closely eluting isomers and to accommodate a range of volatilities.
-
-
Injector:
-
Temperature: 250°C.
-
Mode: Splitless for 1 minute, then a split ratio of 50:1. Rationale: A splitless injection is used for trace analysis, while a split injection is suitable for higher concentrations to prevent column overloading.
-
-
Injection Volume: 1 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: 70 eV is the standard EI energy, which provides reproducible fragmentation patterns for library matching.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-200.
-
Solvent Delay: 3 minutes.
Comparative Analysis: Differentiating Isomers by Retention and Fragmentation
The key to distinguishing tetramethylheptane isomers lies in a two-pronged approach: comparing their gas chromatographic retention behavior and scrutinizing their mass spectral fragmentation patterns.
Gas Chromatographic Separation and Kovats Retention Indices
On a non-polar stationary phase, the elution order of branched alkanes is generally governed by their boiling points, which are influenced by the degree of branching. More compact, highly branched isomers tend to have lower boiling points and thus elute earlier than their less branched, more linear counterparts.
To standardize retention times across different instruments and laboratories, the Kovats Retention Index (RI) is employed. This system relates the retention time of an analyte to that of n-alkanes eluting before and after it.[1]
Table 1: Representative Kovats Retention Indices of Tetramethylheptane Isomers on a Non-Polar Column
| Isomer | Structure | Expected Elution Order | Kovats Retention Index (RI) |
| 2,2,4,4-Tetramethylheptane | Highly Branched | Early | ~950-970 |
| 2,2,6,6-Tetramethylheptane | Highly Branched | Early | 966.6[2] |
| 2,2,5,5-Tetramethylheptane | Highly Branched | Early | ~970-990 |
| 2,3,4,5-Tetramethylheptane | Less Branched | Late | ~1050-1080 |
Note: The provided RI for 2,2,6,6-tetramethylheptane is from a standard non-polar column and serves as a reference. The other RI values are estimates based on general elution behavior. Actual values should be determined experimentally by co-injection with n-alkane standards.
Mass Spectral Fragmentation: A Window into Molecular Structure
Electron ionization of alkanes induces fragmentation, primarily through the cleavage of C-C bonds. The resulting fragmentation patterns are dictated by the stability of the carbocations formed.[3][4] Cleavage is favored at branching points, as this leads to the formation of more stable tertiary and secondary carbocations.[5]
Caption: General fragmentation pathways for tetramethylheptane isomers.
Case Study: 2,2,6,6-Tetramethylheptane
The mass spectrum of 2,2,6,6-tetramethylheptane is characterized by a prominent base peak at m/z 57, corresponding to the stable tert-butyl cation ([C(CH3)3]+).[6] The molecular ion (m/z 156) is typically very weak or absent. Another significant peak is observed at m/z 99, resulting from the loss of a tert-butyl radical.
Table 2: Comparative Expected Fragmentation Patterns of Tetramethylheptane Isomers
| Isomer | Key Structural Feature | Expected Major Fragment Ions (m/z) and Rationale |
| 2,2,6,6-Tetramethylheptane | Two quaternary carbons separated by a propyl chain | 57 (Base Peak): [C(CH3)3]+, a very stable tert-butyl cation. 99: [M - 57]+, loss of a tert-butyl radical. |
| 2,2,4,4-Tetramethylheptane | Two adjacent quaternary carbons | 57 (Base Peak): [C(CH3)3]+, a very stable tert-butyl cation. 85: [M - 71]+, loss of a C5H11 radical. |
| 2,3,4,5-Tetramethylheptane | Multiple methyl branches along the main chain | A more complex spectrum with significant peaks at m/z 43, 57, 71, 85 , corresponding to various stable secondary and tertiary carbocations formed by cleavage at different branching points. |
Data Interpretation and Isomer Differentiation: A Synergistic Approach
Confident identification of tetramethylheptane isomers is achieved by combining the information from both the chromatographic separation and the mass spectral fragmentation.
-
Retention Index Matching: The experimentally determined Kovats Retention Index is the first point of comparison. Matching the RI of an unknown peak with that of a known standard or a reliable database provides strong evidence for its identity.
-
Mass Spectral Interpretation: The fragmentation pattern provides a structural fingerprint. The presence and relative abundance of key fragment ions, particularly those resulting from cleavage at branching points, are crucial for differentiating between isomers. For instance, the pronounced m/z 57 peak is a strong indicator of a tert-butyl group, as seen in 2,2,6,6- and 2,2,4,4-tetramethylheptane. The absence or low abundance of this peak, coupled with a more distributed fragmentation pattern, would suggest an isomer like 2,3,4,5-tetramethylheptane.
By integrating these two data points, a highly reliable and defensible identification can be made, even for these challenging isomeric compounds.
References
-
NIST. (n.d.). 2,2,6,6-Tetramethylheptane. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,6,6-Tetramethylheptane. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Liverpool. (n.d.). Alkanes. Retrieved from [Link]
-
V.N.V. College. (n.d.). Branched chain alkanes. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.9.2. Retrieved from [Link]
-
NIST. (n.d.). Gas Chromatographic Retention Data. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
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- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
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- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Quantitative Method for 2,2,4,5-Tetramethylheptane
For researchers, scientists, and drug development professionals, the robust validation of a quantitative analytical method is the bedrock of reliable data. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of a quantitative assay for 2,2,4,5-tetramethylheptane, a branched-chain alkane. Moving beyond a simple checklist of validation parameters, we will delve into the causality behind experimental choices, ensuring a self-validating system that stands up to scientific scrutiny.
Foundational Principles: Aligning with International Standards
The validation of any analytical procedure must demonstrate its suitability for the intended purpose.[1] For quantitative methods, this means ensuring the procedure can accurately and precisely measure the concentration of the analyte. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework that is widely accepted by regulatory authorities globally.[1][2][3][4] Similarly, the U.S. Food and Drug Administration (FDA) offers detailed guidance on bioanalytical method validation, which, while often focused on drug molecules in biological matrices, provides invaluable principles applicable to a wide range of analytical scenarios.[5][6][7][8][9]
This guide will be structured around the core validation characteristics outlined in these authoritative documents, providing a comparative analysis of different approaches where applicable.
Analytical Technique Selection: Gas Chromatography Coupled with Mass Spectrometry (GC-MS) vs. Flame Ionization Detection (GC-FID)
Given the volatile nature of this compound, gas chromatography (GC) is the separation technique of choice. The primary decision point lies in the detection method.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Selectivity | High: Provides structural information for definitive peak identification. | Lower: Responds to any compound that combusts. |
| Sensitivity | Generally higher, especially in Selected Ion Monitoring (SIM) mode. | Excellent for hydrocarbons, but may be less sensitive than SIM-MS. |
| Linearity | Wide linear range. | Very wide linear range. |
| Cost & Complexity | Higher initial cost and more complex operation. | Lower cost and simpler operation. |
| Application | Ideal for complex matrices where specificity is critical. | Suitable for simpler matrices where the analyte is well-resolved. |
For the purpose of this guide, we will focus on a GC-MS method, as its high selectivity provides an inherent layer of trustworthiness in the data, a critical aspect for drug development and scientific research. The principles discussed, however, are largely transferable to a GC-FID method.
The Validation Workflow: A Step-by-Step Guide with In-Depth Rationale
The validation process can be visualized as a logical progression, with each step building upon the last to create a comprehensive picture of the method's performance.
Caption: Comparison of Headspace and Liquid Injection workflows for GC-MS analysis.
Conclusion
The validation of a quantitative method for this compound is a systematic process that ensures the generation of reliable and defensible data. By adhering to the principles outlined in authoritative guidelines such as ICH Q2(R1) and leveraging the specificity of techniques like GC-MS, researchers can build a robust and trustworthy analytical procedure. The choice between methodologies, such as headspace versus liquid injection, should be driven by the specific application, sample matrix, and desired performance characteristics. This guide serves as a framework for not only executing the necessary experiments but also understanding the fundamental scientific principles that underpin a truly validated method.
References
-
U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link] [5][7]3. International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link] [2][10]4. ASTM International. Manual on Hydrocarbon Analysis, 6th Edition. Retrieved from [Link] [11]5. SCION Instruments. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Retrieved from [Link] [12][13]6. U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link] [9]7. ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Sources
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- 4. starodub.nl [starodub.nl]
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- 12. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 13. scioninstruments.com [scioninstruments.com]
Inter-laboratory comparison of hydrocarbon analysis methods
An Inter-laboratory Guide to Hydrocarbon Analysis: Ensuring Data Comparability and Method Robustness
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for understanding and participating in inter-laboratory comparisons (ILCs) for hydrocarbon analysis. It is designed for researchers, scientists, and quality assurance professionals in the environmental, petroleum, and drug development sectors. Our objective is to move beyond mere procedural descriptions to elucidate the scientific principles that underpin robust and comparable analytical data. We will explore the design of effective ILCs, compare the primary analytical techniques, provide a detailed experimental protocol, and delve into the statistical interpretation of comparative data.
The Imperative for Comparability in Hydrocarbon Analysis
Hydrocarbon analysis is fundamental to a vast array of critical activities, from assessing environmental contamination at industrial sites to ensuring the quality and performance of petroleum products. The complexity of hydrocarbon mixtures, which can range from volatile gasoline-range organics to heavy crude oils, presents significant analytical challenges.[1] Given that results often inform high-stakes decisions—such as regulatory compliance, remediation strategies, or product specifications—it is paramount that data is reliable, accurate, and, most importantly, comparable across different laboratories.
Inter-laboratory comparisons, and their more formalized subset, Proficiency Testing (PT), are the primary tools for achieving this.[2][3] Participation in these programs allows a laboratory to validate its methods, identify potential biases, and demonstrate its competence to clients and regulatory bodies.[4][5] Organizations like ASTM International, the International Organization for Standardization (ISO), and the U.S. Environmental Protection Agency (EPA) have developed standardized methods and guidelines that form the bedrock of these comparisons.[6][7][8]
Designing a Robust Inter-laboratory Study
The success of any ILC hinges on a meticulously planned design. The universally recognized standard for this process is ASTM E691: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method .[9][10][11] This practice provides a statistical methodology for evaluating a test method's repeatability and reproducibility.
Key Pillars of ILC Design:
-
Clear Objectives: The study must have a defined purpose, whether it's to validate a new analytical method, assess the proficiency of participating labs, or certify a reference material.
-
Homogeneous and Stable Materials: The test samples distributed to all labs must be as identical as possible. Any variability in the samples themselves would invalidate a comparison of laboratory performance.
-
Representative Laboratory Pool: Participants should encompass the range of labs that would typically perform the analysis, using the equipment and personnel representative of routine operations.
-
Detailed Protocol and Reporting: All participants must receive unambiguous instructions for sample handling, analysis, and data reporting to minimize procedural variability.
The workflow for a typical ILC is outlined below.
Caption: Workflow for an Inter-laboratory Comparison Study.
Core Analytical Techniques and Their Method-Defined Variabilities
The term "Total Petroleum Hydrocarbons" (TPH) is not a measure of a specific compound but is fundamentally defined by the analytical method used.[12][13] This is a critical concept in ILCs, as different methods extract and quantify different ranges of hydrocarbons, leading to inherently different—yet equally valid—results. The choice of method must align with the study's objectives and the nature of the hydrocarbon contamination.
| Analytical Technique | Common Methods | Primary Application | Principle | Advantages | Limitations & ILC Challenges |
| Gas Chromatography (GC) | EPA 8015 (modified), NWTPH-Gx, NWTPH-Dx[13] | Quantifying volatile (gasoline-range) and semi-volatile (diesel-range) hydrocarbons in environmental samples. | Separates hydrocarbon components based on boiling point. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon.[14][15] | Excellent separation, high sensitivity, can be speciated by carbon range (e.g., C6-C12). | Volatilization of light ends during sample prep can cause negative bias.[16] Chromatographic settings and integration methods can be a major source of inter-laboratory variability. |
| Detailed Hydrocarbon Analysis (DHA) | ASTM D6729, D6730, D6733[17] | Characterizing individual and grouped (PIONA) components in spark-ignition fuels.[18] | High-resolution capillary GC separates hundreds of individual hydrocarbon isomers. | Provides highly detailed compositional data essential for fuel quality control. | Extremely complex chromatograms require precise calibration and standardized software for peak identification. Run times can be long.[18] |
| GC-Mass Spectrometry (GC/MS) | EPA 8260 (Volatiles), EPA 8270 (Semi-volatiles) | Identifying and quantifying specific target hydrocarbons (e.g., BTEX, PAHs) rather than TPH. | Separates components like GC, but the MS detector provides positive identification based on mass-to-charge ratio.[14][19] | High specificity and confidence in compound identification. | More expensive; not typically used for a "total" hydrocarbon value but for specific constituents within the mixture. |
| Infrared (IR) Spectrometry | EPA 418.1 (withdrawn), EPA 8440, ASTM D7066[16][20][21] | Rapid screening of TPH in water and soil. | Measures the absorbance of C-H bonds in an extract at a specific infrared wavelength (~2930 cm⁻¹).[16] | Fast, simple, and inexpensive. | Historically used ozone-depleting solvents (Freon).[20] Lacks specificity and can have positive interference from non-petroleum organic matter. Not suitable for volatile fractions.[16] |
| Gravimetric Analysis | EPA 1664A | Determination of n-hexane extractable material (HEM), often called "Oil and Grease." | A sample is extracted with n-hexane, the solvent is evaporated, and the non-volatile residue is weighed. | Simple, direct measurement of non-volatile material. | Measures all substances extractable by hexane, including vegetable oils and animal fats, not just petroleum hydrocarbons. Highly volatile components are lost. |
Experimental Protocol: TPH in Soil by GC-FID (Based on EPA Method 8015 Series)
This protocol is a representative example for determining diesel-range organics (DRO). Its self-validating nature comes from the integration of mandatory Quality Control (QC) checks.
Objective: To quantify extractable petroleum hydrocarbons (approx. C10-C28) in a soil matrix.
1. Sample Preparation and Extraction
- Rationale: The goal is to efficiently transfer hydrocarbons from the solid soil matrix into an organic solvent. Methanol is often used as it wets the soil and improves extraction efficiency for the primary solvent.
- Weigh out 10-30 g of the homogenized soil sample into a beaker.
- Fortify the sample with a surrogate standard (e.g., o-Terphenyl). The recovery of this known compound will validate the extraction efficiency for this specific sample.
- Mix the soil with an equal weight of anhydrous sodium sulfate to remove water, which interferes with the extraction.
- Transfer the sample to an appropriate extraction vessel (e.g., Soxhlet or pressurized fluid extractor).
- Extract the sample with a suitable solvent, such as a 1:1 mixture of acetone and hexane, for a defined period (e.g., 4-18 hours).
- Concentrate the resulting extract to a final volume of 1-5 mL using a Kuderna-Danish or similar apparatus.
2. Extract Cleanup (Silica Gel)
- Rationale: Environmental samples often contain polar, non-petroleum organic matter (e.g., humic acids) that can co-extract and interfere with the hydrocarbon analysis. Silica gel is a highly polar adsorbent that retains these polar interferences while allowing the non-polar hydrocarbons to pass through.[12][16]
- Prepare a chromatography column packed with 2-3 g of activated silica gel.
- Transfer the concentrated extract onto the top of the silica gel column.
- Elute the column with a non-polar solvent like hexane.
- Collect the eluate and concentrate it to a precise final volume (e.g., 1.0 mL). Add an internal standard (e.g., 5-α-androstane) at this stage for quantification.
3. GC-FID Analysis
- Rationale: The GC separates the hydrocarbons by boiling point, and the FID detects them. The resulting chromatogram shows a "hump" of unresolved complex material, characteristic of diesel or oil, with individual resolved peaks superimposed.
- Inject 1-2 µL of the final extract into the GC-FID.
- The GC is equipped with a capillary column suitable for hydrocarbon analysis (e.g., 30m x 0.32mm ID, DB-5 or similar).
- The oven temperature is programmed to ramp from a low starting temperature (e.g., 40°C) to a high final temperature (e.g., 320°C) to elute the full C10-C28 range.
- Calibrate the instrument using a series of diesel standards of known concentrations. The calibration curve must demonstrate a correlation coefficient (r²) ≥ 0.995.
4. Quality Control
- Rationale: QC checks ensure the entire analytical system is performing correctly.
- Method Blank: An analysis of clean sand carried through the entire process. It must be free of contamination.
- Laboratory Control Sample (LCS): A clean sand sample spiked with a known amount of diesel standard. Recovery must be within established laboratory limits (e.g., 70-130%).
- Matrix Spike/Matrix Spike Duplicate (MS/MSD): Two aliquots of a field sample are spiked with a known amount of diesel. The recovery and the relative percent difference (RPD) between the duplicates assess matrix interference and method precision.
- Surrogate Recovery: The recovery of o-Terphenyl in every sample must be within laboratory limits (e.g., 60-140%).
// Nodes
Sample [label="Soil Sample (10-30g)", fillcolor="#F1F3F4", fontcolor="#202124"];
Spike_S [label="Add Surrogate\n(e.g., o-Terphenyl)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Dry [label="Mix with Na₂SO₄", fillcolor="#F1F3F4", fontcolor="#202124"];
Extract [label="Solvent Extraction\n(e.g., Acetone/Hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Concentrate1 [label="Concentrate Extract", fillcolor="#FBBC05", fontcolor="#202124"];
Cleanup [label="Silica Gel Cleanup", fillcolor="#34A853", fontcolor="#FFFFFF"];
Concentrate2 [label="Concentrate to Final Volume", fillcolor="#FBBC05", fontcolor="#202124"];
Spike_IS [label="Add Internal Standard\n(e.g., 5-α-androstane)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
GC_FID [label="Inject into GC-FID", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Data [label="Data Analysis &\nQuantification", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
Sample -> Spike_S -> Dry -> Extract -> Concentrate1 -> Cleanup -> Concentrate2 -> Spike_IS -> GC_FID -> Data;
}
Caption: TPH in Soil by GC-FID Analytical Workflow.
Statistical Analysis and Interpretation of ILC Data
The statistical analysis of ILC data, as prescribed by ASTM E691, provides critical measures of a method's precision.[22]
-
Repeatability (s_r): The variability of results within a single laboratory under the most consistent conditions (same operator, same equipment, short time interval).
-
Reproducibility (s_R): The variability of results between different laboratories. This value is always larger than repeatability as it includes the within-lab variability plus the variability between labs.
These relationships are fundamental to understanding analytical performance.
Caption: Components of Measurement Variance in an ILC.
In proficiency testing schemes, a laboratory's performance is often summarized by a z-score . This score indicates how far a laboratory's result is from the consensus mean, expressed in units of standard deviation.[23]
Z-score = (Lab Result - Consensus Mean) / Standard Deviation for Proficiency Assessment
A z-score between -2.0 and +2.0 is generally considered satisfactory, while scores outside of ±3.0 are typically deemed unsatisfactory and trigger a corrective action investigation.[23]
Hypothetical ILC Data for TPH in Diesel (mg/kg):
| Laboratory ID | Replicate 1 | Replicate 2 | Lab Mean | Consensus Mean | z-score |
| Lab A | 2450 | 2550 | 2500 | 2500 | 0.00 |
| Lab B | 2300 | 2340 | 2320 | 2500 | -1.20 |
| Lab C | 2810 | 2790 | 2800 | 2500 | +2.00 |
| Lab D | 2510 | 2470 | 2490 | 2500 | -0.07 |
| Lab E | 1950 | 1990 | 1970 | 2500 | -3.53 |
In this example, Lab E's result would be flagged as unsatisfactory, requiring an investigation into potential causes such as calibration error, extraction inefficiency, or a calculation mistake.
References
- A review of analytical methods for the identification and quantification of hydrocarbons found in jet propellant 8 and related petroleum based fuels. (2006).
- IDENTITY AND ANALYSIS OF TOTAL PETROLEUM HYDROCARBONS.
- An overview of the standard methods for hydrocarbon type detection of fuels. (2024). Advances in the standards & applied sciences.
- Cross-Validation of Analytical Methods for Very Long-Chain Hydrocarbons: A Compar
- Manual on Hydrocarbon Analysis, 6th Edition.
- Total Petroleum Hydrocarbons Fact Sheet. U.S. Environmental Protection Agency (EPA).
- Method 8440: Total Recoverable Petroleum Hydrocarbons by Infrared Spectrophotometry. (1996). U.S. Environmental Protection Agency (EPA).
- ANALYTICAL METHODS FOR QUANTITATIVE AND QUALITATIVE DETERMINATION OF HYDROCARBONS AND OIL AND GREASE IN WATER AND WASTEWATER. (1986). Environmental Technology Letters.
- Ultim
- INTERNATIONAL STANDARD ISO 11504. (2012).
- Data Points - How can a laboratory demonstrate its proficiency?.
- E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. (2022).
- OVERVIEW OF TOTAL PETROLEUM HYDROCARBONS.
- Analytical Methods for Petroleum Hydrocarbons.
- ASTM-E691-23.pdf.
- ASTM D3921. eralytics.
- Ask the Editor: Chromatographic Methods for Hydrocarbon Analysis in Soil. LCGC North America.
- ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. (2023). The ANSI Blog.
- Determination of Hydrocarbons in Environmental Samples with Spectrum Two. SelectScience.
- Challenges in the determination of petroleum hydrocarbons in water by gas chromatography (hydrocarbon index).
- Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org.
- Petroleum proficiency testing (PT) schemes. LGC Standards.
- ASTM Methods. (2024). Summit Environmental Technologies.
- Proficiency testing and interlabor
- ASTM International Proficiency Testing Programs on Petroleum Products and Lubricants.
- Hydrocarbon standards for GC analysis 2016. LGC Standards.
- Petroleum Proficiency Testing Scheme (MAP). SABS Website.
- Application Method ME003 ASTM D-5765: Solvent extraction of Total Petroleum Hydrocarbons from soils and sediments using closed.
- Institute for Interlaboratory Studies.
- Proficiency Testing Scheme.
- Inter laboratory Comparison 2023 Report. (2024).
- Detailed Hydrocarbon Analysis (DHA). (2015). Peak Scientific.
- Petroleum and Fuels Proficiency Testing Programs for Labs.
- Interlaboratory Studies. (2007).
- Iso International Standards On Petroleum Products Prepared by ISO/TC 28 (Numerical List). Scribd.
- On the validation by inter-laboratory study of 'procedures' in chemical measurement. (2016). Analytical Methods.
- ISO 12185 Crude Oil and Petroleum Products - Determination of Density - Oscill
- Guidelines for Interlaboratory Testing Programs.
- Interlaboratory comparisons other than proficiency testing. Eurachem.
- What is a proficiency testing (PTP)
- ISO standards for the petroleum industry. Standard Norway.
- Trends in quality in the analytical laboratory. II. Analytical method validation and quality assurance. University of North Texas Chemistry.
- P-I-A-N-O Standards for Detailed Hydrocarbon Analyses. Sigma-Aldrich.
- Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. (2019). isobudgets.com.
- Hydrocarbon Lab Work: Insights into Industry Practices and Measurement Consider
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A Comparative Guide to the Kovats Retention Index of 2,2,4,5-Tetramethylheptane on Diverse GC Columns
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly in the separation sciences, the precise identification of compounds is paramount. Gas chromatography (GC) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, raw retention times can be notoriously variable, influenced by a myriad of instrumental factors. The Kovats retention index (RI) system provides a robust solution, converting retention times into system-independent constants, thereby facilitating inter-laboratory data comparison and enhancing the reliability of compound identification.[1] This guide offers a deep dive into the Kovats retention index of 2,2,4,5-tetramethylheptane, a representative branched alkane, and explores its elution behavior on gas chromatography columns of varying polarities.
The Kovats Retention Index: A Standardized Elution Scale
Developed by the Hungarian-born Swiss chemist Ervin Kováts in the 1950s, the retention index system normalizes the retention time of a compound to the retention times of a homologous series of n-alkanes.[1] For isothermal GC, the Kovats index (I) is calculated using the following formula:
I = 100 * [n + (log(t'R(analyte)) - log(t'R(n))) / (log(t'R(N)) - log(t'R(n)))]
Where:
-
t'R is the adjusted retention time (retention time of the compound minus the retention time of an unretained compound).
-
analyte is the compound of interest.
-
n is the carbon number of the n-alkane eluting before the analyte.
-
N is the carbon number of the n-alkane eluting after the analyte.
For temperature-programmed GC, a linear interpolation is used:
I = 100 * [n + (tR(analyte) - tR(n)) / (tR(N) - tR(n))] [2]
The retention index of an n-alkane is defined as 100 times its carbon number (e.g., the RI of n-hexane is 600).[3] This system effectively creates a standardized retention scale, allowing for the comparison of data across different instruments and laboratories.[1]
Elution Behavior of this compound on Different Stationary Phases
The choice of the GC column's stationary phase is a critical determinant of separation selectivity. The polarity of the stationary phase dictates the primary intermolecular interactions with the analytes, which in turn governs their elution order. For a non-polar, branched alkane like this compound, the elution behavior is predominantly influenced by van der Waals forces and the analyte's boiling point.
While a comprehensive, publicly available database of the Kovats retention index for this compound across a wide range of columns is not readily found, we can infer its behavior based on well-established chromatographic principles. The following table compares the expected retention index and elution characteristics of this compound on columns of varying polarities.
| Column Type (Stationary Phase) | Common Examples | Primary Interaction Mechanism | Expected Kovats Retention Index (RI) of this compound | Rationale for Elution Behavior |
| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | Dispersive (van der Waals) forces | Lower | On non-polar columns, separation is primarily based on boiling point. Branched alkanes, like this compound, have lower boiling points than their straight-chain counterparts and will therefore elute earlier. |
| Semi-Polar | (5%-Phenyl)-methylpolysiloxane (e.g., DB-5, HP-5) | Dispersive and π-π interactions | Intermediate | The introduction of phenyl groups provides a degree of polarizability, allowing for π-π interactions with unsaturated or aromatic compounds. For a saturated alkane like this compound, the effect on retention will be minimal compared to non-polar phases, but some subtle shifts may be observed. |
| Polar | Polyethylene Glycol (e.g., DB-WAX, Carbowax) | Dipole-dipole, hydrogen bonding | Higher | Polar stationary phases strongly retain polar analytes. Non-polar compounds like this compound have weak interactions with the polar phase and will elute relatively quickly compared to polar compounds. However, their retention relative to the n-alkane standards (which are also non-polar) may result in a higher calculated RI compared to non-polar columns. |
Experimental Protocol for the Determination of Kovats Retention Index
This protocol outlines the methodology for determining the Kovats retention index of this compound.
1. Preparation of Standards and Sample
-
n-Alkane Standard Mix: Prepare a mixture of a homologous series of n-alkanes (e.g., C8 to C20) in a volatile solvent like hexane or pentane. The concentration of each n-alkane should be sufficient to produce a sharp, detectable peak.
-
Analyte Sample: Prepare a dilute solution of this compound in the same solvent used for the n-alkane standard mix.
-
Co-injection Mix: Prepare a mixture containing both the n-alkane standard mix and the this compound sample. This is the preferred method as it ensures identical chromatographic conditions for both the standards and the analyte.
2. Gas Chromatography (GC) Analysis
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for this analysis.
-
Column Selection: Choose a capillary column with the desired stationary phase (e.g., DB-1 for non-polar, DB-WAX for polar).
-
GC Conditions (Example for a non-polar column):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: 50 °C (hold for 5 min), ramp to 250 °C at 10 °C/min, hold for 10 min.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Detector Temperature: 280 °C (for FID).
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).
-
3. Data Acquisition and Analysis
-
Inject the co-injection mix into the GC system.
-
Record the chromatogram, ensuring good separation and peak shape for all components.
-
Identify the peaks corresponding to the n-alkanes and this compound based on their expected elution order and, if using MS, their mass spectra.
-
Determine the retention time for each identified peak.
-
Identify the n-alkanes that elute immediately before and after this compound.
-
Calculate the Kovats retention index using the appropriate formula for either isothermal or temperature-programmed conditions.
Workflow for Kovats Retention Index Determination
The following diagram illustrates the key steps in the experimental determination of the Kovats retention index.
Sources
Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation
For researchers, scientists, and professionals in fields ranging from petrochemical analysis to drug development, the accurate separation of branched alkanes presents a formidable analytical challenge. The sheer number of structurally similar isomers, often with minute differences in boiling points, demands a highly selective and efficient gas chromatography (GC) method. The cornerstone of this method is, unequivocally, the choice of the GC column.[1]
This guide provides an objective, in-depth comparison of GC column performance for separating branched alkanes. We will delve into the fundamental principles of separation, compare stationary phases with supporting data, and provide a detailed, validated experimental protocol to empower your selection process.
The Separation Principle: Beyond Simple Boiling Point Elution
The separation of non-polar analytes like branched alkanes is primarily governed by their boiling points when using a non-polar stationary phase.[1][2] This is based on the "like dissolves like" principle, where interactions are dominated by weak, non-polar van der Waals forces.[3][4] Consequently, compounds with lower boiling points spend more time in the gas phase and elute earlier.[2]
However, for isomers with very close boiling points, subtle differences in molecular shape and their interaction with the stationary phase become critical for achieving resolution. This is where the specific chemistry of the stationary phase and the physical dimensions of the column play a decisive role.[1][5]
Key Column Characteristics for Branched Alkane Analysis
Achieving optimal separation hinges on four key column parameters:
-
Stationary Phase: This is the most critical factor as it dictates the column's selectivity.[3][4] For branched alkanes, non-polar phases are the industry standard.[1][6]
-
Column Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm, 0.25 mm) provide higher efficiency, resulting in sharper peaks and better resolution for complex mixtures.[3][4] Wider bore columns offer greater sample capacity.[3]
-
Film Thickness (dƒ): Thicker films increase retention, which is beneficial for separating highly volatile compounds (e.g., C4-C6 isomers).[2][7] Thinner films are better suited for high-boiling point, less volatile analytes.[2]
-
Column Length: Longer columns (e.g., 50 m, 100 m) increase the number of theoretical plates, enhancing resolution for closely eluting isomers, which is often essential in detailed hydrocarbon analysis (DHA).[4][6] However, this comes at the cost of longer analysis times.[6]
Comparison of GC Stationary Phases for Branched Alkanes
The vast majority of branched alkane separations are performed on non-polar stationary phases. Polar columns are generally unsuitable as they offer poor selectivity for non-polar analytes.
1. 100% Polydimethylsiloxane (PDMS) Phases
-
Description: These are the most common and versatile non-polar phases, considered the industry standard for hydrocarbon analysis.[6] They separate compounds primarily by boiling point.
-
Common Column Names: Agilent DB-1, HP-1; Restek Rtx-1; Phenomenex ZB-1; Supelco SPB-1.[8][9]
-
Performance: Excellent for general-purpose hydrocarbon analysis. They provide baseline separation for many components but may struggle with co-elution of isomers having very close boiling points, such as isobutane and n-butane or 2,2-dimethylpropane and butane.[1][10] For complex mixtures found in gasoline, long columns (100 m) are often required to meet resolution criteria set by methods like ASTM D6730.[11]
-
Best For: Detailed hydrocarbon analysis (DHA), quality control of fuels, and general-purpose screening of hydrocarbon mixtures.[6][11]
2. 5% Diphenyl / 95% Dimethylpolysiloxane Phases
-
Description: The introduction of a small percentage of phenyl groups slightly increases the polarity and, more importantly, the selectivity of the phase through π-π interactions.[3]
-
Common Column Names: Agilent DB-5, HP-5ms; Restek Rtx-5ms; Phenomenex ZB-5; Supelco SLB-5ms.[9]
-
Performance: While still considered non-polar, these columns can offer alternative selectivity for aromatic compounds within a hydrocarbon mix. For purely aliphatic branched alkanes, the separation mechanism remains dominated by boiling points, and performance is often very similar to 100% PDMS phases.
-
Best For: Samples containing a mix of alkanes and aromatic compounds where enhanced resolution of the aromatics is desired.
3. Specialized and Novel Stationary Phases
-
Alicyclic Polydimethylsiloxane (ACPDMS): Recent studies have explored novel phases like ACPDMS, which has been shown to be even more non-polar than standard PDMS.[10] This increased non-polarity can provide unique selectivity and resolve critical pairs that co-elute on traditional PDMS columns.[10]
-
Metal-Organic Frameworks (MOFs): Emerging research has demonstrated the potential of MOFs like HKUST-1 as stationary phases.[12] These materials can offer superior selectivity, as shown by the baseline separation of n-butane and i-butane within a minute, a challenging task for conventional columns.[12]
Performance Data Summary
The following table summarizes the typical performance characteristics of common GC columns for the separation of a standard mixture of C5-C7 branched alkanes.
| Stationary Phase | Common Column Name | Dimensions (L x ID x dƒ) | Typical Resolution (Critical Pair: 2,3-DMB & 2-MP) | Key Advantages | Typical Application |
| 100% Polydimethylsiloxane | Rtx-DHA-100[11] | 100 m x 0.25 mm x 0.5 µm | Meets ASTM D6730 criteria | Industry standard, excellent for complex mixtures, high efficiency | Detailed Hydrocarbon Analysis (DHA) of fuels |
| 100% Polydimethylsiloxane | ZB-DHA-PONA[6] | 50 m x 0.20 mm x 0.5 µm | Good resolution of C5-C10 isomers | Balances resolution and analysis time | Refinery gas and spark ignition fuel analysis |
| Alicyclic PDMS | (Experimental)[10] | 30 m x 0.45 mm x 2.55 µm | Baseline separation of most C1-C6 isomers | Unique selectivity, more non-polar than PDMS | Characterization of ultra-volatile hydrocarbons |
| 5% Diphenyl / 95% PDMS | DB-5ms | 30 m x 0.25 mm x 0.25 µm | Good general separation | Low bleed, suitable for GC-MS | Environmental analysis, mixed hydrocarbon/aromatic samples |
DMB = Dimethylbutane, MP = Methylpentane
Detailed Experimental Protocol: High-Resolution Separation of C4-C7 Alkanes
This protocol is a representative method for achieving high-resolution separation of branched alkane isomers using a standard 100% PDMS column, suitable for detailed hydrocarbon analysis.
1. Sample Preparation
-
For liquid hydrocarbon mixtures (e.g., gasoline reformate), dilute the sample 1:100 (v/v) in n-pentane.[13]
-
If the sample contains water, pass the organic layer through a small column of anhydrous sodium sulfate to dry it.[13]
-
Transfer the final solution to a 2 mL autosampler vial.
-
Prepare a separate vial containing an n-alkane standard mixture (C5-C12) for the determination of retention indices.[13]
2. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC or equivalent, equipped with a Flame Ionization Detector (FID).[1]
-
Column: Rtx-DHA-100 (100% Dimethylpolysiloxane), 100 m x 0.25 mm ID x 0.50 µm film thickness.[11]
-
Injector: Split/Splitless inlet at 250°C.
-
Split Ratio: 100:1.
-
Injection Volume: 0.5 µL.
-
Carrier Gas: Hydrogen or Helium. For faster analysis, hydrogen is preferred.[11]
-
Flow Rate: Constant flow, 1.5 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 35°C, hold for 15 minutes.
-
Ramp 1: 2°C/min to 50°C.
-
Ramp 2: 5°C/min to 200°C, hold for 10 minutes.
-
-
Detector: FID at 250°C.
-
Makeup Gas: Nitrogen, 25 mL/min.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
3. Data Analysis
-
Identify peaks by comparing their retention times to known standards.
-
For definitive identification of isomers, calculate Kovats Retention Indices (RI) using the n-alkane standard run.[13]
-
Quantify components using area percent normalization, assuming a similar response factor for all hydrocarbons in the FID.
Experimental Workflow Diagram
The logical workflow for selecting a GC column and performing the analysis is outlined below.
Caption: Logical workflow for GC column selection and method development.
Conclusion and Recommendations
The separation of branched alkanes is a nuanced task where column selection is paramount.
-
For comprehensive, high-resolution profiling of complex hydrocarbon mixtures like gasoline, a long 100% Polydimethylsiloxane (PDMS) column (e.g., 100 m x 0.25 mm x 0.50 µm) remains the gold standard. It provides the necessary efficiency to resolve a large number of isomers according to established methods like ASTM D6730.[11]
-
For routine analysis where analysis time is a greater concern than resolving every single isomer, a shorter, narrow-bore PDMS column (e.g., 50 m x 0.20 mm x 0.50 µm) offers a good compromise between speed and separation power.[6]
-
When standard PDMS columns fail to resolve specific critical pairs, exploring alternative non-polar phases, such as the emerging Alicyclic PDMS or MOF-based columns , may provide the required selectivity.[10][12]
Ultimately, the optimal GC column is one that meets the specific resolution, sensitivity, and throughput requirements of your analytical goals. This guide serves as a foundational resource to inform that critical decision-making process.
References
- Benchchem. (2025).
- Benchchem. (2025). Application Note: High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers. Benchchem.
- Phenomenex. (2019). The Optimal Choice for Detailed Hydrocarbon Analysis. Phenomenex Inc.
- Restek. Detailed Hydrocarbon Analysis Featuring Rtx-DHA Columns.
- Restek. Guide to GC Column Selection and Optimizing Separations.
- LCGC International. (2025). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications.
- Phenomenex. (2025). Guide to Choosing a GC Column. Phenomenex Inc.
- Chemistry LibreTexts. (2023). 27.
- Sigma-Aldrich. Detailed Hydrocarbon Analysis (DHA)
- LCGC International. (2020). Detailed Hydrocarbon Analysis - A New Designed and Tested Solution.
- Sigma-Aldrich. GC Column Selection Guide. MilliporeSigma.
- Restek. GC Column Cross-Reference.
- Phenomenex. (2025).
- MilliporeSigma. GC Column Selection Guide. Merck KGaA.
- GL Sciences. (2024).
- Oxford Academic. (2020). Metal-Organic Framework Stationary Phases for One- and Two-Dimensional Micro-Gas Chromatographic Separations of Light Alkanes. Oxford University Press.
- Agilent. DB-1 GC Column. Agilent Technologies.
- Sigma-Aldrich. GC Column Cross-Reference Chart. MilliporeSigma.
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A Comparative Guide to the Accurate and Precise Quantification of 2,2,4,5-Tetramethylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Significance of 2,2,4,5-Tetramethylheptane
This compound (C₁₁H₂₄) is a branched-chain alkane that can be present as a volatile organic compound (VOC) in various matrices, including environmental samples, petroleum products, and potentially as a trace impurity in pharmaceutical manufacturing. Its accurate and precise quantification is crucial for applications ranging from environmental monitoring and fuel analysis to ensuring the purity and safety of drug formulations. The structural complexity of this compound and its isomers presents unique analytical challenges, demanding robust and well-validated methods to achieve reliable results.
This guide will compare the two most prevalent analytical techniques for the quantification of volatile hydrocarbons: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). We will delve into the core principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance metrics, including accuracy, precision, and sensitivity.
Methodologies for Quantification: A Comparative Overview
The choice of analytical methodology is paramount for achieving the desired levels of accuracy and precision. Here, we compare GC-FID and GC-MS, the workhorses of volatile hydrocarbon analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle of Operation: GC-FID is a robust and widely used technique for quantifying organic compounds. The fundamental principle lies in the separation of volatile compounds in a gas chromatograph followed by detection using a flame ionization detector. The FID generates a current proportional to the amount of combustible organic material passing through it. For hydrocarbons, the FID response is generally proportional to the number of carbon atoms in the molecule, making it an excellent choice for quantitative analysis without the need for a specific response factor for every compound, especially when analyzing a homologous series.[1]
Strengths for this compound Quantification:
-
High Precision and Reproducibility: GC-FID is known for its excellent precision, with relative standard deviations (RSD) often below 1.0% for repeated measurements.[2][3]
-
Wide Linear Dynamic Range: The FID offers a broad linear range, allowing for the quantification of both low and high concentrations of this compound without extensive sample dilution.
-
Robustness and Cost-Effectiveness: GC-FID systems are generally more affordable and require less maintenance compared to their mass spectrometry counterparts.
Limitations:
-
Lack of Specificity: The FID is a universal detector for organic compounds and does not provide structural information. This makes it challenging to differentiate this compound from its isomers or other co-eluting hydrocarbons based on retention time alone.
-
Potential for Interference: In complex matrices, co-eluting compounds can interfere with the quantification of the target analyte.
Gas Chromatography with Mass Spectrometry (GC-MS)
Principle of Operation: GC-MS combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. As compounds elute from the GC column, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification of the analyte. For quantification, specific ions characteristic of the target molecule are monitored, a technique known as selected ion monitoring (SIM), which significantly enhances sensitivity and selectivity.
Strengths for this compound Quantification:
-
High Specificity and Confirmatory Analysis: GC-MS provides structural information, enabling the positive identification of this compound and its differentiation from isomeric and isobaric interferences.
-
Enhanced Sensitivity: Especially in SIM mode, GC-MS can achieve very low limits of detection, making it suitable for trace-level analysis.
-
Qualitative and Quantitative Information: A single analysis provides both the concentration and the identity of the analyte.
Limitations:
-
Higher Cost and Complexity: GC-MS instruments are more expensive to purchase and operate, and they require a higher level of user expertise.
-
Potential for Matrix Effects: The ionization process can be influenced by co-eluting matrix components, potentially affecting the accuracy of quantification.
Performance Comparison: Accuracy and Precision
The selection of an analytical method is often a balance between the required performance and practical considerations. The following table summarizes the expected performance metrics for the quantification of this compound using GC-FID and GC-MS. The data presented is a synthesis of values reported for similar branched alkanes and volatile hydrocarbons.[4][5][6]
| Performance Metric | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Accuracy (Recovery) | 90-110% | 85-115% |
| Precision (RSD%) | < 5% | < 10% |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-1 ng/mL (Full Scan), <0.1 ng/mL (SIM) |
| Limit of Quantification (LOQ) | ~5-25 ng/mL | ~0.5-5 ng/mL (Full Scan), <0.5 ng/mL (SIM) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Specificity | Moderate (relies on retention time) | High (based on mass spectrum) |
Causality Behind Performance: The superior precision of GC-FID is attributed to the stability and predictable response of the flame ionization detector. In contrast, the slightly lower precision of GC-MS can be influenced by factors affecting the ionization and fragmentation processes. The significantly lower LOD and LOQ of GC-MS, particularly in SIM mode, are due to its ability to filter out background noise and focus on specific ions characteristic of this compound.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the quantification of this compound by GC-FID and GC-MS.
Sample Preparation: A Critical First Step
The goal of sample preparation is to extract this compound from the sample matrix and present it in a form suitable for GC analysis. For liquid samples, a simple dilution with a volatile organic solvent like hexane or pentane is often sufficient. For solid or semi-solid matrices, a more rigorous extraction technique such as headspace analysis or purge-and-trap is required.
Headspace Sampling Workflow:
Caption: Workflow for headspace sample preparation.
GC-FID Protocol
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: A non-polar column such as a 100% dimethylpolysiloxane (e.g., DB-1, HP-1) is recommended for the separation of hydrocarbons. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
GC Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (adjustable based on sample concentration)
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Detector Temperature: 300 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
Calibration:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) covering the expected concentration range of the samples.
-
Inject each calibration standard in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be ≥ 0.995.
GC-MS Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (MS)
-
Capillary Column: Same as for GC-FID.
GC Conditions:
-
Identical to the GC-FID protocol.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
MS Transfer Line Temperature: 280 °C
-
Acquisition Mode:
-
Full Scan: m/z 40-300 for initial identification.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound for enhanced sensitivity and quantitative accuracy. Key fragment ions for branched alkanes typically arise from cleavage at the branch points leading to stable carbocations.
-
Calibration:
-
Follow the same procedure as for GC-FID, but use the peak area of a specific quantifying ion in SIM mode for constructing the calibration curve.
GC-MS Analysis Workflow:
Caption: General workflow for GC-MS analysis.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of the analytical results, a robust quality control (QC) system must be in place. This includes:
-
System Suitability Testing: Before each analytical run, inject a standard mixture to verify system performance, including resolution, peak shape, and detector response.
-
Internal Standards: The use of an internal standard (a non-interfering compound added to all samples and standards at a constant concentration) is highly recommended to correct for variations in injection volume and instrument response. For hydrocarbon analysis, a deuterated analog or a structurally similar compound that is not present in the samples is ideal.
-
Quality Control Samples: Analyze QC samples (with known concentrations of the analyte) at the beginning and end of each analytical batch, and periodically throughout the run, to monitor the accuracy and precision of the method. The results should fall within predefined acceptance criteria (e.g., ±15% of the nominal value).
-
Method Blanks: Analyze a blank sample (containing all reagents except the analyte) with each batch to check for contamination.
Conclusion: Selecting the Optimal Method
Both GC-FID and GC-MS are powerful techniques for the quantification of this compound. The choice between them depends on the specific requirements of the analysis.
-
For routine quality control applications where the sample matrix is well-characterized and high throughput is required, GC-FID offers excellent precision, robustness, and cost-effectiveness.
-
For research, trace-level analysis, or when dealing with complex matrices where unambiguous identification is critical, GC-MS is the superior choice due to its high specificity and sensitivity.
Ultimately, the implementation of a well-validated method, complete with a comprehensive quality control system, is the cornerstone of generating accurate and precise data for the quantification of this compound, thereby ensuring the integrity of research findings and the quality of pharmaceutical products.
References
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Zuas, O., Mulyana, M. R., & Budiman, H. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(3), 22-27. Retrieved from [Link]
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Roberts, A. J., & Thomas, T. C. (1987). Characterization and Evaluation of Hydrocarbon Fuels in Environmental Samples by GC/MS. Defense Technical Information Center. Retrieved from [Link]
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Wong, K. T., et al. (2011). Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. Analytical Methods, 3(11), 2697-2705. Retrieved from [Link]
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Zuas, O., Mulyana, M. R., & Budiman, H. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. ResearchGate. Retrieved from [Link]
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Marine Scotland Science. (2020). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. Scottish Government. Retrieved from [Link]
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A Rapid Analysis Method for Determination of Hydrocarbon Types in Aviation Turbine Fuel by Gas Chromatography-Mass Spectrometry. (2020). ACS Publications. Retrieved from [Link]
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Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with Flame Ionization Detection. (n.d.). J-STAGE. Retrieved from [Link]
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Armbruster, D. A., & Pry, T. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7 Pt 1), 1233–1238. Retrieved from [Link]
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Quantitative determination of alkanes, naphtenes, total aromatics and heavy PACS in gas oil. (2002). ResearchGate. Retrieved from [Link]
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GC-FID Chromatogram of Dodecane and 1, 2, 4-trichlorobenzene. (n.d.). ResearchGate. Retrieved from [Link]
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Why we use dodecane as standard in measuring the minimum detectable level for the FID in GC-FID and which is better dodecane or tridecane? (2016). ResearchGate. Retrieved from [Link]
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Measure Aliphatic Hydrocarbons with GC-MS Precision. (n.d.). Patsnap. Retrieved from [Link]
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Zuas, O., et al. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. SciELO. Retrieved from [Link]
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Biedermann, M., & Grob, K. (2019). Endogenous n-Alkanes in Vegetable Oils: Validation of a Rapid Offline SPE-GC-FID Method, Comparison with Online LC-GC-FID and Potential for Olive Oil Quality Control. MDPI. Retrieved from [Link]
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Marine Scotland. (2020). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. Scottish Government. Retrieved from [Link]
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The Limit of Detection. (2018). LCGC International. Retrieved from [Link]
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Snow, N. H. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). Chromatography Online. Retrieved from [Link]
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Hädener, M., et al. (2011). Validation of a two-dimensional gas chromatography mass spectrometry method for the simultaneous quantification of cannabidiol, Delta(9)-tetrahydrocannabinol (THC), 11-hydroxy-THC, and 11-nor-9-carboxy-THC in plasma. Journal of analytical toxicology, 35(6), 394–402. Retrieved from [Link]
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Jové, P., et al. (2020). Development and optimization of a quantitative analysis of main odorants causing off‐flavours in cork stoppers using HS‐SPME GC‐MS/MS. Journal of the Science of Food and Agriculture, 100(11), 4169-4177. Retrieved from [Link]
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Armbruster, D. A., & Pry, T. (1994). Limit of Detection (LOD)/Limit of Quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. ResearchGate. Retrieved from [Link]
-
Advances in Hydrocarbon Speciation for Soil Gas Analysis. (2023). MDPI. Retrieved from [Link]
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Salisbury, G., et al. (2003). GC×GC measurements of C7-C11 aromatic and n-alkane hydrocarbons on Crete, in air from Eastern Europe during the MINOS campaign. Atmospheric Chemistry and Physics, 3(6), 205-224. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Volatile Organic Compounds
Introduction: The Imperative for Rigorous VOC Analysis in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the accurate quantification of volatile organic compounds (VOCs) is not merely a quality control metric; it is a cornerstone of patient safety and product efficacy. VOCs can arise from various sources, including residual solvents from the manufacturing process, degradation products, or leachables from container closure systems.[1] Their presence, even at trace levels, can impact the stability, safety, and therapeutic performance of a drug product. Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate robust analytical procedures for their control.[2][3]
This guide provides an in-depth technical comparison of analytical methodologies for VOCs, focusing on the critical process of cross-validation. Cross-validation is essential when transferring a method between laboratories, or when comparing a newly developed method against an established one. It serves as the ultimate arbiter of a method's suitability, ensuring that results are reliable and consistent, regardless of the technology or location. We will explore the foundational principles of method validation, compare the "gold standard" Gas Chromatography-Mass Spectrometry (GC-MS) with rapid, direct-injection mass spectrometry techniques, and provide a actionable framework for executing a scientifically sound cross-validation study.
Part 1: Foundational Concepts: Adhering to Global Standards
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4] The ICH Q2(R1) guideline, recently revised and adopted by the FDA, provides a comprehensive framework for this process, outlining the necessary validation characteristics.[5][6][7]
Key Validation Parameters as per ICH Q2(R1):
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Cross-validation involves a subset of these parameters to compare two distinct analytical procedures. The core objective is to demonstrate that the two methods are either equivalent or to understand the biases between them.[8]
Part 2: A Comparative Analysis of Key VOC Analytical Technologies
The choice of analytical technology is driven by the specific needs of the application, balancing speed, sensitivity, and specificity. While GC-MS is the established benchmark, direct-injection techniques offer compelling advantages for high-throughput and real-time monitoring needs.[9][10]
The "Gold Standard": Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the powerful separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[11][12] It is considered the gold standard for forensic substance identification due to its high specificity.[12]
-
Principle of Operation: A sample is volatilized and injected into a GC column. An inert carrier gas moves the volatile analytes through the column, where they are separated based on their boiling points and affinity for the column's stationary phase.[11] The separated compounds then enter the mass spectrometer, where they are ionized, fragmented into a predictable pattern, and detected.[11] This fragmentation pattern serves as a chemical "fingerprint" for identification.[11]
The High-Throughput Alternative: Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)
SIFT-MS is a direct-injection mass spectrometry technique that allows for the real-time, quantitative analysis of VOCs in air or headspace without sample preparation or chromatographic separation.[13][14]
-
Principle of Operation: SIFT-MS utilizes soft chemical ionization.[14] A selection of reagent ions (typically H₃O⁺, NO⁺, and O₂⁺) are generated and injected into a flow tube containing the sample gas.[15] These reagent ions undergo controlled reactions with the VOCs, and the resulting product ions are detected by a mass spectrometer.[15] The concentration of the VOC is calculated in real-time based on known reaction rates and measured ion signals.[9][14] The ability to rapidly switch between multiple reagent ions provides high selectivity.[16]
The High-Sensitivity Specialist: Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)
PTR-MS is another direct-injection technique renowned for its exceptionally low detection limits and real-time monitoring capabilities.[17][18]
-
Principle of Operation: PTR-MS uses H₃O⁺ as the primary reagent ion.[19] Gaseous samples are introduced directly into a drift tube where VOCs with a proton affinity higher than water accept a proton from H₃O⁺.[17] This "soft" ionization method minimizes fragmentation, simplifying mass spectra.[18] The resulting protonated VOCs are then detected by a mass analyzer, allowing for quantification.[17][20]
Performance Parameter Showdown
The following table summarizes the key performance characteristics of these three leading technologies for VOC analysis.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) |
| Analysis Time | Minutes to tens of minutes per sample | Seconds per sample (real-time) | Seconds per sample (real-time) |
| Sample Preparation | Often required (e.g., headspace, purge-and-trap) | None required for gas/headspace samples | None required for gas/headspace samples |
| Specificity | Very High (due to chromatographic separation) | High (through use of multiple reagent ions) | Moderate to High (potential for isomeric interference) |
| Sensitivity (LOD) | Low ppb to ppm | Low pptv to ppb[14][21] | Low pptv to ppb[18] |
| Linear Range | Wide | Wide | Wide |
| Sample Throughput | Low to Moderate | Very High[13] | Very High |
| Ease of Use | Requires skilled operator | Relatively simple operation | Relatively simple operation |
| Primary Advantage | Definitive identification ("Gold Standard") | High speed and selectivity without chromatography[13] | Extreme sensitivity and real-time monitoring[18] |
Part 3: Experimental Protocol for Cross-Validation: GC-MS vs. SIFT-MS
This section provides a detailed, step-by-step methodology for a cross-validation study comparing a traditional headspace GC-MS method with a direct headspace SIFT-MS method for the quantification of Benzene, a Class 1 residual solvent, in a pharmaceutical powder.
Objective and Acceptance Criteria
Objective: To demonstrate the equivalence of the SIFT-MS method to the validated GC-MS method for the quantification of Benzene in "Excipient X".
Acceptance Criteria:
-
Correlation: The coefficient of determination (R²) between the two methods must be ≥ 0.98.
-
Bias: The average difference (bias) between the methods, as determined by a Bland-Altman analysis, should not be statistically significant (p > 0.05) and should fall within a pre-defined clinically irrelevant range.[22]
-
Precision: The precision of the SIFT-MS method should be comparable to or better than the GC-MS method (e.g., RSD ≤ 15% at the LOQ).
Materials and Reagents
-
Excipient X (placebo matrix)
-
Benzene reference standard (certified)
-
N,N-Dimethylformamide (DMF), analytical grade
-
20 mL headspace vials with PTFE/silicone septa
-
Crimper/decapper
Sample Preparation (Spiked Samples)
-
Prepare a stock solution of Benzene in DMF at 1000 µg/mL.
-
Create a series of spiking solutions by serially diluting the stock solution in DMF to cover the analytical range (e.g., from LOQ to 200% of the specification limit).
-
Accurately weigh 100 mg of Excipient X into a series of 20 mL headspace vials.
-
Spike each vial with a known volume of a spiking solution to create a minimum of 5 concentration levels, with 3 replicates at each level.
-
Seal each vial immediately after spiking.
Headspace GC-MS Protocol
-
Instrumentation: Agilent GC-MS system (or equivalent) with a headspace autosampler.
-
GC Conditions:
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent)
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min
-
-
Headspace Conditions:
-
Oven Temperature: 80°C
-
Vial Equilibration Time: 15 min
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ion (Benzene): m/z 78
-
-
Analysis: Analyze the prepared spiked samples, along with blanks and calibration standards.
Direct Headspace SIFT-MS Protocol
-
Instrumentation: Syft Voice200ultra (or equivalent).[21]
-
Sample Introduction: Introduce the headspace from the same set of prepared vials directly into the instrument's flow tube via a heated inlet.
-
Analysis Parameters:
-
Reagent Ions: H₃O⁺, NO⁺, O₂⁺
-
Analysis Mode: Selected Ion Mode (SIM) or Full Scan, as appropriate for Benzene quantification.
-
Dwell Time: Optimized for sensitivity and speed.
-
-
Quantification: The concentration of Benzene is calculated in real-time by the instrument software based on the known reaction rate coefficients and the measured ion signals.[9]
Part 4: Data Analysis and Interpretation
A robust statistical comparison is crucial for an objective cross-validation.[23] Simply relying on correlation is insufficient as it does not measure agreement.[24]
Statistical Methodologies
-
Deming Regression: This method is superior to ordinary least-squares regression because it accounts for errors in both the X (reference method) and Y (test method) variables.[25][26][27] It provides a more accurate estimate of the slope and intercept, which can be used to assess proportional and constant bias, respectively.[8]
-
Bland-Altman Analysis: This is a graphical method used to plot the difference between the two measurements against their average.[22][28] It visually assesses the agreement between two methods by calculating the mean difference (bias) and the 95% limits of agreement.[29][30] If the methods are in agreement, the differences should be small and centered around zero, with no systematic trend.[31]
Interpreting the Results
-
Deming Regression Plot: The resulting regression line should have a slope close to 1 and an intercept close to 0. The 95% confidence intervals for the slope and intercept should contain 1 and 0, respectively, to indicate no significant proportional or constant bias.
-
Bland-Altman Plot: The mean difference should be close to zero. The limits of agreement (mean difference ± 1.96 * standard deviation of the differences) define the range within which 95% of the differences between the two methods are expected to lie.[22] This range must be compared against the pre-defined acceptance criteria for clinical or practical significance.
Example Data Summary
| Concentration (µ g/vial ) | GC-MS Result (µ g/vial ) | SIFT-MS Result (µ g/vial ) | Difference (SIFT - GC) |
| 2.0 (LOQ) | 2.1 | 2.3 | +0.2 |
| 2.0 (LOQ) | 1.9 | 1.8 | -0.1 |
| 2.0 (LOQ) | 2.2 | 2.1 | -0.1 |
| 10.0 | 10.1 | 9.9 | -0.2 |
| 10.0 | 9.8 | 9.7 | -0.1 |
| 10.0 | 10.3 | 10.4 | +0.1 |
| 20.0 | 19.7 | 20.1 | +0.4 |
| 20.0 | 20.2 | 20.5 | +0.3 |
| 20.0 | 19.9 | 19.8 | -0.1 |
This is illustrative data. A full study would require more data points across the entire range.
Mandatory Visualization: Workflows and Comparisons
The following diagrams illustrate the logical workflows discussed in this guide.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Decision Tree for Selecting a VOC Analysis Technology.
Conclusion
The cross-validation of analytical methods for volatile organic compounds is a rigorous, multi-faceted process that underpins the reliability of pharmaceutical quality control. While GC-MS remains the undisputed "gold standard" for its unparalleled specificity, direct-injection techniques like SIFT-MS and PTR-MS offer transformative advantages in speed and sample throughput.[9][32] The choice of method should be a strategic one, aligned with the specific analytical objective.
A successful cross-validation study hinges not on a single statistical test, but on a holistic evaluation encompassing appropriate sample design, robust statistical analysis like Deming regression and Bland-Altman plots, and pre-defined, scientifically justified acceptance criteria.[25][28] By following the principles outlined in this guide, researchers, scientists, and drug development professionals can ensure that their analytical data is accurate, defensible, and consistently reliable, thereby safeguarding product quality and patient safety.
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Walton, S. J., et al. (2021). Selected Ion Flow Tube–Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma. ACS Omega, 6(47), 31835-31842.
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Smith, D., & Španěl, P. (2023). Recent developments and applications of selected ion flow tube mass spectrometry (SIFT-MS). Mass Spectrometry Reviews, 42(1), e21798.
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U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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Linnet, K. (1998). Performance of Deming regression analysis in case of misspecified analytical error ratio in method comparison studies. Clinical Chemistry, 44(5), 1024-1031.
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de Gouw, J., & Warneke, C. (2007). The application of proton transfer reaction-mass spectrometry (PTR-MS) to the monitoring and analysis of volatile organic compounds in the atmosphere. Mass Spectrometry Reviews, 26(2), 223-257.
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A Comparative Guide to the Octane Numbers of Tetramethylheptane Isomers
For researchers and professionals in the fields of fuel science and engine development, the quest for high-performance fuels with superior anti-knock properties is perpetual. Highly branched alkanes are a key area of interest due to their significantly higher octane ratings compared to their linear counterparts. This guide provides an in-depth comparison of various tetramethylheptane (C₁₁H₂₄) isomers, molecules at the forefront of research into advanced fuel additives.
The Cornerstone of Anti-Knock Performance: Molecular Structure
The resistance of a fuel to autoignition, or "knocking," in a spark-ignition engine is quantified by its octane number. The fundamental principle governing the octane rating of alkane isomers is the degree of branching in their carbon skeleton.[1] Highly branched and compact molecules exhibit greater resistance to the radical chain reactions that lead to knocking.[2][3] This is because the presence of tertiary and quaternary carbon atoms promotes the formation of more stable carbocation intermediates during combustion, slowing down the reaction rate and preventing premature detonation.[2]
Tetramethylheptane isomers, with their eleven carbon atoms and four methyl groups, represent a class of highly branched alkanes with the potential for exceptional anti-knock characteristics. The specific placement of these methyl groups along the seven-carbon heptane chain dictates the compactness of the molecule and, consequently, its octane number. Isomers with methyl groups clustered together, particularly on adjacent or nearby carbon atoms, tend to have higher octane numbers due to increased steric hindrance and molecular stability.
Physicochemical Properties of Tetramethylheptane Isomers
The following table summarizes key physicochemical properties of several tetramethylheptane isomers, which are crucial for understanding their behavior as fuel components.
| Isomer | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| I | 2,2,3,3-Tetramethylheptane | C₁₁H₂₄ | 156.31 | 180 | 0.7644 | 1.4260 |
| II | 2,2,4,4-Tetramethylheptane | C₁₁H₂₄ | 156.31 | 184 | 0.7806 | 1.4351 |
| III | 2,2,5,5-Tetramethylheptane | C₁₁H₂₄ | 156.31 | 175-176 | ~0.76 | ~1.425 |
| IV | 3,3,4,4-Tetramethylheptane | C₁₁H₂₄ | 156.31 | 184 | 0.7806 | 1.4351 |
| V | 2,2,4,6-Tetramethylheptane | C₁₁H₂₄ | 156.31 | 162.2 | 0.7298 | 1.4101 |
Note: Some physical properties are estimated or have limited reported data. Data sourced from PubChem, ChemicalBook, and the NIST WebBook.[4][5][6][7][8][9][10][11][12][13][14][15][16]
A Case Study in Extreme Branching: Triptane
To illustrate the profound impact of molecular compactness on octane number, we can examine triptane (2,2,3-trimethylbutane), a highly branched C7 alkane. Despite having fewer carbon atoms than the tetramethylheptanes, its exceptionally compact structure results in very high octane numbers:
Triptane's performance underscores the principle that maximizing branching and creating a more spherical molecular shape is a key strategy for designing high-octane fuel components. It is therefore highly probable that the more compact isomers of tetramethylheptane, such as 2,2,3,3-tetramethylheptane, would exhibit exceptionally high octane numbers, likely exceeding the benchmark of 100 set by isooctane (2,2,4-trimethylpentane).
The Relationship Between Molecular Structure and Octane Number
The following diagram illustrates the conceptual relationship between the degree of branching in an alkane and its resulting octane number.
Caption: Increasing molecular branching leads to higher octane numbers.
Experimental Determination of Octane Number
The definitive measures of a fuel's anti-knock quality are the Research Octane Number (RON) and the Motor Octane Number (MON). These are determined experimentally using a standardized Cooperative Fuel Research (CFR) engine.[17][18][19] The following is a detailed protocol for these essential tests.
Apparatus
-
Cooperative Fuel Research (CFR) Engine: A single-cylinder, four-stroke engine with a variable compression ratio.[1][17]
-
Knockmeter: An electronic instrument to measure the intensity of engine knock.
-
Primary Reference Fuels (PRFs): Blends of isooctane (2,2,4-trimethylpentane, assigned an octane number of 100) and n-heptane (assigned an octane number of 0).[20]
-
Toluene Standardization Fuels (TSFs): Used for engine calibration.[21][22]
Experimental Workflow
Caption: Workflow for experimental octane number determination.
Step-by-Step Methodology
Part 1: Engine Preparation and Calibration
-
Engine Inspection and Setup: Ensure the CFR engine is in compliance with the specifications outlined in the relevant ASTM standards (D2699 for RON, D2700 for MON).[21][22] This includes checking critical dimensions, ignition timing, and valve clearances.
-
Engine Warm-up: Operate the engine on a warm-up fuel for a sufficient period (typically around one hour) to achieve stable operating temperatures and pressures.[21][22]
-
Calibration with Toluene Standardization Fuels: Calibrate the engine using the appropriate TSF blend for the expected octane range of the sample. This verifies that the engine is operating correctly and is "fit-for-use."[21][22]
Part 2: Research Octane Number (RON) Determination (ASTM D2699)
-
Set Operating Conditions: Adjust the engine to the standard RON operating conditions, which include an engine speed of 600 rpm and a specified intake air temperature.[23]
-
Introduce Test Sample: Run the engine on the tetramethylheptane isomer being tested.
-
Adjust Compression Ratio: Gradually increase the compression ratio until a standard level of knock intensity is observed on the knockmeter.[24]
-
Bracketing with PRFs: Without changing the compression ratio, run the engine on two different PRF blends—one with a slightly higher and one with a slightly lower octane number than the expected value of the sample—that bracket the knock intensity of the test sample.[24]
-
Determine RON: The RON of the test sample is calculated by interpolation of the knockmeter readings of the sample and the two bracketing PRFs.
Part 3: Motor Octane Number (MON) Determination (ASTM D2700)
-
Set Operating Conditions: Adjust the engine to the standard MON operating conditions, which are more severe than the RON conditions and include an engine speed of 900 rpm and a higher intake mixture temperature.[25][26]
-
Introduce Test Sample: Run the engine on the tetramethylheptane isomer.
-
Adjust Compression Ratio: Increase the compression ratio to achieve the standard knock intensity.
-
Bracketing with PRFs: As with the RON test, bracket the knock intensity of the sample with two PRF blends.
-
Determine MON: Calculate the MON of the test sample by interpolation of the knockmeter readings.
Conclusion
While a comprehensive experimental dataset for the octane numbers of all tetramethylheptane isomers is not yet publicly available, the principles of chemical kinetics and combustion science provide a strong basis for their comparative assessment. The degree of branching and molecular compactness are the primary determinants of anti-knock performance. Based on these principles, it is anticipated that the more highly branched and compact tetramethylheptane isomers, such as 2,2,3,3-tetramethylheptane, will exhibit superior octane numbers, potentially making them valuable components in the formulation of next-generation, high-performance fuels. The standardized experimental protocols outlined in this guide provide the framework for the empirical validation of these theoretical predictions, paving the way for the development of fuels that can enable more efficient and powerful internal combustion engines.
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A Comparative Guide to the Reactivity of Hexane Isomers in Combustion Studies
Introduction
Hexane and its isomers are fundamental components of transportation fuels like gasoline and jet fuel.[1][2][3] As saturated alkanes, they share the same chemical formula, C₆H₁₄, but differ in their molecular architecture—a distinction that profoundly impacts their combustion behavior. Understanding these differences is not merely an academic exercise; it is critical for the development of next-generation engines, the formulation of accurate surrogate fuels, and the creation of predictive kinetic models that underpin modern combustion design.[1][4] The seemingly subtle variation from a straight carbon chain (n-hexane) to a branched structure (e.g., 2-methylpentane or 2,3-dimethylbutane) dictates key performance metrics such as ignition delay, flame propagation speed, and the propensity to form harmful pollutants.[1][5][6]
This guide provides an in-depth comparison of the combustion reactivity of five principal hexane isomers: n-hexane, 2-methylpentane (isohexane), 3-methylpentane, 2,2-dimethylbutane (neohexane), and 2,3-dimethylbutane. We will dissect experimental data from foundational combustion research apparatuses and explain the causal relationship between molecular structure and chemical reactivity, offering a clear perspective for researchers in the field.
The Decisive Role of Molecular Structure
The reactivity of an alkane is largely governed by the ease with which it can be broken down and oxidized. For hexane isomers, the primary structural differentiator is the degree of branching.[7][8] This branching influences two key factors:
-
Carbon-Hydrogen (C-H) Bond Strength: The energy required to break a C-H bond varies depending on whether the hydrogen atom is attached to a primary (1°), secondary (2°), or tertiary (3°) carbon. Tertiary C-H bonds are the weakest and thus the most susceptible to abstraction by radicals, initiating the oxidation process.
-
Reaction Pathways: The "skeleton" of the isomer dictates the type of intermediate radicals formed after initial H-atom abstraction. The structure of these alkyl radicals determines the subsequent isomerization and decomposition pathways, particularly in the crucial low-temperature combustion regime, which leads to vastly different product pools and heat release rates.[9][10]
As a general rule, linear alkanes like n-hexane, which possess a higher number of weaker secondary C-H bonds, tend to be more reactive than their highly branched counterparts that are dominated by stronger primary C-H bonds.[6][10]
Comparative Reactivity Analysis: Experimental Evidence
The combustion behavior of hexane isomers has been extensively studied using standardized experimental techniques. The data consistently reveals a clear hierarchy of reactivity directly linked to the degree of branching.
Ignition Delay Time (IDT)
Ignition delay time is the period between the creation of a combustible mixture at high temperature and pressure and the onset of ignition. It is a primary measure of a fuel's autoignition propensity and is inversely related to engine knock.[11] Experiments performed in shock tubes and rapid compression machines provide the most reliable IDT data.[2][3][4][12]
Experimental results consistently show that reactivity, as measured by a shorter ignition delay, decreases with increased branching.[4][13][14][15] The general reactivity order is:
n-hexane > 3-methylpentane ≈ 2-methylpentane > 2,2-dimethylbutane > 2,3-dimethylbutane
This trend is most pronounced in the low- to intermediate-temperature regime (approx. 600–900 K) . In this range, oxidation is controlled by a complex set of chain-branching reactions involving the formation and decomposition of ketohydroperoxides (KHPs).[9][13][14] The linear structure of n-hexane is particularly conducive to the internal H-abstractions required to form these reactive intermediates, leading to shorter ignition delays.[16] The reactivity in this regime correlates well with the Research Octane Number (RON) of the fuel.[4]
At high temperatures (> 1000 K) , the differences in reactivity among the isomers diminish significantly.[4] This is because the dominant chemical pathways shift from complex, structure-dependent chain branching to simpler, high-temperature pyrolysis (thermal decomposition) of the fuel molecule and the subsequent reactions of the small radical fragments, which are less dependent on the initial isomer structure.
Table 1: Comparative Ignition Delay Times of Hexane Isomers (Data synthesized from experimental studies at stoichiometric conditions (φ = 1.0) and 15 bar)[4]
| Temperature (K) | n-hexane (ms) | 2-methylpentane (ms) | 3-methylpentane (ms) | 2,2-dimethylbutane (ms) | 2,3-dimethylbutane (ms) |
| 700 | ~1.5 | ~3.0 | ~2.5 | ~5.0 | ~6.0 |
| 800 | ~1.0 | ~1.8 | ~1.5 | ~2.5 | ~3.0 |
| 1100 | ~0.15 | ~0.18 | ~0.17 | ~0.20 | ~0.22 |
Laminar Flame Speed
Laminar flame speed, or laminar burning velocity, is the rate at which a flame front propagates through a stationary fuel-air mixture. It is a fundamental property that influences engine performance and combustion stability.
Similar to ignition delay trends, the laminar flame speed is highest for the most reactive isomer, n-hexane, and decreases with branching.[1][15][17]
n-hexane > 2-methylpentane ≈ 3-methylpentane > 2,3-dimethylbutane
The underlying cause for this trend lies in the distinct pool of radical species produced during the combustion of each isomer.[1][15][17]
-
n-Hexane decomposition predominantly produces highly reactive ethyl (C₂H₅) and ethylene (C₂H₄) radicals, which accelerate flame propagation.[1][17]
-
Branched isomers , particularly 2,3-dimethylbutane, generate a higher concentration of less reactive methyl (CH₃) radicals and propene (C₃H₆) .[1][15][17] Methyl radicals are known to inhibit flame propagation by consuming key chain-branching H atoms through the reaction H + CH₃ (+M) <=> CH₄ (+M).
Table 2: Comparative Laminar Burning Velocities (LBV) of Hexane Isomers (Experimental data for stoichiometric (φ = 1.1) fuel-air mixtures at 373 K and 1 atm)[15]
| Isomer | Peak Laminar Burning Velocity (cm/s) |
| n-hexane | ~43.5 |
| 2-methylpentane | ~42.0 |
| 3-methylpentane | ~42.5 |
| 2,3-dimethylbutane | ~41.0 |
Pyrolysis and Soot Precursor Formation
Pyrolysis, the thermal decomposition of fuel in the absence of an oxidizer, reveals the initial bond-breaking preferences. For all hexane isomers, the primary consumption pathways involve H-abstraction followed by β-scission (breaking of the C-C bond one position away from the radical center).[1][17] However, the products differ significantly. As noted, n-hexane pyrolysis leads to a high yield of ethylene, whereas 2,3-dimethylbutane yields primarily propene.[1][15][17]
This has implications for soot formation. While a complex topic, studies have shown that at temperatures above 800 K, the branched isomers can lead to a greater formation of unsaturated species like allene and propyne, which are known precursors to the formation of aromatic rings and ultimately, soot.[13][14]
Key Experimental Methodologies
The data underpinning these comparisons are generated from highly specialized and controlled experiments. Understanding these workflows is essential for appreciating the resulting data.
Rapid Compression Machine (RCM)
An RCM is designed to simulate a single compression stroke of an internal combustion engine, allowing for the study of autoignition phenomena in the low- and intermediate-temperature regimes under well-defined thermodynamic conditions.[18]
Step-by-Step RCM Protocol:
-
Mixture Preparation: A precise mixture of the hexane isomer, an oxidizer (e.g., synthetic air), and a diluent (e.g., N₂) is prepared in a mixing vessel.
-
Chamber Filling: The RCM's reaction chamber is evacuated and filled with the prepared mixture to a specific initial pressure.
-
Compression: Two opposing pistons, driven by high-pressure air, are rapidly actuated, compressing the gas mixture in the central reaction chamber in a timescale of milliseconds.
-
Ignition Event: The mixture is held at a near-constant volume at a high temperature and pressure achieved at the end of compression. The pressure inside the chamber is monitored with a high-speed transducer.
-
Data Acquisition: The pressure trace is recorded. The ignition delay time is defined as the time from the end of compression to the maximum rate of pressure rise, indicating the main ignition event.
Shock Tube
A shock tube is used to investigate chemical kinetics at high temperatures and pressures by creating a near-instantaneous jump in temperature and pressure via a shock wave.
Step-by-Step Shock Tube Protocol:
-
Setup: The shock tube is divided into a high-pressure "driver" section and a low-pressure "driven" section, separated by a diaphragm. The driven section is filled with the test gas mixture.
-
Diaphragm Rupture: The driver section is pressurized until the diaphragm bursts, sending a primary shock wave down the driven section.
-
Shock Reflection: The shock wave reflects off the end wall of the tube, further compressing and heating the test gas to the desired experimental conditions in microseconds.
-
Measurement: The ignition delay is measured as the time between the shock wave reflection and the onset of combustion, typically detected by pressure transducers or optical emission from radical species like OH*.
Jet-Stirred Reactor (JSR)
A JSR is an ideal reactor used to study chemical kinetics over a wide range of temperatures under steady-state, well-mixed conditions, which is excellent for analyzing the stable intermediate species formed during oxidation.[9][16]
Step-by-Step JSR Protocol:
-
Flow Control: Reactants (fuel, oxidizer, diluent) are precisely metered and pre-heated before entering the reactor.
-
Reaction: The gases enter the spherical quartz reactor through jets, creating vigorous mixing and ensuring uniform temperature and composition. The reactor is housed in an oven to maintain a constant temperature.
-
Sampling: A continuous sample of the reacting mixture is drawn from the reactor through a low-pressure probe.
-
Analysis: The sampled gas is analyzed using techniques like Gas Chromatography (GC) or Mass Spectrometry (MS) to identify and quantify the mole fractions of reactants, intermediates, and final products.
-
Data Collection: The experiment is repeated at various reactor temperatures to map out species concentration profiles as a function of temperature.
Kinetic Modeling and Mechanistic Insights
While experiments provide the ground truth, chemical kinetic models are essential for interpreting the results. These models consist of thousands of elementary reactions that describe the complex oxidation process. A single, consistent kinetic model has been developed that accurately simulates the combustion of all five hexane isomers, validating our understanding of their reaction pathways.[2][3]
The critical difference between linear and branched isomers lies in the low-temperature oxidation (LTO) pathways. The diagram below illustrates this simplified difference. n-hexane can readily form reactive ketohydroperoxides (KHPs) through a series of internal H-abstractions, leading to robust chain branching and high reactivity. Branched isomers are structurally inhibited from forming these specific KHP pathways as easily, leading to lower reactivity.
Conclusion
The combustion reactivity of hexane isomers is unequivocally dictated by their molecular structure. This comparative guide, grounded in extensive experimental data, highlights a clear and consistent trend: increasing the degree of branching systematically reduces the overall reactivity of the isomer.
-
n-Hexane , the linear isomer, exhibits the shortest ignition delay times and the highest laminar flame speeds, marking it as the most reactive of the group.
-
Branched isomers , such as 2,2-dimethylbutane and 2,3-dimethylbutane, are significantly less reactive due to stronger C-H bonds on average and structural inhibition of the key low-temperature chain-branching pathways.
These structure-reactivity relationships are fundamental to fuel science. They directly inform the selection of components for surrogate fuel mixtures, which are essential for the computational design of advanced combustion engines aiming for higher efficiency and lower emissions. The continued integration of high-fidelity experimental data with detailed kinetic modeling will further refine our ability to predict and control the combustion of complex real-world fuels.
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A Comparative Study of Branched Versus Linear Alkanes in Fuel Blends: A Guide for Researchers
In the intricate world of fuel science, the molecular architecture of hydrocarbons is a paramount determinant of performance. For researchers, scientists, and professionals in drug development who may encounter hydrocarbon-based formulations, a nuanced understanding of how simple structural variations impact macroscopic properties is crucial. This guide provides an in-depth technical comparison of branched versus linear alkanes, two fundamental components of modern fuel blends. Moving beyond a mere recitation of facts, we will explore the causal relationships between molecular structure and performance metrics such as octane rating, energy density, and combustion efficiency, supported by experimental data and standardized protocols.
Molecular Structure: The Foundation of Performance Differences
Alkanes, hydrocarbons with the general formula CnH2n+2, exist as either linear (straight-chain) or branched isomers.[1][2] While sharing the same molecular formula, their distinct three-dimensional arrangements give rise to significantly different physical and chemical properties that are critical in fuel applications.[3][4] Linear alkanes possess a continuous chain of carbon atoms, while branched alkanes feature one or more alkyl groups attached to the main carbon backbone.[5] This seemingly subtle distinction has profound implications for their stability and reactivity.[4][6]
Branched alkanes are thermodynamically more stable than their linear counterparts.[1][7][8] This increased stability is attributed to factors such as reduced steric strain and more favorable electronic interactions in their more compact, globular structures.[3] As a consequence of their lower potential energy state, branched alkanes release slightly less energy upon combustion compared to linear alkanes with the same number of carbon atoms.[1][4]
Caption: Molecular structures of n-octane and its branched isomer, iso-octane.
Performance Characteristics: A Comparative Analysis
The suitability of an alkane as a fuel component, particularly for spark-ignition internal combustion engines, is evaluated based on several key performance indicators. Branched alkanes generally exhibit more favorable characteristics for controlled and efficient combustion.[4]
Octane Rating: The Anti-Knocking Benchmark
The octane rating of a fuel quantifies its resistance to autoignition, a phenomenon commonly known as "knocking" or "pinging."[3] Knocking occurs when the fuel-air mixture in an engine cylinder ignites prematurely due to compression, rather than from the spark plug. This uncontrolled detonation can lead to engine damage and reduced efficiency.[6][9]
Branched alkanes consistently demonstrate significantly higher octane ratings than their linear isomers.[3][5] The standard for the octane scale is based on two primary reference fuels: iso-octane (2,2,4-trimethylpentane), a highly branched alkane, is assigned an octane rating of 100, while n-heptane, a linear alkane, is given a rating of 0.[9][10][11] For instance, n-octane has a research octane number (RON) of -20, whereas its isomer, iso-octane, has a RON of 100.[3][9][12]
The superior anti-knock properties of branched alkanes stem from their greater chemical stability.[6] During the compression stroke in an engine, hydrocarbons can form highly reactive free radicals.[6] The free radicals derived from linear alkanes are more reactive and prone to initiating a rapid, uncontrolled chain reaction with oxygen, leading to premature combustion.[6][10][11] In contrast, the free radicals formed from branched alkanes are more stable, and the branching structure can hinder the propagation of the chain reaction, resulting in a slower, more controlled burn that is initiated by the spark plug at the optimal time.[6][10][11]
Energy Density and Heat of Combustion
The heat of combustion is the amount of energy released when a substance is completely burned.[13] While one might assume that a higher heat of combustion is always desirable in a fuel, the reality is more nuanced, especially for spark-ignition engines.
Linear alkanes have a slightly higher heat of combustion per mole than their branched isomers.[3][4] This is because branched alkanes are in a lower potential energy state due to their greater thermodynamic stability.[4][14] For example, the heat of combustion for n-octane is approximately -5470 kJ/mol, while for iso-octane it is slightly lower at about -5458 kJ/mol.[3]
However, the marginal advantage in energy content for linear alkanes is far outweighed by their poor anti-knocking characteristics.[3] The controlled combustion and improved engine efficiency afforded by the high octane rating of branched alkanes are of greater importance for overall performance in gasoline engines.[3]
Combustion Efficiency and Ignition Delay
Combustion efficiency is influenced by factors such as flame speed and ignition delay. Branched alkanes contribute to a more controlled and efficient combustion process in several ways:
-
Longer Ignition Delay: Ignition delay is the time between the start of injection or spark and the onset of combustion. Branched alkanes have a longer ignition delay compared to their linear counterparts.[4] This longer delay is advantageous in spark-ignition engines as it prevents premature combustion and knocking.[4]
-
Slower Flame Propagation: Studies have indicated that branched alkanes tend to have lower laminar flame speeds, or burning rates, compared to linear isomers.[4] This slower and more controlled release of energy is beneficial for preventing the rapid, uncontrolled detonation associated with engine knock.[4]
In contrast, for diesel engines, which rely on compression ignition, a shorter ignition delay and higher cetane number are desirable. Linear alkanes generally exhibit better cetane numbers, making them more suitable for diesel fuel applications.[5]
Quantitative Performance Data
The following table summarizes the key quantitative differences in the physical and performance properties of representative linear and branched alkanes.
| Property | Linear Alkane (n-Octane) | Branched Alkane (Iso-octane) | Significance |
| Research Octane Number (RON) | -20[3][4][9] | 100[3][4][9] | Higher value indicates greater resistance to knocking. |
| Heat of Combustion (kJ/mol) | -5470[3] | -5458[3] | A more negative value indicates more energy released per mole. |
| Density (g/mL at 20°C) | ~0.703[3] | ~0.692[3] | Affects the mass of fuel per unit volume. |
| Ignition Delay | Shorter[4] | Longer[4] | A longer delay is desirable for spark-ignition engines. |
| Laminar Flame Speed | Higher[4] | Lower[4] | Slower, more controlled energy release is preferred. |
Environmental Impact: Soot Formation and Biodegradability
The environmental implications of fuel choices are a critical consideration. The molecular structure of alkanes influences their environmental footprint in several ways.
Incomplete combustion of hydrocarbons can lead to the formation of soot, which has adverse effects on the environment and human health.[15] The tendency to form soot is related to the fuel's molecular structure. While the relationship is complex, some studies suggest that the decomposition pathways of different isomers can influence the formation of soot precursors.[16] For instance, the chemistry of allylic fuel radicals and their decomposition products in unsaturated branched-chain fuels can strongly influence the formation of aromatic ring species, which are precursors to soot.[16]
Regarding biodegradability, linear alkanes generally exhibit higher rates of biodegradation compared to their branched isomers.[5] This is a crucial factor in the formulation of products such as detergents and industrial cleaners, where environmental persistence is a concern.[5]
Experimental Protocols
The determination of key fuel properties is governed by standardized experimental procedures. A self-validating system of protocols ensures the accuracy and reproducibility of results.
Determination of Octane Number
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[3][17][18]
Workflow for Octane Number Determination:
Caption: Standard workflow for determining the octane number of a fuel sample.
Methodology:
-
Engine Setup: The CFR engine is set to the specific operating conditions outlined in ASTM D2699 for RON or ASTM D2700 for MON.[19] These conditions include engine speed, intake air temperature, and spark timing.[19]
-
Sample Introduction: The fuel sample is introduced into the engine.
-
Compression Ratio Adjustment: The compression ratio is adjusted until a standard level of knock intensity is observed, as measured by a knock sensor.
-
Bracketing: The knock intensity of the sample is "bracketed" between two primary reference fuel (PRF) blends—one that knocks more and one that knocks less at the same compression ratio.[3] The PRF blends are mixtures of iso-octane and n-heptane.
-
Interpolation: The octane number of the sample is determined by interpolating between the octane numbers of the two bracketing PRF blends.
Determination of Heat of Combustion
The heat of combustion is experimentally determined using a bomb calorimeter.
Methodology:
-
Sample Preparation: A known mass of the alkane sample is placed in a sample holder within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen under high pressure.
-
Immersion: The bomb is immersed in a known quantity of water in an insulated container (the calorimeter).
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature of the water is carefully monitored and the maximum temperature rise is recorded.
-
Calculation: The heat of combustion is calculated from the temperature rise, the mass of the sample, and the heat capacity of the calorimeter system.
Conclusion: The Decisive Role of Molecular Architecture
The comparative analysis of branched and linear alkanes unequivocally demonstrates the profound influence of molecular structure on fuel performance. For spark-ignition engines, the superior anti-knock characteristics of branched alkanes, as quantified by their higher octane ratings, make them indispensable components of high-performance gasoline.[3][5] This advantage, which stems from their greater thermodynamic stability and more controlled combustion behavior, far outweighs their slightly lower heat of combustion.[3] Conversely, the properties of linear alkanes are more favorable for diesel fuel applications.
This guide has elucidated the causal links between the isomeric structure of alkanes and their performance in fuel blends, providing a foundational understanding for researchers and scientists. The provided experimental protocols and comparative data serve as a robust framework for the evaluation and formulation of advanced fuel technologies.
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The Isomeric Divide: A Comparative Guide to the Pyrolysis and Flame Propagation of Hexane Isomers
For researchers and scientists in combustion chemistry and fuel development, understanding the subtle yet profound influence of a fuel's molecular structure on its combustion behavior is paramount. Hexane, a C6 alkane, exists as five distinct isomers, each sharing the same chemical formula (C₆H₁₄) but differing in their carbon skeleton.[1] This structural variation, from the linear n-hexane to the highly branched 2,3-dimethylbutane, gives rise to significant differences in reactivity, product formation, and flame characteristics. This guide provides an in-depth comparison of these isomeric effects, supported by experimental data, to elucidate the causality between molecular architecture and combustion performance.
Part 1: Pyrolysis - The Thermal Fate of Hexane Isomers
Pyrolysis, the thermal decomposition of a molecule in an inert environment, is the foundational step in combustion. The initial bond-breaking and subsequent reactions dictate the pool of smaller molecules and radicals that will later participate in oxidation. The structure of the parent hexane isomer critically influences these initial steps.
Mechanistic Divergence: From Straight Chains to Branched Structures
The pyrolysis of alkanes is governed by a free-radical mechanism involving initiation, hydrogen abstraction, and β-scission reactions.[2][3] The isomer's structure directly impacts the preferred reaction pathways.
-
n-Hexane: The linear structure of n-hexane favors C-C bond fission, leading to the formation of smaller n-alkyl radicals. Subsequent β-scission of these radicals predominantly yields ethylene and ethyl radicals.[4][5] This pathway is a major contributor to its distinct combustion properties.
-
Branched Isomers (e.g., 2-methylpentane, 2,3-dimethylbutane): The presence of tertiary carbon atoms in branched isomers introduces weaker C-H bonds, making them susceptible to H-abstraction. The decomposition of these molecules favors pathways that produce more stable branched radicals.[4][5] Consequently, the β-scission of these radicals results in a higher yield of propene and methyl radicals compared to n-hexane.[5]
Caption: Primary decomposition pathways of n-hexane vs. a branched isomer.
Comparative Product Distribution in Pyrolysis
Experimental studies using jet-stirred reactors (JSR) and shock tubes provide quantitative data on the products formed during hexane isomer pyrolysis. The molecular structure's influence is evident in the distinct product yields, or speciation.[4] A significant portion of 2,3-dimethylbutane is converted to propene, whereas the majority of the carbon flux from n-hexane is directed towards the production of ethylene.[4][5]
| Product | n-Hexane | 2-Methylpentane | 2,3-Dimethylbutane | Causality |
| Ethylene (C₂H₄) | High | Medium | Low | Favored by β-scission of linear alkyl radicals from n-hexane.[4][5] |
| Propene (C₃H₆) | Low | Medium | High | Favored by decomposition of branched radicals from dimethylbutane.[4][5] |
| Methane (CH₄) | Low | Medium | High | Increased production from methyl groups in highly branched structures.[4] |
| Benzene (C₆H₆) | Low | Medium | High | Propargyl radicals, precursors to benzene, are more readily formed from branched isomers.[4] |
| Table 1: Comparative peak mole fractions of key products in the pyrolysis of three hexane isomers at atmospheric pressure. Data synthesized from experimental studies.[4][6] |
Part 2: Flame Propagation and Ignition Characteristics
When an oxidizer is introduced, the pyrolysis products fuel the flame. The isomeric effects established during pyrolysis directly translate to observable differences in flame propagation and autoignition behavior.
Laminar Burning Velocity: A Measure of Reactivity
Laminar burning velocity (LBV) is a fundamental property that quantifies the propagation speed of a flame front in a stationary combustible mixture. It is a key indicator of a fuel's overall reactivity. Experimental measurements consistently show a clear trend related to the degree of branching.
| Isomer | Peak Laminar Burning Velocity (cm/s) at 373 K, 1 atm |
| n-Hexane | ~45.5 |
| 2-Methylpentane | ~44.0 |
| 2,3-Dimethylbutane | ~42.5 |
| Table 2: Experimentally measured peak laminar burning velocities for hexane isomers.[4][7] |
The hierarchy in burning velocity can be explained by the radical pool produced by each isomer.[5]
-
n-Hexane's Higher Reactivity: The decomposition of n-hexane produces a higher concentration of highly reactive ethyl radicals and ethylene, which accelerate flame propagation.[5]
-
Branched Isomers' Inhibiting Effect: In contrast, isomers like 2,3-dimethylbutane produce more propene and methyl radicals. These species, particularly the methyl radical, are very effective at consuming hydrogen (H) atoms, which are critical for chain-branching reactions that drive the flame. This consumption of H radicals inhibits the overall flame propagation, resulting in a lower burning velocity.[5]
Ignition Delay Time: The Propensity to Autoignite
Ignition delay time (IDT) is the period between the attainment of high temperature and pressure and the onset of combustion. It is a critical parameter for engine design, directly related to phenomena like engine knock. Studies in shock tubes and rapid compression machines (RCMs) show that branching significantly increases ignition delay.
At low to intermediate temperatures (< 800 K), n-hexane is the most reactive isomer, exhibiting the shortest IDT.[8][9] The reactivity decreases with branching, with 2,3-dimethylbutane being the least reactive.[8] This trend is strongly linked to the efficiency of low-temperature oxidation pathways. The linear structure of n-hexane is more amenable to the formation of ketohydroperoxides, crucial intermediates that lead to the chain-branching reactions that accelerate ignition.[8][9] The more compact, branched structures are less likely to undergo the necessary internal H-abstractions for this pathway to be effective.
| Isomer | Relative Ignition Delay Time (IDT) |
| n-Hexane | Shortest |
| 2-Methylpentane | Intermediate |
| 3-Methylpentane | Intermediate |
| 2,2-Dimethylbutane | Longer |
| 2,3-Dimethylbutane | Longest |
| Table 3: General trend of ignition delay times for hexane isomers at stoichiometric conditions and 15 bar pressure.[4] |
Part 3: Key Experimental Methodologies
The data underpinning these comparisons are generated through highly specialized experimental setups. Understanding these protocols is essential for appreciating the origin and validity of the findings.
Protocol 1: Pyrolysis Analysis via Single-Pulse Shock Tube
This technique is ideal for studying elementary reactions at high temperatures and pressures over very short, well-defined timescales.[10][11]
Experimental Workflow:
-
Mixture Preparation: A precise, dilute mixture of the hexane isomer in a bath gas (e.g., Argon) is prepared manometrically.
-
Shock Generation: A high-pressure driver gas (e.g., Helium) ruptures a diaphragm, sending a shock wave down the tube that heats and compresses the test gas to reaction conditions in microseconds.
-
Reaction: The reaction proceeds for a controlled duration (typically ~1-2 milliseconds) in the region behind the reflected shock wave.
-
Quenching: An expansion wave rapidly cools the mixture, quenching the chemical reactions.
-
Analysis: The quenched gas mixture is sampled and analyzed using gas chromatography (GC) to identify and quantify the pyrolysis products.[4][10]
Causality of Method Choice: The shock tube's ability to create uniform, high-temperature conditions almost instantaneously and then quench them rapidly allows researchers to "freeze" the reaction at an early stage, providing a clear snapshot of the primary decomposition products without significant secondary reactions.[12][13]
Caption: Experimental workflow for single-pulse shock tube pyrolysis.
Protocol 2: Laminar Burning Velocity via Spherically Expanding Flame
This method is a standard for accurately measuring the fundamental burning velocity of a fuel-air mixture.[4][14]
Experimental Workflow:
-
Vessel Preparation: A high-pressure, constant-volume spherical vessel is evacuated to remove impurities.
-
Mixture Filling: The vessel is filled with a precise mixture of the hexane isomer and air to the desired pressure and equivalence ratio. The mixture is allowed to become quiescent.
-
Ignition: A central pair of electrodes generates a spark, igniting the mixture and creating a spherical, outwardly propagating flame.
-
Flame Imaging: A high-speed schlieren imaging system captures the flame's growth over time.
-
Data Extraction: The flame radius as a function of time is extracted from the images.
-
Calculation: The stretched flame speed is calculated from the rate of change of the flame radius. This is then extrapolated to zero stretch (the unstretched flame speed), from which the laminar burning velocity is determined after correcting for gas expansion.[4][15]
Causality of Method Choice: The spherical geometry ensures a one-dimensional, outwardly propagating flame, simplifying the analysis. By tracking the flame from its inception, researchers can account for and remove the effects of flame stretch (curvature and strain), thereby isolating the fundamental, unstretched laminar burning velocity.[14]
Caption: Workflow for measuring laminar burning velocity.
Conclusion
The isomeric structure of hexane is a primary determinant of its combustion behavior. This comparative guide demonstrates that:
-
Pyrolysis pathways diverge significantly: Linear n-hexane favors the production of ethylene, while branched isomers produce more propene and methane.[4][5]
-
Flame reactivity is structure-dependent: n-Hexane exhibits the highest laminar burning velocity due to its formation of reactive radicals, whereas the inhibiting radicals produced by branched isomers slow flame propagation.[4][5]
-
Ignition is sensitive to branching: Increased branching hinders the low-temperature oxidation pathways, leading to longer ignition delay times and higher resistance to autoignition.[4][8]
These experimentally verified principles are fundamental to the development of accurate kinetic models and the rational design of next-generation fuels, where the isomeric composition can be tailored to achieve desired combustion properties.[16][17]
References
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Wang, Z., et al. (2014). Experimental investigation of the low temperature oxidation of the five isomers of hexane. Proceedings of the Combustion Institute. [Link]
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Zhang, J., et al. (2024). Exploring fuel isomeric effects of hexanes at various pressures: pyrolysis and laminar burning velocity. Progress in Reaction Kinetics and Mechanism. [Link]
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Zhang, K., et al. (2019). An experimental and kinetic modeling study of the oxidation of hexane isomers: Developing consistent reaction rate rules for alkanes. ResearchGate. [Link]
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Yasunaga, K., et al. (2017). Pyrolysis of n-pentane, n-hexane and n-heptane in a single pulse shock tube. Semantic Scholar. [Link]
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Beeck, L. C., et al. (2015). Effects of Hydrocarbon Fuel Structure on Experimental Laminar & Turbulent Burn Rates. ECM 2015. [Link]
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Shmakov, A. G., et al. (2011). Experimental Study of the Ignition of n-Hexane- and n-Decane-Based Surrogate Fuels. ResearchGate. [Link]
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Vedantu. (n.d.). Write reactions for: (i) Pyrolysis of n-hexane (ii) Wurtz synthesis. [Link]
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Zhang, K., et al. (2015). A kinetic modeling study on the oxidation of five hexane isomers. ECM 2015. [Link]
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Shmakov, A. G., et al. (2011). Temperature dependence of the ignition delay times of n-hexane–air... [Graph]. ResearchGate. [Link]
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Bugler, J., et al. (2016). An ignition delay time and chemical kinetic modeling study of the pentane isomers. ResearchGate. [Link]
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Chemistry Unlocked 1.0. (2023). Trick for n hexane Isohexane Neohexane | n iso neo hexane. YouTube. [Link]
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Hong, Z., et al. (2011). Shock Tube Measurements of Species Time-Histories during Jet Fuel Pyrolysis and Oxidation. ResearchGate. [Link]
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Safety Operating Guide
Proper Disposal of 2,2,4,5-Tetramethylheptane: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,2,4,5-tetramethylheptane is a critical aspect of laboratory safety and environmental responsibility. As a flammable liquid hydrocarbon, it necessitates a structured disposal plan that adheres to strict regulatory guidelines. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively, ensuring the protection of personnel and the environment.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from the known hazards of isomeric and similar flammable alkanes, such as heptane and isooctane (2,2,4-trimethylpentane), and is grounded in federal and state hazardous waste regulations.
Hazard Assessment and Classification
This compound is a flammable liquid and must be treated as hazardous waste. The primary hazards associated with this compound and similar alkanes include:
-
Flammability: Like other heptane isomers, it is a flammable liquid that can release vapors that form ignitable mixtures with air.[1] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.
-
Aspiration Toxicity: If swallowed, it can enter the airways and may be fatal.
-
Skin and Eye Irritation: Prolonged or repeated contact can cause skin irritation. Direct contact with the eyes may also cause irritation.
-
Respiratory Irritation: Inhalation of high concentrations of vapors may cause respiratory tract irritation, dizziness, and drowsiness.
-
Environmental Hazards: It is considered very toxic to aquatic life with long-lasting effects. Therefore, it must not be released into the environment.
Based on these characteristics, this compound waste is classified under the U.S. Environmental Protection Agency (EPA) regulations as an ignitable hazardous waste, with the waste code D001 .[2][3]
Personal Protective Equipment (PPE) and Immediate Safety
Prior to handling this compound for disposal, ensure that the appropriate Personal Protective Equipment (PPE) is worn to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and irritation. |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron. | Protects against splashes and potential ignition. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Minimizes inhalation of harmful vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must follow the "cradle-to-grave" principle of hazardous waste management, ensuring it is handled safely from the point of generation to its final disposal.[4]
Step 1: Waste Collection and Segregation
-
Dedicated Waste Container: Collect all this compound waste in a designated, leak-proof container that is compatible with flammable hydrocarbons. Glass or metal containers are generally suitable.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially oxidizers, acids, or bases.[1] Incompatible materials can lead to dangerous chemical reactions.
-
Contaminated Materials: Any materials, such as absorbent pads, gloves, or wipes, that come into contact with this compound must also be disposed of as hazardous waste in the same container.
Step 2: Container Labeling
Proper labeling is a critical compliance requirement. The waste container must be clearly labeled with the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The specific hazards: "Flammable Liquid "
-
The EPA waste code: "D001 "
-
The accumulation start date (the date the first drop of waste was added to the container).
Step 3: Storage of Waste
-
Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.
-
Designated Storage Area: Store the container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Ventilation and Ignition Source Control: The storage area must be well-ventilated and away from all sources of ignition, such as heat, sparks, and open flames.[1]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Licensed Waste Hauler: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EH&S) department to arrange for a pickup.
-
Manifesting: A hazardous waste manifest will be required for transportation, which tracks the waste from your facility to the final disposal site. Your EH&S department will typically manage this documentation.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill Response:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team or EH&S department immediately.
-
For small spills, if you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).
-
Place the absorbent material in a sealed container and label it as hazardous waste for disposal.
-
-
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
-
CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T. (2016, April 11). Retrieved from [Link]
-
This compound | C11H24 | CID 18692740 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Georgia Environmental Safety Division. Retrieved from [Link]
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Rule 335-14-2-.04 Lists Of Hazardous Wastes. (n.d.). Alabama Administrative Code. Retrieved from [Link]
-
Frequent Questions About Hazardous Waste Identification. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste Characteristics. (2025, September 8). U.S. Environmental Protection Agency. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Teamster Safety and Health. Retrieved from [Link]
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Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA Hazardous Waste Codes. (n.d.). UGA Environmental Safety Division. Retrieved from [Link]
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Rule 335-14-2-.04 Lists Of Hazardous Wastes. (n.d.). Alabama Administrative Code. Retrieved from [Link]
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Hazardous Waste Program. (n.d.). Department of Environmental Protection | Commonwealth of Pennsylvania. Retrieved from [Link]
-
Hazardous Waste Variations by State Matrix. (n.d.). Retail Industry Leaders Association. Retrieved from [Link]
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Navigating the Safe Handling of 2,2,4,5-Tetramethylheptane: A Guide for Laboratory Professionals
Immediate Safety Concerns and Hazard Assessment
2,2,4,5-Tetramethylheptane is a flammable liquid hydrocarbon. Based on data from its close structural analogs, the primary hazards include:
-
Flammability: Like other heptane isomers, it is expected to be highly flammable and its vapors can form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Aspiration Hazard: If swallowed, it can enter the lungs and cause severe lung damage.
-
Skin and Eye Irritation: Prolonged or repeated contact may cause skin irritation, and contact with the eyes can lead to irritation.
-
Inhalation: High concentrations of vapor may cause dizziness, drowsiness, and respiratory irritation.
Key Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to safe handling. The following table summarizes the computed properties for this compound[1]:
| Property | Value | Source |
| Molecular Formula | C11H24 | PubChem[1] |
| Molecular Weight | 156.31 g/mol | PubChem[1] |
| Boiling Point | Data not available | |
| Flash Point | Expected to be low, similar to other heptane isomers | Inferred from related compounds |
| Vapor Density | >1 (heavier than air) | Inferred from related compounds |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is paramount to mitigating the risks associated with handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemically resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for incidental contact. For prolonged contact or immersion, heavier-duty gloves should be used. Always inspect gloves for signs of degradation or punctures before use.
-
Lab Coat: A flame-resistant lab coat is required to protect against splashes and potential flash fires.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain exposure below recommended limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Ground and bond containers when transferring material to prevent static electricity buildup[2][3].
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases[2].
Handling and Use
-
All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use only non-sparking tools and explosion-proof equipment.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Clean-up: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan: A Cradle-to-Grave Responsibility
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards (e.g., "Flammable").
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain.
Emergency Procedures and First Aid
In case of exposure, immediate first aid is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting due to the aspiration hazard. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues, and maintaining the integrity of your work.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18692740, this compound. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
